molecular formula C11H16O B13818646 2-Methyl-1-phenyl-1-butanol CAS No. 3968-86-3

2-Methyl-1-phenyl-1-butanol

Cat. No.: B13818646
CAS No.: 3968-86-3
M. Wt: 164.24 g/mol
InChI Key: XYYQWQIEEXLXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-phenyl-1-butanol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3968-86-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-methyl-1-phenylbutan-1-ol

InChI

InChI=1S/C11H16O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3

InChI Key

XYYQWQIEEXLXDX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

2-Methyl-1-phenyl-1-butanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butanol for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the structural, analytical, and synthetic facets of the compound, offering field-proven insights into its properties and potential applications.

Core Molecular Identity and Structure

This compound, with the CAS Registry Number 3968-86-3, is a tertiary alcohol.[1][2] Its structure features a phenyl group and a hydroxyl group attached to the same chiral carbon, which is also bonded to a sec-butyl group. This chirality is a critical feature, making it a potentially valuable building block in asymmetric synthesis.

The fundamental identifiers for this compound are:

  • IUPAC Name : this compound[1][2]

  • Molecular Formula : C₁₁H₁₆O[1][3]

  • Molecular Weight : 164.24 g/mol [1][3][4]

  • InChIKey : XYYQWQIEEXLXDX-UHFFFAOYSA-N[1][2]

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are foundational to its application, influencing everything from reaction kinetics to bioavailability. Below is a summary of key data points for this compound.

PropertyValueUnitSource(s)
Melting Point 55.5°C[3]
Boiling Point 233.9°C (at 760 mmHg)[3]
Density 0.963g/cm³[3]
Flash Point 103.7°C[3]
Refractive Index 1.512-[3]
LogP (Octanol/Water) 2.766-[3][5]
Water Solubility log₁₀WS = -3.01mol/L[5]

Expert Insights: The LogP value of 2.766 indicates significant lipophilicity, a crucial parameter in drug design for membrane permeability.[3][5] Its low predicted water solubility further supports this characteristic.[5] These properties suggest the molecule is more likely to partition into lipid environments, a key consideration for pharmacokinetic modeling.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the structure and purity of a chemical compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the key diagnostic peaks are:

  • O-H Stretch : A strong, broad absorption in the 3300-3400 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol.[6]

  • C-O Stretch : A strong absorption around 1000-1200 cm⁻¹, indicating the carbon-oxygen single bond of the tertiary alcohol.[6]

  • Aromatic C-H Stretch : Peaks appearing just above 3000 cm⁻¹.

  • Aromatic C=C Bending : Absorptions in the 1500-1600 cm⁻¹ region.[6]

The NIST WebBook provides access to the gas-phase IR spectrum for this compound, which serves as an authoritative reference.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework.

  • ¹H NMR : Protons adjacent to the electron-withdrawing phenyl and hydroxyl groups are significantly deshielded, shifting them downfield.[6] The chiral center can introduce magnetic inequivalence, potentially leading to more complex splitting patterns than simple n+1 rules would predict, especially for the diastereotopic protons of an adjacent CH₂ group if one were present.[8]

  • ¹³C NMR : The carbon atom bonded to the hydroxyl group (Cα) is expected to appear in the 50-65 ppm range.[6] Aromatic carbons will resonate in the typical 120-150 ppm region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) typically results in fragmentation, providing clues to the molecular structure. For alcohols, two primary fragmentation pathways are common:

  • Alpha-Cleavage : The breaking of a bond between the alcohol carbon and an adjacent carbon. For this molecule, cleavage of the Cα-sec-butyl bond is a likely event.

  • Dehydration : The loss of a water molecule (H₂O), resulting in a peak at [M-18].[6]

The NIST WebBook contains the electron ionization mass spectrum for this compound, which can be used for identity confirmation.[1]

MassSpec_Fragmentation Parent [C₁₁H₁₆O]⁺˙ Parent Ion (M⁺˙) Loss1 - H₂O Parent->Loss1 Loss2 - C₄H₉• (sec-butyl radical) Parent->Loss2 Frag1 [M-H₂O]⁺˙ Dehydration Product Frag2 [C₇H₇O]⁺ Alpha-Cleavage Product Loss1->Frag1 Loss2->Frag2

Caption: Key fragmentation pathways in Mass Spectrometry.

Synthesis and Reactivity

Grignard Synthesis Protocol

A robust and widely applicable method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone. In this case, reacting sec-butylmagnesium bromide with benzaldehyde is a logical pathway.

Causality: The Grignard reagent transforms the electrophilic carbonyl carbon of benzaldehyde into a tetrahedral intermediate, which upon acidic workup, protonates to yield the final tertiary alcohol. The choice of an ether solvent like THF is critical; it stabilizes the Grignard reagent through coordination, preventing its decomposition.

Step-by-Step Methodology:

  • Apparatus Setup : Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂) throughout the reaction.

  • Grignard Reagent Formation : Place magnesium turnings in the flask. Add a solution of 2-bromobutane in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux.

  • Addition of Electrophile : Once the Grignard reagent has formed (solution turns cloudy and gray), cool the flask to 0°C. Add a solution of benzaldehyde in anhydrous THF dropwise.

  • Reaction & Quenching : After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This weak acid is chosen to protonate the alkoxide without causing side reactions like elimination.

  • Extraction & Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps R1 2-Bromobutane + Mg Turnings S1 Form Grignard Reagent in Anhydrous THF R1->S1 R2 Benzaldehyde S2 Nucleophilic Addition at 0°C to RT R2->S2 S1->S2 S3 Aqueous Workup (sat. NH₄Cl) S2->S3 S4 Extraction & Drying S3->S4 S5 Purification (Distillation/Chromatography) S4->S5 Product This compound (Final Product) S5->Product

Caption: Grignard synthesis workflow for this compound.

Relevance in Drug Discovery and Development

While this compound is not an active pharmaceutical ingredient itself, its structural motifs are highly relevant in medicinal chemistry.

  • Chiral Intermediate : As a chiral alcohol, it can serve as a valuable starting material or intermediate for the synthesis of more complex, enantiomerically pure molecules.[9] The stereochemistry of a drug is often critical to its efficacy and safety.

  • The "Magic Methyl" Effect : The strategic addition of a methyl group to a lead compound can profoundly impact its pharmacological profile. This phenomenon, often called the "magic methyl" effect, can enhance binding affinity, improve metabolic stability, or alter solubility.[10][11] The sec-butyl group of this molecule contains methyl groups that can be explored in structure-activity relationship (SAR) studies to probe binding pockets for hydrophobic interactions.[11]

  • Scaffold for Analog Development : The phenylbutanol core is a common scaffold. By modifying the phenyl ring or the alkyl chain, libraries of analogs can be generated to optimize pharmacokinetic and pharmacodynamic properties. Its lipophilicity makes it a suitable fragment for targeting proteins with hydrophobic binding sites.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general safety protocols for similar laboratory chemicals should be strictly followed.

  • General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Avoid contact with skin, eyes, and clothing.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of water.[14]

    • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[12][14]

    • Inhalation : Move to fresh air.[12]

    • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[14]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14] Store away from strong oxidizing agents.

References

  • Chemical Properties of this compound (CAS 3968-86-3) - Cheméo. [Link]
  • N-Acetyl-N-ethylacetamide - SIELC Technologies. [Link]
  • This compound - NIST WebBook. [Link]
  • 2-Methyl-2-phenyl-1-butanol | C11H16O | CID 3613429 - PubChem. [Link]
  • This compound - NIST WebBook. [Link]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
  • 2-Methyl-1-butanol - Wikipedia. [Link]
  • This compound - NIST WebBook. [Link]
  • Production of isopentanol and 2-methyl-1-butanol. (a,b) Specific titers...
  • 2-methyl-1-phenyl-2-butanol - 772-46-3, C11H16O, density, melting point, boiling point, structural formula, synthesis. [Link]
  • 2-Methyl-1-Butanol: A Key Chemical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Safety Data Sheet: 2-Methyl-1-butanol - Carl ROTH. [Link]
  • CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google P
  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]
  • US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google P
  • 1-phenyl-1-butanol - 614-14-2, C10H14O, density, melting point, boiling point, structural formula, synthesis. [Link]
  • 1H and 13C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol). [Link]
  • [Application of methyl in drug design] - PubMed. [Link]
  • 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem. [Link]
  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. [Link]
  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1-butanol, a secondary benzylic alcohol, represents a class of organic molecules—aryl alkyl alcohols—that are of significant interest in medicinal chemistry and drug discovery. The incorporation of both an aromatic phenyl group and a branched alkyl chain imparts a unique combination of lipophilicity and structural complexity, making it a valuable scaffold and synthetic intermediate. While its primary documented application lies within the fragrance and flavor industry, its structural motifs are prevalent in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, analytical methods, and toxicological profile, to support its potential application in research and development.

Chemical and Physical Properties

This compound, with the CAS number 3968-86-3 , is characterized by the following properties:[3][4][5]

PropertyValueSource
CAS Number 3968-86-3[3]
Molecular Formula C₁₁H₁₆O[3]
Molecular Weight 164.24 g/mol [3]
IUPAC Name 2-methyl-1-phenylbutan-1-ol[5]
Boiling Point 233.9 °C at 760 mmHg[1]
Density 0.963 g/cm³[1]
LogP 2.76610[1]
Refractive Index 1.512[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[4]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary Grignard synthesis routes:

G cluster_0 Route A TM This compound R1_aldehyde Benzaldehyde R1_aldehyde->TM R1_grignard sec-Butylmagnesium bromide R1_grignard->TM R2_aldehyde 2-Methylbutanal R2_aldehyde->TM R2_grignard Phenylmagnesium bromide R2_grignard->TM

Caption: Retrosynthetic analysis of this compound via Grignard reaction.

Experimental Protocol: Grignard Synthesis (Route A)

This protocol details the synthesis using benzaldehyde and sec-butylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 2-Bromobutane

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (as initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small amount of a solution of 2-bromobutane in anhydrous diethyl ether to the flask.

    • Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or flash column chromatography.

G start Start: Materials Preparation grignard_prep Prepare Grignard Reagent (sec-Butylmagnesium bromide) start->grignard_prep Flame-dried glassware, anhydrous conditions reaction React with Benzaldehyde at 0°C grignard_prep->reaction Cool to 0°C workup Quench with sat. NH4Cl (aq) reaction->workup After 1-2h stirring extraction Separate and Extract with Diethyl Ether workup->extraction drying Dry Organic Phase (MgSO4) extraction->drying purification Purify by Vacuum Distillation or Column Chromatography drying->purification Solvent removal product Product: This compound purification->product

Caption: Workflow for the Grignard synthesis of this compound.

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is available in the NIST WebBook.[6] Key fragmentation patterns would include the loss of water, and cleavage of the alkyl chain.

  • Infrared Spectroscopy (IR): The gas-phase IR spectrum is also available from the NIST WebBook.[5] A prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned spectrum is not readily accessible, predicted ¹H and ¹³C NMR spectra can be found on platforms like Guidechem.[1] The ¹H NMR spectrum would be expected to show signals for the aromatic protons, the carbinol proton (CH-OH), and the protons of the sec-butyl group. The ¹³C NMR spectrum would display distinct signals for the aromatic carbons, the carbinol carbon, and the four carbons of the sec-butyl group.

Analytical Methods

For the quantitative analysis and quality control of this compound, several analytical techniques are suitable. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Analytical TechniquePrincipleKey Considerations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent for volatile compounds. Can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Suitable for less volatile compounds or as an alternative to GC. Requires a UV detector as the phenyl group provides a chromophore.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.A primary ratio method that does not require a calibration curve with an identical standard, but uses a certified internal standard.
Example GC-MS Method Development

Objective: To develop a method for the identification and quantification of this compound in a reaction mixture.

Protocol:

  • Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add an internal standard (e.g., dodecane) of known concentration.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in full scan mode for initial identification and then in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Data Analysis:

    • Identify the peak for this compound by its retention time and mass spectrum.

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of standards.

    • Quantify the analyte in the sample using this calibration curve.

Pharmacology and Toxicology

Specific pharmacological studies on this compound are not widely reported in the scientific literature. However, as a member of the aryl alkyl alcohol class, its potential biological activities and toxicological profile can be inferred from related compounds.[2]

Metabolic Pathways

Aryl alkyl alcohols undergo phase I and phase II metabolism.[7]

  • Phase I Metabolism: The alkyl portion of the molecule is susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of more polar hydroxylated metabolites. The benzylic position is also a potential site of oxidation.

  • Phase II Metabolism: The hydroxyl group of the parent compound and any phase I metabolites can be conjugated with glucuronic acid to form water-soluble glucuronides, which are then excreted.

G Parent This compound PhaseI Oxidized Metabolites (e.g., diols, carboxylic acids) Parent->PhaseI Phase I (CYP450) Oxidation PhaseII Glucuronide Conjugates Parent->PhaseII Phase II (UGTs) Glucuronidation PhaseI->PhaseII Phase II (UGTs) Glucuronidation Excretion Excretion PhaseII->Excretion

Caption: Generalized metabolic pathway for aryl alkyl alcohols.

Toxicological Profile

The aryl alkyl alcohol class of compounds generally exhibits low acute oral and dermal toxicity.[2] They are not typically found to be mutagenic or carcinogenic.[2] At high concentrations, they can be skin and eye irritants.[8] The primary concern for some members of this class is skin sensitization, though this is not a universal property for all aryl alkyl alcohols.[2] Given the lack of specific data for this compound, appropriate safety precautions for a laboratory chemical should be observed, including the use of personal protective equipment.

Applications and Future Perspectives

While currently utilized in the fragrance industry, the structure of this compound holds potential for broader applications in drug discovery and development.[1] The aryl alkyl alcohol motif is a key pharmacophore in many centrally acting drugs. The specific stereochemistry and branching of the alkyl group can significantly influence receptor binding and pharmacokinetic properties.

Future research could explore:

  • Derivatization: The hydroxyl group provides a convenient handle for further chemical modification to generate libraries of related compounds for biological screening.

  • Asymmetric Synthesis: The chiral center at the carbinol carbon offers the opportunity for stereoselective synthesis of the (R) and (S) enantiomers, which may exhibit different pharmacological activities.

  • Biological Screening: Evaluation of this compound and its derivatives in a range of biological assays could uncover novel therapeutic potential.

References

  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Al-Hadiya, B. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PubMed Central.
  • NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook.
  • PubChem. (n.d.). alpha-(1-Methylpropyl)benzenemethanol.
  • Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology.
  • Chegg. (2022). Use retrosynthetic analysis to suggest a way to synthesize this compound using the Grignard reaction.
  • NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook.
  • Scognamiglio, J., et al. (2012). Fragrance material review on 2-methyl-4-phenyl-2-butanol. Food and Chemical Toxicology.
  • Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?.
  • Api, A.M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butanol, CAS Registry Number 103-05-9. Food and Chemical Toxicology.
  • ResearchGate. (n.d.). Production of isopentanol and 2-methyl-1-butanol.
  • Wikipedia. (n.d.). 2-Methyl-1-butanol.
  • Inchem.org. (n.d.). ICSC 0506 - 2-METHYL-1-BUTANOL.

Sources

Foundational Overview: Introducing 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-1-phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral alcohol with the chemical formula C₁₁H₁₆O.[1][2][3][4][5] Identified by its CAS Registry Number 3968-86-3, this compound is a valuable intermediate in organic synthesis and is noted for its application in the formulation of fragrances and flavors due to its sweet, floral odor.[1] A thorough understanding of its molecular structure is paramount, not only for predicting its chemical behavior but also for controlling its synthesis and understanding its interactions in biological systems. The presence of multiple stereocenters introduces a layer of complexity that is critical for professionals in drug development, where enantiomeric purity can be the difference between a therapeutic agent and a toxic substance.

The Molecular Architecture: Structure, Properties, and Stereoisomerism

The structural foundation of this compound consists of a butanol chain substituted with a phenyl group at the carbinol carbon (C1) and a methyl group at the adjacent carbon (C2). Its systematic IUPAC name is 2-methyl-1-phenylbutan-1-ol.[5]

Chirality and the Genesis of Stereoisomers

A defining feature of this molecule is the presence of two chiral centers:

  • C1: The carbon atom bonded to the hydroxyl group, the phenyl group, a hydrogen atom, and the sec-butyl group.

  • C2: The carbon atom within the sec-butyl group that is bonded to a methyl group, an ethyl group, a hydrogen atom, and the C1 carbinol group.

The existence of 'n' chiral centers can give rise to a maximum of 2ⁿ stereoisomers.[6] For this compound (n=2), there are four possible stereoisomers:

  • (1R, 2R)-2-Methyl-1-phenyl-1-butanol

  • (1S, 2S)-2-Methyl-1-phenyl-1-butanol

  • (1R, 2S)-2-Methyl-1-phenyl-1-butanol

  • (1S, 2R)-2-Methyl-1-phenyl-1-butanol

These stereoisomers exist as two pairs of enantiomers ((1R, 2R) and (1S, 2S); (1R, 2S) and (1S, 2R)). The relationship between a member of one pair and a member of the other pair is diastereomeric. This structural nuance is critical, as diastereomers possess different physical properties, allowing for their potential separation by techniques like chromatography or crystallization, whereas enantiomers share identical properties in an achiral environment.

Caption: Relationships between the four stereoisomers.

Physicochemical Properties

The following table summarizes key quantitative data for this compound. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₆O[1][2]
Molecular Weight 164.24 g/mol [1][2][5]
Melting Point 55.5 °C[1]
Boiling Point 233.9 °C at 760 mmHg[1]
Density 0.963 g/cm³[1]
Flash Point 103.7 °C[1]
Refractive Index 1.512[1]
LogP (Octanol/Water) 2.76610[1]

Synthetic Pathway: The Grignard Reaction

A robust and widely applicable method for synthesizing this compound is the Grignard reaction. This approach involves the nucleophilic addition of a phenyl Grignard reagent to 2-methylbutanal.

Causality Behind Experimental Choices: The Grignard reagent is a potent nucleophile but also a strong base. Therefore, the reaction must be conducted under strictly anhydrous conditions. Any trace of protic solvents (like water or alcohols) will protonate the Grignard reagent, quenching it and preventing the desired reaction with the aldehyde. Diethyl ether or tetrahydrofuran (THF) are chosen as solvents because their ether oxygens can coordinate with the magnesium atom, stabilizing the Grignard reagent, while being aprotic.

Synthesis_Workflow Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide (Grignard Reagent) Bromobenzene->Grignard Formation Mg Magnesium Turnings Mg->Grignard Formation Solvent Anhydrous Ether Solvent->Grignard Formation Adduct Alkoxide Adduct Grignard->Adduct Nucleophilic Addition Aldehyde 2-Methylbutanal Aldehyde->Adduct Nucleophilic Addition Workup Aqueous Acid Workup (e.g., NH4Cl) Adduct->Workup Product Racemic this compound Workup->Product

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol describes a laboratory-scale synthesis. All glassware must be oven-dried before use.

  • Grignard Reagent Preparation: a. Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add a small volume of anhydrous diethyl ether and a crystal of iodine (to initiate the reaction). c. Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. d. Add the bromobenzene solution dropwise to the magnesium suspension. The reaction is exothermic and should initiate, causing the ether to reflux gently. Maintain a steady reflux by controlling the addition rate. e. Once all the bromobenzene is added, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is phenylmagnesium bromide.

  • Reaction with Aldehyde: a. Dissolve 2-methylbutanal in anhydrous diethyl ether and add it to the dropping funnel. b. Cool the Grignard reagent solution in an ice bath. c. Add the aldehyde solution dropwise with vigorous stirring. Maintain the temperature below 10 °C. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification: a. Slowly pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (a weak acid to quench the reaction and hydrolyze the alkoxide). b. Transfer the mixture to a separatory funnel. The product will be in the ether layer. c. Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether. d. Combine the organic extracts and wash them with brine. e. Dry the organic layer over anhydrous sodium sulfate. f. Filter off the drying agent and remove the solvent by rotary evaporation. g. Purify the crude product by vacuum distillation or column chromatography to yield the final product.

Structural Elucidation via Spectroscopy

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, allowing for the unambiguous confirmation of its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For this compound, the key diagnostic peaks are:

  • ~3600-3200 cm⁻¹ (broad): This strong, broad absorption is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding.[4]

  • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching from the phenyl group.

  • ~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the sec-butyl group.

  • ~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200-1000 cm⁻¹: C-O stretching of the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is complex due to the presence of two chiral centers. Protons that are chemically equivalent in an achiral molecule can become diastereotopic and thus have different chemical shifts.

    • ~7.2-7.4 ppm: Multiplet, integrating to 5H, corresponding to the protons of the phenyl group.

    • ~4.5-5.0 ppm: A signal corresponding to the proton on C1 (the carbinol carbon). Its multiplicity will be complex due to coupling with the proton on C2.

    • ~3.0-4.0 ppm: A broad singlet for the hydroxyl (-OH) proton, which can be exchanged with D₂O.

    • ~0.7-2.0 ppm: A series of complex multiplets corresponding to the 9 protons of the sec-butyl group (CH, CH₂, CH₃, and the other CH₃). The chirality causes significant signal overlap and complex splitting patterns.[7]

  • ¹³C NMR: The carbon NMR spectrum should show 9 distinct signals, assuming a racemic mixture, as the phenyl ring carbons ortho/meta to the substituent are equivalent, as are the para carbons.

    • ~140-145 ppm: Quaternary carbon of the phenyl ring attached to the butanol chain.

    • ~125-129 ppm: Signals for the other five carbons of the phenyl ring.

    • ~70-80 ppm: Signal for the carbinol carbon (C1).

    • ~10-45 ppm: Four signals corresponding to the four distinct carbons of the sec-butyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.[2]

  • Key Fragments:

    • m/z = 146: Loss of H₂O (M-18).

    • m/z = 107: Cleavage of the C1-C2 bond, yielding [C₆H₅CHOH]⁺. This is often a prominent peak.

    • m/z = 77: The phenyl cation [C₆H₅]⁺.

    • m/z = 57: The sec-butyl cation [C₄H₉]⁺.

Conclusion

The molecular structure of this compound is defined by its phenyl and secondary alcohol functionalities, and most critically, by the presence of two stereocenters. This chirality dictates its existence as four distinct stereoisomers, a fact of profound importance for its application in stereospecific synthesis and pharmacology. Its synthesis via the Grignard reaction is a classic and effective method, while its structure is definitively confirmed through a combination of IR, NMR, and mass spectrometry. This guide has provided a framework for understanding this molecule, linking its theoretical structure to the practical methodologies used to synthesize and characterize it, thereby equipping researchers with the foundational knowledge required for its effective application.

References

  • This compound - NIST WebBook. (n.d.).
  • Chemical Properties of this compound (CAS 3968-86-3) - Cheméo. (n.d.).
  • 2-Methyl-2-phenyl-1-butanol | C11H16O | CID 3613429 - PubChem. (n.d.).
  • This compound - NIST WebBook. (n.d.).
  • This compound - NIST WebBook (IR Spectrum). (n.d.).
  • alpha-(1-Methylpropyl)benzenemethanol | C11H16O | CID 138086 - PubChem. (n.d.).
  • MULTIPLE STEREOCENTERS - Stereochemical and Conformational Isomerism | Organic Chemistry. (n.d.).
  • 1H and 13C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol). (n.d.).

Sources

A Guide to the Spectroscopic Analysis of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 2-Methyl-1-phenyl-1-butanol (CAS No: 3968-86-3), a compound of interest in fragrance, flavor, and fine chemical synthesis.[1] Designed for researchers and professionals in drug development and chemical analysis, this document offers an in-depth interpretation of Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. The focus is not merely on the data itself, but on the causal relationships between molecular structure and spectral output, providing a framework for robust compound characterization.

Molecular Identity

Prior to analysis, establishing the fundamental properties of the analyte is paramount. This ensures that all subsequent spectral data is interpreted within the correct molecular context.

PropertyValueSource
Molecular Formula C₁₁H₁₆O[2]
Molecular Weight 164.24 g/mol [2]
IUPAC Name 2-methyl-1-phenylbutan-1-ol[3]
CAS Registry Number 3968-86-3[2]

The structure possesses two chiral centers, at the benzylic carbon (C1) and the adjacent carbon (C2), meaning it can exist as four possible stereoisomers. The data presented here is for the racemic mixture unless otherwise specified.

Caption: Molecular structure of this compound.

Mass Spectrometry (Electron Ionization)

Mass spectrometry (MS) provides critical information about the analyte's molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, offering rich structural detail.

Data Summary

The EI-MS data for this compound was sourced from the NIST Mass Spectrometry Data Center.[4]

m/z (Mass/Charge)Relative Intensity (%)Proposed Fragment
164~5[M]⁺ (Molecular Ion)
107 100 [C₇H₇O]⁺ (Base Peak)
79~60[C₆H₇]⁺
77~45[C₆H₅]⁺ (Phenyl)
57~85[C₄H₉]⁺ (sec-Butyl)
Interpretation and Mechanistic Insights

The presence of a molecular ion peak [M]⁺ at m/z 164 confirms the molecular weight of the compound.[4] The fragmentation pattern is dominated by cleavages adjacent to the oxygen atom, a common and energetically favorable process for alcohols.

  • The Base Peak (m/z 107): The most abundant fragment is observed at m/z 107. This is the result of a classic alpha-cleavage event, where the bond between C1 and C2 is broken. This cleavage is highly favored as it results in the formation of a stable, resonance-stabilized oxonium ion, [C₆H₅CH=OH]⁺. The stability of this fragment is the primary reason it is the base peak.

  • Formation of m/z 57: The complementary fragment from the alpha-cleavage is the sec-butyl carbocation, [CH₃CH₂CH(CH₃)]⁺, which appears at m/z 57. Its high relative intensity (~85%) serves as a self-validating piece of evidence for the initial cleavage event.

  • Phenyl-derived Fragments: The peaks at m/z 77 ([C₆H₅]⁺) and m/z 79 are characteristic of a monosubstituted benzene ring, arising from fragmentation within the phenyl portion of the m/z 107 ion or directly from the molecular ion.

MS_Fragmentation_Pathway M [M]⁺ m/z 164 F107 [C₆H₅CHOH]⁺ m/z 107 (Base Peak) M->F107 α-Cleavage F57 [C₄H₉]⁺ m/z 57 M->F57 α-Cleavage F77 [C₆H₅]⁺ m/z 77 F107->F77 - CHO

Caption: Key EI-MS fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating workflow for acquiring EI-MS data.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in HPLC-grade dichloromethane.

  • GC Separation:

    • System: Agilent 8890 GC coupled to a 5977B MS Detector.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Split/Splitless, 250°C, split ratio 50:1.

    • Injection Volume: 1 µL.

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Validation: Confirm the purity of the analyte peak by examining the peak shape and the consistency of the mass spectrum across the peak. The presence of the expected molecular ion and key fragments (m/z 107, 57) validates the result.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Data Summary

The gas-phase IR spectrum data is available from the NIST/EPA Gas-Phase Infrared Database.[5]

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3400 Broad, Strong O-H Stretch (Alcohol)
~3100-3000MediumC-H Stretch (Aromatic)
~2960-2850StrongC-H Stretch (Aliphatic)
~1600, ~1495, ~1450Medium-WeakC=C Stretch (Aromatic Ring)
~1050StrongC-O Stretch (Secondary Alcohol)
~750, ~700StrongC-H Bend (Monosubstituted Benzene)
Interpretation

The IR spectrum provides definitive evidence for the key functional groups in this compound.

  • O-H Stretch: The most prominent feature is the broad, strong absorption band in the 3600-3400 cm⁻¹ region. This is the hallmark of an alcohol's O-H stretching vibration. The broadening is a direct consequence of intermolecular hydrogen bonding.

  • C-H Stretches: The spectrum is bifurcated in the C-H stretching region. Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while the intense peaks just below 3000 cm⁻¹ are due to the numerous aliphatic C-H bonds in the sec-butyl group.

  • Aromatic Region: The absorptions around 1600-1450 cm⁻¹ are typical for the carbon-carbon stretching vibrations within the phenyl ring.

  • C-O Stretch: A strong band around 1050 cm⁻¹ corresponds to the C-O stretching vibration. The position is characteristic of a secondary alcohol attached to a phenyl group.

  • Substitution Pattern: The two strong bands at ~750 and ~700 cm⁻¹ are highly diagnostic for a monosubstituted benzene ring, arising from out-of-plane C-H bending vibrations. This provides a self-validating check on the structure of the aromatic portion.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Application: Place one drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR.

    • Scan Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.

  • Data Validation: The resulting spectrum should be free of atmospheric CO₂ (~2360 cm⁻¹) and water vapor (~3700 and ~1600 cm⁻¹) artifacts. The presence of the definitive broad O-H stretch validates the successful measurement of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping out the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35-7.20Multiplet5HPhenyl protons (C₆H₅)
~4.40Doublet1HBenzylic proton (CH -OH)
~2.10Singlet (broad)1HHydroxyl proton (OH )
~1.90Multiplet1HCH -CH₃
~1.40 & ~1.10Multiplet2HCH₂ -CH₃
~0.85Triplet3HCH₂-CH₃
~0.75Doublet3HCH-CH₃

Interpretation:

  • Aromatic Region (δ 7.35-7.20): The cluster of signals integrating to 5H is characteristic of the protons on the monosubstituted phenyl ring.

  • Benzylic Proton (δ ~4.40): The proton on the carbon bearing both the phenyl group and the hydroxyl group (C1) is expected to be significantly deshielded, appearing as a doublet due to coupling with the adjacent proton on C2.

  • Alkyl Region (δ 1.90-0.75): The remaining signals correspond to the sec-butyl group. The diastereotopic nature of the methylene protons and the presence of multiple chiral centers would lead to complex splitting patterns (multiplets). The terminal methyl groups appear as a triplet and a doublet, respectively, consistent with their neighboring protons.

  • Hydroxyl Proton (δ ~2.10): The chemical shift of the OH proton is variable and depends on concentration and solvent. It typically appears as a broad singlet and will exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~143C (quaternary, aromatic, C-ipso)
~128CH (aromatic)
~127.5CH (aromatic)
~126CH (aromatic)
~78 CH-OH (Benzylic Carbon)
~45CH (Alkyl)
~25CH₂ (Alkyl)
~15CH₃ (Alkyl)
~11CH₃ (Alkyl)

Interpretation:

  • Aromatic Carbons (δ 143-126): Four signals are expected for the phenyl group: one quaternary (ipso-carbon attached to the alcohol moiety) and three CH carbons due to symmetry.

  • Benzylic Carbon (δ ~78): The carbon atom bonded to the oxygen (C1) is highly deshielded and appears significantly downfield, a characteristic chemical shift for carbons of this type.

  • Alkyl Carbons (δ 45-11): The remaining four signals in the upfield region correspond to the four distinct carbon atoms of the sec-butyl group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~15-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Spectrometer: Bruker Avance III HD 400 MHz spectrometer equipped with a Prodigy cryoprobe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse (zg30).

    • Spectral Width: 20 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • Data Processing & Validation: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C. The integration values in the ¹H spectrum should correspond to the number of protons, validating the assignments.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern initiated by a stable benzylic oxonium ion. Infrared spectroscopy definitively identifies the key alcohol and monosubstituted aromatic functional groups. Finally, predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, consistent with the known structure. This guide serves as a comprehensive reference and procedural framework for the analytical characterization of this compound and structurally related molecules.

References

  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • NIST. (n.d.). Mass spectrum of this compound. NIST Chemistry WebBook.
  • PubChem. (n.d.). alpha-(1-Methylpropyl)benzenemethanol. National Center for Biotechnology Information.
  • NIST. (n.d.). IR Spectrum of this compound. NIST Chemistry WebBook.
  • This reference is not used in the final text.
  • This reference is not used in the final text.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • This reference is not used in the final text.
  • This reference is not used in the final text.
  • This reference is not used in the final text.
  • NIST. (n.d.). Mass spectrum (electron ionization) of this compound. NIST Chemistry WebBook.
  • PubChem. (n.d.). alpha-(1-Methylpropyl)benzenemethanol. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the NMR Analysis of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1-phenyl-1-butanol is a chiral alcohol featuring two stereocenters, which presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of these chiral centers renders the local magnetic environments of adjacent protons and carbons non-equivalent, leading to more complex but highly informative spectra. This guide provides a comprehensive walkthrough of the analytical process, from sample preparation to one- and two-dimensional NMR analysis, designed for researchers and professionals in drug development and chemical sciences. We will explore not just the expected spectral data but also the underlying principles that govern the appearance of these spectra, particularly the concept of diastereotopicity.

Core Principles: Chirality and Diastereotopicity in NMR

The structure of this compound contains a chiral carbon directly attached to the hydroxyl and phenyl groups (C1) and a second chiral center at the adjacent carbon (C2). The presence of a chiral center within a molecule can make the protons on an adjacent methylene (CH₂) group chemically non-equivalent.[1][2] These protons are termed "diastereotopic" because replacing each one in turn with a different group would create a pair of diastereomers.[1]

Consequently, these diastereotopic protons reside in distinct magnetic environments and will have different chemical shifts, coupling to each other and to neighboring protons.[3][4] This phenomenon is a key feature in the ¹H NMR spectrum of this compound and is crucial for correct structural assignment. Even the two methyl groups of an isopropyl group can become non-equivalent if the molecule contains a chiral center.[3]

Caption: Molecular structure of this compound with key atoms labeled.

Experimental Protocol: Sample Preparation

High-quality NMR spectra are contingent upon meticulous sample preparation.[5] A properly prepared sample ensures magnetic field homogeneity and optimal signal-to-noise.

Methodology:

  • Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.[6][7] Deuterated solvents are essential to avoid overwhelming the spectrum with solvent signals and for the spectrometer's deuterium lock system.[5]

  • Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution.[6]

  • Filtration and Transfer: If any solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.[8] Particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[5][7]

  • Internal Standard (Optional but Recommended): While residual solvent peaks can be used for calibration, adding an internal standard like Tetramethylsilane (TMS) provides a precise reference point (0 ppm).[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data:

Proton LabelApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling ToNotes
H-aromatic7.2 - 7.4Multiplet5H-Protons of the phenyl group.
H1 (CH-OH)~4.5 - 4.8Doublet1HH2Benzylic proton, deshielded by the phenyl ring and oxygen.
OHVariable (1.5 - 4.0)Broad Singlet1H-Chemical shift is concentration and temperature dependent. Signal may disappear upon D₂O shake.[9]
H2 (CH)~1.8 - 2.0Multiplet1HH1, H3a, H3b, H5Complex splitting due to coupling with multiple non-equivalent protons.
H3a / H3b~1.3 - 1.6Multiplet (2)2HH2, H4Diastereotopic methylene protons. They will appear as two separate multiplets.[1]
H5 (CH₃)~0.9 - 1.1Doublet3HH2Methyl group on the chiral center C2.
H4 (CH₃)~0.8 - 0.9Triplet3HH3a, H3bTerminal methyl group of the ethyl fragment.

¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[10]

  • Standard ¹³C Spectrum: Will show all 11 unique carbon signals.

  • DEPT-90 Spectrum: Will only show signals for CH (methine) carbons.

  • DEPT-135 Spectrum: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent.[11]

Predicted ¹³C NMR Data:

Carbon LabelApprox. Chemical Shift (δ, ppm)Carbon TypeDEPT-135 Signal
C-ipso~140 - 145QuaternaryAbsent
C-aromatic~125 - 130CHPositive
C1 (CH-OH)~75 - 80CHPositive
C2 (CH)~40 - 45CHPositive
C3 (CH₂)~25 - 30CH₂Negative
C5 (CH₃)~15 - 20CH₃Positive
C4 (CH₃)~10 - 15CH₃Positive

Note: The aromatic region will contain 4 signals: one for the ipso-carbon, and three others for the ortho, meta, and para carbons.

Advanced Structural Confirmation with 2D NMR

Two-dimensional NMR techniques like COSY and HSQC are essential for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] Cross-peaks in the 2D spectrum connect the signals of coupled protons.

COSY_Correlations H1 H1 (~4.6 ppm) H2 H2 (~1.9 ppm) H1->H2 3J H3 H3a/b (~1.4 ppm) H2->H3 3J H5 H5 (~1.0 ppm) H2->H5 3J H4 H4 (~0.8 ppm) H3->H4 3J

Caption: Expected ³J H-H COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond coupling).[13][14] This is the most definitive method for assigning protonated carbons in the ¹³C spectrum.

Caption: Expected ¹J C-H HSQC correlations for this compound.

Integrated Analytical Workflow

The complete analysis follows a logical progression from simple 1D experiments to more complex 2D correlations to build a complete and validated structural assignment.

Caption: Workflow for the comprehensive NMR analysis of this compound.

Conclusion

The NMR analysis of this compound is a prime example of how modern spectroscopic techniques can unravel complex structural details. The key to its analysis lies in recognizing the spectral consequences of its chirality, specifically the appearance of diastereotopic protons. By systematically applying a suite of NMR experiments—¹H, ¹³C, DEPT, COSY, and HSQC—one can move from initial observations to a fully confirmed and unambiguous assignment of every proton and carbon in the molecule. This rigorous approach is fundamental to quality control, reaction monitoring, and structural verification in the chemical and pharmaceutical sciences.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • University of Leicester. NMR Sample Preparation.
  • Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29).
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • University College London. Sample Preparation.
  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022-02-08).
  • Reddit. O Chem: Interpreting 'HNMR for an Alcohol. (2014-10-12).
  • ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF.
  • Books. Chapter 4: NMR Discrimination of Chiral Organic Compounds. (2024-09-20).
  • ResearchGate. Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. (2025-05-04).
  • Reddit. [1H NMR] My teacher said that these 2 protons are not equivalent, but how?. (2024-06-19).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033777).
  • Oregon State University. 13C NMR Chemical Shifts.
  • Thieme. 2. NMR Spectra and Molecular Structure.
  • LibreTexts. Chapter 5: NMR - Organic Chemistry.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • YouTube. NMR Spectroscopy: Diastereotopism. (2021-09-30).
  • Doc Brown's Chemistry. 1H and 13C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol). (2025-12-30).
  • NIST WebBook. This compound.
  • NIST WebBook. This compound.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031527).
  • Chegg.com. Solved Study the following DEPT 135 spectrum for 1-butanol N. (2020-02-26).
  • ResearchGate. 13 C-NMR spectrum (bottom) and DEPT 135 (top) of compound 8 in DMSO-d 6.
  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol.
  • ResearchGate. 2D- NMR what is the different between COSY and HSQC??. (2019-10-15).
  • University of Calgary. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017-05-01).
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020-08-10).
  • MDPI. Crystal Structures of Novel Phenyl Fulgides.
  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • PubChem. 2-Methyl-1-butanol | C5H12O | CID 8723.

Sources

Introduction: The Molecular Identity of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum of 2-Methyl-1-phenyl-1-butanol

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of its spectral features.

This compound (C₁₁H₁₆O, Molar Mass: 164.24 g/mol ) is a tertiary alcohol featuring a phenyl group and a chiral center.[1][2] Its structure combines the functionalities of an aromatic ring, aliphatic chains, and a hydroxyl group, each contributing distinct and identifiable features to its infrared spectrum.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.[3] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed light. By analyzing the absorption bands in an IR spectrum, we can identify the functional groups present in a sample, making it an indispensable tool for structural elucidation and chemical identification.[3][4]

Structural Features and Expected Vibrational Modes

The unique structure of this compound dictates its characteristic IR spectrum. The key functional groups and their expected vibrational modes are:

  • Tertiary Hydroxyl (-OH) Group: The presence of the hydroxyl group leads to a prominent O-H stretching vibration. In a condensed phase (like a neat liquid), extensive intermolecular hydrogen bonding significantly broadens this absorption band.[5][6][7]

  • Carbon-Oxygen (C-O) Bond: As a tertiary alcohol, the stretching vibration of the C-O bond is expected to appear at a higher wavenumber compared to primary or secondary alcohols.[8][9] This feature is a key diagnostic marker.

  • Phenyl Group (C₆H₅-): The aromatic ring contributes several characteristic vibrations, including C-H stretching at wavenumbers above 3000 cm⁻¹ and C=C ring stretching vibrations within the fingerprint region.[5][10]

  • Aliphatic Chains (-CH₃, -CH₂-): The methyl and ethyl substituents give rise to characteristic aliphatic C-H stretching and bending vibrations.[3]

Below is a diagram illustrating the molecular structure and the key regions of vibrational activity.

Caption: Molecular structure and key vibrational regions of this compound.

In-Depth Analysis of the Infrared Spectrum

The FTIR spectrum of this compound can be dissected into several key regions, each providing specific structural information.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity & Characteristics
3550 - 3200O-H StretchTertiary Alcohol (-OH)Strong, very broad due to intermolecular hydrogen bonding.[11][12][13]
3100 - 3000C-H StretchAromatic (Phenyl Ring)Medium to weak, sharp peaks.
2975 - 2850C-H StretchAliphatic (-CH₃, -CH₂)Strong, multiple sharp peaks.
~1600 & ~1495C=C StretchAromatic (Phenyl Ring)Medium to weak, sharp peaks.[4][10]
~1465 & ~1380C-H BendAliphatic (-CH₃, -CH₂)Medium intensity.
1210 - 1100C-O StretchTertiary Alcohol (C-O)Strong, a key diagnostic peak for tertiary alcohols.[8][14]
The Hydroxyl (O-H) Stretching Region (3550 - 3200 cm⁻¹)

The most prominent feature in the spectrum is a very strong and broad absorption band centered around 3400 cm⁻¹. This is the hallmark of the O-H stretching vibration in a hydrogen-bonded alcohol.[5][7] The extensive network of hydrogen bonds between molecules weakens the O-H bond, causing a distribution of bond strengths that results in a broad, smeared-out peak rather than a sharp one.[6][15] For a neat liquid sample, this broad absorption is the dominant feature in this region.[15]

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region contains absorptions from both the aromatic and aliphatic C-H bonds.

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C(sp²)-H bonds of the phenyl group typically absorb just above 3000 cm⁻¹. These peaks are usually of medium intensity and can appear as small, sharp signals on the shoulder of the much larger O-H band.

  • Aliphatic C-H Stretch (2975 - 2850 cm⁻¹): The C(sp³)-H bonds of the methyl and ethyl groups give rise to strong, sharp absorption bands just below 3000 cm⁻¹. Multiple peaks are expected due to the symmetric and asymmetric stretching modes of the CH₃ and CH₂ groups.

The Fingerprint Region (< 1600 cm⁻¹)

This region is rich with complex vibrational information, providing a unique "fingerprint" for the molecule.[16]

  • Aromatic C=C Stretching (~1600 & ~1495 cm⁻¹): The phenyl ring exhibits characteristic C=C stretching vibrations, which typically appear as a pair of sharp bands of variable intensity near 1600 cm⁻¹ and 1495 cm⁻¹.[5][10]

  • Aliphatic C-H Bending (~1465 & ~1380 cm⁻¹): Bending vibrations (scissoring and rocking) of the aliphatic C-H bonds appear here. A distinct peak around 1380 cm⁻¹ is often indicative of a methyl (-CH₃) group.

  • C-O Stretching (1210 - 1100 cm⁻¹): This is a critically important diagnostic band. The C-O stretching vibration for a tertiary alcohol is found in the 1210-1100 cm⁻¹ range.[8] This is significantly higher than for primary (1075-1000 cm⁻¹) or secondary (1150-1075 cm⁻¹) alcohols, allowing for clear differentiation.[8][13] The intensity of this peak is typically strong.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the acquisition of a reliable and reproducible spectrum, a standardized protocol is essential. The following steps describe the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for liquid samples.

Objective: To obtain a high-quality FTIR spectrum of neat this compound.

Materials:

  • FTIR Spectrometer with a Diamond or Zinc Selenide ATR crystal.

  • Sample of this compound.

  • Lint-free wipes and a suitable solvent (e.g., isopropanol) for cleaning.

  • Dropper or pipette.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning (Causality: Self-Validation):

    • Rationale: Any residue on the ATR crystal will appear in the spectrum, leading to inaccurate data. A clean crystal is paramount for a true sample reading.

    • Gently wipe the ATR crystal surface with a lint-free wipe dampened with isopropanol.

    • Perform a second wipe with a dry, lint-free cloth to remove any residual solvent.

  • Background Spectrum Acquisition:

    • Rationale: This step is crucial to remove the spectral signature of the instrument and the atmosphere (H₂O, CO₂). The final sample spectrum is calculated as a ratio against this background, ensuring only the sample's absorptions are displayed.

    • With the clean, empty ATR accessory in place, initiate the "Collect Background" function in the instrument software. A typical background scan involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

    • If the ATR unit has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.

  • Sample Spectrum Acquisition:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.

    • Initiate the "Collect Sample" function. Use the same scan parameters (e.g., 32 scans, 4 cm⁻¹ resolution) as the background collection for consistency.

    • The software will automatically process the data, performing a background subtraction and converting the interferogram into a final transmittance or absorbance spectrum.

  • Post-Measurement Cleanup:

    • Remove the sample from the ATR crystal using a clean, dry wipe.

    • Clean the crystal thoroughly with isopropanol as described in Step 2 to prepare it for the next measurement.

The logical flow for this experimental workflow is visualized below.

G A 1. Instrument Warm-up & Purge B 2. Clean ATR Crystal A->B C 3. Collect Background Spectrum (Reference Scan) B->C D 4. Apply Liquid Sample to Crystal C->D E 5. Collect Sample Spectrum D->E F 6. Data Processing (Background Subtraction) E->F G 7. Final IR Spectrum F->G H 8. Clean ATR Crystal G->H

Caption: Standard Operating Procedure for FTIR-ATR analysis of a liquid sample.

Conclusion

The infrared spectrum of this compound is defined by a set of highly characteristic absorption bands. The dominant feature is the broad O-H stretch centered around 3400 cm⁻¹, confirming its identity as an alcohol. The presence of a phenyl group is confirmed by aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretches near 1600 cm⁻¹. Crucially, the strong C-O stretching band in the 1210-1100 cm⁻¹ region serves as a definitive marker for its tertiary alcohol structure. By following the robust experimental protocol outlined, researchers can reliably obtain a high-fidelity spectrum to confirm the identity and purity of this compound.

References

  • Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols.
  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry.
  • Rathee, N. (2025). IR Spectra of Alcohols. Prezi.
  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols.
  • JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
  • AdiChemistry. (2024). Infrared spectroscopy alcohols phenols. YouTube.
  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes.
  • NIST. (n.d.). 2-Methyl-1-butanol. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Methyl-2-phenyl-1-butanol.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-1-ol.
  • Homework.Study.com. (n.d.). How can infrared spectrometry be used to differentiate between 1-butanol, 2-butanol, and....

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometric behavior of 2-Methyl-1-phenyl-1-butanol. Moving beyond a simple recitation of methods, this document elucidates the causal mechanisms behind the compound's fragmentation patterns under electron ionization (EI), offering field-proven insights into its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify, quantify, and characterize this and similar aromatic alcohols. The guide details a self-validating experimental protocol, grounded in authoritative references, and includes visual diagrams to clarify complex processes, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Characterizing Aromatic Alcohols

This compound (C₁₁H₁₆O, Molar Mass: 164.24 g/mol ) is a tertiary benzylic alcohol.[1][2] The structural characterization of such compounds is crucial in various fields, including synthetic chemistry, pharmacology, and fragrance development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the definitive identification and quantification of these volatile and semi-volatile organic compounds.[3][4][5]

Understanding the intricate dance of electrons and bonds that occurs within the mass spectrometer is not merely an academic exercise. For the drug development professional, it can mean the difference between identifying a critical metabolite and overlooking it. For the synthetic chemist, it provides unambiguous confirmation of a target molecule's structure. This guide, therefore, focuses on the "why" behind the data, providing a robust framework for interpreting the mass spectrum of this compound.

The Language of Fragmentation: Electron Ionization Mass Spectrometry

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[6] This process creates a "mass fingerprint" that is highly characteristic of the compound's structure.

The molecular ion (M⁺•), formed by the loss of an electron, is often unstable for alcohols and may be of low abundance or entirely absent.[7][8] The true structural story is told by the resulting fragment ions. For this compound, the key fragmentation pathways are driven by the stability of the resulting cations and neutral losses, primarily involving the hydroxyl group, the phenyl ring, and the alkyl chain.

Predicted Fragmentation Pathways

The structure of this compound suggests several high-probability fragmentation routes under EI conditions:

  • Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[9][10][11] This process is driven by the formation of a resonance-stabilized oxonium ion.

  • Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common rearrangement for alcohols, leading to the formation of an alkene radical cation.[7][8]

  • Benzylic Cleavage and Rearrangement: The presence of a phenyl group introduces the possibility of benzylic cleavage. The resulting benzyl cation (C₇H₇⁺) can rearrange to the highly stable, aromatic tropylium ion, which is often observed as a prominent peak at an m/z of 91.[12][13][14][15]

Below is a visual representation of these primary fragmentation pathways.

Fragmentation_Pathways cluster_alpha α-Cleavage cluster_rearrangement Rearrangement & Subsequent Fragmentation M This compound Molecular Ion (M⁺•) m/z 164 F_alpha1 Loss of sec-butyl radical (•C₄H₉) Forms [C₇H₇O]⁺ m/z 107 M->F_alpha1 Path A F_alpha2 Loss of phenyl radical (•C₆H₅) Forms [C₅H₁₁O]⁺ m/z 87 M->F_alpha2 Path B F_dehydration Loss of Water (-H₂O) Forms [C₁₁H₁₄]⁺• m/z 146 M->F_dehydration Path C F_tropylium Benzylic Cleavage & Rearrangement Forms Tropylium Ion [C₇H₇]⁺ m/z 91 F_alpha1->F_tropylium Rearrangement F_phenyl Phenyl Cation [C₆H₅]⁺ m/z 77 F_alpha1->F_phenyl Loss of CO

Caption: Predicted EI fragmentation pathways for this compound.

Interpreting the NIST Mass Spectrum

The electron ionization mass spectrum of this compound, as provided by the NIST Mass Spectrometry Data Center, serves as our ground truth for this analysis.[1] A detailed examination of the major peaks validates our predicted fragmentation pathways.

m/zProposed Fragment IonFragmentation PathwayRationale for Stability
107 [C₇H₇O]⁺ (Benzyloxonium ion)α-Cleavage: Loss of the sec-butyl radical (•C₄H₉).Resonance-stabilized oxonium ion.
91 [C₇H₇]⁺ (Tropylium ion)Benzylic Cleavage & Rearrangement: Often from the m/z 107 fragment.Aromatic, highly stable 7-carbon ring structure.[13][14][15]
77 [C₆H₅]⁺ (Phenyl cation)Loss of CO from the m/z 107 fragment or direct fragmentation.Aromatic cation.[12]
57 [C₄H₉]⁺ (sec-Butyl cation)α-Cleavage: Charge retained on the alkyl fragment.Stable secondary carbocation.
146 [C₁₁H₁₄]⁺•Dehydration: Loss of a water molecule (M-18).Formation of a stable alkene radical cation.[7][8]
164 [C₁₁H₁₆O]⁺•Molecular Ion (M⁺•) Very low abundance, typical for tertiary alcohols.[7]

This data confirms that the most favorable fragmentation pathway is the alpha-cleavage leading to the resonance-stabilized benzyloxonium ion at m/z 107 . The subsequent rearrangement of this fragment to the highly stable tropylium ion at m/z 91 is also a prominent feature. The presence of a peak at m/z 57 indicates that the charge can also be retained by the alkyl fragment during alpha-cleavage, albeit with lower probability.

Field-Proven Experimental Protocol: GC-MS Analysis

The following protocol provides a robust, self-validating workflow for the qualitative and quantitative analysis of this compound.

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is paramount for accurate and reproducible GC-MS analysis. The goal is to isolate the analyte in a volatile organic solvent suitable for injection while minimizing matrix interference.[3][4][16]

Step-by-Step Protocol:

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is soluble. Dichloromethane or ethyl acetate are excellent starting choices. Avoid water and non-volatile solvents.[3][16]

  • Dilution: Prepare a stock solution of the analyte. A typical starting concentration for GC-MS analysis is approximately 10 µg/mL.[16] This prevents column overloading and detector saturation.

  • Filtration/Centrifugation: Ensure the final sample is free of particulates. If necessary, centrifuge the sample and transfer the supernatant to a clean vial, or filter through a 0.22 µm syringe filter.[4]

  • Vialing: Transfer the final diluted sample to a 1.5 mL glass autosampler vial. Do not use plastic vials, as plasticizers can leach into the sample and interfere with the analysis.[16]

  • Derivatization (Optional): For some complex matrices or to improve chromatographic peak shape, derivatization may be beneficial. Silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, can increase volatility and thermal stability.[17] However, for standard identification of this compound, this is often not required.

Sample_Preparation_Workflow start Start: Sample Containing Analyte solvent Step 1: Dissolve in Volatile Organic Solvent start->solvent dilute Step 2: Dilute to ~10 µg/mL solvent->dilute filter Step 3: Filter or Centrifuge to Remove Particulates dilute->filter vial Step 4: Transfer to Glass Autosampler Vial filter->vial end Ready for GC-MS Injection vial->end

Caption: A streamlined workflow for GC-MS sample preparation.

GC-MS Instrumentation and Parameters

The following parameters provide a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended SettingRationale
Gas Chromatograph
Injector Temperature250 °CEnsures complete and rapid volatilization of the analyte.
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overload.
Carrier GasHelium, 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic resolution.
GC ColumnDB-5ms (or equivalent 5%-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minA temperature ramp that effectively separates the analyte from solvent and other potential contaminants.
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eVStandard energy for EI, producing reproducible fragmentation and library-searchable spectra.
Source Temperature230 °CMaintains the analyte in the gas phase and prevents contamination.
Quadrupole Temp.150 °CEnsures stable ion transmission.
Scan Rangem/z 40-450A range that encompasses the molecular ion and all significant fragment ions.

Conclusion: From Data to Decision

The mass spectrometric analysis of this compound is a clear example of how fundamental principles of chemical reactivity govern the data we observe. The fragmentation pattern is not random but a logical consequence of the molecule's structure, dictated by the formation of stable carbocations and neutral losses. The dominance of the m/z 107 peak via α-cleavage and the presence of the tropylium ion at m/z 91 are the key diagnostic ions for this compound.

By coupling this mechanistic understanding with a robust and well-validated GC-MS protocol, researchers can move with confidence from a raw data file to an unambiguous structural assignment and accurate quantification. This guide provides the foundational expertise and practical methodology to achieve that goal, empowering scientists in their research and development endeavors.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • CChrom. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Lee, S. H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(7), 843.
  • Institute of Chemistry Ceylon. (n.d.). Mass Spectrometry.
  • Khan, I., et al. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4143.
  • ChemEd DL. (2018, December 31). mass spectrometry: tropylium ion [Video]. YouTube.
  • Whitman College. (n.d.). GCMS Section 6.10.
  • Wikipedia. (n.d.). Alpha cleavage.
  • Chemistry Steps. (n.d.). Alpha (α) Cleavage.
  • Institut de Recherche en Astrophysique et Planétologie. (2018, December 13). Benzylium and tropylium cations identified as the two stable isomers of C7H7+.
  • ChemEd DL. (2018, December 31). mass spectrometry: alpha-cleavage [Video]. YouTube.
  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • e-Content-Science. (2020, March 17). α-, β-, allylic, benzylic cleavage and McLaffertyre arrangement [Video]. YouTube.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram.
  • ResearchGate. (2015, March 13). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines.
  • ACS Publications. (2015, March 30). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines.
  • PubMed. (2015, April 8). Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines.
  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • PubMed. (2014, September 15). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation.
  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.

Sources

2-Methyl-1-phenyl-1-butanol physical constants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-phenyl-1-butanol

Introduction

This compound, identified by CAS Number 3968-86-3, is an aromatic alcohol with significant applications in various fields of chemical science.[1][2][3] With the molecular formula C₁₁H₁₆O and a molecular weight of approximately 164.24 g/mol , this compound is a valuable intermediate in the synthesis of pharmaceuticals and photoinitiators.[1][4][5] It is also utilized in the fragrance and personal care industries for its characteristic sweet, floral odor and high stability.[1] This guide provides a comprehensive overview of its core physical constants, spectroscopic identity, synthesis protocols, and handling considerations, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identity

The structural framework of this compound consists of a butanol chain with a methyl group at the second carbon and a phenyl group attached to the first, hydroxyl-bearing carbon. Its IUPAC name is 2-methyl-1-phenylbutan-1-ol.[6] The molecule possesses two chiral centers (at C1 and C2), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The specific stereochemistry can significantly influence its biological activity and olfactory properties, a critical consideration in drug development and fragrance formulation.

Caption: Molecular graph of this compound with key carbons numbered.

Core Physical and Chemical Constants

The physical properties of a compound are fundamental to its application, dictating conditions for storage, handling, and reaction setups. The constants for this compound are summarized below.

Physical ConstantValueSource(s)
CAS Registry Number 3968-86-3[1][2][6]
Molecular Formula C₁₁H₁₆O[1][2][4][7]
Molecular Weight 164.24 g/mol [2][4][6][8]
Melting Point 55.5 °C[1]
Boiling Point 233.9 °C at 760 mmHg[1][4]
Density 0.963 g/cm³[1][4]
Flash Point 103.7 °C[1][4]
Refractive Index 1.512[1][4]
LogP (Octanol/Water) ~2.77[1][4][8]

The relatively high boiling point and flash point indicate that the compound is not highly volatile at room temperature, simplifying its handling compared to more volatile organics.[1][4] The octanol/water partition coefficient (LogP) of approximately 2.77 suggests that the molecule is significantly more soluble in nonpolar solvents than in water, a key factor for designing extraction, purification, and drug delivery systems.[1][4][8]

Spectroscopic Characterization

For unequivocal identification and quality control, spectroscopic analysis is essential. The primary methods for characterizing this compound include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST WebBook, providing a distinct fragmentation pattern that serves as a fingerprint for the molecule's structure.[2]

  • NMR Spectroscopy: While experimental spectra require acquisition from a physical sample, predicted ¹H and ¹³C NMR data are available and serve as a useful reference for confirming the carbon skeleton and the chemical environment of protons.[1][6]

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹) and C-H stretches from the aromatic and aliphatic portions of the molecule.[2]

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR Data Structural Confirmation MS->Data NMR->Data IR->Data

Caption: A typical workflow for the synthesis and analytical confirmation of a chemical entity.

Synthesis Protocol: Grignard Reaction

A common and effective method for synthesizing this compound is the Grignard reaction. This involves the reaction of a phenylmagnesium halide with isobutyraldehyde.[5] The following protocol is based on established organometallic chemistry principles.

Expertise & Experience Insight: The Grignard reaction is highly sensitive to moisture and atmospheric oxygen. The use of an inert gas (like nitrogen or argon) and anhydrous solvents is not merely a suggestion but a critical requirement for success. The magnesium surface must be activated, often by adding a small crystal of iodine or by mechanical agitation, to initiate the reaction with the aryl halide.

Methodology:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven prior to assembly.

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask under a positive pressure of nitrogen. Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the solvent. A solution of bromobenzene in the anhydrous solvent is added dropwise from the funnel. The reaction is initiated (often indicated by a color change and gentle refluxing) and allowed to proceed until the magnesium is consumed.

  • Aldehyde Addition: The Grignard reagent is cooled in an ice bath. A solution of isobutyraldehyde in the anhydrous solvent is then added dropwise at a rate that maintains a gentle reflux. This step is exothermic and requires careful temperature control to prevent side reactions.

  • Reaction Quench and Workup: After the addition is complete, the reaction is stirred until completion (monitored by TLC). The mixture is then carefully poured over a mixture of ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • Final Product Isolation: The crude product is purified by vacuum distillation to yield pure this compound.[5]

Start Dry Apparatus under N2 Reagent Prepare Phenylmagnesium Bromide (Grignard Reagent) Start->Reagent Cool Cool Reagent to 0°C Reagent->Cool Add Add Isobutyraldehyde Dropwise Cool->Add Stir Stir to Completion Add->Stir Quench Quench with Acidic Solution Stir->Quench Extract Separate & Extract Organic Phase Quench->Extract Dry Dry & Evaporate Solvent Extract->Dry Purify Purify by Vacuum Distillation Dry->Purify End Final Product Purify->End

Caption: Flowchart illustrating the key steps in the synthesis of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available through the conducted searches. However, based on its chemical structure as an alcohol and its listed flash point of 103.7°C, standard laboratory precautions are warranted.[1][4]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

  • Fire Safety: Keep away from open flames and strong oxidizing agents. Although the flash point is relatively high, it is a combustible liquid.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound is a well-characterized aromatic alcohol with established physical constants. Its properties make it a stable and useful component in the fragrance industry and a key building block for more complex molecules in the pharmaceutical and fine chemical sectors. A thorough understanding of its physicochemical properties, spectroscopic signatures, and synthesis pathways is crucial for its effective and safe utilization in research and development.

References

  • 2-Methyl-2-phenyl-1-butanol | C11H16O | CID 3613429 - PubChem. (n.d.).
  • Chemical Properties of this compound (CAS 3968-86-3) - Cheméo. (n.d.).
  • This compound | CAS#:3968-86-3 | Chemsrc. (n.d.).
  • This compound - NIST WebBook. (n.d.).
  • This compound - NIST WebBook. (n.d.).
  • alpha-(1-Methylpropyl)benzenemethanol | C11H16O | CID 138086 - PubChem. (n.d.).
  • CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents. (n.d.).

Sources

2-Methyl-1-phenyl-1-butanol solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Methyl-1-phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound (CAS No: 3968-86-3), a compound of interest in the fragrance and chemical synthesis industries. By integrating theoretical principles of molecular structure with predictive data and standardized experimental protocols, this document serves as an essential resource for professionals requiring a nuanced understanding of this molecule's behavior in various solvent systems. We will explore the delicate balance between its hydrophilic and lipophilic characteristics, present a predicted solubility table, and provide a detailed, field-proven methodology for empirical verification based on international standards.

Introduction to this compound

This compound is an aromatic alcohol with the chemical formula C₁₁H₁₆O.[1][2] Its structure features a hydroxyl group attached to a carbon that is bonded to both a phenyl ring and a sec-butyl group. This unique arrangement of functional groups imparts a characteristic sweet, floral odor, making it a valuable component in the formulation of perfumes, cosmetics, and other consumer products.[1] Beyond its olfactory properties, understanding its solubility is critical for its application in chemical synthesis, quality control, and formulation science. This guide elucidates the factors governing its solubility, providing both predictive insights and the means for their experimental validation.

Key Physicochemical Properties:

Property Value Source
CAS Number 3968-86-3 [1][2]
Molecular Formula C₁₁H₁₆O [1][2]
Molecular Weight 164.24 g/mol [1][3]
Boiling Point 233.9 °C at 760 mmHg [1]
Density 0.963 g/cm³ [1]

| LogP (Octanol/Water) | 2.76610 |[1] |

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility is a direct consequence of the interplay between its polar and nonpolar functionalities.

Molecular Structure Analysis: The molecule can be deconstructed into two distinct regions:

  • A Hydrophilic Region: The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This small, polar "head" promotes interaction and solubility with polar solvents, particularly water and alcohols.

  • A Lipophilic Region: The bulky, nonpolar phenyl ring and the sec-butyl group constitute a large hydrophobic "tail." This region interacts favorably with nonpolar solvents through van der Waals forces (specifically, London dispersion forces).

The predicted octanol-water partition coefficient (LogP) of approximately 2.77 provides a quantitative measure of this balance.[1] A LogP value significantly greater than 1 indicates that the compound is substantially more soluble in a nonpolar solvent (octanol) than in a polar one (water), classifying it as a lipophilic substance.

Caption: Molecular structure highlighting the hydrophilic and lipophilic regions.

Solubility Profile

While extensive empirical data for this compound is not widely published, a reliable solubility profile can be predicted based on its structure and physicochemical properties.

Aqueous Solubility

Given the dominant nonpolar surface area and a LogP of ~2.77, this compound is expected to have low solubility in water . For context, a structural isomer, 2-Methyl-4-phenyl-2-butanol, has a reported water solubility of 4.57 g/L at 20°C. While not directly transferable, this value suggests a solubility in the range of "slightly soluble" for the target compound. The primary limiting factor is the energy required to disrupt the strong hydrogen-bonding network of water to accommodate the large hydrophobic moiety.

Solubility in Organic Solvents

The compound's solubility in organic solvents is predicted to be significantly higher, following the "like dissolves like" principle.

Solvent ClassExample Solvent(s)Predicted SolubilityRationale
Polar Protic Ethanol, MethanolMiscible The alcohol functional group allows for strong hydrogen bonding with the solvent, while the nonpolar tail interacts well with the solvent's alkyl chain.
Polar Aprotic Acetone, DMSOSoluble The molecule's dipole can interact favorably with the dipole of the solvent. The large nonpolar section is also readily solvated.
Nonpolar Aromatic Toluene, BenzeneVery Soluble The phenyl ring of the solute has strong π-π stacking and van der Waals interactions with the aromatic solvent.
Nonpolar Aliphatic Hexane, HeptaneSoluble The large sec-butyl group and phenyl ring provide a significant nonpolar character, allowing for favorable van der Waals interactions with aliphatic solvents.
Factors Influencing Solubility
  • Temperature: For most solid or liquid solutes dissolving in a liquid solvent, solubility increases with temperature. This is because the additional thermal energy helps overcome the intermolecular forces in both the solute and solvent, facilitating mixing. This general trend is expected to apply to this compound.

  • pH: As a neutral alcohol, this compound does not have an acidic or basic functional group that can be ionized. Therefore, its aqueous solubility is expected to be independent of pH within typical ranges (pH 2-12).

Experimental Determination of Solubility

To move from prediction to empirical fact, a standardized experimental protocol is required. The most authoritative and widely accepted method for determining water solubility is the OECD Test Guideline 105 .[4][5] Given the predicted solubility is likely greater than 10⁻² g/L, the Flask Method described within this guideline is the most appropriate choice.[4]

Protocol: The Shake-Flask Method (Adapted from OECD 105)

This protocol is a self-validating system designed to establish a thermodynamic equilibrium between the dissolved and undissolved substance, ensuring a true measure of saturation solubility.

Step 1: Preliminary Test

  • Causality: To estimate the approximate solubility and the time required to reach equilibrium. This prevents using excessive material and ensures the main experiment is run for a sufficient duration.

  • Procedure:

    • Add a known amount of this compound (e.g., 100 mg) to a vial.

    • Add a small volume of water (e.g., 1 mL), stir vigorously for 10 minutes, and visually inspect for dissolution.

    • If dissolved, incrementally add more solute until it no longer dissolves. If not dissolved, incrementally add more water until it does. This provides a rough order-of-magnitude for the main test.

Step 2: Main Test - Equilibration

  • Causality: To create a saturated solution at a constant, defined temperature. Solubility is temperature-dependent, so precise control is paramount for reproducibility.

  • Procedure:

    • Prepare at least three flasks. To each, add an amount of substance in excess of that determined in the preliminary test to ensure a saturated solution.

    • Add a precise volume of water.

    • Place the flasks in a constant temperature bath (e.g., 20 ± 0.5 °C) and stir or shake.[4] The agitation must be sufficient to ensure good mixing but not so vigorous as to cause emulsification.

    • Allow the system to equilibrate for at least 24 hours. Check concentrations at 24, 48, and 72 hours. Equilibrium is reached when three successive measurements are within experimental error.

Step 3: Phase Separation

  • Causality: To isolate the aqueous phase (the saturated solution) from any undissolved substance without altering the equilibrium concentration.

  • Procedure:

    • Allow the flasks to stand in the temperature bath until the excess solid/liquid has settled.

    • To ensure complete removal of undissolved micro-droplets or particles, centrifuge an aliquot of the solution at the test temperature.

    • Carefully withdraw a sample from the supernatant for analysis.

Step 4: Analysis

  • Causality: To accurately quantify the concentration of the dissolved substance in the isolated aqueous phase.

  • Procedure:

    • Choose a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection (due to the phenyl group), Gas Chromatography (GC), or mass spectrometry.

    • Prepare a calibration curve using standards of known concentration.

    • Determine the concentration of the sample and express the solubility in units of g/L or mol/L.

start Start: Sample & Solvent prelim Step 1: Preliminary Test (Estimate Solubility Range) start->prelim Inform main_test Step 2: Main Test (Flask Method) Add excess solute to water prelim->main_test Design equilibration Equilibrate (e.g., 24-72h) Constant Temp & Agitation main_test->equilibration separation Step 3: Phase Separation (Centrifugation at Temp) equilibration->separation Equilibrium Reached analysis Step 4: Analytical Quantification (e.g., HPLC, GC) separation->analysis end Result: Saturation Solubility (g/L) analysis->end

Caption: Experimental workflow for solubility determination via the Shake-Flask method.

Implications for Scientific Applications

A thorough understanding of the solubility of this compound is not merely academic; it has direct practical consequences.

  • Fragrance and Cosmetic Formulation: The compound's high solubility in alcohols and oils, combined with low water solubility, makes it ideal for inclusion in alcohol-based perfumes and oil-based lotions. Its solubility profile dictates which formulation bases are viable and influences its release characteristics and scent longevity on the skin.[1]

  • Chemical Synthesis: As a reactant or product, its solubility determines the choice of solvent for a reaction medium. A solvent must be chosen in which all reactants are sufficiently soluble to ensure a homogenous reaction, and in which the product may either remain soluble or precipitate for easy separation.

Safety and Handling

When determining solubility or otherwise handling this compound, standard laboratory safety practices should be observed. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier. General precautions include:

  • Handling in a well-ventilated area or fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding contact with skin and eyes.

  • Keeping away from sources of ignition.

Conclusion

The solubility profile of this compound is characterized by a pronounced lipophilicity, driven by its large phenyl and sec-butyl groups. This results in low predicted aqueous solubility but excellent solubility in a wide range of organic solvents, from polar alcohols to nonpolar hydrocarbons. While precise experimental data is sparse in public literature, the LogP value of ~2.77 serves as a strong predictive tool. For definitive quantification, the OECD 105 Shake-Flask method provides a robust and reliable experimental framework. This comprehensive understanding is indispensable for researchers and formulators seeking to effectively and safely utilize this compound in their applications.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
  • OECD, Test No.
  • Situ Biosciences, OECD 105 - W
  • Analytice, OECD 105 - Water Solubility Test
  • Environment and Climate Change Canada, Guidance concerning the water extractability test for polymers. URL: [Link]
  • PubChem, 2-Methyl-2-phenyl-1-butanol. URL: [Link]
  • Cheméo, Chemical Properties of this compound (CAS 3968-86-3). URL: [Link]
  • PubChem, 2-Methyl-4-phenyl-2-butanol. URL: [Link]
  • Wikipedia, 2-Methyl-1-butanol. URL: [Link]
  • NIST, this compound. URL: [Link]
  • TradeIndia, 2-Methyl-1-Butanol Analytical Standard. URL: [Link]
  • NIST, this compound. URL: [Link]
  • PubChem, 2-Methyl-1-butanol. URL: [Link]
  • Restek, 2-Methyl-1-butanol. URL: [Link]
  • PubChem, alpha-(1-Methylpropyl)benzenemethanol. URL: [Link]
  • Mol-Instincts, 2-methyl-1-phenyl-2-butanol. URL: [Link]
  • Quora, Is 1-butanol soluble in hexane?. URL: [Link]
  • PubChem, 2-Methyl-2-butanol. URL: [Link]
  • IUPAC-NIST Solubility Data Series, Alcohols with Hydrocarbons. URL: [Link]

Sources

An In-depth Technical Guide to the Stereoisomerism of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the stereoisomerism of 2-methyl-1-phenyl-1-butanol, a chiral molecule with significant potential in asymmetric synthesis and drug discovery. As a compound with two stereocenters, it exists as four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to each other. This guide delineates the fundamental principles of its stereochemistry, outlines robust methodologies for stereoselective synthesis, details advanced analytical techniques for the separation and characterization of its stereoisomers, and discusses the critical importance of stereoisomeric purity in the context of pharmacological and biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of organic chemistry, medicinal chemistry, and analytical chemistry.

Introduction: The Stereochemical Complexity of this compound

This compound is a fascinating molecule for stereochemical analysis due to the presence of two chiral centers at the C1 and C2 positions of the butanol chain.[1] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each of these stereocenters. The presence of two stereocenters gives rise to a total of 2n = 22 = 4 possible stereoisomers.[1] These stereoisomers consist of two pairs of enantiomers: (1R, 2R) and (1S, 2S), and (1R, 2S) and (1S, 2R). The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric (e.g., (1R, 2R) and (1R, 2S)).

The distinct three-dimensional arrangement of atoms in each stereoisomer can lead to significant differences in their physical, chemical, and biological properties. In the pharmaceutical sciences, it is well-established that different enantiomers of a chiral drug can exhibit widely varying pharmacological activities and toxicological profiles.[2] Therefore, the ability to synthesize, separate, and characterize the individual stereoisomers of this compound is of paramount importance for any potential therapeutic applications.

Stereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of this compound requires a strategic approach to asymmetric synthesis. While specific literature for this exact molecule is sparse, established methodologies for structurally similar compounds provide a clear roadmap.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for establishing stereocenters is the use of chiral auxiliaries. For the synthesis of chiral alcohols, Evans' oxazolidinone auxiliaries have proven to be exceptionally effective.

Conceptual Workflow:

G cluster_0 Synthesis of Chiral Precursor cluster_1 Stereoselective Phenyl Addition cluster_2 Cleavage and Product Formation Chiral Auxiliary (Oxazolidinone) Chiral Auxiliary (Oxazolidinone) Acylation with 2-Methylbutanoyl Chloride Acylation with 2-Methylbutanoyl Chloride Chiral Auxiliary (Oxazolidinone)->Acylation with 2-Methylbutanoyl Chloride Enolate Formation (LDA) Enolate Formation (LDA) Acylation with 2-Methylbutanoyl Chloride->Enolate Formation (LDA) Reaction with Benzaldehyde Reaction with Benzaldehyde Enolate Formation (LDA)->Reaction with Benzaldehyde Diastereoselective Aldol Addition Reductive Cleavage (LiBH4) Reductive Cleavage (LiBH4) Reaction with Benzaldehyde->Reductive Cleavage (LiBH4) Target Stereoisomer Target Stereoisomer Reductive Cleavage (LiBH4)->Target Stereoisomer

Figure 1: Conceptual workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol (Exemplary):

  • Acylation: React a commercially available chiral oxazolidinone with 2-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) to form the N-acyl oxazolidinone.

  • Enolate Formation: Treat the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a stereochemically defined enolate.

  • Aldol Addition: React the enolate with benzaldehyde. The steric hindrance of the chiral auxiliary directs the approach of the aldehyde, leading to a highly diastereoselective aldol addition.

  • Reductive Cleavage: Cleave the chiral auxiliary from the aldol product using a reducing agent like lithium borohydride (LiBH₄) to yield the desired stereoisomer of this compound. The choice of the (R)- or (S)-enantiomer of the chiral auxiliary will determine the absolute configuration of the product.

Asymmetric Reduction of a Prochiral Ketone

An alternative and highly efficient strategy involves the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenyl-1-butanone. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Conceptual Workflow:

G Prochiral Ketone (2-Methyl-1-phenyl-1-butanone) Prochiral Ketone (2-Methyl-1-phenyl-1-butanone) Asymmetric Reduction Asymmetric Reduction Prochiral Ketone (2-Methyl-1-phenyl-1-butanone)->Asymmetric Reduction Chiral Catalyst (e.g., Ru-BINAP) + H2 Enantiomerically Enriched Product Enantiomerically Enriched Product Asymmetric Reduction->Enantiomerically Enriched Product

Figure 2: Asymmetric reduction of a prochiral ketone.

Experimental Protocol (Exemplary):

  • Catalyst Preparation: Prepare a chiral ruthenium-BINAP catalyst in situ or use a commercially available pre-catalyst.

  • Hydrogenation: Dissolve 2-methyl-1-phenyl-1-butanone in a suitable solvent (e.g., methanol) in a high-pressure reactor. Add the chiral catalyst and pressurize the vessel with hydrogen gas.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: After depressurization, remove the catalyst by filtration and purify the product by column chromatography to obtain the enantiomerically enriched alcohol. The choice of the (R)- or (S)-BINAP ligand will determine the stereochemical outcome of the reduction.

Analytical Separation and Characterization

The separation and analysis of the four stereoisomers of this compound are critical for determining the success of a stereoselective synthesis and for isolating pure stereoisomers for further study.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful and widely used technique for the analytical and preparative separation of enantiomers and diastereomers.[3] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including alcohols.[4][5]

Experimental Protocol (Exemplary):

  • Column Selection: Screen a selection of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) to identify the optimal stationary phase for separation.[4]

  • Mobile Phase Optimization: For normal-phase chromatography, a mobile phase consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used.[4] Systematically vary the percentage of the alcohol modifier to optimize the resolution and retention times of the stereoisomers.

  • Flow Rate and Temperature: Adjust the flow rate (typically 0.5-1.0 mL/min) and control the column temperature using a column oven to fine-tune the separation.[4]

  • Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the phenyl chromophore.

Data Presentation:

StereoisomerRetention Time (min)Resolution (Rs)
(1R, 2S)8.5-
(1S, 2R)9.82.1
(1R, 2R)11.22.5
(1S, 2S)12.92.8
Table 1: Exemplary chiral HPLC separation data for the stereoisomers of this compound.
NMR Spectroscopy with Chiral Derivatizing Agents

While NMR spectroscopy cannot distinguish between enantiomers directly, it is a powerful tool for analyzing diastereomers. By reacting a mixture of stereoisomers with a chiral derivatizing agent (CDA), a mixture of diastereomeric derivatives is formed, which will exhibit distinct signals in the NMR spectrum.[6][7]

Conceptual Workflow:

G Stereoisomeric Mixture Stereoisomeric Mixture Reaction with Chiral Derivatizing Agent (e.g., Mosher's Acid) Reaction with Chiral Derivatizing Agent (e.g., Mosher's Acid) Stereoisomeric Mixture->Reaction with Chiral Derivatizing Agent (e.g., Mosher's Acid) Diastereomeric Mixture Diastereomeric Mixture Reaction with Chiral Derivatizing Agent (e.g., Mosher's Acid)->Diastereomeric Mixture NMR Analysis NMR Analysis Diastereomeric Mixture->NMR Analysis Quantification of Stereoisomers Quantification of Stereoisomers NMR Analysis->Quantification of Stereoisomers

Figure 3: Workflow for NMR analysis using a chiral derivatizing agent.

Experimental Protocol (Exemplary):

  • Derivatization: React the stereoisomeric mixture of this compound with an enantiomerically pure CDA, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a base (e.g., pyridine).

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.

  • Spectral Analysis: The signals corresponding to protons or fluorine atoms near the newly formed stereocenter will be chemically shifted for each diastereomer. Integrate the distinct signals to determine the relative ratio of the stereoisomers in the original mixture.

The Imperative of Stereoisomeric Purity in Biological Systems

The interaction of small molecules with biological macromolecules, such as enzymes and receptors, is highly dependent on the three-dimensional structure of the small molecule. As these biological targets are themselves chiral, they will interact differently with each stereoisomer of a chiral drug.[5] This can lead to a range of outcomes:

  • Eutomer and Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, have a different pharmacological effect, or be toxic.

  • Different Pharmacokinetic Profiles: The absorption, distribution, metabolism, and excretion (ADME) of each stereoisomer can differ significantly.

  • Chiral Inversion: In some cases, the inactive enantiomer can be converted to the active enantiomer in vivo.

Given these possibilities, the development of a single stereoisomer as a drug is often preferred over a racemic mixture to improve the therapeutic index and reduce the potential for off-target effects.[5]

Conclusion

The stereoisomerism of this compound presents both a challenge and an opportunity for chemists and drug developers. The existence of four distinct stereoisomers necessitates a deep understanding of asymmetric synthesis and chiral analysis. The principles and methodologies outlined in this guide, based on established practices for structurally related compounds, provide a robust framework for the stereoselective synthesis, separation, and characterization of these stereoisomers. As the demand for enantiomerically pure compounds in the pharmaceutical and other industries continues to grow, a thorough understanding of the stereochemical intricacies of molecules like this compound will be essential for innovation and the development of safer, more effective chemical entities.

References

  • ChemRxiv. (n.d.). On the Separation of Enantiomers by Drift Tube Ion Mobility Spectrometry.
  • ResearchGate. (n.d.). A chemo-enzymatic route to diastereoisomers of 2-methyl-1-phenyl-1,3-butanediol: the dual role of microorganisms.
  • Andrade, J. B., & Trossini, G. H. G. (n.d.). Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H NMR Spectrometry of their Diastereomeric Valine Esters. SciELO.
  • J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Based on Amylose Derivative.
  • (n.d.). Chiral Drug Separation.
  • PubMed. (n.d.). Pharmacological importance of stereochemical resolution of enantiomeric drugs.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sciforum. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol.
  • SciELO. (n.d.). Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H NMR Spectrometry of their Diastereomeric Valine Esters.
  • ScienceOpen. (n.d.). Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H-NMR Spectrometry of their Diastereomeric Valine Esters.
  • Pharmacy 180. (n.d.). Multiple Stereocenters - Stereochemical and Conformational Isomerism | Organic Chemistry.
  • NIST. (n.d.). This compound.
  • Doc Brown's Chemistry. (2025). 1H and 13C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol).
  • ResearchGate. (n.d.). Production of isopentanol and 2-methyl-1-butanol.
  • NIH. (2022). Supramolecular Structure of Phenyl Derivatives of Butanol Isomers.
  • PubMed. (2016). Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum.
  • PubChem. (n.d.). alpha-(1-Methylpropyl)benzenemethanol.
  • (n.d.). stereochemistry and biological activity of drugs.
  • Journal of Undergraduate Chemistry Research. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted-1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones.

Sources

Chiral properties of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Properties of 2-Methyl-1-phenyl-1-butanol

Abstract

Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile.[1][2] this compound is a chiral alcohol featuring a stereocenter at the carbinol carbon, rendering it a molecule of interest for asymmetric synthesis. Its two non-superimposable mirror-image forms, the (R)- and (S)-enantiomers, possess identical physical properties in an achiral environment but can exhibit markedly different biological activities.[3] This guide provides a comprehensive technical overview of the chiral properties of this compound. It details methodologies for the resolution of its racemic mixture, robust analytical techniques for the determination of enantiomeric purity and absolute configuration, and discusses its potential applications as a chiral building block in the synthesis of complex, high-value molecules. While published experimental data on this specific molecule is not abundant, this document establishes a foundational framework for its evaluation by synthesizing established principles of stereochemistry with field-proven protocols.[4]

Introduction to the Stereochemistry of this compound

This compound possesses a single stereocenter at the C1 position—the carbon atom bonded to the hydroxyl group, the phenyl group, the isobutyl group, and a hydrogen atom. The presence of four different substituents at this center gives rise to enantiomerism.

  • (R)-2-Methyl-1-phenyl-1-butanol

  • (S)-2-Methyl-1-phenyl-1-butanol

These enantiomers are physically identical in terms of melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light, rotating it in equal but opposite directions (optical activity). In a chiral biological environment, such as interactions with enzymes or receptors, their behavior can diverge significantly. This divergence is the cornerstone of stereoselective pharmacology, where one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[2]

Physicochemical Properties

While data for the individual enantiomers are not extensively published, the properties of the racemic mixture provide a baseline. The expected differences between enantiomers are primarily in their optical rotation.

PropertyValueSource
Molecular Formula C₁₁H₁₆O[5]
Molecular Weight 164.24 g/mol [5]
CAS Number 3968-86-3[5]
Boiling Point Not available
Appearance Colorless liquid (presumed)
Optical Activity Optically active (enantiopure forms)[3]

Synthesis and Chiral Resolution

The racemic form of this compound can be readily synthesized via a Grignard reaction between isobutyraldehyde and phenylmagnesium bromide. The critical subsequent step for any application in asymmetric synthesis is the separation of this racemic mixture into its constituent enantiomers, a process known as chiral resolution.[6]

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique remains one of the most robust and scalable methods.[6][7] It relies on converting the enantiomeric alcohols into a mixture of diastereomers by reacting them with an enantiomerically pure chiral resolving agent. Diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Causality of Experimental Choices: The choice of a chiral resolving agent is critical. For alcohols, chiral carboxylic acids are used to form diastereomeric esters. The ideal agent will form a stable ester with one diastereomer that is significantly less soluble in a chosen solvent system, allowing it to crystallize selectively. The subsequent hydrolysis must be quantitative and proceed without racemization to liberate the pure enantiomer.

Detailed Experimental Protocol:

  • Esterification: In a round-bottom flask, dissolve racemic this compound (1.0 eq.) in an anhydrous, inert solvent such as toluene. Add an enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid, 1.0 eq.) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Water Removal: Equip the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected, driving the esterification to completion.

  • Fractional Crystallization: Cool the reaction mixture slowly to room temperature, then further to 0-5 °C to induce crystallization of the less soluble diastereomeric ester. The choice of solvent may need to be optimized to achieve efficient crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomer.

  • Purity Check: Analyze the crystalline ester for diastereomeric purity using achiral HPLC or NMR. Recrystallize if necessary to achieve high diastereomeric excess (>99%).

  • Hydrolysis: Suspend the purified diastereomeric ester in an aqueous base solution (e.g., 10% NaOH) and heat to reflux to hydrolyze the ester.

  • Extraction: After cooling, extract the liberated chiral alcohol with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC (see Section 3).

Workflow Visualization:

G racemate Racemic Alcohol (R)-Alc + (S)-Alc esters Diastereomeric Esters (R,R)-Ester + (S,R)-Ester racemate->esters agent Chiral Resolving Agent (e.g., (R)-Acid) agent->esters separation Fractional Crystallization esters->separation solid Less Soluble Ester (e.g., (R,R)-Ester) separation->solid Solid Phase liquid More Soluble Ester (e.g., (S,R)-Ester) separation->liquid Liquid Phase hydrolysis1 Hydrolysis solid->hydrolysis1 hydrolysis2 Hydrolysis liquid->hydrolysis2 enantiomer1 Pure Enantiomer (R)-Alcohol hydrolysis1->enantiomer1 enantiomer2 Pure Enantiomer (S)-Alcohol hydrolysis2->enantiomer2

Caption: Diastereomeric salt resolution workflow.

Method 2: Kinetic Enzymatic Resolution

Enzymatic resolution offers high selectivity under mild reaction conditions. Lipases are commonly used to catalyze the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other, a process known as kinetic resolution.

Causality of Experimental Choices: This method's success hinges on the enzyme's enantioselectivity (E-value). A high E-value means the enzyme can effectively distinguish between the two enantiomers. The acyl donor is typically an activated ester, like vinyl acetate, which produces a volatile byproduct (acetaldehyde), driving the reaction forward. The maximum theoretical yield for one enantiomer in a kinetic resolution is 50%.

Detailed Experimental Protocol:

  • Setup: To a solution of racemic this compound (1.0 eq.) in an appropriate organic solvent (e.g., hexane or THF), add an acyl donor such as vinyl acetate (0.5-0.6 eq.).

  • Enzyme Addition: Add a lipase preparation (e.g., Candida antarctica lipase B, Novozym 435). The amount of enzyme will depend on its activity.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at or near 50% conversion.

  • Separation: Once ~50% conversion is reached, remove the enzyme by filtration.

  • Purification: The reaction mixture now contains one enantiomer as an ester and the other as the unreacted alcohol. Separate these two compounds using standard flash column chromatography.

  • Hydrolysis (if needed): The acylated enantiomer can be hydrolyzed back to the alcohol using a simple basic workup as described in the previous section.

Workflow Visualization:

G racemate Racemic Alcohol (R)-Alc + (S)-Alc reaction Selective Acylation (at ~50% conversion) racemate->reaction reagents Lipase + Acyl Donor reagents->reaction mixture Product Mixture reaction->mixture separation Chromatography mixture->separation ester (S)-Ester (Fast reacting) separation->ester alcohol (R)-Alcohol (Unreacted) separation->alcohol

Caption: Kinetic enzymatic resolution workflow.

Analytical Techniques for Enantiomeric Discrimination

Accurate determination of enantiomeric excess (ee) is crucial for validating a resolution process and for quality control in any downstream application. Several powerful analytical techniques are available.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separation and quantification.[8][9] The separation occurs on a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector that interacts diastereomerically with the analytes.

Causality of Experimental Choices: The key is selecting the right CSP and mobile phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often provide good separation for a wide range of chiral compounds, including alcohols.[9] The mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve baseline resolution and reasonable retention times.

Detailed Experimental Protocol (Method Development):

  • Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column.

  • Mobile Phase Screening: Prepare a series of mobile phases with varying ratios of hexane and isopropanol (e.g., 99:1, 95:5, 90:10).

  • Initial Analysis: Inject a solution of the racemic this compound onto the column using a flow rate of ~1.0 mL/min and monitor with a UV detector (e.g., at 254 nm, due to the phenyl group).

  • Optimization:

    • If no separation is observed, try a different alcohol modifier (e.g., ethanol).

    • If retention times are too long, increase the percentage of the alcohol modifier.

    • If resolution is poor, decrease the percentage of the alcohol modifier or reduce the flow rate.

  • Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated as: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Comparison of Chiral Separation Techniques
TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[8][10]High resolution, high sensitivity, broad applicability, robust and reproducible.[8]Higher cost for columns and solvents.[10]
Chiral GC Separation of volatile enantiomers on a chiral GC column.[9]Excellent for volatile compounds, high efficiency.Requires analyte to be volatile or derivatized, high temperatures can risk racemization.[9]
NMR with Chiral Agents Forms diastereomers with distinct NMR signals.[11]Rapid analysis, no physical separation needed, provides structural information.Lower sensitivity, requires higher sample concentration, potential for peak overlap.[9]
NMR Spectroscopy for Absolute Configuration and Purity

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), can be used not only to determine enantiomeric purity but also to assign the absolute configuration.[12] A study by Faria, E. A. et al. demonstrated the use of L-valine to form diastereomeric esters with similar primary chiral alcohols, where the chemical shift differences in the ¹H-NMR spectra allowed for configurational assignment and determination of enantiomeric composition.[11][12]

Principle: The racemic alcohol is reacted with an enantiopure CDA (e.g., Mosher's acid chloride or L-valine) to form a mixture of diastereomers. In the magnetic field of the NMR spectrometer, the nuclei in these diastereomers are in different chemical environments, leading to separate, quantifiable signals.

Workflow Visualization:

G racemate Racemic Alcohol (R)-Alc + (S)-Alc diastereomers Diastereomeric Mixture (R,S)-Ester + (S,S)-Ester racemate->diastereomers cda Chiral Derivatizing Agent (e.g., (S)-Mosher's Acid) cda->diastereomers nmr NMR Spectrometer diastereomers->nmr spectrum Distinct NMR Signals nmr->spectrum

Caption: NMR analysis using a chiral derivatizing agent.

Potential Applications and Future Directions

While specific applications of this compound are not widely documented in peer-reviewed literature, its structure is analogous to other alcohols that serve as valuable chiral auxiliaries or precursors to chiral ligands and catalysts.[4]

  • As a Chiral Auxiliary: The alcohol could potentially be converted into a chiral auxiliary, temporarily attached to a prochiral substrate to direct a stereoselective transformation (e.g., an alkylation or aldol reaction). After the reaction, the auxiliary would be cleaved and recovered.

  • As a Precursor to Chiral Ligands: The hydroxyl group provides a handle for further functionalization, allowing for its incorporation into more complex ligand frameworks for asymmetric catalysis.

  • As a Chiral Building Block: In its enantiopure form, it can be used as a key fragment in the total synthesis of complex natural products or active pharmaceutical ingredients (APIs).

The protocols and analytical methods detailed in this guide provide the necessary framework for researchers to resolve the racemic mixture and accurately characterize the enantiomers, paving the way for the exploration of this compound in these applications.

References

  • 2-Methyl-1-butanol. (n.d.). In Wikipedia.
  • Chiral Drug Separation. (n.d.). In ScienceDirect.
  • What is the 3D formula for both enantiomers of 2-methyl-1-butanol? (2022). Quora. [Link]
  • Faria, E. A., et al. (1998). Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H-NMR Spectrometry of their Diastereomeric Valine Esters. Journal of the Brazilian Chemical Society. [Link]
  • Chemical Properties of this compound (CAS 3968-86-3). (n.d.). Cheméo.
  • Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H-NMR Spectrometry of their Diastereomeric Valine Esters. (n.d.). ScienceOpen.
  • Production of isopentanol and 2-methyl-1-butanol. (n.d.). ResearchGate.
  • Chiral resolution. (n.d.). In Wikipedia.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
  • Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. (2013).
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
  • This compound. (n.d.). NIST WebBook.
  • This compound. (n.d.). NIST WebBook.
  • Illustrated Glossary of Organic Chemistry - Absolute Configuration. (n.d.). UCLA Chemistry & Biochemistry.
  • 2- methyl-1-phenyl-1-propanol preparation method. (2018).
  • 2-Methyl-2-phenyl-1-butanol. (n.d.). PubChem.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017).
  • Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. (2019). J-Stage. [Link]
  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]
  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separ
  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
  • Bond-line structure of 2-methyl-3-phenyl-1-butanol. (2019). Chemistry Stack Exchange. [Link]
  • Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. (2020).
  • The Significance of Chirality in Drug Design and Development. (2017).
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • Chiral switches versus de novo enantiomerically pure compounds. (2017). ScienceDirect. [Link]
  • Enantioselective Synthesis of Vicinal Amino Alcohols Promoted by Fluorine-Containing Counteranions. (2025).

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Methyl-1-phenyl-1-butanol: Properties, Synthesis, and Applications

Date: January 8, 2026

Abstract

(S)-2-Methyl-1-phenyl-1-butanol is a chiral secondary alcohol with significant potential in the fields of stereoselective synthesis and drug development. Its structural architecture, featuring a stereogenic center bearing both a hydroxyl group and a phenyl ring, makes it a valuable building block and a candidate for use as a chiral auxiliary or a precursor to chiral ligands. This technical guide provides a comprehensive overview of the known physicochemical properties, detailed theoretical and practical approaches to its stereoselective synthesis and purification, and an exploration of its potential applications in modern organic chemistry. While this specific enantiomer is not extensively documented in publicly available literature, this guide synthesizes established chemical principles to offer robust, scientifically grounded protocols and insights for researchers and drug development professionals.

Introduction and Rationale

The demand for enantiomerically pure compounds is a cornerstone of the pharmaceutical, agrochemical, and fine chemical industries. The biological activity of a chiral molecule is often exclusive to one of its enantiomers, while the other may be inactive or even elicit adverse effects. Chiral alcohols, in particular, are pivotal intermediates in the synthesis of complex molecular targets. (S)-2-Methyl-1-phenyl-1-butanol belongs to this critical class of compounds. The strategic placement of its methyl, ethyl, and phenyl substituents around the carbinol stereocenter offers a unique steric and electronic environment, suggesting its utility in directing the stereochemical outcome of chemical transformations.

This guide addresses the current information gap in the scientific literature for this specific molecule by providing a detailed framework for its study and application. We will delve into its fundamental properties, propose robust methodologies for its preparation, and discuss its logical applications based on the well-established principles of asymmetric synthesis.

Physicochemical and Spectroscopic Properties

Precise data for the enantiomerically pure (S)-2-Methyl-1-phenyl-1-butanol is not widely published. The following data is for the racemic mixture (CAS No. 3968-86-3), which is expected to share identical physical properties except for optical activity.[1][2][3]

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₆O[2][3]
Molecular Weight 164.24 g/mol [2][3]
Appearance Colorless liquid[1]
Boiling Point 233.9 °C at 760 mmHg[1]
Melting Point 55.5 °C[1]
Density 0.963 g/cm³[1]
Flash Point 103.7 °C[1]
Refractive Index 1.512[1]
logP 2.766[1]
Specific Rotation [α]D Not available in cited literature.
Spectroscopic Analysis
Mass Spectrometry (Electron Ionization)

The mass spectrum for racemic 2-Methyl-1-phenyl-1-butanol is available from the NIST Mass Spectrometry Data Center.[2] Key fragmentation patterns include the loss of water and alpha-cleavage, which are characteristic of alcohols. The molecular ion peak (M+) is expected at m/z = 164.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted):

    • Aromatic protons (C₆H₅): Multiplet in the range of 7.20-7.40 ppm (5H).

    • Benzylic proton (-CH(OH)-): A doublet or triplet around 4.5-4.8 ppm (1H), coupled to the adjacent methine proton.

    • Methine proton (-CH(CH₃)-): A multiplet in the range of 1.8-2.1 ppm (1H).

    • Methylene protons (-CH₂-): Two diastereotopic protons, likely appearing as a complex multiplet between 1.2-1.6 ppm (2H).

    • Hydroxyl proton (-OH): A broad singlet, variable chemical shift.

    • Methyl protons (-CH(CH₃)-): A doublet around 0.9-1.1 ppm (3H).

    • Methyl protons (-CH₂CH₃): A triplet around 0.8-1.0 ppm (3H).

  • ¹³C NMR (predicted):

    • Aromatic carbons: Signals in the 125-145 ppm range.

    • Benzylic carbon (-C(OH)-): Signal in the 75-80 ppm range.

    • Methine carbon (-CH(CH₃)-): Signal in the 40-45 ppm range.

    • Methylene carbon (-CH₂-): Signal in the 25-30 ppm range.

    • Methyl carbons: Signals in the 10-20 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available from the NIST Chemistry WebBook.[3] Key characteristic absorptions are expected as follows:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic): Signals just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Signals just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

  • C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Asymmetric Synthesis and Purification

The synthesis of enantiomerically pure (S)-2-Methyl-1-phenyl-1-butanol can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Proposed Asymmetric Synthesis: Enantioselective Reduction of a Prochiral Ketone

A highly effective and well-documented method for producing chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone.[4][5] The logical precursor for our target molecule is 2-methyl-1-phenyl-1-butanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is a robust and predictable method for this type of transformation.[6]

Workflow for Asymmetric Ketone Reduction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification ketone 2-Methyl-1-phenyl-1-butanone (Prochiral Ketone) add_ketone Slow addition of Ketone at low temperature (-20 to 0 °C) ketone->add_ketone catalyst (R)-CBS Catalyst (e.g., (R)-Me-CBS) reaction_mix Mix Catalyst and Borane (Catalyst Activation) catalyst->reaction_mix borane Borane Source (BH3·SMe2 or BH3·THF) borane->reaction_mix solvent Anhydrous THF solvent->reaction_mix reaction_mix->add_ketone stir Stir until completion (Monitor by TLC/GC) add_ketone->stir quench Quench with Methanol stir->quench extraction Aqueous Work-up & Extraction with Ether/EtOAc quench->extraction purify Column Chromatography (Silica Gel) extraction->purify product (S)-2-Methyl-1-phenyl-1-butanol purify->product

Caption: Workflow for CBS reduction to synthesize the target alcohol.

Detailed Experimental Protocol (Hypothetical)

Rationale: The (R)-enantiomer of the CBS catalyst is selected to produce the (S)-alcohol from the ketone, a predictable outcome based on the accepted transition state model where the bulkier phenyl group orients away from the catalyst's R-group. Borane-dimethyl sulfide (BMS) is a stable and convenient source of borane.

  • Catalyst Activation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents). Cool the flask to 0 °C and add a 2.0 M solution of borane-dimethyl sulfide (BMS) in THF (0.6 equivalents) dropwise over 10 minutes. Stir the mixture for 15 minutes at 0 °C.

  • Ketone Addition: Dissolve 2-methyl-1-phenyl-1-butanone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the activated catalyst mixture over 30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 1-4 hours).

  • Quenching: Slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-2-Methyl-1-phenyl-1-butanol.

  • Characterization: Confirm the structure using NMR and IR spectroscopy. Determine the enantiomeric excess (% ee) using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Proposed Purification: Chiral Resolution via HPLC

For instances where a racemic mixture is synthesized, or to verify the enantiopurity of an asymmetric synthesis product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral alcohols.[7]

Protocol for Chiral HPLC Method Development (Hypothetical)

Rationale: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) create a chiral environment through hydrogen bonding, dipole-dipole, and steric interactions, allowing for differential retention of the two enantiomers. A normal-phase mobile system of hexane and an alcohol modifier (isopropanol or ethanol) is typically effective.

  • Column Selection: Start with a polysaccharide-based CSP, such as a Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol. Degas the solution by sonication.

  • Sample Preparation: Prepare a dilute solution of the alcohol sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Initial HPLC Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm or 254 nm

    • Injection Volume: 10 µL

  • Optimization:

    • If no separation is observed, systematically decrease the isopropanol percentage (e.g., to 95:5 or 98:2) to increase retention and potentially improve resolution.

    • If peaks are broad or resolution is poor, try adjusting the flow rate (0.5-1.0 mL/min) or temperature (20-40 °C).

    • Consider switching the alcohol modifier to ethanol, which can sometimes alter the selectivity.

Applications in Stereoselective Synthesis

While specific applications of (S)-2-Methyl-1-phenyl-1-butanol are not well-documented, its structure is archetypal for a chiral auxiliary. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[8]

Potential as a Chiral Auxiliary

The (S)-2-Methyl-1-phenyl-1-butanol can be esterified with a prochiral carboxylic acid derivative. The resulting chiral ester can then undergo reactions such as enolate alkylation or aldol additions. The steric bulk of the phenyl and sec-butyl groups on the auxiliary would be expected to effectively shield one face of the enolate, leading to a highly diastereoselective C-C bond formation. After the reaction, the auxiliary can be cleaved (e.g., by hydrolysis or reduction) and potentially recovered.

Logical Relationship for Chiral Auxiliary Use

G A Prochiral Acid Chloride C Chiral Ester Formation A->C B (S)-2-Methyl-1-phenyl-1-butanol (Chiral Auxiliary) B->C D Deprotonation (LDA) -> Chiral Enolate C->D F Diastereoselective Alkylation D->F E Electrophile (R-X) E->F G Alkylated Ester (High d.e.) F->G H Auxiliary Cleavage (e.g., LiOH or LiAlH4) G->H I Enantiomerically Enriched Product H->I J Recovered Auxiliary H->J

Caption: Conceptual workflow for using the target molecule as a chiral auxiliary.

Precursor to Chiral Ligands

The hydroxyl group of (S)-2-Methyl-1-phenyl-1-butanol serves as a handle for further functionalization. It could be converted to other functional groups (e.g., an amine or a phosphine) to synthesize novel chiral ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation or C-C coupling.

Safety and Handling

  • General Hazards: Expected to be a combustible liquid. May cause skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

(S)-2-Methyl-1-phenyl-1-butanol is a chiral alcohol with considerable, albeit largely unexplored, potential as a tool for asymmetric synthesis. While specific experimental data in the literature is scarce, this guide provides a robust framework based on established chemical principles for its synthesis, purification, and application. The proposed protocols for asymmetric reduction and chiral HPLC offer a clear starting point for researchers interested in this molecule. Its structural features strongly suggest its utility as a chiral auxiliary, and future work to validate this potential would be a valuable contribution to the field of stereoselective synthesis. This guide serves as a foundational resource to stimulate and support further investigation into this promising chiral building block.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3968-86-3).
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Methyl-2-phenyl-1-butanol.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook (IR Spectrum).
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • Organic Reactions. (2002). Enantioselective Reduction of Ketones.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Based on Optically Active Poly(acrylamide).
  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide.
  • NIH. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization.
  • University of Windsor. (n.d.). Asymmetric Synthesis.
  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.

Sources

An In-Depth Technical Guide to (R)-2-Methyl-1-phenyl-1-butanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in (R)-2-Methyl-1-phenyl-1-butanol

(R)-2-Methyl-1-phenyl-1-butanol is a chiral alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its structure, featuring a hydroxyl group and a phenyl ring attached to a stereogenic center, makes it a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules. The precise three-dimensional arrangement of its substituents allows for the introduction of specific stereochemistry in a target molecule, a critical consideration in drug design where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] This guide provides a comprehensive overview of the key properties, synthesis, and applications of (R)-2-Methyl-1-phenyl-1-butanol, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of (R)-2-Methyl-1-phenyl-1-butanol are fundamental to its handling, characterization, and application in synthesis.

Core Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₆O[4][5]
Molecular Weight 164.24 g/mol [4][5]
Appearance Colorless liquid[6]
Boiling Point 233.9 °C at 760 mmHg[6]
Melting Point 55.5 °C[6]
Density 0.963 g/cm³[6]
Refractive Index 1.512[6]
LogP (Octanol/Water) 2.766[6]

Note: Some of the listed physical properties may correspond to the racemic mixture.

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and purity assessment of (R)-2-Methyl-1-phenyl-1-butanol.

Mass Spectrometry (MS): The electron ionization mass spectrum of 2-methyl-1-phenyl-1-butanol shows a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.[4][5]

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorptions for the hydroxyl (-OH) group and the phenyl ring.[7]

Enantioselective Synthesis of (R)-2-Methyl-1-phenyl-1-butanol

The production of enantiomerically pure (R)-2-Methyl-1-phenyl-1-butanol is crucial for its application in pharmaceutical synthesis. The most common and effective method is the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenyl-1-propanone. This can be achieved using chiral catalysts, such as oxazaborolidines (e.g., the Corey-Bakshi-Shibata catalyst) or through biocatalysis employing alcohol dehydrogenases.[9][10]

Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly enantioselective method for the reduction of prochiral ketones to chiral alcohols.[4][11] The reaction utilizes a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane source.[11]

CBS Reduction Workflow Prochiral_Ketone 2-Methyl-1-phenyl-1-propanone Reduction Asymmetric Reduction in an aprotic solvent (e.g., THF) at low temperature Prochiral_Ketone->Reduction Catalyst_Activation Activation of (R)-2-Methyl-CBS-oxazaborolidine with Borane Source (e.g., BH3-SMe2) Catalyst_Activation->Reduction Workup Quenching and Extraction Reduction->Workup Purification Chromatographic Purification Workup->Purification Final_Product (R)-2-Methyl-1-phenyl-1-butanol Purification->Final_Product

Caption: Workflow for the CBS reduction of 2-methyl-1-phenyl-1-propanone.

Step-by-Step Experimental Protocol (Representative):

  • Catalyst Preparation (in situ): To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 equivalents) is added at room temperature. The mixture is stirred for 15 minutes to form the active catalyst.[11]

  • Reduction: The solution of the catalyst-borane complex is cooled to -78 °C. A solution of 2-methyl-1-phenyl-1-propanone (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes. The reaction is stirred at this temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[11]

  • Work-up: The reaction is quenched by the slow addition of methanol at -78 °C. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is treated with 1 M HCl and extracted with an organic solvent (e.g., ethyl acetate).[11]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude alcohol is then purified by flash column chromatography to yield the enantiomerically pure (R)-2-Methyl-1-phenyl-1-butanol.[11]

Biocatalytic Asymmetric Reduction with Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reverse direction, they can reduce ketones to chiral alcohols with high enantioselectivity. The use of ADHs offers a green and highly specific alternative to chemical catalysts.[9][10] The reaction typically requires a cofactor, such as NADPH, which is regenerated in situ using a sacrificial alcohol like isopropanol.[9]

ADH Reduction Workflow Prochiral_Ketone 2-Methyl-1-phenyl-1-propanone Bioreduction Biocatalytic Reduction in buffer solution at controlled pH and temperature Prochiral_Ketone->Bioreduction Enzyme_System Alcohol Dehydrogenase (ADH) Cofactor (NADPH) Cofactor Regeneration System (e.g., Isopropanol) Enzyme_System->Bioreduction Extraction Product Extraction Bioreduction->Extraction Purification Chromatographic Purification Extraction->Purification Final_Product (R)-2-Methyl-1-phenyl-1-butanol Purification->Final_Product

Caption: Workflow for the biocatalytic reduction of 2-methyl-1-phenyl-1-propanone using an ADH.

Applications in Drug Development

The primary application of (R)-2-Methyl-1-phenyl-1-butanol in drug development is its use as a chiral building block. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), ensuring the desired therapeutic effect and minimizing potential off-target effects from the unwanted enantiomer. Chiral alcohols, in general, are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[12]

While specific examples of marketed drugs that utilize (R)-2-Methyl-1-phenyl-1-butanol as a starting material are not widely documented in publicly available literature, its structural motif is relevant to the synthesis of various classes of compounds with potential biological activity. The phenylbutanol scaffold is present in a number of biologically active molecules.

Biological Activity and Toxicological Profile

Currently, there is a lack of specific studies on the biological activity, pharmacology, and toxicology of (R)-2-Methyl-1-phenyl-1-butanol itself. However, general toxicological data for related compounds, such as 3-methyl-1-butanol, have been reported from subchronic toxicity studies in rats.[13] For any new chemical entity intended for use in pharmaceutical synthesis, a thorough evaluation of its toxicological profile would be necessary.

Given that chirality can significantly influence biological activity, it is plausible that the (R)- and (S)-enantiomers of this compound could have different biological effects.[3][14] Further research is needed to explore the potential pharmacological and toxicological properties of the individual enantiomers.

Conclusion

(R)-2-Methyl-1-phenyl-1-butanol is a valuable chiral synthon with significant potential in asymmetric synthesis, particularly in the development of new pharmaceutical agents. Its preparation in high enantiomeric purity can be reliably achieved through established methods such as the Corey-Bakshi-Shibata reduction or biocatalytic approaches using alcohol dehydrogenases. While its direct biological activity is not yet well-characterized, its role as a chiral building block underscores the importance of enantiomerically pure compounds in modern drug discovery and development. Further research into its own biological properties and its application in the synthesis of novel therapeutic agents is warranted.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138086, alpha-(1-Methylpropyl)benzenemethanol.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • Musa, M. M. (2007). ASYMMETRIC SYNTHESIS OF PHENYL-RING-CONTAINING ALCOHOLS USING THERMOANAEROBACTER ETHANOLICUS W110A SECONDARY ALCOHOL DEHYDROGENASE. University of Georgia.
  • Zhang, Z., et al. (2020). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology, 10(1), 117-124.
  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Asymmetric reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2035-2039.
  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411-8414.
  • Bach, J., et al. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(9), 1954–1967.
  • Sourcing Allies. (n.d.). Unlock the Versatile Applications of 2-Methyl-1-Butanol: A Key Chemical Intermediate for Synthesis and Industry.
  • Singh, R. (n.d.). ASYMMETRIC SYNTHESIS-II.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • NIST. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Methyl-2-phenyl-1-butanol.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Saeidnia, S., Manayi, A., & Abdollahi, M. (2015). From in vitro Experiments to in vivo and Clinical Studies; Pros and Cons. Current drug discovery technologies, 12(4), 218–224.
  • Lee, J. C., et al. (2018). In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. Journal of ethnopharmacology, 222, 193–200.
  • Chegg. (2021, March 22). Solved (R)-(+)-2-methyl-1-butanol has a specific rotation of.
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-426.
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science : IJBS, 2(2), 85–100.
  • Eduncle. (2020, December 2). (r)-2-methyl-1-butanol has a specific rotation of +13.5. the specific rotation of.
  • Brozmanova, J. (2004). Biomedical aspects of chiral molecules. Journal of Applied Biomedicine, 2(2), 77-84.
  • Ianni, F., et al. (2022).
  • Chegg. (2008, November 6). Solved a sample of 2-methyl-1-butanol has a specific.
  • G. A. van den Heuvel, et al. (1998). Subchronic toxicity studies of 3-methyl-1-butanol and 2-methyl-1-propanol in rats. Food and Chemical Toxicology, 36(6), 481-489.
  • LabMed Discovery. (n.d.). Chiral drugs.

Sources

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic methodologies for producing 2-Methyl-1-phenyl-1-butanol (CAS No: 3968-86-3), a secondary alcohol with applications as a fine chemical intermediate. The document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of key reactions, and provide a detailed, validated experimental workflow.

Introduction and Physicochemical Profile

This compound is a chiral organic compound with the molecular formula C₁₁H₁₆O.[1][2] Its structure features a phenyl group and a sec-butyl group attached to a hydroxyl-bearing carbon, making it a valuable chiral building block in organic synthesis. Understanding its physical properties is crucial for its handling, purification, and application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3968-86-3[1]
Molecular Formula C₁₁H₁₆O[1][2]
Molecular Weight 164.24 g/mol [1][2]
Boiling Point 233.9 °C at 760 mmHg[3]
Melting Point 55.5 °C[3]
Density 0.963 g/cm³[3]
Flash Point 103.7 °C[3]
LogP 2.76610[3]

Strategic Synthesis: A Retrosynthetic Analysis

The most powerful tool in designing a synthetic route is retrosynthesis. For a target molecule like this compound, the carbon-carbon bonds adjacent to the hydroxyl group are prime candidates for disconnection. This analysis points overwhelmingly towards the Grignard reaction, a robust and highly efficient method for C-C bond formation.[4][5]

Two logical disconnections emerge:

  • Disconnection A: Breaking the bond between the phenyl-bearing carbon (C1) and the phenyl group itself. This suggests an electrophilic benzaldehyde and a nucleophilic sec-butylmagnesium halide.

  • Disconnection B: Breaking the bond between the phenyl-bearing carbon (C1) and the sec-butyl group. This implies a nucleophilic phenylmagnesium halide and an electrophilic 2-methylbutanal.

G cluster_retro Retrosynthetic Analysis cluster_pathA Pathway A cluster_pathB Pathway B TM Target Molecule This compound DA Disconnection A TM->DA C-C Disconnection DB Disconnection B TM->DB C-C Disconnection Benzaldehyde Benzaldehyde (Electrophile) DA->Benzaldehyde Precursors SecButyl_Grignard sec-Butylmagnesium Halide (Nucleophile) DA->SecButyl_Grignard Precursors TwoMethylButanal 2-Methylbutanal (Electrophile) DB->TwoMethylButanal Precursors Phenyl_Grignard Phenylmagnesium Halide (Nucleophile) DB->Phenyl_Grignard Precursors caption Retrosynthetic analysis of this compound.

Caption: Retrosynthetic analysis of this compound.

While both pathways are chemically sound, Pathway A is often preferred from a practical standpoint. Benzaldehyde is an inexpensive, readily available starting material, and sec-butyl halides (like 2-bromobutane) are common reagents. Conversely, 2-methylbutanal is less common and potentially more expensive. Therefore, this guide will focus on the synthesis via the reaction of benzaldehyde with sec-butylmagnesium bromide.

Primary Synthesis Route: The Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the carbonyl carbon of an aldehyde or ketone.[6] The subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.[7]

Mechanism of Action

The synthesis proceeds in two main stages:

  • Formation of the Grignard Reagent: Magnesium metal reacts with an organohalide (2-bromobutane) in an anhydrous ether solvent (like diethyl ether or THF) to form sec-butylmagnesium bromide. The magnesium inserts into the carbon-halogen bond, reversing the polarity of the carbon atom and making it strongly nucleophilic.

  • Nucleophilic Addition: The nucleophilic sec-butyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of benzaldehyde. The carbonyl π-bond breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

  • Protonation (Workup): The reaction is quenched with a dilute acid (e.g., aqueous HCl or H₂SO₄). The alkoxide is protonated to yield the final product, this compound, and water-soluble magnesium salts.

G cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup 2-Bromobutane 2-Bromobutane sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide 2-Bromobutane->sec-Butylmagnesium Bromide  + Mg (Anhydrous Ether) sec-Butylmagnesium BromideBenzaldehyde sec-Butylmagnesium BromideBenzaldehyde Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate sec-Butylmagnesium BromideBenzaldehyde->Magnesium Alkoxide Intermediate Nucleophilic Attack This compound This compound Magnesium Alkoxide Intermediate->this compound  + H₃O⁺ (Protonation) caption Mechanism of Grignard synthesis for this compound.

Caption: Mechanism of Grignard synthesis for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution relies on the rigorous exclusion of water, which would quench the Grignard reagent. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 2-Bromobutane

  • Benzaldehyde

  • Anhydrous diethyl ether (or THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in the flame-dried three-neck flask equipped with a stir bar, dropping funnel, and reflux condenser.

    • Add a single crystal of iodine. The purple vapor indicates the activation of the magnesium surface.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of 2-bromobutane (1.1 eq) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, evidenced by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate.

    • Once the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Slowly add a solution of benzaldehyde (1.0 eq), freshly distilled to remove benzoic acid, in anhydrous diethyl ether via the dropping funnel. This step is exothermic; maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup and Extraction:

    • Cool the reaction mixture again in an ice bath and slowly quench it by adding 1 M HCl. Add the acid dropwise until the magnesium salts dissolve and two clear layers form.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine (to aid in drying).[8]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.[8]

    • Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.[8]

    • Purify the crude alcohol by vacuum distillation. Collect the fraction that distills at the expected boiling point under reduced pressure. For high-purity applications, flash column chromatography on silica gel can be performed.[7]

Table 2: Typical Reaction Parameters and Expected Yield

ParameterValueRationale
Equivalents (Benzaldehyde) 1.0Limiting reagent
Equivalents (2-Bromobutane) 1.1Ensures complete formation of the Grignard reagent
Equivalents (Magnesium) 1.2A slight excess to ensure all the halide reacts
Solvent Anhydrous Diethyl Ether / THFStabilizes the Grignard reagent; must be aprotic
Reaction Temperature 0 °C to Room TempControls the exothermic reaction with the aldehyde
Expected Yield 75-90%Grignard reactions are typically high-yielding

Alternative Synthetic Routes: Friedel-Crafts Acylation

An alternative, albeit multi-step, approach involves the Friedel-Crafts acylation of benzene.[9][10][11] This route is advantageous if starting from basic aromatic hydrocarbons.

  • Step 1: Friedel-Crafts Acylation: Benzene is acylated with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 2-methyl-1-phenyl-1-butanone.

  • Step 2: Reduction: The resulting ketone is then reduced to the target secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

While viable, this method is less atom-economical than the Grignard synthesis and involves an additional synthetic step. The handling of potent Lewis acids and reactive acyl chlorides also requires significant care.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the carbinol proton (CH-OH), and the distinct protons of the sec-butyl group.[3]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 164, confirming the molecular weight.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of an alcohol, as well as C-H stretches for aromatic and aliphatic groups.[1]

Workflow and Conclusion

The synthesis of this compound is most efficiently achieved via a Grignard reaction between benzaldehyde and sec-butylmagnesium bromide. This method is direct, high-yielding, and utilizes readily available starting materials.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis Start Start: Flame-dried Glassware Reagent_Prep Prepare Grignard Reagent: sec-BuBr + Mg in Ether Start->Reagent_Prep Addition Cool to 0°C Add Benzaldehyde Solution Reagent_Prep->Addition Stir Stir at RT (1-2 hours) Addition->Stir Quench Quench with 1M HCl Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate via Rotovap Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify Analyze Characterize: NMR, MS, IR Purify->Analyze End End: Pure Product Analyze->End caption Experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a robust framework for the successful synthesis, purification, and characterization of this compound. Adherence to anhydrous conditions is the most critical parameter for achieving a high yield in the primary Grignard route.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3968-86-3).
  • PubChem. (n.d.). 2-Methyl-2-phenyl-1-butanol.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook (alternative link).
  • Chegg. (2022). Use retrosynthetic analysis to suggest a way to synthesize this compound using the Grignard reaction.
  • Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Google Patents. (2018). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Wikipedia. (n.d.). 2-Methyl-1-butanol.
  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Google Patents. (2013). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • ResearchGate. (n.d.). Production of isopentanol and 2-methyl-1-butanol.
  • JoVE. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
  • YouTube. (2019). Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol.
  • Chemistry Stack Exchange. (2019). Bond-line structure of 2-methyl-3-phenyl-1-butanol.
  • PubMed. (n.d.). Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum.
  • Thieme Chemistry. (n.d.). Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols.
  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • PubChem. (n.d.). alpha-Ethyl-alpha-methylbenzeneethanol.
  • Quick Company. (n.d.). "Improved Processes For Manufacturing 4 Phenyl 1 Butanol".

Sources

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed application note and an experimentally validated protocol for the enantioselective synthesis of 2-methyl-1-phenyl-1-propanol, a valuable chiral building block in organic synthesis. Chiral alcohols are critical intermediates in the pharmaceutical industry, where the specific stereochemistry of a molecule is paramount to its biological activity and efficacy. This guide focuses on the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenyl-1-propanone (isobutyrophenone), utilizing the robust and highly selective Corey-Bakshi-Shibata (CBS) reduction methodology. We delve into the mechanistic underpinnings of the catalysis, provide a comprehensive step-by-step protocol, detail analytical methods for characterization and enantiopurity determination, and offer a practical troubleshooting guide.

Introduction: The Significance of Chiral Alcohols

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral secondary alcohols, such as 2-methyl-1-phenyl-1-propanol, are prevalent motifs in numerous biologically active molecules and serve as versatile precursors for more complex chiral structures. The precise three-dimensional arrangement of atoms dictates molecular recognition at biological targets; thus, access to enantiomerically pure compounds is not merely an academic challenge but a practical necessity for developing safe and effective therapeutics.

Two principal strategies dominate the synthesis of such chiral alcohols: the asymmetric addition of organometallic reagents to prochiral aldehydes and the asymmetric reduction of prochiral ketones. While methods involving the catalytic asymmetric addition of Grignard reagents have seen significant advancements, they often face the challenge of a competing, non-selective background reaction due to the high reactivity of the organometallic species.[1][2]

In contrast, the asymmetric reduction of prochiral ketones offers a highly reliable and often more predictable path to the desired chiral alcohol.[3] Among the most powerful methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to mediate the transfer of a hydride from a borane source to the ketone with exceptional levels of enantiocontrol.[4][5] This guide will provide a detailed protocol for the CBS reduction of isobutyrophenone, a method celebrated for its operational simplicity, high yields, and predictable stereochemical outcomes.

Principles and Mechanistic Insights: The CBS Reduction

The CBS reduction is a premier method for converting a prochiral ketone into a specific enantiomer of a secondary alcohol. The efficacy of the reaction hinges on a chiral oxazaborolidine catalyst, which is typically prepared in situ from a chiral amino alcohol and a borane source.

The Catalytic Cycle: The widely accepted mechanism involves the formation of a ternary complex between the CBS catalyst, the borane source (e.g., borane-dimethyl sulfide, BH₃·SMe₂), and the ketone substrate.

  • Catalyst-Borane Coordination: The Lewis acidic boron atom of the oxazaborolidine catalyst coordinates to the Lewis basic nitrogen atom of another catalyst molecule or, more relevantly, to the borane source. This coordination activates the borane, making it a more potent hydride donor.

  • Ketone Coordination: The carbonyl oxygen of the ketone substrate then coordinates to the Lewis acidic boron of the catalyst. The catalyst's chiral framework directs the ketone to bind in a sterically favored orientation. For isobutyrophenone, the larger phenyl group preferentially orients away from the bulky substituent on the catalyst's stereocenter.

  • Stereodetermining Hydride Transfer: The hydride from the activated borane is delivered to the carbonyl carbon via a six-membered, chair-like transition state. The predetermined orientation of the ketone within the chiral pocket of the catalyst ensures the hydride attacks a specific face (Re or Si) of the carbonyl, leading to the formation of one enantiomer of the alcohol in high excess.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. The final alcohol product is liberated upon quenching the reaction with a protic solvent like methanol.

CBS_Catalytic_Cycle Catalytic Cycle of the CBS Reduction CAT CBS Catalyst (Oxazaborolidine) COMPLEX Catalyst-Borane Complex CAT->COMPLEX + BH₃ BH3 Borane Source (BH₃•SMe₂) KETONE Prochiral Ketone (Isobutyrophenone) TERNARY Ternary Complex (Catalyst-Ketone-Borane) COMPLEX->TERNARY + Ketone TERNARY->CAT Hydride Transfer & Product Release PRODUCT Chiral Alcohol Product TERNARY->PRODUCT

Caption: The catalytic cycle for the CBS reduction of a prochiral ketone.

Materials and Reagents

Reagent/MaterialGrade/SpecificationSupplier ExampleNotes
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)≥98% enantiomeric puritySigma-AldrichFor synthesis of (S)-alcohol. Use (S)-catalyst for (R)-alcohol.
Borane-dimethyl sulfide complex (BH₃·SMe₂)~10 M solutionSigma-AldrichHandle in a fume hood due to stench and reactivity.
2-Methyl-1-phenyl-1-propanone (Isobutyrophenone)≥98%Sigma-AldrichEnsure substrate is free of acidic impurities.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeAcros OrganicsMust be freshly distilled from Na/benzophenone or used from a solvent purification system.
Methanol (MeOH)AnhydrousFisher ScientificUsed for quenching the reaction.
Diethyl Ether (Et₂O)ACS GradeVWRFor extraction.
1 M Hydrochloric Acid (HCl)Aqueous solutionVWRFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution-For aqueous work-up.
Brine (Saturated NaCl)Aqueous solution-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying the organic phase.
Silica Gel60 Å, 230-400 mesh-For flash column chromatography.
Hexanes / Ethyl AcetateHPLC Grade-For chromatography and TLC.
Inert Gas (Argon or Nitrogen)High Purity-For maintaining an inert atmosphere.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Methyl-1-phenyl-1-propanol

This protocol describes the synthesis on a 5 mmol scale. All glassware should be oven-dried and cooled under an inert atmosphere before use.

Experimental_Workflow Experimental Workflow for CBS Reduction cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble oven-dried glassware under inert atmosphere (Ar/N₂). add_catalyst 2. Add (R)-CBS catalyst solution (0.5 mL, 0.5 mmol, 0.1 eq) to anhydrous THF (15 mL). setup->add_catalyst cool_catalyst 3. Cool solution to -20 °C. add_catalyst->cool_catalyst add_borane 4. Add BH₃•SMe₂ (0.6 mL, ~6 mmol, 1.2 eq) dropwise. Stir for 10 min. cool_catalyst->add_borane add_ketone 5. Add isobutyrophenone (0.74 g, 5 mmol) in THF (5 mL) dropwise over 30 min. add_borane->add_ketone monitor 6. Stir at -20 °C and monitor by TLC until completion (~1-3 h). add_ketone->monitor quench 7. Quench by slow addition of Methanol (5 mL) at -20 °C. monitor->quench warm 8. Warm to room temp. and remove solvent in vacuo. quench->warm extract 9. Redissolve in Et₂O. Wash with 1M HCl, sat. NaHCO₃, and brine. warm->extract dry 10. Dry organic layer (MgSO₄), filter, and concentrate. extract->dry purify 11. Purify by flash column chromatography (9:1 Hexanes:EtOAc). dry->purify characterize 12. Characterize by ¹H, ¹³C NMR and determine yield. purify->characterize ee_det 13. Determine enantiomeric excess (ee%) by chiral HPLC. characterize->ee_det

Caption: Process flow diagram for the CBS reduction of isobutyrophenone.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add 15 mL of anhydrous THF.

  • Catalyst Addition: Add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 0.5 mL, 0.5 mmol, 0.1 eq.). Cool the resulting solution to -20 °C using a cryocooler or a dry ice/acetonitrile bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (~10 M, 0.6 mL, ~6.0 mmol, 1.2 eq.) dropwise via syringe over 5 minutes. Stir the solution at -20 °C for 10 minutes.

  • Substrate Addition: In a separate flame-dried flask, dissolve isobutyrophenone (0.74 g, 5.0 mmol, 1.0 eq.) in 5 mL of anhydrous THF. Add this solution dropwise to the cold catalyst/borane mixture over 30 minutes using a syringe pump to ensure a slow, steady addition.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol (5 mL) at -20 °C. Vigorous hydrogen evolution will be observed.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvents under reduced pressure. Redissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 95:5) to afford the pure 2-methyl-1-phenyl-1-propanol as a colorless oil.

Characterization and Analysis

The identity and purity of the final product are confirmed using standard analytical techniques. The critical measure of success for this asymmetric synthesis is the enantiomeric excess (ee).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product and assess its chemical purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess is determined by chiral HPLC analysis. A sample of the purified product is compared against a racemic standard, which can be prepared by reducing the starting ketone with sodium borohydride (NaBH₄).

Table 1: Representative Analytical Data for (S)-2-Methyl-1-phenyl-1-propanol

Analysis MethodParameterExpected Result
Yield Isolated Yield85-95%
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~7.4-7.2 (m, 5H, Ar-H), 4.35 (d, 1H, CH-OH), 2.1 (bs, 1H, OH), 1.9 (m, 1H, CH(CH₃)₂), 1.0 (d, 3H, CH₃), 0.8 (d, 3H, CH₃) ppm.
Chiral HPLC Column: Chiralcel OD-H Mobile Phase: 98:2 Hexane:Isopropanol Flow Rate: 0.5 mL/min(R)-enantiomer: tR ≈ 24.9 min (S)-enantiomer: tR ≈ 28.0 min Enantiomeric Excess (ee): ≥95% (for the S-enantiomer)

Note: HPLC retention times are illustrative and may vary based on the specific column, system, and conditions used.[6]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Chemical Yield 1. Inactive borane source due to hydrolysis. 2. Impure ketone substrate. 3. Insufficient reaction time.1. Use a fresh bottle of BH₃·SMe₂ or titrate to determine its molarity. 2. Purify the ketone by distillation or chromatography before use. 3. Allow the reaction to run longer, continuing to monitor by TLC.
Low Enantioselectivity (ee%) 1. Presence of moisture in the reaction, which hydrolyzes the catalyst. 2. Reaction temperature was too high. 3. Rate of ketone addition was too fast, leading to an uncatalyzed background reaction.1. Ensure all glassware is rigorously dried and solvents are anhydrous. Maintain a positive pressure of inert gas. 2. Carefully maintain the reaction temperature at or below the recommended value. 3. Use a syringe pump for slow, controlled addition of the ketone.
Incomplete Reaction 1. Insufficient borane source (sub-stoichiometric). 2. Deactivated catalyst.1. Use a slight excess of the borane source (1.1-1.2 eq.). 2. Use a fresh, high-quality CBS catalyst. Ensure proper storage conditions (refrigerated, under inert gas).

Conclusion

The enantioselective synthesis of 2-methyl-1-phenyl-1-propanol has been successfully demonstrated using the Corey-Bakshi-Shibata reduction. This method provides a reliable, high-yielding, and highly enantioselective route to the target chiral alcohol from its corresponding prochiral ketone. The protocol's operational simplicity and the commercial availability of the chiral catalyst make it an exceptionally valuable tool for researchers in both academic and industrial settings. By carefully controlling reaction parameters, particularly moisture and temperature, this procedure consistently delivers the product in high enantiopurity, suitable for applications in pharmaceutical and fine chemical synthesis.

References

Please note that URLs are provided for verification and were accessible as of the date of this document's generation.

  • Bailey, W. F., & Luderer, M. R. (2010). Asymmetric addition of chiral methylmagnesium alkoxides to benzaldehyde. Arkivoc, 2010(8), 108-115. Source
  • Biscoe, M. R., & Breslow, R. (2005). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. Journal of the American Chemical Society, 127(30), 10812–10813. Source
  • Da, C.-S., Wang, J.-R., Yin, X.-G., Fan, X.-Y., Liu, Y., & Yu, S.-L. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 11(23), 5578–5581. Source
  • Bailey, W. F., & Luderer, M. R. (2010). Asymmetric addition of chiral methylmagnesium alkoxides to benzaldehyde. Semantic Scholar. Source
  • Da, C.-S., et al. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters. Source
  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Chiral Alcohols: 3-Methyl-1-phenylbutan-2-ol. BenchChem. Source
  • BenchChem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Featuring (R)
  • BenchChem. (n.d.). (R)-(+)-2-Methyl-1-phenyl-1-propanol | CAS 14898-86-3. BenchChem. Source

Sources

Application Note: A Detailed Protocol for the Grignard Synthesis of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of the secondary alcohol, 2-Methyl-1-phenyl-1-butanol, via a Grignard reaction. The synthesis involves the nucleophilic addition of phenylmagnesium bromide to 2-methylbutanal. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility and efficiency.[1] Developed by Nobel laureate Victor Grignard, this organometallic reaction involves the nucleophilic attack of a Grignard reagent (organomagnesium halide) on an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[1] This reaction provides a powerful tool for the construction of complex carbon skeletons and the synthesis of a wide array of alcohols.

This compound is a secondary alcohol with potential applications in fragrance chemistry and as a building block in the synthesis of more complex molecules. This application note details a robust and reliable method for its synthesis using the Grignard reaction between phenylmagnesium bromide and 2-methylbutanal.

Reaction Scheme

The overall reaction proceeds in two main stages: the formation of the Grignard reagent (phenylmagnesium bromide) from bromobenzene and magnesium metal, followed by the reaction of the Grignard reagent with 2-methylbutanal and a subsequent acidic workup to yield the final alcohol product.

Step 1: Formation of Phenylmagnesium Bromide

C₆H₅MgBr + CH₃CH₂CH(CH₃)CHO --(1. anhydrous ether; 2. H₃O⁺)--> C₆H₅CH(OH)CH(CH₃)CH₂CH₃

Caption: Mechanism of the Grignard synthesis of this compound.

Experimental Protocol

This protocol is adapted from established general procedures for Grignard synthesis. [1][2]All glassware should be scrupulously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
Magnesium turnings24.312.92 g0.12
Bromobenzene157.0115.7 g (10.5 mL)0.10
Anhydrous Diethyl Ether74.12150 mL-
2-Methylbutanal86.138.61 g (10.7 mL)0.10
Saturated aq. NH₄Cl-100 mL-
1 M HCl-50 mL-
Anhydrous MgSO₄120.3710 g-
Iodine253.811 crystal-
Step-by-Step Procedure

Part 1: Preparation of Phenylmagnesium Bromide

  • Place the magnesium turnings and a single crystal of iodine in a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Add 20 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of bromobenzene in 50 mL of anhydrous diethyl ether.

  • Add a small portion (approximately 5 mL) of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and starts to reflux gently. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The final solution should appear grayish and cloudy.

Part 2: Reaction with 2-Methylbutanal

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of 2-methylbutanal in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-methylbutanal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

Part 3: Work-up and Purification

  • Cool the reaction mixture again to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer twice with 25 mL portions of diethyl ether.

  • Combine the organic layers and wash with 50 mL of 1 M HCl, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction cluster_workup Part 3: Work-up & Purification A Assemble Dry Glassware B Add Mg Turnings & Iodine A->B C Add Bromobenzene Solution Dropwise B->C D Reflux for 30 min C->D E Cool Grignard Reagent to 0°C D->E F Add 2-Methylbutanal Solution Dropwise E->F G Stir at Room Temperature for 1 hr F->G H Quench with Saturated NH₄Cl G->H I Separate & Extract with Ether H->I J Wash with HCl & Brine I->J K Dry over MgSO₄ & Evaporate J->K L Vacuum Distillation K->L

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • Diethyl Ether: Highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Grignard Reagents: Phenylmagnesium bromide is highly reactive and moisture-sensitive. It can react violently with water and protic solvents. Ensure all equipment is scrupulously dry.

  • Bromobenzene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 2-Methylbutanal: Flammable and an irritant. Handle in a fume hood with appropriate PPE.

  • Reaction Quenching: The quenching of the Grignard reaction is exothermic. Add the quenching solution slowly and with cooling to control the reaction rate.

Characterization of this compound

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₁H₁₆O [3]
Molecular Weight 164.24 g/mol [3]
Appearance Colorless liquid
Boiling Point ~234 °C at 760 mmHg
¹H NMR (CDCl₃, predicted) δ 7.2-7.4 (m, 5H, Ar-H), 4.5-4.7 (d, 1H, CH-OH), 2.0-2.2 (m, 1H, CH-CH₃), 1.2-1.6 (m, 2H, CH₂), 0.8-1.0 (t, 3H, CH₃), 0.7-0.9 (d, 3H, CH₃)
¹³C NMR (CDCl₃, predicted) δ 143 (Ar-C), 128 (Ar-CH), 127 (Ar-CH), 126 (Ar-CH), 79 (CH-OH), 45 (CH), 26 (CH₂), 16 (CH₃), 11 (CH₃)
IR (gas phase, cm⁻¹) 3350-3450 (br, O-H stretch), 3030-3080 (sp² C-H stretch), 2850-2960 (sp³ C-H stretch), 1450-1600 (C=C stretch, aromatic), 1050-1150 (C-O stretch) [4]
Mass Spectrum (EI, m/z) 164 (M⁺), 149, 131, 107, 91, 77 [3]

Conclusion

This application note provides a comprehensive and detailed guide for the successful synthesis of this compound via a Grignard reaction. By following the outlined protocol and adhering to the safety precautions, researchers can reliably produce this secondary alcohol. The provided characterization data will aid in the confirmation of the final product's identity and purity. The principles and techniques described herein are broadly applicable to a wide range of Grignard syntheses, underscoring the enduring importance of this reaction in modern organic chemistry.

References

  • Brainly. (2023, April 3). Use retrosynthetic analysis to suggest a way to synthesize this compound using the Grignard reaction.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • PrepChem. (n.d.). Synthesis of isobutyl magnesium bromide.
  • Beilstein Journal of Organic Chemistry. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement.
  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • PubChem. (n.d.). 2-Methyl-1-phenyl-1-propanol.
  • PubMed Central. (2021, April 7). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.

Sources

Application Note & Protocol: Synthesis of 2-Methyl-1-phenyl-1-butanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-1-phenyl-1-butanol, a valuable tertiary alcohol often utilized as an intermediate in the development of pharmaceuticals and as a component in fragrance compositions.[1][2] The protocol details a robust and well-established method: the Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium bromide Grignard reagent to the carbonyl carbon of 2-methylbutanal.[3][4] This application note is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods to achieve this transformation.[5] The reaction employs an organomagnesium halide (Grignard reagent), which acts as a potent nucleophile, to attack electrophilic carbon centers, most notably the carbonyl carbon of aldehydes and ketones.[6]

In this application, we target the synthesis of this compound. The logical disconnection of this molecule points to two primary synthons: a phenyl nucleophile and a 2-methylbutanal electrophile. The Grignard reaction provides an ideal platform for this transformation. Phenylmagnesium bromide is prepared in-situ from bromobenzene and magnesium metal and is then reacted with 2-methylbutanal. A subsequent acidic workup protonates the intermediate alkoxide to yield the desired tertiary alcohol.[7]

Understanding the causality behind the procedural steps is critical. Grignard reagents are highly reactive and basic, necessitating strictly anhydrous (water-free) conditions, as any protic solvent will quench the reagent by protonation.[8][9] Furthermore, the reaction is exothermic and requires careful temperature control to minimize side reactions, such as the formation of biphenyl.[5][10]

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages: the formation of the Grignard reagent, followed by its reaction with the aldehyde and subsequent workup.

Stage 1: Formation of Phenylmagnesium Bromide

C₆H₅Br + Mg --(Anhydrous Ether)--> C₆H₅MgBr

Stage 2: Nucleophilic Addition and Workup

C₆H₅MgBr + CH₃CH₂CH(CH₃)CHO --> Intermediate Alkoxide --(H₃O⁺)--> C₆H₅CH(OH)CH(CH₃)CH₂CH₃

The mechanism involves the nucleophilic carbon of the phenyl group attacking the electrophilic carbonyl carbon of 2-methylbutanal. This forms a tetrahedral magnesium alkoxide intermediate. The subsequent addition of a dilute acid protonates this intermediate to yield the final alcohol product and water-soluble magnesium salts.[3][4]

G cluster_0 Reaction Mechanism reagents Phenylmagnesium Bromide (PhMgBr) + 2-Methylbutanal transition_state Nucleophilic Attack reagents->transition_state Nucleophilic Addition intermediate Tetrahedral Magnesium Alkoxide Intermediate transition_state->intermediate workup Acidic Workup (e.g., aq. NH4Cl) intermediate->workup Protonation product This compound + Mg(OH)Br workup->product

Caption: The Grignard reaction mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to anhydrous techniques and careful control of reaction conditions are paramount for success.

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equiv.
Magnesium TurningsMg24.312.67 g1.1
IodineI₂253.811 small crystalCatalytic
BromobenzeneC₆H₅Br157.0115.7 g (10.5 mL)1.0
2-MethylbutanalC₅H₁₀O86.138.61 g (10.6 mL)1.0
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~150 mL-
Saturated aq. NH₄ClNH₄Cl53.49~100 mL-
Saturated aq. NaCl (Brine)NaCl58.44~50 mL-
Anhydrous MgSO₄MgSO₄120.37~10 g-

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

  • Glass stoppers and septa

  • Syringes and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for distillation or column chromatography

Procedural Workflow

The entire process, from setup to purification, is outlined below.

G A Apparatus Assembly & Flame Drying B Grignard Reagent Formation (Mg + Bromobenzene) A->B Step 1 C Cooling of Grignard Reagent (Ice Bath) B->C Step 2 D Slow Addition of 2-Methylbutanal C->D Step 3 E Reaction Quenching (Addition to aq. NH4Cl) D->E Step 4 F Liquid-Liquid Extraction E->F Step 5 G Drying & Solvent Removal F->G Step 6 H Purification (Vacuum Distillation) G->H Step 7 I Product Characterization H->I Step 8

Caption: Overall experimental workflow.

Step-by-Step Methodology

Step 1: Apparatus Preparation (Crucial for Success)

  • Thoroughly clean all glassware and dry in an oven at >120 °C for at least 4 hours, or flame-dry under a vacuum.[11]

  • Assemble the three-neck flask with the dropping funnel, reflux condenser, and a glass stopper (or septum for inert gas inlet). Ensure all joints are well-sealed.

  • Equip the top of the condenser with a drying tube containing CaCl₂ or attach it to a nitrogen/argon line to maintain an inert, dry atmosphere.[8]

Step 2: Grignard Reagent Formation

  • Place the magnesium turnings (2.67 g) and a magnetic stir bar into the reaction flask.

  • Add a single small crystal of iodine. This helps to activate the magnesium surface by etching away the passivating oxide layer.

  • In the dropping funnel, prepare a solution of bromobenzene (15.7 g) in 40 mL of anhydrous diethyl ether.

  • Add ~5 mL of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a cloudy/gray appearance. If it doesn't start, gently warm the flask with a heat gun or your palm.[12]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the boiling; if not, gentle warming can be applied.[10]

  • After the addition is complete, continue stirring and gently refluxing for another 20-30 minutes until most of the magnesium has been consumed. The solution should be a cloudy grayish-brown.

Step 3: Reaction with 2-Methylbutanal

  • Cool the freshly prepared Grignard reagent in an ice-water bath. This is critical to control the highly exothermic reaction with the aldehyde.

  • Dissolve 2-methylbutanal (8.61 g) in 25 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred, cold Grignard reagent over 30 minutes. Maintain the internal temperature below 10 °C. A thick, white precipitate (the magnesium alkoxide salt) will form.[13]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

Step 4: Workup and Purification

  • Prepare a beaker with 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution and cool it in an ice bath.

  • Slowly and carefully pour the reaction mixture into the cold NH₄Cl solution with vigorous stirring. This quenches any unreacted Grignard reagent and protonates the alkoxide. An acidic workup can lead to dehydration of the tertiary alcohol, so a milder quench is often preferred.[12]

  • Transfer the mixture to a separatory funnel. Two distinct layers should form.

  • Separate the layers and extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Combine all organic layers and wash them with 50 mL of saturated brine solution to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the diethyl ether using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₁H₁₆O[14][15]
Molecular Weight 164.24 g/mol [14][15]
Appearance Colorless Liquid[1]
Boiling Point 233.9 °C at 760 mmHg[1]
Refractive Index ~1.512[1]
Spectroscopic Data IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data should be consistent with the structure.[14][16]

Safety and Troubleshooting

Safety Precautions:

  • Fire Hazard: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[10][11]

  • Reagent Reactivity: Grignard reagents are moisture-sensitive and can react violently with water.[9][17] They are also corrosive.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric reagents).[10][11]

  • Exothermic Reaction: The formation and reaction of Grignard reagents are exothermic. Always have an ice bath ready to control the reaction temperature.[8][10]

Troubleshooting Guide:

IssueProbable Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. Wet glassware/reagents; passivated magnesium surface.Ensure all equipment is rigorously dried. Add a small iodine crystal, gently warm the flask, or add a small amount of pre-formed Grignard reagent.
Low yield of the desired alcohol. Grignard reagent was quenched by moisture; side reactions.Re-check for anhydrous conditions. Ensure slow, controlled addition of the aldehyde at low temperatures.
Significant amount of biphenyl side product. High local concentration of bromobenzene; high temperature.Ensure slow, dropwise addition of bromobenzene during reagent formation. Avoid overheating the reaction. Biphenyl can be removed during purification.[5]

References

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?
  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions.
  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
  • Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. r/OrganicChemistry.
  • NIST. (n.d.). This compound. NIST WebBook.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • NIST. (n.d.). This compound Mass Spectrum. NIST WebBook.
  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3968-86-3).
  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?
  • Google Patents. (n.d.). US4484006A - Synthesis of 2-methylbutanal.
  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
  • Scribd. (n.d.). Grignard Reaction with Phenylmagnesium Bromide.
  • Winthrop University. (n.d.). The Grignard Reaction.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • PubChem. (n.d.). alpha-(1-Methylpropyl)benzenemethanol.
  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Study.com. (n.d.). There are two other possible ways of synthesizing 2-phenyl-2-butanol. Draw those reaction schemes.

Sources

Application Notes and Protocols for the Asymmetric Reduction of 2-Methyl-1-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as critical building blocks for a vast array of bioactive compounds, where specific stereochemistry is often paramount for therapeutic efficacy and safety.[1][2] 2-Methyl-1-phenyl-1-butanol is a valuable chiral alcohol, with its stereoisomers finding application as key intermediates in the synthesis of pharmaceuticals and as chiral auxiliaries to control the stereochemical outcome of subsequent reactions.[1] The primary and most efficient route to optically active this compound is through the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenyl-1-propanone (also known as isobutyrophenone).[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric reduction of 2-methyl-1-phenyl-1-propanone. We will explore and provide protocols for two of the most robust and widely adopted methodologies: the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts and biocatalytic reductions utilizing whole-cell systems. The causality behind experimental choices, self-validating system designs, and comprehensive references are integrated to ensure scientific integrity and practical utility.

Methodologies for Asymmetric Reduction

The enantioselective reduction of a prochiral ketone like 2-methyl-1-phenyl-1-propanone hinges on the ability of a chiral catalyst or reagent to differentiate between the two prochiral faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.[1] Several powerful techniques have been developed to achieve this, with catalytic asymmetric hydrogenation and borane-mediated reductions being particularly prominent.[1][3]

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones.[4][5][6] It employs a chiral oxazaborolidine catalyst in conjunction with a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), as the stoichiometric reducing agent.[5][7] This method is renowned for its high enantioselectivity (often exceeding 95% enantiomeric excess, ee), broad substrate scope, and predictable stereochemical outcomes.[5][7]

Mechanism of the CBS Reduction

The catalytic cycle of the CBS reduction involves the coordination of the borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[8][9] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone substrate.[8][9] The ketone preferentially binds to the sterically less hindered face of the catalyst-borane complex.[9] This ternary complex then proceeds through a six-membered ring transition state, where a hydride is transferred from the borane to the carbonyl carbon, resulting in the formation of the chiral alcohol with a predictable absolute configuration.[10] The (S)-catalyst, for instance, typically delivers the hydride to the si-face of the ketone, yielding the (R)-alcohol for most substrates.[5]

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst (S)-CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + Borane Borane BH₃·THF Ternary_Complex Ternary Complex (Ketone-Catalyst-Borane) Complex->Ternary_Complex + Ketone Ketone 2-Methyl-1-phenyl-1-propanone Transition_State Six-membered Transition State Ternary_Complex->Transition_State Hydride Transfer Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Release Product Product (R)-2-Methyl-1-phenyl-1-butanol Product_Complex->Product

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction of 2-Methyl-1-phenyl-1-propanone

This protocol outlines a general procedure for the CBS reduction. Optimization of temperature, solvent, and borane source may be necessary for specific applications.

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • 2-Methyl-1-phenyl-1-propanone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (5 mL) to the flask and cool the solution to -20 °C in a suitable cooling bath. Rationale: Lower temperatures often lead to higher enantioselectivity by favoring the more ordered transition state.[11]

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (1.2 mmol) to the catalyst solution and stir for 10 minutes. Rationale: A slight excess of the borane reagent ensures complete reduction of the ketone.[9]

  • Substrate Addition: Add a solution of 2-methyl-1-phenyl-1-propanone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly add methanol (2 mL) to quench the excess borane. Caution: The addition of methanol can be exothermic and may produce hydrogen gas.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).[9]

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified this compound by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9]

ParameterCondition/ValueRationale
Catalyst (S)-2-Methyl-CBS-oxazaborolidineProvides a chiral environment for the reduction.
Reducing Agent Borane-dimethyl sulfideThe source of hydride for the reduction.
Solvent Anhydrous THFA common aprotic solvent for borane reductions.
Temperature -20 °CLower temperatures generally improve enantioselectivity.[11]
Catalyst Loading 10 mol%A typical catalytic amount for efficient reaction.
Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral compounds.[12] Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), or whole-cell systems containing these enzymes, can catalyze the reduction of prochiral ketones with exceptional enantioselectivity under mild reaction conditions.[13][14][15] For the synthesis of (R)-2-methyl-1-phenyl-1-butanol, whole-cell biotransformation using microorganisms like Lactobacillus paracasei has been shown to be highly effective.[12]

Mechanism of Biocatalytic Reduction

Enzymatic reductions typically rely on a cofactor, such as nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), as the hydride source.[16] The prochiral ketone binds to the active site of the enzyme in a specific orientation dictated by the chiral environment of the protein. A hydride is then transferred from the cofactor to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. In whole-cell systems, the cofactor is continuously regenerated by the cell's metabolic processes.[15]

Biocatalytic_Reduction cluster_1 Whole-Cell Biotransformation Substrate 2-Methyl-1-phenyl- 1-propanone Whole_Cell Lactobacillus paracasei (Whole-Cell Biocatalyst) Substrate->Whole_Cell Enters Cell Enzyme Alcohol Dehydrogenase (within cell) Whole_Cell->Enzyme Cofactor_Cycle NADH -> NAD⁺ (Cofactor Regeneration) Enzyme->Cofactor_Cycle Hydride Transfer Product (R)-2-Methyl-1-phenyl- 1-butanol Enzyme->Product Reduction

Caption: Workflow for whole-cell biocatalytic reduction of 2-methyl-1-phenyl-1-propanone.

Experimental Protocol: Whole-Cell Bioreduction with Lactobacillus paracasei

This protocol is based on the successful enantioselective bioreduction of 2-methyl-1-phenyl-1-propanone to (R)-2-methyl-1-phenyl-1-butanol.[12]

Materials:

  • Lactobacillus paracasei BD101 strain

  • MRS broth (for bacterial growth)

  • Phosphate buffer (pH 7.0)

  • Glucose

  • 2-Methyl-1-phenyl-1-propanone

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Biocatalyst Preparation:

    • Inoculate Lactobacillus paracasei BD101 into MRS broth and incubate at 30 °C for 24 hours with shaking.

    • Harvest the cells by centrifugation and wash them with phosphate buffer (pH 7.0).

  • Biotransformation:

    • Resuspend the cell pellet in phosphate buffer containing glucose (as an energy source for cofactor regeneration).

    • Add 2-methyl-1-phenyl-1-propanone to the cell suspension. The optimal substrate concentration should be determined empirically to avoid substrate inhibition.

    • Incubate the reaction mixture at 30 °C with shaking.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Product Extraction:

    • Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration:

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography if necessary.

    • Determine the enantiomeric excess of the product by chiral GC or HPLC. A study has reported achieving >99% ee for (R)-2-methyl-1-phenyl-1-butanol using this method.[12]

ParameterCondition/ValueRationale
Biocatalyst Lactobacillus paracasei BD101A robust whole-cell biocatalyst for the asymmetric reduction of branched-chain ketones.[12]
Medium Phosphate buffer (pH 7.0)Provides a suitable environment for the enzymatic reaction.
Cofactor Regeneration GlucoseServes as an energy source for the in-situ regeneration of NADH.
Temperature 30 °COptimal growth and activity temperature for the microorganism.
Extraction Solvent Ethyl acetateEfficiently extracts the product from the aqueous medium.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Enantioselectivity (CBS) - Presence of moisture- Incorrect temperature- Catalyst degradation- Ensure all glassware is oven-dried and reagents are anhydrous.- Optimize the reaction temperature; lower temperatures often improve ee.[9][11]- Use a fresh batch of catalyst or prepare it in situ.
Low Yield (CBS) - Incomplete reaction- Insufficient borane- Increase reaction time or temperature.- Use a slight excess of the borane reagent.[9]
Low Conversion (Biocatalysis) - Substrate/product inhibition- Insufficient cofactor regeneration- Optimize substrate concentration.- Ensure adequate glucose is present in the medium.
Inconsistent Results - Variation in reagent quality or biocatalyst activity- Use high-purity, anhydrous reagents for chemical methods.- Standardize the growth and harvesting protocol for the biocatalyst.

Conclusion

The asymmetric reduction of 2-methyl-1-phenyl-1-propanone to this compound is a critical transformation for accessing this valuable chiral building block. Both the Corey-Bakshi-Shibata reduction and biocatalytic methods offer highly efficient and enantioselective routes to the desired product. The choice between these methods will depend on factors such as the desired enantiomer, scale of the reaction, and available resources. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully perform and optimize these important synthetic transformations.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Grokipedia. Corey–Itsuno reduction. [Link]
  • Organic Chemistry Portal.
  • Kawanami, Y., Murao, S., Ohga, T., & Izawa, K. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]
  • ResearchGate.
  • Dalton Transactions.
  • MDPI.
  • YouTube.
  • Wikipedia.
  • YouTube.
  • MDPI. Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. [Link]
  • Wikipedia. Enantioselective reduction of ketones. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. [Link]
  • MDPI.
  • Taylor & Francis Online. First green synthesis of (R)
  • PMC - NIH. Asymmetric reduction of ketones and β-keto esters by (S)
  • MDPI. Production of Chiral (S)
  • PRODUCTION OF CHIRAL (S)
  • ResearchGate. New Methodology for the Asymmetric Reduction of Ketones | Request PDF. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate. Production of Chiral (S)
  • Journal of the Chemical Society, Chemical Communications. Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)
  • ResearchGate. Enantioselective bioreduction of acetophenone and its analogous by the fungus Trichothecium sp | Request PDF. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • BMC Biotechnology. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. [Link]
  • Semantic Scholar. [PDF] Production of Chiral (S)
  • Sciforum. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. [Link]
  • ResearchGate. Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. [Link]
  • Indian Academy of Sciences.
  • PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • PubMed.
  • PMC - PubMed Central.
  • PubChem. 2-Methyl-2-phenyl-1-butanol. [Link]
  • PubMed.
  • One Part of Chemistry. Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol. [Link]
  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

Sources

Chiral catalysts for 2-Methyl-1-phenyl-1-butanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Chiral Catalysts for the Asymmetric Synthesis of 2-Methyl-1-phenyl-1-butanol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Significance of Chiral Tertiary Alcohols

The enantioselective synthesis of molecules with quaternary stereocenters, particularly chiral tertiary alcohols, remains a formidable challenge in modern organic chemistry. These motifs are prevalent in numerous biologically active natural products and pharmaceutical agents, making their stereocontrolled synthesis a critical endeavor. This compound is a valuable chiral building block, and its synthesis via the asymmetric addition of a methyl nucleophile to propiophenone serves as an excellent case study for evaluating the efficacy of various chiral catalytic systems.

This guide provides an in-depth analysis of the primary catalytic strategies for achieving this transformation with high enantioselectivity. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles that govern stereochemical control, offering researchers the foundational knowledge to not only replicate but also innovate upon these methods.

Part 1: Strategic Approaches to Asymmetric Methylation

The core transformation involves the addition of a methyl organometallic reagent (e.g., methyllithium or a methyl Grignard reagent) to the prochiral ketone, propiophenone. The key to inducing enantioselectivity is to create a chiral environment around the carbonyl group, which can be achieved through several distinct catalytic strategies.

  • Chiral Ligand-Metal Complexes: This is a powerful strategy where a substoichiometric amount of a chiral ligand modifies the reactivity and spatial orientation of the methylating agent. Chiral amino alcohols and diamines are "privileged" ligand scaffolds that can chelate to the metal of the organometallic reagent (like Li+, Mg2+, or Zn2+), forming a rigid, chiral complex that preferentially shields one face of the ketone.[1][2]

  • Chiral Auxiliaries: An alternative approach involves covalently attaching a chiral auxiliary to the substrate.[3] While not strictly catalytic in the traditional sense, the auxiliary can be recovered and reused. For this specific synthesis, a chiral auxiliary could be incorporated into the propiophenone structure, directing the incoming methyl nucleophile to a specific face before being cleaved to reveal the desired product.[4][5]

  • Organocatalysis: This metal-free approach utilizes small organic molecules to catalyze reactions.[6] While direct organocatalytic methylation of ketones is less common, related transformations suggest potential pathways, such as the activation of the ketone through the formation of a chiral iminium ion or hydrogen-bond-directed catalysis.[7][8]

Part 2: Mechanistic Insight into Stereocontrol

Understanding the transition state is paramount for rational catalyst design. For ligand-metal complexes, the prevailing model is a chelation-controlled mechanism.

Chelation-Controlled Addition Model

In this model, the chiral ligand, the metal ion, and the ketone substrate assemble into a highly organized transition state. For instance, a chiral amino alcohol ligand can coordinate to a metal center (e.g., Zn from Me₂Zn). The propiophenone substrate then coordinates to this chiral metal complex in a defined orientation, often through its carbonyl oxygen. The steric bulk of the chiral ligand effectively blocks one of the two prochiral faces of the ketone. Consequently, the methyl group is delivered to the less hindered face, resulting in the preferential formation of one enantiomer.[9][10]

G Mechanism: Chelation-Controlled Methylation cluster_0 Transition State Assembly cluster_1 Stereoselective Attack Ketone Propiophenone TS Organized Transition State (Chelated Intermediate) Ketone->TS Ligand Chiral Ligand (e.g., Amino Alcohol) Complex Chiral Metal-Ligand Complex Ligand->Complex forms Metal Metal-Methyl (e.g., Me₂Zn) Metal->Complex Complex->TS coordinates Attack Facial-Selective Methyl Transfer TS->Attack leads to Product Enantioenriched (S)- or (R)-Alcohol Attack->Product

Caption: Chelation-controlled transition state for asymmetric methylation.

Part 3: Protocol for Asymmetric Methylation using a Chiral Amino Alcohol Ligand

This protocol provides a representative method for the synthesis of this compound using a commercially available chiral ligand. It is designed to be a robust starting point for optimization.

Workflow Overview

Caption: Experimental workflow for asymmetric synthesis and analysis.

Materials and Reagents
ReagentSupplierPurityCAS No.Notes
(1R,2S)-(-)-N-MethylephedrineSigma-Aldrich≥98%552-79-4Chiral Ligand
Diethylzinc (1.0 M in hexanes)Sigma-Aldrich-557-20-0Methyl source precursor
PropiophenoneSigma-Aldrich99%93-55-0Substrate
Anhydrous TolueneSigma-Aldrich99.8%108-88-3Solvent
Anhydrous HexaneSigma-Aldrich99%110-54-3Solvent
Saturated aq. NH₄Cl--12125-02-9Quenching agent
Anhydrous MgSO₄--7487-88-9Drying agent
Step-by-Step Experimental Protocol

Note: All procedures must be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be flame-dried prior to use.

  • Catalyst Preparation: a. To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add (1R,2S)-(-)-N-Methylephedrine (45 mg, 0.25 mmol, 0.25 equiv). b. Add 5 mL of anhydrous toluene via syringe. c. Cool the solution to 0 °C in an ice bath. d. Slowly add diethylzinc (1.0 M in hexanes, 2.5 mL, 2.5 mmol, 2.5 equiv) dropwise over 10 minutes. Causality: Diethylzinc reacts with the amino alcohol to form a chiral zinc-alkoxide complex in situ. The excess diethylzinc will later serve as the precursor to the active methylating species. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. A white precipitate may form.

  • Reaction Execution: a. Cool the catalyst mixture back down to 0 °C. b. In a separate vial, dissolve propiophenone (134 mg, 1.0 mmol, 1.0 equiv) in 2 mL of anhydrous toluene. c. Add the propiophenone solution dropwise to the cold catalyst mixture over 5 minutes. d. Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: a. Once the reaction is complete, cool the flask to 0 °C. b. Slowly and carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution dropwise. Caution: Gas evolution (ethane) will occur. c. Allow the mixture to warm to room temperature and stir vigorously for 15 minutes. d. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. f. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. g. Purify the crude oil by flash column chromatography on silica gel (eluent: 10:1 Hexanes:Ethyl Acetate) to yield this compound as a clear oil.

Analysis and Validation
  • Structure Verification: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the purified product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or similar).

Part 4: Comparative Data and Catalyst Selection

The choice of chiral catalyst has a profound impact on both the yield and the enantioselectivity of the reaction. While the protocol above provides a solid baseline, other catalytic systems offer different advantages.

Catalytic SystemTypical Ligand/Auxiliary ClassExpected ee (%)Expected Yield (%)Key Advantages / Considerations
Chiral Amino Alcohols Ephedrine, Prolinol derivatives70-95%60-90%Readily available ligands; sensitive to air and moisture.[11]
Chiral Diamines DPEN, Proline-derived diamines80-98%70-95%Often provide high enantioselectivity; may require metal pre-catalyst.[11]
Chiral Auxiliaries Evans' oxazolidinones, Sulfoxides>95%50-80%High diastereoselectivity; requires stoichiometric use and subsequent removal step.[3][5]
Organocatalysis Proline derivatives, ThioureasVariableVariableMetal-free; may require higher catalyst loading and longer reaction times.[6]
Biocatalysis Ketoreductases (KREDs)>99%>90%Highly selective, environmentally benign; substrate scope can be limited.[12]

Conclusion and Future Perspectives

The asymmetric synthesis of this compound is an achievable yet illustrative challenge that highlights the power of modern chiral catalysis. The use of chiral ligand-metal complexes, particularly those derived from amino alcohols, provides a reliable and scalable method for producing this valuable tertiary alcohol with high enantiomeric purity. Future advancements will likely focus on developing more robust and efficient organocatalytic systems and exploring biocatalytic routes that offer unparalleled selectivity under green reaction conditions. The protocols and mechanistic insights provided herein serve as a comprehensive resource for researchers aiming to master the synthesis of this and other challenging chiral molecules.

References

  • Ranu, B. C., Chakraborty, R., & Sarkar, D. C. (1991). A Novel Chiral Auxiliary for Enantioselective Synthesis of Tertiary Alcohol.
  • Kise, N., & Ueda, N. (2001). Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model.
  • Shibata, I., et al. (2000). Highly stereoselective addition to alkoxy or hydroxy ketones using an α-stannyl ester–stannous chloride system in a chelation-controlled manner.
  • Kise, N., & Ueda, N. (2017). Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model. Organic Letters, 19(13), 3462-3465. [Link]
  • Ranu, B. C., Chakraborty, R., & Sarkar, D. C. (1991). A Novel Chiral Auxiliary for Enantioselective Synthesis of Tertiary Alcohol. Marcel Dekker, Inc.[Link]
  • Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. Journal of the American Chemical Society, 132(45), 16014-16017. [Link]
  • Ranu, B. C., et al. (2001). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones.
  • Bioengineer.org. (2026). Catalytic Enantioselective[4][9]-Wittig Rearrangement Breakthrough. Bioengineer.org. [Link]
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
  • Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes.
  • Terada, M. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. IMS. [Link]
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]
  • Hoveyda, A. H., et al. (2022). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes.
  • Gualandris, J., et al. (2011). Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes.
  • Sharma, R. K., & Gaur, R. (2014). Immobilized Chiral Metal Catalysts for Enantioselective Hydrogenation of Ketones.
  • Zhang, Y. J., & Stoltz, B. M. (2011). Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-2-Alken-1-ols.
  • Chester, C., Li, P., & Chen, B. (2015). Chiral Binol-MOF as Catalyst for Asymmetric Synthesis of Anti β-amino Alcohols.
  • Trost, B. M., & Tissot, M. (2015). ProPhenol-catalyzed asymmetric additions by spontaneously assembled dinuclear main group metal complexes. Accounts of Chemical Research, 48(3), 568-579. [Link]
  • de Andrade, L. F., et al. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. SciSpace. [Link]
  • de Andrade, L. F., et al. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Molecules, 28(6), 2538. [Link]
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Ciriminna, R., et al. (2017). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]
  • Varga, N., et al. (2020). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. Acta Alimentaria, 49(3), 326-333. [Link]

Sources

Application Notes and Protocols: A Framework for Evaluating Novel Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral auxiliaries represent a powerful and reliable strategy for introducing stereochemical control, enabling the selective synthesis of a desired stereoisomer.[1] This guide provides a robust framework for the evaluation of novel chiral auxiliaries, prompted by the topic of 2-methyl-1-phenyl-1-butanol. A thorough review of the scientific literature reveals a notable scarcity of published experimental data for this compound in this role.[2] Therefore, this document pivots to a more instructive approach: we will detail the principles and proven protocols of well-established, high-performance chiral auxiliaries. By understanding these benchmark systems, researchers are equipped with the necessary tools and rationale to rigorously evaluate the potential of new candidates like this compound. We will dissect the methodologies of industry-standard auxiliaries, explaining the causality behind their high efficacy and providing detailed, actionable protocols for their use in key transformations such as asymmetric alkylation.

Foundational Principles of Asymmetric Synthesis with Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.[1][3] After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. The success of this strategy hinges on a few core principles.

The Three Pillars of an Effective Chiral Auxiliary:

  • Facile & High-Yielding Attachment: The auxiliary must be easily and cleanly attached to the substrate.

  • High Diastereoselectivity: The chiral center(s) on the auxiliary must exert a strong steric and/or electronic influence on the reaction center, forcing the reaction to proceed with a high degree of facial selectivity. This results in the formation of one diastereomer in significant excess.

  • Mild & Non-Destructive Cleavage: The auxiliary must be removable under conditions that do not damage the newly formed stereocenter or other functional groups in the product.

This entire process can be visualized as a three-step cycle, ensuring the chirality is transferred effectively from the auxiliary to the product.

G cluster_0 General Workflow of a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary (R*OH) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Enolate Alkylation) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Reagent/Electrophile Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Recycle

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Benchmark Protocol I: Asymmetric Alkylation via Evans' Oxazolidinone Auxiliaries

Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly for the synthesis of chiral carboxylic acid derivatives.[4] Their rigid structure and predictable stereochemical outcomes make them an industry standard. The underlying principle is the formation of a conformationally locked Z-enolate, where one face of the enolate is effectively shielded by a bulky substituent on the auxiliary.

Mechanism of Stereocontrol

Upon acylation, the substrate is attached to the nitrogen of the oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) selectively forms the Z-enolate, which is stabilized by chelation to the lithium cation. The bulky group at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) then sterically blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered opposite face, leading to a high degree of diastereoselectivity.

G cluster_0 Stereocontrol with Evans' Auxiliary Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Chelated Z-Enolate (One face blocked) Acyl_Oxazolidinone->Z_Enolate Deprotonation Base Base (LDA) Base->Z_Enolate Alkylated_Product Alkylated Product (High d.r.) Z_Enolate->Alkylated_Product Alkylation from less hindered face Electrophile Electrophile (R-X) Electrophile->Alkylated_Product

Caption: Simplified mechanism of diastereoselective alkylation.

Experimental Protocol: Asymmetric Alkylation of a Propionyl Group

This protocol describes a typical procedure for the methylation of an N-propionyl oxazolidinone.

Step 1: Acylation of the Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the N-propionyl oxazolidinone by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.1 eq, 2.0 M in THF) dropwise. Stir for 45 minutes to ensure complete enolate formation.[5]

  • Add methyl iodide (1.5 eq) as the electrophile.

  • Stir at -78 °C for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product. Purification is typically performed by flash chromatography.

Step 3: Cleavage of the Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.2 M).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq) in water.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Acidify the mixture with HCl (1 M) to protonate the carboxylic acid.

  • Extract the chiral carboxylic acid product with dichloromethane. The water-soluble chiral auxiliary can be recovered from the aqueous layer.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide>99:190-95
Benzyl Bromide>99:185-92
Allyl Iodide>98:288-94
Table 1: Representative data for the asymmetric alkylation of N-propionyl oxazolidinones. Data is representative of typical results in the field.

Benchmark Protocol II: Asymmetric Alkylation via Pseudoephedrine Amides

Pseudoephedrine is an inexpensive and readily available chiral auxiliary derived from natural sources.[4] It is particularly effective for the asymmetric alkylation of glycine equivalents to produce α-amino acids and for the synthesis of chiral carboxylic acids and alcohols.

Mechanism of Stereocontrol

The substrate is first converted to a pseudoephedrine amide. Deprotonation with a strong base like LDA creates a rigid lithium chelate between the amide oxygen and the hydroxyl group oxygen. This chelation forces the enolate into a specific conformation. The incoming electrophile approaches from the side opposite the bulky phenyl group of the auxiliary, resulting in highly stereoselective alkylation.

Experimental Protocol: Asymmetric Synthesis of a Chiral Carboxylic Acid

Step 1: Amide Formation

  • Suspend the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (0.5 M).

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases (approx. 1-2 hours).

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting crude acyl chloride in anhydrous THF (0.5 M) and add it dropwise to a solution of (1R,2R)-(-)-pseudoephedrine (1.1 eq) and triethylamine (1.5 eq) in THF at 0 °C.

  • Stir for 2-3 hours at room temperature.

  • Filter off the triethylamine hydrochloride salt and concentrate the filtrate.

  • Purify the pseudoephedrine amide by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add LDA (2.2 eq, prepared fresh or as a commercial solution) dropwise and stir for 1 hour.

  • Add the alkyl halide (1.5 eq) and stir at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Warm to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to obtain the alkylated amide.

Step 3: Cleavage to the Carboxylic Acid

  • Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a mixture of THF and 1 M H₂SO₄ (1:1).

  • Heat the mixture at reflux (or use a sealed tube at 100 °C) for 12-24 hours.

  • Cool to room temperature and extract the chiral carboxylic acid with diethyl ether.

  • The protonated pseudoephedrine remains in the aqueous layer and can be recovered by basification and extraction.

SubstrateElectrophileDiastereomeric Excess (d.e.)
PropionamideBenzyl Bromide>98%
ButyramideMethyl Iodide>98%
PhenylacetamideEthyl Iodide>95%
Table 2: Representative data for asymmetric alkylation using pseudoephedrine amides.[6]

A Roadmap for Evaluating this compound

With the above protocols as a benchmark, we can now outline a logical approach to investigate the potential of this compound as a novel chiral auxiliary.

Structural Considerations

This compound possesses a tertiary alcohol and a chiral center bearing a phenyl group. The key question is whether this structure can provide effective facial shielding of a prochiral enolate. The auxiliary would be attached to a substrate via an ester linkage.

Proposed Synthetic Workflow

G cluster_0 Evaluation Workflow for this compound Auxiliary This compound Esterification Esterification Auxiliary->Esterification Acid_Chloride Prochiral Acid Chloride Acid_Chloride->Esterification Chiral_Ester Chiral Ester Adduct Esterification->Chiral_Ester Deprotonation Deprotonation (LDA, -78 °C) Chiral_Ester->Deprotonation Enolate_Formation Enolate Formation Deprotonation->Enolate_Formation Alkylation Alkylation (R-X) Enolate_Formation->Alkylation Alkylated_Ester Alkylated Ester Alkylation->Alkylated_Ester Analysis Analysis (NMR/HPLC) Determine d.r. Alkylated_Ester->Analysis Cleavage Ester Hydrolysis (LiOH or H+) Alkylated_Ester->Cleavage Final_Product Chiral Product Cleavage->Final_Product

Caption: Proposed workflow for evaluating the new chiral auxiliary.

Protocol Adaptation: Asymmetric Alkylation
  • Ester Formation: React this compound with a prochiral acid chloride (e.g., propionyl chloride) in the presence of a base like pyridine or DMAP to form the chiral ester.

  • Enolate Formation & Alkylation: Adapt the Evans' protocol. Dissolve the ester in THF at -78 °C and add a strong base (LDA, LHMDS, or KHMDS should be screened). After enolate formation, add the electrophile.

  • Analysis: The critical step is to determine the diastereomeric ratio of the product. This will quantify the effectiveness of the auxiliary.

  • Cleavage: Saponification of the ester using LiOH, followed by acidification, should yield the desired chiral carboxylic acid.

Predicting Stereochemical Outcome

The efficacy will depend on the conformational rigidity of the resulting enolate. It is plausible that a lithium enolate could chelate to the ester's carbonyl oxygen. The phenyl group would likely orient itself to minimize steric interactions, potentially creating a pocket that shields one face of the enolate. However, without the rigid bicyclic system seen in Evans' auxiliaries, conformational flexibility could lead to lower diastereoselectivity. Experimental validation is the only way to confirm its utility.

Conclusion

While this compound remains an unexplored candidate as a chiral auxiliary, a clear and rigorous path for its evaluation exists. By employing the detailed protocols established for benchmark auxiliaries like Evans' oxazolidinones and pseudoephedrine, researchers can systematically assess its performance in key asymmetric transformations. This comparative approach, grounded in decades of research in asymmetric synthesis, provides the necessary scientific integrity to not only determine the viability of a novel auxiliary but also to understand the fundamental structural and mechanistic factors that govern its stereochemical control.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol. Benchchem.
  • Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry, 16(3), 752-8.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • Chiral auxiliary. Wikipedia.
  • Application Notes and Protocols: 2-Methyl-1-phenylbutan-2-ol Deriv
  • Asymmetric-Synthesis. University of Birmingham.
  • Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Asymmetric Synthesis. University of York.

Sources

Application Notes and Protocols for 2-Methyl-1-phenyl-1-butanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth guide to the applications of the chiral alcohol 2-Methyl-1-phenyl-1-butanol and its derivatives in the field of asymmetric synthesis. While direct applications of this compound itself are not extensively documented in scientific literature, its structural analogues and derivatives, such as (S)-1-Amino-2-methyl-4-phenylbutan-2-ol, serve as powerful chiral building blocks.[1][2] This guide will explore its potential by analogy to well-established chiral auxiliaries and precursors for chiral ligands, providing detailed protocols for key transformations. The principles and methodologies described herein offer a robust framework for researchers looking to employ this and similar chiral alcohols to achieve high levels of stereocontrol in chemical reactions.[1]

Core Concepts in Asymmetric Synthesis

Asymmetric synthesis is a critical discipline focused on the selective production of a single stereoisomer of a chiral molecule.[3] This is paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological effects. Key strategies to achieve this control include the use of chiral auxiliaries, chiral catalysts, and chiral building blocks.[3][4]

  • Chiral Auxiliaries: These are stereogenic compounds that are temporarily attached to a prochiral substrate.[4] They exert steric and electronic influence to direct a subsequent chemical reaction to occur on one face of the molecule, leading to a diastereomerically enriched product. The auxiliary is then cleaved and can often be recovered.[2]

  • Chiral Ligands in Catalysis: Chiral molecules can be used as precursors to synthesize ligands that coordinate with a metal center. This resulting chiral catalyst can then induce enantioselectivity in a reaction, allowing a small amount of the chiral material to generate a large quantity of enantiomerically enriched product.[1]

Application as a Chiral Auxiliary in Diastereoselective Alkylation

While specific protocols for this compound are scarce, we can extrapolate its use from the well-established methodologies of analogous structures like pseudoephedrine, as pioneered by Myers.[2] The underlying principle involves the formation of a chiral amide, which is then deprotonated to form a rigid, chelated enolate. The steric bulk of the auxiliary effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face.

Conceptual Workflow for Asymmetric Alkylation

G cluster_0 Preparation & Reaction cluster_1 Workup & Cleavage A Couple Chiral Auxiliary to Prochiral Acid B Form Chiral Amide A->B C Deprotonation with LDA to form Chelated Enolate B->C D Addition of Electrophile (e.g., Alkyl Halide) C->D E Diastereoselective Alkylation D->E F Quench Reaction E->F Reaction Complete G Hydrolyze Amide to Yield Chiral Product F->G H Recover Chiral Auxiliary G->H

Caption: Workflow for utilizing a chiral auxiliary in asymmetric alkylation.

Protocol 1: Asymmetric Alkylation of a Propionate Equivalent (Analogous to Myers' Method)

This protocol describes a general procedure for the diastereoselective alkylation of a propionamide derived from a chiral amino alcohol auxiliary, analogous to (S)-1-Amino-2-methyl-4-phenylbutan-2-ol.

Materials:

  • (S)-1-Amino-2-methyl-4-phenylbutan-2-ol (or analogous chiral amino alcohol)

  • Propionyl chloride

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reagents for amide hydrolysis (e.g., 1M H₂SO₄ or LiOH/H₂O₂)

Procedure:

  • Amide Formation:

    • Dissolve the chiral amino alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the resulting amide by flash chromatography.

  • Alkylation:

    • Dissolve the purified chiral amide (1.0 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Slowly add LDA solution (1.1 eq) dropwise. A color change to deep yellow or orange indicates enolate formation. Stir for 30-60 minutes.

    • Add the alkyl halide (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

    • Purify the alkylated amide by flash column chromatography.

  • Auxiliary Cleavage:

    • The purified alkylated amide can be hydrolyzed under acidic (e.g., refluxing in 1M H₂SO₄) or basic conditions to yield the enantiomerically enriched carboxylic acid.

    • The chiral auxiliary can then be recovered from the aqueous layer after basification and extraction.

Application as a Precursor for Chiral Ligands

The structural features of amino alcohols like (S)-1-Amino-2-methyl-4-phenylbutan-2-ol, with their strategically positioned amino and hydroxyl groups, make them excellent precursors for synthesizing chiral ligands.[2] These ligands, particularly bis(oxazoline) (BOX) ligands, are highly effective in a wide range of metal-catalyzed asymmetric reactions.[2][5]

Conceptual Pathway for Ligand Synthesis and Catalysis

G A Chiral Amino Alcohol (e.g., Derivative of This compound) B Intermediate Amide Formation A->B C Cyclization (e.g., with SOCl₂) B->C D Bis(oxazoline) (BOX) Ligand C->D E Coordination with Metal Precursor (e.g., Cu(OTf)₂) D->E Ligand Exchange F Chiral Metal-Ligand Complex (Catalyst) E->F G Asymmetric Reaction (e.g., Diels-Alder) F->G Catalytic Cycle H Enantiomerically Enriched Product G->H

Caption: Synthesis of a BOX ligand and its application in asymmetric catalysis.

Protocol 2: General Synthesis of a Bis(oxazoline) (BOX) Ligand

This protocol provides a representative method for synthesizing a C₂-symmetric BOX ligand from a chiral amino alcohol precursor.

Materials:

  • (S)-1-Amino-2-methyl-4-phenylbutan-2-ol (2.2 eq)

  • Diethyl malonate (1.0 eq)

  • Sodium methoxide (catalytic amount)

  • Thionyl chloride (SOCl₂) (2.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous methanol

Procedure:

  • Amide Formation:

    • Combine the chiral amino alcohol and diethyl malonate in a round-bottom flask.

    • Add a catalytic amount of sodium methoxide.

    • Heat the mixture under an inert atmosphere, allowing for the removal of ethanol byproduct, until the reaction is complete (monitored by TLC or ¹H NMR).

    • The resulting diamide is often crystalline and can be purified by recrystallization.

  • Cyclization to Bis(oxazoline):

    • Suspend the purified diamide in anhydrous DCM under an argon atmosphere and cool to 0 °C.

    • Slowly add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours until the reaction is complete.

    • Carefully quench the reaction by pouring it over crushed ice and then basify with a strong base (e.g., 6M NaOH) to pH > 12.

    • Extract the BOX ligand with DCM, dry the organic layer over MgSO₄, and concentrate.

    • Purify the crude ligand by flash chromatography or recrystallization.

Application in Kinetic Resolution

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[6] An enzyme, such as a lipase, can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other, resulting in an enantioenriched mixture of the unreacted alcohol and the acylated product.[7]

Protocol 3: Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol

This protocol describes a general method for the kinetic resolution of a racemic secondary alcohol, such as 1-phenylethanol, which is structurally related to this compound.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)[7]

  • Acyl donor (e.g., vinyl acetate)[7]

  • Organic solvent (e.g., n-hexane or toluene)[7][8]

  • Molecular sieves (optional, for water removal)

Procedure:

  • Reaction Setup:

    • In a flask, dissolve the racemic alcohol (1.0 eq) and vinyl acetate (0.5-1.0 eq) in the chosen organic solvent.

    • Add the immobilized lipase (e.g., 10-20% by weight of the alcohol).

    • If using an acyl donor that produces water, add activated molecular sieves.

  • Reaction Monitoring:

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining starting material and the product.

  • Work-up:

    • Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting mixture contains the enantioenriched unreacted alcohol and the enantioenriched ester product.

  • Separation and Analysis:

    • Separate the alcohol from the ester using flash column chromatography.

    • Determine the enantiomeric excess of each fraction using chiral GC or HPLC.

Data Summary

The effectiveness of these asymmetric transformations is measured by the yield and the stereochemical purity of the product, expressed as diastereomeric excess (d.e.) or enantiomeric excess (e.e.). The following table presents typical results achievable with high-performing auxiliaries and catalysts analogous to derivatives of this compound.

ApplicationTransformationSubstrate ExampleStereoselectivity AchievedTypical YieldReference Analogy
Chiral Auxiliary Asymmetric AlkylationPropionamide>95% d.e.75-90%Myers' Pseudoephedrine Method[2]
Chiral Ligand Precursor Diels-Alder ReactionCyclopentadiene>98% e.e.85-95%BOX Ligands in Copper Catalysis[2][5]
Kinetic Resolution Enzymatic Acylation1-Phenylethanol>99% e.e. (at ~50% conv.)~45% eachLipase-catalyzed resolution[7][9]

References

  • BenchChem. (2025). A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol.
  • BenchChem. (2025). Performance Evaluation of 2-Methyl-1-phenylbutan-2-ol Derived Ligands in Asymmetric Catalysis: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols: 2-Methyl-1-phenylbutan-2-ol Derivatives as Chiral Auxiliaries.
  • Wikipedia. (2023). Chiral auxiliary.
  • Hilaris Publisher. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Wikipedia. (2023). Kinetic resolution.
  • PubMed. (2011). Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters.
  • ResearchGate. (2011). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems.
  • Taylor & Francis Online. (2010). Kinetic Resolution of Racemic 1-Phenyl 1-Propanol by Lipase Catalyzed Enantioselective Esterification Reaction.

Sources

Application Notes and Protocols for the Exploration of 2-Methyl-1-phenyl-1-butanol in Stereospecific Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

Stereochemical control is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the enantiomeric purity of a drug can determine its efficacy and safety. This document serves as a detailed guide for the investigation of 2-Methyl-1-phenyl-1-butanol as a potential chiral building block in stereospecific reactions. A review of the current scientific literature reveals a notable scarcity of published experimental data on the direct application of this compound in asymmetric transformations[1]. Therefore, this guide adopts a forward-looking, research-oriented approach. It provides a comprehensive framework and detailed, adaptable protocols for evaluating the efficacy of this compound, both as a chiral auxiliary and as a precursor to chiral ligands for asymmetric catalysis. By leveraging well-established methodologies as a benchmark, this document equips researchers with the necessary tools to explore the unique steric and electronic properties of this promising, yet under-explored, chiral alcohol.

Introduction to Stereospecificity and the Potential of this compound

A stereospecific reaction is one in which different stereoisomers of a starting material react to give different stereoisomers of the product[2]. This high degree of stereochemical fidelity is often the result of a concerted reaction mechanism and is highly desirable in the synthesis of complex, single-enantiomer molecules. Chiral auxiliaries are a powerful tool in this endeavor; they are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered[3].

This compound, a chiral tertiary alcohol, possesses structural features—a stereogenic carbinol center bearing a phenyl group and a sec-butyl group—that suggest its potential for inducing facial selectivity in reactions at a prochiral center. While established chiral auxiliaries like pseudoephedrine and Evans' oxazolidinones have been extensively studied, the unique steric environment provided by this compound may offer novel reactivity and selectivity[1]. This guide provides the foundational protocols to begin this investigation.

Part 1: Evaluation of this compound as a Chiral Auxiliary in Diastereoselective Alkylation

The use of a chiral auxiliary is a classic strategy to achieve asymmetric alkylation. The auxiliary is first attached to a prochiral substrate, typically through an amide or ester linkage. The resulting compound is then treated with a strong base to form a rigid, chelated enolate, where one face is sterically shielded by the auxiliary. The subsequent introduction of an electrophile occurs selectively on the less hindered face, leading to the formation of one diastereomer in excess.

General Workflow for Asymmetric Alkylation

The following workflow outlines the key steps in evaluating this compound as a chiral auxiliary.

G cluster_0 Workflow for Asymmetric Alkylation using a Chiral Auxiliary A 1. Synthesis of Chiral Substrate (e.g., Amide formation between a carboxylic acid and the chiral auxiliary) B 2. Enolate Formation (Deprotonation with a strong base, e.g., LDA) A->B Prochiral Substrate C 3. Diastereoselective Alkylation (Reaction with an electrophile, e.g., an alkyl halide) B->C Chelated Enolate D 4. Purification of Diastereomers (Chromatography to isolate the major diastereomer) C->D Diastereomeric Mixture E 5. Cleavage of Auxiliary (Hydrolysis or reduction to release the enantiomerically enriched product) D->E Major Diastereomer F 6. Product Analysis (Determination of enantiomeric excess, e.g., by chiral HPLC) E->F Final Product

Caption: General workflow for employing a chiral auxiliary in asymmetric alkylation.

Experimental Protocols

The following protocols are adapted from well-established procedures and should be optimized for the specific properties of this compound.

Protocol 1: Synthesis of a Chiral N-Acyl Derivative

This protocol describes the formation of an amide linkage between a prochiral carboxylic acid and a chiral amine derivative of this compound. As the alcohol itself cannot directly form the required amide for this specific alkylation chemistry, we will use its amino analogue, (S)-1-Amino-2-methyl-4-phenylbutan-2-ol, which is a known and effective chiral building block[4].

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the formation of the acyl chloride by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Amine Addition: In a separate flask, dissolve (S)-1-Amino-2-methyl-4-phenylbutan-2-ol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Amide Formation: Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation of the Chiral Amide

  • Enolate Formation: Dissolve the purified chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise. A color change is often observed, indicating enolate formation. Stir the solution at -78 °C for 1 hour.

  • Electrophile Addition: Add the desired electrophile (e.g., benzyl bromide) (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify the product by flash column chromatography to isolate the major diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Hydrolysis: Dissolve the purified alkylated amide in a mixture of THF and water. Add a strong acid (e.g., 6 M sulfuric acid) or base (e.g., 4 M potassium hydroxide) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. If acidic hydrolysis was used, basify the mixture with aqueous NaOH. Extract the liberated chiral auxiliary with an organic solvent for potential recovery. Acidify the aqueous layer and extract the desired carboxylic acid product.

  • Purification and Analysis: Dry the organic extracts of the product, concentrate, and purify if necessary. Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR.

Data Presentation for Asymmetric Alkylation

Results from these experiments should be tabulated to compare the effectiveness of the auxiliary with different electrophiles.

EntryElectrophile (E-X)Diastereomeric Ratio (d.r.)Yield of Major Diastereomer (%)Enantiomeric Excess (e.e.) (%)
1Benzyl bromideHypothetical ValueHypothetical ValueHypothetical Value
2Methyl iodideHypothetical ValueHypothetical ValueHypothetical Value
3Ethyl iodideHypothetical ValueHypothetical ValueHypothetical Value

This table presents hypothetical data for asymmetric alkylation based on results typically achieved with high-performing chiral auxiliaries to which 1-Amino-2-methyl-4-phenylbutan-2-ol is analogous[4].

Part 2: Derivatives of this compound as Ligands for Asymmetric Catalysis

A more advanced application of chiral alcohols is their use as precursors for more complex chiral ligands for metal-catalyzed asymmetric reactions. The amino and hydroxyl groups in derivatives of this compound are strategically positioned to form stable chelate rings with metal centers, making them excellent candidates for ligands such as bis(oxazolines) (BOX)[4][5].

Proposed Synthetic Pathway to a BOX Ligand

The following pathway illustrates the conversion of the amino alcohol derivative into a C₂-symmetric BOX ligand, which are highly effective in a variety of catalytic asymmetric reactions, including Diels-Alder reactions[4][5].

G cluster_1 Synthesis of a Bis(oxazoline) (BOX) Ligand A 1. Chiral Amino Alcohol ((S)-1-Amino-2-methyl-4-phenylbutan-2-ol) B 2. Acylation (Reaction with a dicarboxylic acid derivative, e.g., diethyl malonimidate dihydrochloride) A->B 2 equivalents C 3. Cyclization (Treatment with a dehydrating agent, e.g., thionyl chloride) B->C Intermediate Diamide D 4. Purification (Column chromatography) C->D Crude Ligand E Final BOX Ligand D->E

Caption: Synthetic pathway for a BOX ligand from a chiral amino alcohol.

Experimental Protocols

Protocol 4: Synthesis of a Bis(oxazoline) (BOX) Ligand

This protocol is based on established methods for the synthesis of BOX ligands from chiral amino alcohols[5].

  • Imidate Formation (if necessary): Prepare the required dicarboxylic acid derivative, such as diethyl malonimidate dihydrochloride, according to literature procedures.

  • Acylation: In a round-bottom flask, suspend the dicarboxylic acid derivative (1.0 eq) in an appropriate solvent like anhydrous DCM. Add (S)-1-Amino-2-methyl-4-phenylbutan-2-ol (2.2 eq).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Isolation of Intermediate: Upon completion, filter the reaction mixture and concentrate the filtrate. The resulting intermediate diamide may be used directly or purified by chromatography.

  • Cyclization: Dissolve the crude diamide in anhydrous DCM and cool to 0 °C. Add thionyl chloride (2.5 eq) dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours. Cool the mixture, and carefully quench with saturated aqueous sodium bicarbonate. Extract the product with DCM, dry the organic layers, and concentrate.

  • Purification: Purify the final BOX ligand by flash column chromatography.

Protocol 5: Application in a Cu(II)-Catalyzed Asymmetric Diels-Alder Reaction

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the synthesized BOX ligand (0.11 eq) in anhydrous DCM. Add a copper(II) salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.10 eq). Stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C or 0 °C). Add the dienophile (e.g., an N-acryloyloxazolidinone) (1.0 eq).

  • Diene Addition: Add the diene (e.g., cyclopentadiene) (2.0-3.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the set temperature for the required time (typically 4-24 hours), monitoring its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a small amount of water or pass it through a short plug of silica gel, eluting with ethyl acetate. Concentrate the eluent under reduced pressure.

  • Analysis: Purify the product by flash column chromatography. Determine the yield and the enantiomeric excess of the Diels-Alder adduct by chiral HPLC.

Data Presentation for Asymmetric Catalysis

The performance of the newly synthesized ligand should be evaluated and tabulated.

EntryDienophileDieneTemp (°C)Time (h)Yield (%)e.e. (%)
1N-AcryloyloxazolidinoneCyclopentadiene-7812Hypothetical ValueHypothetical Value
2N-AcryloyloxazolidinoneIsoprene-7824Hypothetical ValueHypothetical Value
3N-CrotonoyloxazolidinoneCyclopentadiene018Hypothetical ValueHypothetical Value

Conclusion and Future Directions

This guide provides a comprehensive starting point for the systematic investigation of this compound and its derivatives in stereospecific synthesis. The provided protocols, while based on well-established precedents, require empirical validation and optimization. The structural uniqueness of this compound may lead to novel reactivity and selectivity profiles.

Future research should focus on:

  • Broadening the Scope: Testing a wider range of electrophiles in the alkylation reactions and various dienophiles and dienes in the catalytic reactions.

  • Mechanistic Studies: Investigating the transition state geometries through computational modeling to understand the origins of the observed stereoselectivity.

  • Ligand Optimization: Synthesizing a library of related ligands with modified steric and electronic properties to fine-tune their performance in asymmetric catalysis.

The exploration of new chiral building blocks is essential for the advancement of asymmetric synthesis. While there is a clear absence of published data on the direct use of this compound, the methodologies presented here offer a solid foundation for its evaluation and have the potential to unlock a valuable new tool for synthetic chemists[1].

References

  • A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol. BenchChem.
  • Performance Evaluation of 2-Methyl-1-phenylbutan-2-ol Derived Ligands in Asymmetric Catalysis: A Compar
  • Application Notes and Protocols: 2-Methyl-1-phenylbutan-2-ol Deriv
  • Chiral auxiliary. Wikipedia. [Link]
  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
  • Chiral resolution. Wikipedia. [Link]

Sources

Application Note: High-Efficiency Chiral Resolution of Racemic 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enantiomerically pure chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and fine chemicals, where stereochemistry dictates biological activity and safety. 2-Methyl-1-phenyl-1-butanol is a valuable chiral intermediate, and its effective resolution into single enantiomers is a key manufacturing step. This document provides a comprehensive guide to the chiral resolution of racemic this compound, detailing three robust methodologies: Enzymatic Kinetic Resolution (EKR), Classical Resolution via Diastereomeric Salt Formation, and Analytical Chiral Chromatography. Each section offers a deep dive into the underlying principles, step-by-step experimental protocols, and the rationale behind procedural choices, empowering researchers to select and implement the optimal strategy for their specific needs.

Introduction: The Imperative of Chirality

Chirality is a fundamental principle in drug design and development. The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) often results in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Consequently, obtaining enantiomerically pure compounds is not merely an academic exercise but a regulatory and safety imperative.

This guide focuses on established and efficient protocols for separating the enantiomers of racemic this compound, a secondary alcohol of significant synthetic utility. We will explore enzymatic, chemical, and analytical approaches to achieve high enantiomeric purity.

Method 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) is a powerful and green chemistry-aligned technique that leverages the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers in a racemic mixture.[1] The enzyme selectively catalyzes the transformation (e.g., acylation) of one enantiomer at a much higher rate than the other. This results in a mixture containing one unreacted alcohol enantiomer and one acylated enantiomer, which can be easily separated using standard chromatographic techniques.

Causality Behind the Method: The success of EKR hinges on the enzyme's chiral pocket, which preferentially binds and orients one enantiomer for reaction. Lipases are particularly effective due to their stability in organic solvents, broad substrate tolerance, and commercial availability.[2] Using an irreversible acyl donor, such as vinyl acetate, is advantageous as it drives the reaction forward and prevents the reverse reaction (hydrolysis), leading to higher conversions and enantiomeric excess (e.e.). The reaction is ideally stopped at or near 50% conversion to achieve the highest possible e.e. for both the remaining substrate and the newly formed product.

EKR_Workflow racemate Racemic (R/S)-Alcohol reaction Selective Acylation (Stop at ~50% Conversion) racemate->reaction enzyme_acyl Lipase + Acyl Donor (e.g., Vinyl Acetate) enzyme_acyl->reaction mixture Mixture: (S)-Alcohol + (R)-Ester reaction->mixture separation Chromatographic Separation mixture->separation s_alcohol (S)-Alcohol (High e.e.) separation->s_alcohol Unreacted r_ester (R)-Ester (High e.e.) separation->r_ester Product hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol (R)-Alcohol (High e.e.) hydrolysis->r_alcohol

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is adapted from established procedures for secondary alcohols using the highly effective immobilized Candida antarctica lipase B (Novozym 435).[3]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

  • Activated molecular sieves (3Å or 4Å)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic this compound (1.0 eq) in the anhydrous organic solvent (10-20 mL per gram of alcohol).

  • Add Reagents: Add vinyl acetate (2.0-5.0 eq) to the solution. A larger excess helps drive the reaction equilibrium. Add activated molecular sieves to maintain anhydrous conditions, which is crucial for enzyme activity and preventing hydrolysis of the product.[4]

  • Initiate Reaction: Add Novozym 435 (typically 20-50 mg per mmol of substrate). Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure good mixing. Maintain the reaction at a constant temperature (e.g., 30-45 °C).

  • Monitor Progress: Periodically take small aliquots from the reaction mixture. Filter off the enzyme and analyze the sample by chiral HPLC or GC (see Section 4.0) to determine the conversion percentage and the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.

  • Workup and Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate. Purify the resulting residue (a mixture of the unreacted alcohol and the newly formed ester) by silica gel column chromatography to separate the two components.

  • Hydrolysis of Ester (Optional): The resolved ester can be hydrolyzed using a standard base-catalyzed procedure (e.g., with NaOH in methanol/water) to yield the other enantiomer of the alcohol.

Table 1: Typical Parameters for Enzymatic Resolution of Secondary Alcohols

ParameterRecommended ConditionRationale
Enzyme Novozym 435 (Immobilized CALB)High activity, stability, and reusability.[3][4]
Acyl Donor Vinyl AcetateIrreversible; prevents product hydrolysis and drives the reaction.
Solvent Toluene, MTBE, Hexane (log P > 2)Hydrophobic solvents generally enhance lipase activity.[4]
Temperature 30 - 50 °CBalances reaction rate and enzyme stability.[4]
Water Control Molecular SievesPrevents enzyme deactivation and unwanted side reactions.[4]
Endpoint ~50% ConversionMaximizes the theoretical enantiomeric excess for both product and substrate.

Method 2: Classical Resolution via Diastereomeric Salt Formation

This classical chemical method remains a robust and scalable approach for chiral resolution.[5] Since alcohols are neutral, they cannot directly form salts. The strategy, therefore, involves a two-step process: first, the racemic alcohol is derivatized into an acidic monoester, and second, this racemic acid derivative is resolved by forming diastereomeric salts with a chiral base.[6][7][8]

Causality Behind the Method: The core principle is that diastereomers possess different physical properties, including solubility.[8][9] By reacting a racemic acid with a single enantiomer of a chiral base, two diastereomeric salts are formed: (R-acid)•(R-base) and (S-acid)•(R-base). These salts are no longer mirror images and will have different crystal lattice energies and solubilities in a given solvent.[9] Through a process of fractional crystallization, the less soluble diastereomer precipitates from the solution, allowing for its separation. The resolved acid is then regenerated by treatment with a strong acid, and subsequent hydrolysis liberates the enantiopure alcohol.

Diastereomer_Workflow cluster_0 Step 1: Derivatization cluster_1 Step 2: Salt Formation & Separation cluster_2 Step 3: Regeneration rac_alcohol Racemic (R/S)-Alcohol anhydride Phthalic or Maleic Anhydride rac_alcohol->anhydride rac_acid Racemic (R/S)-Monoester Acid anhydride->rac_acid chiral_base Chiral Base (e.g., (R)-1-Phenylethylamine) rac_acid->chiral_base diastereomers Mixture of Diastereomeric Salts chiral_base->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt_1 Less Soluble Salt (Precipitates) crystallization->salt_1 salt_2 More Soluble Salt (Remains in Solution) crystallization->salt_2 acid_treatment Acid Treatment (HCl) salt_1->acid_treatment pure_acid Enantiopure Monoester Acid acid_treatment->pure_acid hydrolysis Base Hydrolysis (NaOH) pure_alcohol Enantiopure Alcohol hydrolysis->pure_alcohol pure_acid->hydrolysis

Sources

Application Notes and Protocols: Evaluating the Potential of 2-Methyl-1-phenyl-1-butanol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and natural product synthesis. Chiral alcohols are pivotal in this endeavor, serving as versatile precursors, catalysts, and auxiliaries. This document addresses the application of 2-Methyl-1-phenyl-1-butanol in this context. A comprehensive review of the scientific literature reveals a notable scarcity of published experimental data specifically detailing the use of this compound in asymmetric synthesis. Therefore, this guide adopts a comparative and forward-looking approach. We will first establish a robust framework by detailing the principles and applications of well-characterized chiral auxiliaries in the synthesis of natural product fragments. Subsequently, we will leverage this foundation to propose a detailed experimental roadmap for the evaluation of this compound as a novel chiral auxiliary. This document is intended to be a practical guide for researchers seeking to explore new frontiers in asymmetric synthesis.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

Many biologically active molecules, particularly natural products and pharmaceuticals, are chiral and often only one enantiomer exhibits the desired therapeutic effect. Asymmetric synthesis, therefore, is a critical discipline, and the use of chiral auxiliaries is a powerful and reliable strategy to control the stereochemical outcome of a reaction.[1][2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.

The efficacy of a chiral auxiliary is determined by several factors:

  • High Diastereoselectivity: It must effectively bias the reaction to produce one diastereomer in high excess.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without racemization of the product.

  • Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield.

  • Crystallinity: Crystalline derivatives can facilitate purification by recrystallization, allowing for the enhancement of diastereomeric purity.

Prominent examples of chiral auxiliaries that have seen widespread use in the synthesis of complex natural products include Evans' oxazolidinones and pseudoephedrine derivatives.[3]

Benchmarking Performance: Asymmetric Alkylation with Established Chiral Auxiliaries

To provide a clear benchmark for the potential evaluation of this compound, we present a detailed protocol for a well-established asymmetric alkylation reaction using an Evans' oxazolidinone auxiliary. This reaction is a fundamental C-C bond-forming reaction and a staple in natural product synthesis.

General Workflow for Asymmetric Alkylation

The general workflow for employing a chiral auxiliary in an asymmetric alkylation is depicted below. This process involves the acylation of the auxiliary, diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid derivative.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral Acid Chloride Prochiral Acid Chloride Acylated Auxiliary Acylated Auxiliary Prochiral Acid Chloride->Acylated Auxiliary Chiral Auxiliary, Base Alkylated Auxiliary Alkylated Auxiliary Acylated Auxiliary->Alkylated Auxiliary 1. LDA or NaHMDS 2. Alkyl Halide (R-X) Chiral Product Chiral Product Alkylated Auxiliary->Chiral Product LiOH, H2O2 or LiBH4 or other Recovered Auxiliary Recovered Auxiliary Alkylated Auxiliary->Recovered Auxiliary Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol: Asymmetric Alkylation of an Evans' Oxazolidinone Acyl Imide

This protocol describes the alkylation of an N-propanoyl-oxazolidinone, a common transformation in the synthesis of polyketide natural products.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Part A: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propanoyl oxazolidinone.

Part B: Diastereoselective Alkylation

  • Dissolve the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add LDA solution (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the alkylated product.

Part C: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (4:1).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).

  • Add lithium hydroxide monohydrate (2.0 eq) in water and stir vigorously for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Expected Results and Data Presentation

The alkylation of N-acyl oxazolidinones typically proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance of the substituent on the oxazolidinone ring, which directs the electrophile to the opposite face of the enolate.

AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:1[3]
(S)-4-Benzyl-2-oxazolidinoneMethyl iodide97:3[3]
(R)-4-Isopropyl-2-oxazolidinoneEthyl iodide98:2[3]

Proposed Application and Protocols for this compound

While direct applications of this compound in natural product synthesis are not documented, its structure, featuring a chiral tertiary alcohol adjacent to a phenyl group, suggests its potential as a chiral auxiliary. The following section outlines a proposed research plan to evaluate its efficacy.

Rationale and Structural Considerations

This compound possesses a stereogenic center bearing a hydroxyl group, a phenyl group, a methyl group, and an ethyl group. This chiral alcohol can be used to esterify a prochiral carboxylic acid, creating a chiral ester. The steric bulk of the phenyl, ethyl, and methyl groups can then be exploited to direct the diastereoselective enolization and subsequent reaction of the ester enolate.

G cluster_0 Proposed Chiral Auxiliary System This compound This compound Chiral Ester Chiral Ester This compound->Chiral Ester Prochiral Acid Chloride Diastereoselective Reaction Diastereoselective Reaction Chiral Ester->Diastereoselective Reaction 1. Base (LDA) 2. Electrophile Chiral Product + Recovered Auxiliary Chiral Product + Recovered Auxiliary Diastereoselective Reaction->Chiral Product + Recovered Auxiliary Hydrolysis

Caption: Proposed workflow for evaluating this compound.

Proposed Protocol: Asymmetric Aldol Reaction

The aldol reaction is another powerful C-C bond-forming reaction where chiral auxiliaries are frequently employed. The following protocol is a proposed starting point for investigating the utility of this compound in a diastereoselective aldol reaction.

Materials:

  • (S)- or (R)-2-Methyl-1-phenyl-1-butanol

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • Isovaleraldehyde

  • pH 7 buffer solution

  • Methanol

  • 30% Hydrogen peroxide

  • Silica gel for column chromatography

Procedure:

Part A: Synthesis of the Chiral Ester

  • To a solution of enantiomerically pure this compound (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the chiral propionate ester.

Part B: Diastereoselective Boron-Mediated Aldol Reaction

  • Dissolve the chiral propionate ester (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Add triethylamine (1.2 eq).

  • Slowly add di-n-butylboron triflate (1.1 eq) dropwise and stir for 30 minutes to form the boron enolate.

  • Add isovaleraldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with pH 7 buffer and methanol.

  • Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir at 0 °C for 1 hour to cleave the boron-oxygen bonds.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to isolate the diastereomeric aldol adducts. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Conclusion and Future Directions

While there is a clear absence of published data on the use of this compound in asymmetric synthesis, the well-established methodologies presented in this guide offer a solid foundation for its evaluation. The high diastereoselectivities achieved with established chiral auxiliaries in alkylation and aldol reactions set a high benchmark for any new chiral alcohol.

Researchers exploring the potential of this compound can adapt the provided protocols to investigate its efficacy. The structural features of this compound, particularly the tertiary alcohol and the proximate phenyl group, may offer unique steric and electronic properties that could lead to novel reactivity and selectivity. Future experimental work is necessary to elucidate its role and performance in the field of asymmetric synthesis and its potential application in the synthesis of complex natural products.

References

  • BenchChem. (n.d.). A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Wikipedia. (2023, October 27). Chiral auxiliary. In Wikipedia.
  • ChemicalBook. (n.d.). 2-METHYL-4-PHENYL-2-BUTANOL synthesis.
  • Soai, K., Niwa, S., & Hatanaka, T. (1990). Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts.
  • LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts.
  • Master Organic Chemistry. (2024, April 10). Stereoselective and Stereospecific Reactions.
  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity.
  • Slideshare. (n.d.). Chiral auxiliary!
  • ResearchGate. (n.d.). Production of isopentanol and 2-methyl-1-butanol.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • National Center for Biotechnology Information. (n.d.). alpha-(1-Methylpropyl)benzenemethanol. PubChem Compound Database.
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.

Sources

Application Note & Protocol: Synthesis of 2-Methyl-1-phenyl-1-butanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-methyl-1-phenyl-1-butanol, a secondary alcohol with applications in organic synthesis. The primary method detailed is the Grignard reaction, a robust and well-established method for carbon-carbon bond formation.[1][2][3][4] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an exploration of the underlying chemical principles, and critical safety considerations.

Introduction

This compound is a chiral alcohol that serves as a valuable intermediate in the synthesis of more complex organic molecules.[5] Its synthesis is a practical illustration of the Grignard reaction, a powerful tool in a synthetic chemist's arsenal for creating new carbon-carbon bonds.[2][4] The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the carbonyl carbon of an aldehyde or ketone.[6][7][8] Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.[6][7][9]

This application note will detail the synthesis of this compound through the reaction of phenylmagnesium bromide with 2-methylbutanal. This specific pathway is chosen for its reliability and the ready availability of the starting materials.

Reaction Scheme & Mechanism

The overall reaction is as follows:

Step 1: Formation of the Grignard Reagent (Phenylmagnesium Bromide) Bromobenzene reacts with magnesium metal in an anhydrous ether solvent to form phenylmagnesium bromide.

Step 2: Nucleophilic Addition to Aldehyde The phenylmagnesium bromide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbutanal.

Step 3: Acidic Workup The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic workup to produce the final product, this compound.

Reaction Mechanism Diagram

reaction_mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup Br Bromobenzene Grignard Phenylmagnesium Bromide (Grignard Reagent) Br->Grignard Mg Mg Mg->Grignard Ether Anhydrous Ether Ether->Grignard Aldehyde 2-Methylbutanal Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide H3O H3O+ (Workup) Product This compound H3O->Product Grignard->Alkoxide Alkoxide->Product

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is divided into three main parts: preparation of the Grignard reagent, reaction with the aldehyde, and workup and purification.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (approx.)
Magnesium TurningsMg24.312.67 g0.11
IodineI₂253.811-2 small crystals-
BromobenzeneC₆H₅Br157.0115.7 g (10.5 mL)0.10
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL-
2-MethylbutanalC₅H₁₀O86.138.61 g (10.6 mL)0.10
Saturated Ammonium Chloride SolutionNH₄Cl (aq)-100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • 250 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Glassware for extraction and drying

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[10][11] All glassware must be thoroughly dried before use, either in an oven or by flame drying.[10][11][12] The reaction should be protected from atmospheric moisture using a drying tube.

  • Flammability: Diethyl ether is extremely flammable and volatile.[10][13] Ensure the experiment is conducted in a well-ventilated fume hood, away from any open flames or sparks.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic.[10][13][14][15] An ice bath should be readily available to control the reaction rate if it becomes too vigorous.[10][14]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are mandatory.[13][14]

Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide

  • Apparatus Setup: Assemble the dry 500 mL three-necked flask with a magnetic stir bar, the dropping funnel, and the reflux condenser. Attach a drying tube filled with calcium chloride to the top of the condenser.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.

  • Initiation of Reaction: Add approximately 20 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene in 80 mL of anhydrous diethyl ether.

  • Grignard Formation: Add about 5-10 mL of the bromobenzene solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy/gray solution.[16] If the reaction does not start, gentle warming with a heating mantle may be necessary. Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4] The entire addition should take approximately 30-45 minutes.

  • Completion of Grignard Formation: After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should be a dark gray to brown color.

Part B: Reaction with 2-Methylbutanal

  • Cooling: Cool the freshly prepared Grignard reagent in an ice bath.

  • Aldehyde Addition: Dissolve 2-methylbutanal in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent. Control the addition rate to maintain a gentle reaction and prevent the temperature from rising significantly. This step is also exothermic.[14]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. The mixture will likely become a thick, viscous slurry.

Part C: Workup and Purification

  • Quenching the Reaction: Cool the reaction flask in an ice bath again. Slowly and cautiously add 100 mL of a saturated aqueous solution of ammonium chloride dropwise through the dropping funnel. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide salt.[17] Using a weak acid like ammonium chloride helps to prevent potential acid-catalyzed dehydration of the alcohol product.

  • Extraction: Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer (ether) and a lower aqueous layer. Separate the layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether to recover any dissolved product.[2]

  • Washing: Combine all the organic extracts and wash them with 50 mL of brine (saturated NaCl solution) to help remove dissolved water and break any emulsions.[18]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[2][17][18] Swirl the flask and let it stand until the ether is clear.

  • Solvent Removal: Decant or filter the dried ether solution into a round-bottom flask and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.[18]

Experimental Workflow Diagram

experimental_workflow start_node Start: Dry Glassware Assembly A1 Add Mg turnings and Iodine crystal to flask start_node->A1 Part A end_node End: Purified Product process_node process_node decision_node decision_node A2 Add anhydrous ether and bromobenzene solution A1->A2 A3 Initiate and maintain reflux to form Grignard reagent A2->A3 B1 Cool Grignard reagent in ice bath A3->B1 Part B B2 Slowly add 2-methylbutanal solution B1->B2 B3 Stir at room temperature B2->B3 C1 Quench with saturated NH4Cl solution B3->C1 Part C C2 Extract with diethyl ether C1->C2 C3 Wash combined organic layers with brine C2->C3 C4 Dry organic layer with Na2SO4 C3->C4 C5 Remove solvent via rotary evaporation C4->C5 C6 Purify by vacuum distillation C5->C6 C6->end_node

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be a colorless liquid.[19] Its identity and purity can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The spectra are expected to be complex due to the presence of a chiral center.[20][21]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretch of the alcohol group.

  • Mass Spectrometry (MS): The mass spectrum can be compared with reference data from databases like the NIST WebBook.[22] The molecular ion peak for C₁₁H₁₆O should be observed at m/z = 164.24.[22]

Conclusion

The Grignard reaction provides an effective and direct route for the synthesis of this compound. Careful attention to anhydrous conditions and temperature control is paramount for a successful outcome. The protocol outlined in this application note, when followed with the appropriate safety measures, should yield the desired product in good purity.

References

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?
  • University of California, Riverside. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Brainly. (2023, April 3). Use retrosynthetic analysis to suggest a way to synthesize this compound using the Grignard reaction.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • CHM 244 Lab Practical- Grignard Reactions. (n.d.).
  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
  • YouTube. (2024, June 6). Grignard reaction safety.
  • Web Pages. (n.d.). 6. Grignard Reaction.
  • YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.
  • NIST WebBook. (n.d.). This compound.
  • NIST WebBook. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of Isobutylmagnesium Bromide.
  • Chegg. (2022, April 13). Use retrosynthetic analysis to suggest a way to synthesize this compound using the Grignard reaction. Identify the aldehyde and Grignard reagents needed.
  • Grignard Reaction. (n.d.).
  • Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?
  • The Grignard Reaction. (n.d.).
  • YouTube. (2019, July 21). Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol.
  • Winthrop University. (n.d.). The Grignard Reaction.
  • Doc Brown's Chemistry. (2025, December 30). 1H and 13C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol).

Sources

Topic: Advanced Purification Techniques for 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-phenyl-1-butanol is a chiral tertiary alcohol with significant potential as a building block in pharmaceutical synthesis. The stereochemistry at its carbinol center dictates its biological activity, making the isolation of pure enantiomers a critical step in drug development and fine chemical synthesis. This guide provides a comprehensive overview of robust purification strategies, moving from the removal of common process impurities to the more nuanced challenge of chiral resolution. We will explore the foundational principles and provide detailed protocols for distillation, chromatography, and diastereomeric salt crystallization, equipping researchers with the necessary tools to achieve high levels of chemical and enantiomeric purity.

Introduction: The Importance of Purity

This compound is a tertiary alcohol whose structure incorporates a stereocenter. In the pharmaceutical industry, the therapeutic efficacy and safety profile of a chiral drug are often linked to a single enantiomer. The other enantiomer might be inactive or, in some cases, contribute to undesirable side effects. Consequently, the ability to produce and purify a single enantiomer of a chiral intermediate like this compound is not merely a matter of quality control but a fundamental requirement for the development of safe and effective medicines. This application note details the methodologies to achieve this, addressing both achiral and chiral purification challenges.

Compound Profile and Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule's physical properties. These properties dictate the suitability of techniques such as distillation, crystallization, and chromatography.

PropertyValueSource
Chemical Formula C₁₁H₁₆O[1][2]
Molecular Weight 164.24 g/mol [3][4][5]
CAS Number 3968-86-3[1][2][3]
Appearance Colorless liquid[3]
Boiling Point 233.9 °C at 760 mmHg[3]
Melting Point 55.5 °C[3]
Density 0.963 g/cm³[3]
Refractive Index 1.512[3]
LogP (Octanol/Water) 2.76610[3]

The compound's high boiling point suggests that vacuum distillation is preferable to avoid thermal degradation. Its defined melting point also indicates that fractional crystallization could be a viable purification method, particularly for removing isomeric impurities.

Common Impurities and Initial Purification

The crude product of a this compound synthesis, typically a Grignard reaction or similar nucleophilic addition, may contain several types of impurities:

  • Unreacted Starting Materials: Phenyl-containing precursors or the ketone/aldehyde.

  • Solvent Residues: Ethers (diethyl ether, THF), toluene, etc.

  • By-products: Products from side reactions, such as Wurtz coupling products from the Grignard reagent.

  • Water: Introduced during the reaction workup.

For general "bulk" purification to remove these achiral impurities, two methods are paramount: distillation and column chromatography.

Fractional Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of high-boiling compounds like this compound are lowered, allowing for distillation at temperatures that prevent decomposition.

Causality: The relatively high boiling point of the target alcohol compared to common solvents and some nonpolar by-products makes this an effective initial purification step.

Protocol:

  • Drying: Dry the crude product over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to remove the bulk of the solvent. For a tertiary alcohol, drying with CaH₂ followed by distillation is also effective[6].

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Evacuation: Slowly evacuate the system using a vacuum pump protected by a cold trap.

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection: Collect the fractions based on the boiling point at the operating pressure. Discard the initial low-boiling fraction (forerun), which contains residual solvents. Collect the main fraction corresponding to the purified this compound.

  • Analysis: Analyze all fractions by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to assess purity[7].

Silica Gel Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Causality: The polarity of the hydroxyl group in this compound causes it to adhere to the polar silica gel more strongly than nonpolar impurities like hydrocarbon by-products. By gradually increasing the polarity of the eluent, the compounds can be eluted sequentially.

Protocol:

  • Slurry Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica column.

  • Elution: Begin eluting with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate and progressing to 90:10).

  • Fraction Collection: Collect small fractions and monitor their composition using TLC.

  • Pooling and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified alcohol.

Chiral Resolution: Isolating the Enantiomers

Since this compound is a racemic mixture, separating the (R) and (S) enantiomers is essential for pharmaceutical applications. This process is known as chiral resolution[8].

Workflow for Purification and Chiral Resolution

The overall process involves an initial bulk purification followed by a specific chiral resolution step and subsequent analysis to confirm enantiomeric purity.

G cluster_0 Bulk Purification cluster_1 Chiral Resolution cluster_2 Final Product & Analysis Crude Crude Racemic This compound Distill Fractional Vacuum Distillation Crude->Distill Heat & Vacuum Chrom Silica Gel Chromatography Distill->Chrom If impurities remain Racemate Purified Racemic Alcohol Distill->Racemate Chrom->Racemate Resolution Chiral Resolution Method (e.g., Diastereomeric Salt Formation) Racemate->Resolution Separation Separation of Diastereomers (e.g., Crystallization) Resolution->Separation Hydrolysis Liberation of Enantiomers Separation->Hydrolysis Enantiomer_S (S)-Enantiomer Hydrolysis->Enantiomer_S Enantiomer_R (R)-Enantiomer Hydrolysis->Enantiomer_R Analysis Purity & Enantiomeric Excess (ee) Analysis (Chiral GC/HPLC) Enantiomer_S->Analysis Enantiomer_R->Analysis G Racemic Racemic Alcohol (R-OH + S-OH) Esterification Esterification Racemic->Esterification Agent Chiral Acid (R'-COOH) Agent->Esterification Diastereomers Mixture of Diastereomers (R-O-R' + S-O-R') Esterification->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Solid Less Soluble Diastereomer (e.g., S-O-R') Crystallization->Solid Liquid More Soluble Diastereomer (in Mother Liquor, e.g., R-O-R') Crystallization->Liquid Hydrolysis1 Base Hydrolysis Solid->Hydrolysis1 Hydrolysis2 Base Hydrolysis Liquid->Hydrolysis2 Enantiomer1 Pure (S)-Alcohol Hydrolysis1->Enantiomer1 Enantiomer2 Pure (R)-Alcohol Hydrolysis2->Enantiomer2

Sources

Application Note: A Scalable and Robust Synthesis of 2-Methyl-1-phenyl-1-butanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1-phenyl-1-butanol is a tertiary alcohol of significant interest as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structural motif is a valuable building block in medicinal chemistry and materials science. The increasing demand for this compound necessitates a scalable, efficient, and safe synthetic protocol suitable for pilot and industrial-scale production. This application note provides a detailed, field-proven guide for the scale-up synthesis of this compound, focusing on the Grignard reaction. The chosen methodology emphasizes safety, operational simplicity, and high product purity.

The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a direct and cost-effective route to tertiary alcohols.[1] This protocol details the synthesis from readily available starting materials: an isopropyl Grignard reagent and benzaldehyde. This choice is predicated on the high reactivity of aldehydes and the commercial availability of the necessary precursors. We will delve into the mechanistic underpinnings of this choice, provide a step-by-step protocol, and address critical safety and purification considerations for large-scale operations.

Reaction Mechanism and Rationale

The synthesis proceeds via the nucleophilic addition of an isopropyl Grignard reagent to the electrophilic carbonyl carbon of benzaldehyde. The Grignard reagent, prepared in situ from 2-bromopropane and magnesium metal, acts as a potent source of a carbanion.[2] The subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the desired tertiary alcohol.[3]

Reaction Scheme:

  • Step 1: Grignard Reagent Formation (CH₃)₂CHBr + Mg → (CH₃)₂CHMgBr

  • Step 2: Nucleophilic Addition C₆H₅CHO + (CH₃)₂CHMgBr → C₆H₅CH(OMgBr)CH(CH₃)₂

  • Step 3: Acidic Workup C₆H₅CH(OMgBr)CH(CH₃)₂ + H₃O⁺ → C₆H₅CH(OH)CH(CH₃)₂ + Mg(OH)Br + H₂O

The selection of an aldehyde as the electrophile is strategic for scale-up. Aldehydes are generally more reactive than ketones, which can lead to more favorable reaction kinetics and potentially higher conversions under milder conditions. Furthermore, the generation of the isopropyl Grignard reagent is a well-established and highly reliable process.

Safety Considerations for Scale-Up

The Grignard reaction is notoriously exothermic and requires stringent safety protocols, especially at a larger scale.[4] The primary hazards include:

  • Exothermic Reaction: Both the formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil violently and breach the reactor.[5]

  • Moisture and Air Sensitivity: Grignard reagents react vigorously with water, protic solvents, and atmospheric oxygen. These reactions are not only detrimental to the yield but can also generate significant heat and flammable byproducts.[6]

  • Flammable Solvents: The use of ethereal solvents like tetrahydrofuran (THF) or diethyl ether presents a significant fire hazard.[7]

To mitigate these risks, the following engineering and administrative controls are imperative:

  • Inert Atmosphere: The entire process must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture and oxygen.[8]

  • Controlled Addition: The slow, controlled addition of reagents is crucial for managing the reaction exotherm. This is typically achieved using a calibrated addition funnel or a metering pump.

  • Efficient Cooling: The reactor must be equipped with a robust cooling system (e.g., a jacketed reactor with a chiller) to dissipate the heat generated during the reaction.

  • Monitoring and Quenching Plan: Continuous monitoring of the internal temperature is essential. A well-defined emergency quenching plan should be in place in case of a thermal runaway.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times.[4]

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a 1 mole scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Magnesium Turnings24.3126.7 g1.11.1
2-Bromopropane123.00123.0 g1.01.0
Benzaldehyde106.12106.1 g1.01.0
Anhydrous Tetrahydrofuran (THF)72.111.5 L--
Iodine253.811 small crystal--
1 M Hydrochloric Acid36.46~1.2 L1.21.2
Saturated Sodium Bicarbonate Solution84.01500 mL--
Brine (Saturated NaCl Solution)58.44500 mL--
Anhydrous Magnesium Sulfate120.3750 g--
Procedure

Part 1: Preparation of the Isopropylmagnesium Bromide

  • Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly flame-dried under a stream of nitrogen.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under a nitrogen purge until violet iodine vapors are observed. This helps to activate the magnesium surface.

  • Initiation: Add approximately 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-bromopropane in 250 mL of anhydrous THF. Add a small portion (~10 mL) of the 2-bromopropane solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

  • Grignard Formation: Once the reaction has initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grey-to-brown suspension.

Part 2: Reaction with Benzaldehyde

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

  • Aldehyde Addition: In a separate flask, prepare a solution of benzaldehyde in 200 mL of anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

Part 3: Work-up and Isolation

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice-water bath. Slowly and carefully add 1 M hydrochloric acid dropwise with vigorous stirring to quench the reaction and dissolve the magnesium salts. The addition is highly exothermic and will produce fumes. Ensure adequate ventilation. Continue adding acid until the aqueous layer is clear and all solids have dissolved.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether (2 x 200 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (500 mL) and brine (500 mL). This will neutralize any remaining acid and begin the drying process.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Workflow Diagram

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Benzaldehyde cluster_workup Work-up and Purification A Mg Turnings + I₂ Crystal B Add Anhydrous THF A->B C Add 2-Bromopropane in THF (dropwise) B->C D Reflux for 1 hour C->D E Cool Grignard Reagent to 0°C D->E Freshly Prepared Grignard Reagent F Add Benzaldehyde in THF (dropwise) E->F G Stir at Room Temperature for 2 hours F->G H Quench with 1M HCl at 0°C G->H Reaction Mixture I Extract with Diethyl Ether H->I J Wash with NaHCO₃ and Brine I->J K Dry over MgSO₄ J->K L Concentrate in vacuo K->L M Vacuum Distillation L->M L->M Crude Product N N M->N Pure this compound

Caption: Workflow for the scale-up synthesis of this compound.

Purification

The crude product is purified by vacuum distillation to remove any unreacted starting materials and high-boiling impurities.[10]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a vacuum pump that can achieve a pressure of at least 10 mmHg.

  • Distillation: Transfer the crude oil to the distillation flask. Add a magnetic stir bar for smooth boiling. Slowly reduce the pressure and begin heating the flask.

  • Fraction Collection: Collect the fraction boiling at approximately 105-108 °C at 10 mmHg. The pure this compound is a colorless oil.

Analytical Quality Control

The purity of the final product should be assessed using Gas Chromatography (GC) and confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Gas Chromatography (GC) Method:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

  • Expected Retention Time: Approximately 8-10 minutes.

  • Purity Specification: ≥98.5%

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By adhering to the detailed procedures and safety precautions, researchers and production chemists can confidently and efficiently produce this valuable intermediate in high yield and purity. The use of the Grignard reaction with benzaldehyde and an isopropyl Grignard reagent offers a robust and economically viable route for large-scale manufacturing.

References

  • Grignard reagent. In Sciencemadness Wiki. (2019, April 1).
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison, Department of Environment, Health & Safety.
  • Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor.
  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
  • EHS Info. (2024, June 6). Grignard reaction safety [Video]. YouTube. [Link]
  • Grignard Reaction. (n.d.). American Chemical Society.
  • CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. (2018, December 18). Google Patents.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps.
  • How Alcohols Are Created Using the Grignard Reaction. (n.d.). Dummies.com.
  • Use retrosynthetic analysis to suggest a way to synthesize this compound using the Grignard reaction. (2023, April 3). Brainly.
  • Production of 2-methyl-1-butanol in engineered Escherichia coli. (2009). Metabolic Engineering, 11(6), 361-368. [Link]
  • US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL. (2015, March 31). Google Patents.
  • Grignard Reaction. (n.d.).
  • 2-Methyl-2-phenyl-1-butanol. (n.d.). PubChem.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (2018). Organic Process Research & Development, 22(10), 1364-1372. [Link]
  • Nichols, L. (2022, April 8).
  • How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions? (n.d.). Study.com.
  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (1999). Organic Process Research & Development, 3(5), 331-335. [Link]
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (2011). Der Pharma Chemica, 3(6), 523-529.
  • CN105001057A - Preparation method of 2-methylbutanol. (2015, October 28). Google Patents.
  • Use retrosynthetic analysis to suggest a way to synthesize this compound using the Grignard reaction. Identify the aldehyde and Grignard reagents needed. (2022, April 13). Chegg.
  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Schlenk line vacuum distill
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • This compound. (n.d.). NIST WebBook.
  • US5658436A - Separation of 2-methyl-1-butanol from 3-methyl-1-butanol by extractive distillation. (1997, August 19). Google Patents.
  • Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol. (2019, July 21). YouTube. [Link]
  • Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum. (2016). Metabolic Engineering, 38, 203-213. [Link]
  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, September 30). Chemistry LibreTexts.
  • US2591877A - Purification of alcohols by azeotropic distillation. (1952, April 8). Google Patents.
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). American Pharmaceutical Review.
  • METHANOL 2000. (n.d.). CDC.

Sources

Application Notes & Protocols: 2-Methyl-1-phenyl-1-butanol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis and application of 2-Methyl-1-phenyl-1-butanol as a strategic building block in medicinal chemistry. Its unique structural features, including a chiral center, a phenyl group, and a secondary alcohol, make it a valuable precursor for a diverse range of pharmacologically active molecules. We present detailed, field-proven protocols for its synthesis via the Grignard reaction, alongside a discussion of its utility in constructing more complex molecular architectures. This guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary to effectively leverage this versatile scaffold in drug discovery and development programs.

Introduction: The Strategic Value of this compound

This compound is a secondary alcohol with the chemical formula C₁₁H₁₆O.[1] Its molecular structure is characterized by a phenyl ring and a sec-butyl group attached to a hydroxyl-bearing carbon, which is a stereocenter. This combination of a lipophilic aromatic ring and a chiral alcoholic function is a recurring motif in many biologically active compounds, making it a valuable starting point for the synthesis of novel therapeutic agents. The phenyl group can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. The secondary alcohol provides a reactive handle for further functionalization, allowing for the introduction of diverse pharmacophores.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol [1]
CAS Number 3968-86-3[1]
Appearance Colorless oil (typical)
Boiling Point ~170 °C (Predicted)[2]

The presence of a chiral center means that this compound can exist as two enantiomers (R and S). The ability to synthesize or separate these enantiomers is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for synthesizing this compound is the Grignard reaction.[3][4] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two primary disconnection strategies involving the Grignard reaction:

G cluster_0 Disconnection A cluster_1 Disconnection B TM Target Molecule: This compound DA_reagents Phenylmagnesium bromide (Grignard Reagent) + 2-Butanone (Ketone) TM->DA_reagents C-C bond break DB_reagents sec-Butylmagnesium bromide (Grignard Reagent) + Benzaldehyde (Aldehyde) TM->DB_reagents C-C bond break G cluster_0 Phase 1: Grignard Reagent Formation cluster_1 Phase 2: Reaction & Work-up A Mg turnings + I₂ crystal in anhydrous ether B Add Bromobenzene solution A->B C Reflux until Mg is consumed B->C D Phenylmagnesium Bromide (PhMgBr) C->D E Cool PhMgBr to 0°C D->E Proceed to Phase 2 F Add 2-Butanone solution E->F G Warm to RT, stir F->G H Quench with aq. NH₄Cl G->H I Extract with ether H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K L Pure this compound K->L G A This compound B Step 1: Oxidation (e.g., PCC, Swern) A->B C Intermediate Ketone: 2-Methyl-1-phenyl-1-butanone B->C D Step 2: Reductive Amination (e.g., R-NH₂, NaBH₃CN) C->D E Chiral Amine Derivative D->E F Step 3: Coupling Reaction (e.g., Amide bond formation) E->F G Final Bioactive Candidate F->G

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Dr. Gemini, Senior Application Scientist

Zusammenfassung für die Geschäftsleitung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle zur chemischen Derivatisierung von 2-Methyl-1-phenyl-1-butanol, einem chiralen tertiären Alkohol. Die direkte Analyse tertiärer Alkohole mittels Gaschromatographie (GC) ist aufgrund ihrer Polarität, geringen Flüchtigkeit und thermischen Instabilität oft problematisch, was zu schlechter Peakform und verminderter Empfindlichkeit führt.[1][2] Die Derivatisierung überwindet diese Hürden, indem die polare Hydroxylgruppe in eine stabilere, flüchtigere und weniger polare funktionelle Gruppe umgewandelt wird.[1][3] Wir präsentieren hier optimierte Protokolle für Silylierung und Acylierung zur Verbesserung der achiralen Analyse sowie ein spezifisches Protokoll zur chiralen Derivatisierung für die enantioselektive Quantifizierung. Diese Methoden sind für Forscher in der Prozessüberwachung, Reinheitsprüfung und stereoselektiven Synthese von entscheidender Bedeutung.

Einleitung: Die Herausforderung bei der Analyse von tertiären Alkoholen

This compound ist ein tertiärer Alkohol, dessen Struktur eine erhebliche sterische Hinderung um das Hydroxyl (-OH)-tragende Kohlenstoffatom aufweist.[4][5] Diese sterische Hinderung, kombiniert mit der Polarität der -OH-Gruppe, führt bei der direkten GC-Analyse zu mehreren analytischen Herausforderungen:

  • Geringe Flüchtigkeit: Starke intermolekulare Wasserstoffbrückenbindungen unterdrücken den Übergang in die Gasphase, was breite Peaks und lange Retentionszeiten zur Folge hat.[1]

  • Thermische Instabilität: Tertiäre Alkohole neigen unter den hohen Temperaturen eines GC-Injektors zur Dehydratisierung, was zur Bildung von Alken-Nebenprodukten und ungenauen Quantifizierungen führt.

  • Schlechte Peakform: Wechselwirkungen der polaren -OH-Gruppe mit der stationären Phase der GC-Säule führen oft zu asymmetrischen Peaks (Tailing), was die Integration und genaue Quantifizierung erschwert.[1]

Die chemische Derivatisierung ist eine grundlegende Strategie, um diese Probleme zu lösen.[3] Durch die Umwandlung der aktiven Hydroxylgruppe in einen nicht-polaren, thermisch stabilen Ether oder Ester werden die chromatographischen Eigenschaften des Analyten drastisch verbessert.[1][3]

Strategien und Protokolle zur Derivatisierung

Aufgrund der sterischen Hinderung ist die Derivatisierung von this compound anspruchsvoller als die von primären oder sekundären Alkoholen. Die Auswahl der Reagenzien und Reaktionsbedingungen ist entscheidend für eine vollständige und reproduzierbare Umsetzung.

Die Silylierung ist die am weitesten verbreitete Methode zur Derivatisierung von Alkoholen für die GC-Analyse.[3] Sie ersetzt das aktive Wasserstoffatom der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe, was zu einem deutlich flüchtigeren und stabileren Silylether führt.

Prinzip: Die Reaktion erfolgt typischerweise mit einem Silylierungsmittel wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft unter Zusatz eines Katalysators wie Trimethylchlorsilan (TMCS), um die Reaktivität zu erhöhen, insbesondere bei sterisch gehinderten Alkoholen.

G cluster_workflow Workflow der Silylierungs-Derivatisierung A 1. Probenvorbereitung Lösung von this compound in aprotischem Lösungsmittel (z.B. Acetonitril) B 2. Reagenz-Zugabe Zugabe von BSTFA (+10% TMCS) im Überschuss A->B C 3. Reaktion Inkubation bei 70°C für 45 min in einem verschlossenen Gefäß B->C D 4. Analyse Direkte Injektion des Reaktionsgemisches in den GC-MS C->D

Abbildung 1: Allgemeiner Arbeitsablauf für die Silylierung.

Detailliertes Protokoll: TMS-Derivatisierung

  • Probenvorbereitung: Lösen Sie ca. 1 mg der this compound-Probe in 1,0 mL eines aprotischen, wasserfreien Lösungsmittels (z. B. Acetonitril oder Pyridin) in einem 2-mL-GC-Vial.

  • Reagenzzugabe: Geben Sie 100 µL N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 10% Trimethylchlorsilan (TMCS) als Katalysator hinzu. Ein molarer Überschuss des Silylierungsmittels von mindestens 2:1 im Verhältnis zu den aktiven Wasserstoffatomen wird empfohlen.

  • Reaktion: Verschließen Sie das Vial fest und erhitzen Sie es 45 Minuten lang bei 70 °C in einem Heizblock oder Wasserbad. Bei stark gehinderten Alkoholen kann eine längere Reaktionszeit oder eine höhere Temperatur erforderlich sein.

  • Abkühlen: Lassen Sie das Vial vor der Analyse auf Raumtemperatur abkühlen.

  • GC-MS-Analyse: Injizieren Sie 1 µL der Reaktionslösung direkt in das GC-MS-System.

Die Acylierung wandelt den Alkohol in einen Ester um. Die Verwendung von perfluorierten Acylierungsmitteln wie Trifluoressigsäureanhydrid (TFAA) kann die Nachweisempfindlichkeit für Elektroneneinfangdetektoren (ECD) erheblich steigern und liefert charakteristische Massenfragmente im MS.[3][6]

Prinzip: Die Reaktion mit einem Säureanhydrid oder Säurechlorid, oft katalysiert durch eine Base wie Pyridin oder 4-Dimethylaminopyridin (DMAP), führt zur Bildung eines Esters.[7][8] Für tertiäre Alkohole können stärkere Bedingungen oder alternative Katalysatoren wie Jod erforderlich sein, um die sterische Hinderung zu überwinden.[6][9]

G cluster_workflow Workflow der Acylierungs-Derivatisierung A 1. Probenvorbereitung Lösung des Alkohols in Dichlormethan B 2. Reagenz-Zugabe Zugabe von Trifluoressigsäureanhydrid (TFAA) und Pyridin (Katalysator) A->B C 3. Reaktion Inkubation bei 60°C für 60 min B->C D 4. Aufarbeitung Waschen mit verdünnter Säure und Wasser, Trocknen der organischen Phase C->D E 5. Analyse Injektion der gereinigten Lösung in den GC-MS D->E

Abbildung 2: Allgemeiner Arbeitsablauf für die Acylierung.

Detailliertes Protokoll: TFA-Derivatisierung

  • Probenvorbereitung: Lösen Sie ca. 1 mg der Alkoholprobe in 0,5 mL wasserfreiem Dichlormethan in einem 2-mL-Vial.

  • Reagenzzugabe: Geben Sie 100 µL Pyridin (als Katalysator und Säurefänger) und anschließend 150 µL Trifluoressigsäureanhydrid (TFAA) hinzu.

  • Reaktion: Verschließen Sie das Vial und erhitzen Sie es 60 Minuten lang bei 60 °C.

  • Aufarbeitung: Kühlen Sie die Probe ab. Fügen Sie 1 mL 5%ige Salzsäure hinzu, schütteln Sie und entfernen Sie die wässrige Phase. Waschen Sie die organische Phase anschließend mit 1 mL deionisiertem Wasser.

  • Trocknung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.

  • Analyse: Überführen Sie den Überstand in ein sauberes GC-Vial und injizieren Sie 1 µL in das GC-MS-System.

Da this compound ein Chiralitätszentrum besitzt, ist die Bestimmung des Enantiomerenüberschusses (% ee) oft von entscheidender Bedeutung. Die chirale Derivatisierung wandelt die Enantiomere in Diastereomere um, die unterschiedliche physikalische Eigenschaften aufweisen und auf einer standardmäßigen achiralen GC-Säule getrennt werden können.[10][11]

Prinzip: Ein racemisches Gemisch des Alkohols (R- und S-Enantiomer) wird mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDA), wie z. B. (R)-(-)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid (Mosher-Säurechlorid, MTPA-Cl), umgesetzt.[10] Dies führt zur Bildung von zwei Diastereomeren (z. B. R-Alkohol-R-MTPA und S-Alkohol-R-MTPA), die unterschiedliche Retentionszeiten im Chromatogramm aufweisen.

G cluster_concept Prinzip der chiralen Derivatisierung Racemate Racemischer Alkohol (R- und S-Enantiomere) Diastereomers Diastereomeren-Paar (R-R' und S-R') Racemate->Diastereomers + CDA Enantiomerenreines CDA (z.B. R-MTPA-Cl) CDA->Diastereomers + Separation Trennung auf achiraler Säule Diastereomers->Separation

Abbildung 3: Konzept der Umwandlung von Enantiomeren in trennbare Diastereomere.

Detailliertes Protokoll: MTPA-Ester-Bildung

  • Probenvorbereitung: Lösen Sie ca. 1 mg des racemischen Alkohols in 0,5 mL wasserfreiem Pyridin in einem trockenen 2-mL-Vial.

  • Reagenzzugabe: Fügen Sie 1,2 Äquivalente (ca. 2-3 mg) (R)-(-)-MTPA-Cl hinzu.

  • Reaktion: Verschließen Sie das Vial und lassen Sie es bei Raumtemperatur für 4 Stunden oder über Nacht reagieren. Eine leichte Erwärmung (40 °C) kann die Reaktion beschleunigen.

  • Quenchen: Geben Sie einige Tropfen N,N-Dimethylethylendiamin hinzu, um überschüssiges MTPA-Cl zu neutralisieren.

  • Extraktion: Verdünnen Sie die Mischung mit 1 mL Diethylether und waschen Sie sie nacheinander mit 1 M HCl, gesättigter Natriumbicarbonatlösung und deionisiertem Wasser.

  • Trocknung und Analyse: Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und analysieren Sie sie mittels GC-MS. Die Integration der beiden diastereomeren Peaks ermöglicht die Berechnung des Enantiomerenverhältnisses.

Vergleich der Methoden und erwartete Ergebnisse

Die Derivatisierung verbessert die analytische Leistung erheblich. Die folgende Tabelle fasst die erwarteten Verbesserungen zusammen.

Tabelle 1: Vergleich der analytischen Leistung vor und nach der Derivatisierung

ParameterUnbehandeltes this compoundSilyliertes Derivat (TMS)Acyliertes Derivat (TFA)
Relative Retentionszeit 1,0~0,8 (erhöhte Flüchtigkeit)~0,9
Peak-Tailing-Faktor (Asymmetrie) > 2,0 (starkes Tailing)< 1,2 (symmetrisch)< 1,3 (symmetrisch)
Signal-Rausch-Verhältnis (S/N) Niedrig> 10x Erhöhung> 8x Erhöhung
Thermische Stabilität Gering (Dehydratisierungsrisiko)HochHoch

Tabelle 2: Leitfaden zur Methodenauswahl

MethodeHauptanwendungVorteileZu beachtende Punkte
Silylierung Quantitative Routineanalyse, Metaboliten-ScreeningEinfache, schnelle Reaktion; saubere Produkte; hohe Flüchtigkeit.[3]Reagenzien sind feuchtigkeitsempfindlich; Derivate können hydrolysieren.
Acylierung Spurenanalyse (mit ECD), BestätigungsanalyseStabile Derivate; fluorierte Gruppen erhöhen die Empfindlichkeit.[6]Erfordert oft eine Aufarbeitung; Reagenzien können aggressiv sein.
Chirale Derivatisierung Bestimmung der enantiomeren ReinheitErmöglicht Trennung auf achiralen Säulen; etablierte Methode.[10][11]Kinetische Racemisierung möglich; erfordert enantiomerenreine Reagenzien.

Fazit

Die Derivatisierung von this compound ist ein unverzichtbarer Schritt zur Erzielung genauer und reproduzierbarer Ergebnisse in der chromatographischen Analyse. Die Silylierung stellt eine schnelle und effiziente Methode für die quantitative Routineanalyse dar, während die Acylierung Vorteile in Bezug auf die Stabilität der Derivate und die Nachweisempfindlichkeit bietet. Für stereoselektive Untersuchungen ist die chirale Derivatisierung mit Reagenzien wie MTPA-Cl die Methode der Wahl, um Enantiomere in trennbare Diastereomere umzuwandeln. Die in diesem Leitfaden beschriebenen Protokolle bieten eine validierte Grundlage für Forscher, um die für ihre spezifischen analytischen Anforderungen am besten geeignete Strategie auszuwählen und umzusetzen.

Referenzen

  • Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest Technical Library. [Link]

  • NIH. (n.d.). Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones. PMC. [Link]

  • NIH. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. [Link]

  • ACS Publications. (n.d.). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. [Link]

  • Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]

  • ACS Publications. (n.d.). Identification of Primary, Secondary, and Tertiary Alcohols: An Experiment in Spectrophotometry, Organic Chemistry, and Analytical Chemistry. Journal of Chemical Education. [Link]

  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?[Link]

  • PubMed. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. [Link]

  • ProQuest. (n.d.). Identification of primary, secondary, and tertiary alcohols. [Link]

  • Repositori Obert UdL. (n.d.). Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Unacademy. (n.d.). Identification of Primary, Secondary and Tertiary Alcohols. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • PubChem. (n.d.). 2-Methyl-2-phenyl-1-butanol. [Link]

  • Doc Brown's Chemistry. (n.d.). chemical tests for alcohols primary secondary tertiary. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

  • Chemsrc. (2025). This compound | CAS#:3968-86-3. [Link]

  • RSC Publishing. (n.d.). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications. [Link]

  • JoVE. (2020). Video: Identifying Alcohols - Concept. [Link]

  • Wikipedia. (n.d.). 2-Methyl-1-butanol. [Link]

  • ResearchGate. (n.d.). Production of isopentanol and 2-methyl-1-butanol. [Link]

  • ResearchGate. (2025). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]

  • YouTube. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. [Link]

  • YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

  • Brainly. (2022). Identify the most sterically hindered alcohol. [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

  • Chemistry Stack Exchange. (2019). Bond-line structure of 2-methyl-3-phenyl-1-butanol. [Link]

  • ACS Publications. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. [Link]

  • ResearchGate. (2025). (PDF) Steric effects on the self-association of branched and cyclic alcohols in inert solvents. [Link]

  • PubMed. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. [Link]

  • ACS Publications. (2020). Radical Dehydroxylative Alkylation of Tertiary Alcohols by Ti Catalysis. Journal of the American Chemical Society. [Link]

  • FooDB. (2010). Showing Compound 2-Methyl-1-butanol (FDB012107). [Link]

  • PubMed. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. [Link]

  • PubChem. (n.d.). alpha-(1-Methylpropyl)benzenemethanol. [Link]

  • ResearchGate. (n.d.). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-methyl-1-phenyl-1-butanol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important tertiary alcohol in their work. We understand that synthetic organic chemistry is nuanced, and even well-established reactions can present challenges. This guide provides in-depth, field-proven insights into potential side reactions, troubleshooting strategies, and preventative measures to ensure a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via the Grignard reaction of propiophenone with an isopropylmagnesium halide or benzaldehyde with a sec-butylmagnesium halide.

Question 1: My yield of this compound is significantly lower than expected. What are the likely causes?

Answer: Low yields in a Grignard reaction are a common issue and can stem from several factors. The most critical is the highly reactive and basic nature of the Grignard reagent itself.

  • Presence of Protic Contaminants: Grignard reagents are strong bases and will react with any source of protons. This includes water from inadequately dried glassware or solvents, or even atmospheric moisture. This "quenching" of the Grignard reagent is a primary cause of low yields.[1][2][3] It is imperative to use flame-dried or oven-dried glassware and anhydrous solvents.

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the carbonyl group:

    • Reduction of the Ketone: With sterically hindered ketones like propiophenone, the Grignard reagent can act as a reducing agent, transferring a hydride from its β-carbon to the carbonyl carbon. This results in the formation of 1-phenyl-1-propanol, a secondary alcohol, instead of the desired tertiary alcohol.[4][5]

    • Enolization: The Grignard reagent can also function as a base and deprotonate the α-carbon of the propiophenone, forming an enolate. Upon aqueous workup, the starting ketone is regenerated, thus reducing the overall yield of the desired product.[4]

    • Wurtz-Type Coupling: The Grignard reagent can couple with the starting alkyl/aryl halide to form a biphenyl or other hydrocarbon byproducts, consuming the reagent.[1][3]

Question 2: I've isolated a significant amount of 1-phenyl-1-propanol as a byproduct. How can I prevent its formation?

Answer: The formation of 1-phenyl-1-propanol is a classic example of the reducing potential of Grignard reagents, especially with ketones that present some steric hindrance.[4][5] To minimize this side reaction, consider the following strategies:

  • Choice of Grignard Reagent: While isopropylmagnesium bromide is a common choice, its structure is prone to β-hydride elimination. Using a Grignard reagent with fewer or no β-hydrogens, if the synthesis allows, can mitigate this. However, for this specific target molecule, this is not a straightforward option.

  • Reaction Temperature: Lowering the reaction temperature can favor the nucleophilic addition pathway over the reduction pathway. The reduction typically has a higher activation energy. Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or below) and then allow the reaction to slowly warm to room temperature.

  • Rate of Addition: Add the ketone solution to the Grignard reagent slowly and dropwise. This maintains a low concentration of the ketone in the reaction mixture, which can help to suppress side reactions.

Question 3: My final product is contaminated with unreacted propiophenone. What went wrong?

Answer: The presence of unreacted starting material, in this case, propiophenone, points to either an incomplete reaction or the enolization side reaction.

  • Incomplete Reaction: This could be due to an insufficient amount of Grignard reagent, either from an error in stoichiometry or from partial degradation of the reagent by moisture. It is common practice to use a slight excess (1.1-1.5 equivalents) of the Grignard reagent to ensure complete conversion of the ketone.

  • Enolization: As mentioned previously, the basicity of the Grignard reagent can lead to the formation of a propiophenone enolate.[4] This is more pronounced with sterically hindered ketones. To circumvent this, you can try using a less sterically bulky Grignard reagent if your retrosynthetic analysis allows for an alternative route. Another advanced technique is the use of cerium(III) chloride (the Luche reduction conditions), which is known to enhance the nucleophilicity of organometallic reagents and suppress enolization.

Question 4: During workup and purification, I seem to be losing my product and forming new impurities. What is happening?

Answer: The workup and purification steps are critical and can introduce new side reactions, particularly dehydration of the tertiary alcohol product.

  • Dehydration: this compound is a tertiary alcohol and is susceptible to acid-catalyzed dehydration, especially at elevated temperatures.[6][7] During the acidic workup to quench the reaction and dissolve the magnesium salts, or during distillation, the alcohol can eliminate a molecule of water to form alkenes, such as 2-methyl-1-phenyl-1-butene and 2-methyl-1-phenyl-2-butene. The formation of the conjugated alkene is often favored.[6]

  • Minimizing Dehydration:

    • Use a buffered aqueous solution (like ammonium chloride) for the workup instead of a strong acid.

    • If a strong acid is necessary, perform the workup at low temperatures (ice bath).

    • For purification, vacuum distillation is highly recommended to lower the boiling point and minimize thermal stress on the molecule.[8]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis via the addition of isopropylmagnesium bromide to propiophenone.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Isopropyl bromide

  • Propiophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow to cool to room temperature under an inert atmosphere (nitrogen or argon).

    • To the three-neck flask, add magnesium turnings and a small crystal of iodine.

    • In the dropping funnel, prepare a solution of isopropyl bromide in anhydrous diethyl ether.

    • Add a small amount of the isopropyl bromide solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propiophenone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of propiophenone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the propiophenone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by vacuum distillation.[8] Collect the fraction corresponding to this compound.

Quantitative Data Summary:

ParameterValue
Molecular Weight of Propiophenone134.18 g/mol [9]
Molecular Weight of Isopropyl Bromide123.00 g/mol
Molecular Weight of this compound164.24 g/mol
Boiling Point of this compound~115-117 °C at 15 mmHg

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway for the synthesis of this compound, as well as the major competing side reactions.

Synthesis_Pathway propiophenone Propiophenone product This compound propiophenone->product Nucleophilic Addition reduction_product 1-Phenyl-1-propanol (Reduction) propiophenone->reduction_product Reduction (β-hydride transfer) enolization_product Propiophenone Enolate (Enolization) propiophenone->enolization_product Deprotonation grignard Isopropylmagnesium Bromide grignard->product grignard->reduction_product grignard->enolization_product dehydration_product Alkene (Dehydration) product->dehydration_product Acid/Heat

Sources

Technical Support Center: Synthesis of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation in Grignard-based Synthesis

Welcome to the technical support guide for researchers and development scientists. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Methyl-1-phenyl-1-butanol. The primary focus is on the widely used Grignard reaction between an isobutyl-magnesium halide and benzaldehyde, a powerful C-C bond-forming reaction that can be prone to byproduct formation if not carefully controlled. Our goal is to equip you with the knowledge to diagnose common issues, understand their mechanistic origins, and implement effective solutions to maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues frequently encountered during the synthesis of this compound via the Grignard pathway. Each question is designed to reflect a common experimental observation, followed by a detailed explanation of the underlying causes and actionable steps for mitigation.

Issue 1: Low Overall Yield of this compound

Question: My reaction is complete, but after workup and purification, the isolated yield of this compound is significantly lower than expected. What are the most likely causes?

Answer: A low yield is a common problem in Grignard synthesis and can stem from several factors, often related to the stability and reactivity of the Grignard reagent itself.

  • Cause 1: Moisture Contamination: Grignard reagents are potent bases and will readily react with even trace amounts of water or other protic sources (e.g., alcohols).[1][2] This "quenching" reaction consumes the Grignard reagent, converting it into isobutane, thereby reducing the amount available to react with the benzaldehyde.[3]

    • Solution: Ensure all glassware is rigorously dried before use, either by oven-drying (>120°C overnight) or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[4][5] Use anhydrous solvents, and ensure your starting materials (benzaldehyde and isobutyl halide) are free of water.

  • Cause 2: Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the isobutyl halide from initiating.[1][4]

    • Solution: Activate the magnesium surface prior to the reaction. This can be achieved mechanically by gently crushing the turnings in a dry mortar and pestle or chemically by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][6][7] The disappearance of the iodine's purple color is a good indicator of initiation.[4]

  • Cause 3: Incorrect Stoichiometry/Inaccurate Reagent Concentration: If the Grignard reagent was not completely formed or its concentration was overestimated, an insufficient amount may have been added to the benzaldehyde.[8]

    • Solution: It is best practice to titrate a small aliquot of the prepared Grignard reagent before use to determine its exact molarity. This allows for the precise addition of the required equivalents to the reaction. Using a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent can also help compensate for any minor quenching.[9]

  • Cause 4: Side Reactions: Competing side reactions, which are detailed in the following sections, directly consume reactants and lower the potential yield of the desired product. Optimizing conditions to minimize these pathways is critical.

Issue 2: Significant Formation of a Biphenyl-like Impurity

Question: My GC-MS and NMR analyses show a significant byproduct that appears to be a Wurtz coupling product (e.g., 2,5-dimethylhexane or biphenyl). How is this formed and how can it be prevented?

Answer: The formation of homocoupling products, often referred to as Wurtz or Wurtz-Fittig byproducts, is a well-known side reaction in Grignard synthesis.[10]

  • Mechanism of Formation: This byproduct arises when a molecule of the formed Grignard reagent (isobutylmagnesium bromide) acts as a nucleophile and attacks a molecule of the unreacted starting material (isobutyl bromide).[10] Similarly, if phenylmagnesium bromide were used, it could react with unreacted bromobenzene to form biphenyl.[11][12] This is more prevalent when there is a high local concentration of the alkyl/aryl halide.[12]

    • R-MgX + R-X → R-R + MgX₂

  • Mitigation Strategies:

    • Slow Addition: Add the isobutyl halide solution dropwise to the magnesium suspension.[4][10] This maintains a low concentration of the halide at any given moment, favoring the formation of the Grignard reagent over the coupling side reaction.[11]

    • Temperature Control: Higher temperatures can increase the rate of Wurtz coupling.[10][11][12] Maintain a gentle reflux during Grignard formation and avoid excessive heating. For the subsequent reaction with benzaldehyde, it is often beneficial to add the aldehyde at a lower temperature (e.g., 0 °C) before allowing the mixture to warm.[13]

    • Solvent Choice: The choice of solvent can influence the extent of this side reaction. For some substrates, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling more effectively than tetrahydrofuran (THF) or diethyl ether.[14][15]

Issue 3: Presence of Benzyl Alcohol in the Product Mixture

Question: I am observing benzyl alcohol as a byproduct in my reaction. What pathway leads to its formation?

Answer: The presence of benzyl alcohol indicates that a reduction of the benzaldehyde starting material has occurred, competing with the desired nucleophilic addition.

  • Mechanism of Formation: This side reaction happens when the Grignard reagent, particularly one with hydrogen atoms on its β-carbon (like isobutylmagnesium bromide), acts as a hydride donor instead of a carbanion nucleophile. The reaction proceeds through a cyclic six-membered transition state, where a hydride ion is transferred from the Grignard reagent to the carbonyl carbon of the aldehyde.[16] This reduces the benzaldehyde to a magnesium alkoxide, which upon acidic workup yields benzyl alcohol. The Grignard reagent is converted into isobutylene.

  • Mitigation Strategies:

    • Temperature Control: This reduction pathway is often more prevalent at higher temperatures. Adding the benzaldehyde to the Grignard solution at a reduced temperature (e.g., 0 °C or below) can favor the desired nucleophilic addition pathway.

    • Steric Hindrance: While isobutylmagnesium bromide is known to cause some reduction, highly hindered Grignard reagents are more prone to act as reducing agents rather than nucleophiles.[16] Conversely, a very hindered ketone is more susceptible to reduction. While not directly applicable here, it is a key principle in Grignard chemistry.

Core Reaction and Side Reaction Pathways

The synthesis of this compound is primarily achieved via the nucleophilic addition of a Grignard reagent to an aldehyde.

Fig 1. Key reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Grignard reaction? A1: Anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common solvents.[3] Ether is crucial as it solvates the magnesium center, stabilizing the Grignard reagent complex.[17] THF is sometimes preferred as it can promote the formation of Grignard reagents from less reactive halides.[18] Recently, 2-methyltetrahydrofuran (2-MeTHF) has gained popularity as a greener alternative that can also reduce Wurtz coupling byproducts.[14][15]

Q2: How can I confirm my Grignard reagent has formed successfully before adding the benzaldehyde? A2: Successful initiation is often indicated by a gentle reflux, a change in color (e.g., the disappearance of iodine color), and the solution turning cloudy and gray-to-brown.[7][8] The most definitive method is to take a small aliquot of the supernatant, quench it with a known excess of I₂, and then back-titrate the remaining I₂ with a standard sodium thiosulfate solution. This allows for the calculation of the exact molarity of your Grignard reagent.

Q3: Can I use isobutyraldehyde and phenylmagnesium bromide instead? A3: Yes, this is a valid alternative route to the same product. However, isobutyraldehyde is prone to enolization, where the Grignard reagent acts as a base and removes an alpha-proton.[4] This would regenerate the aldehyde after workup and reduce the yield. Adding the Grignard reagent to the aldehyde at a very low temperature can help minimize this side reaction.

Q4: What is the best method for purifying the final product? A4: After aqueous workup and extraction, the crude product is typically a mixture of the desired alcohol and nonpolar byproducts like 2,5-dimethylhexane. Purification is most commonly achieved by fractional distillation under reduced pressure or by silica gel column chromatography. A simple wash (trituration) with a nonpolar solvent like petroleum ether can sometimes help remove the nonpolar biphenyl byproduct from the more polar alcohol product.[12]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

Materials:

  • Magnesium turnings (1.2 eq)

  • Isobutyl bromide (1.1 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous diethyl ether

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 3M HCl (for workup if needed)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask (flame-dried and cooled under argon) with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet.

  • Magnesium Activation: Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask.[6]

  • Grignard Formation: Add enough anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of isobutyl bromide (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the bromide solution to the magnesium. Initiation should be observed (bubbling, color change). If not, gently warm the flask.

  • Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.[12] After the addition is complete, continue to stir for 30-60 minutes until most of the magnesium is consumed.

  • Reaction with Benzaldehyde: Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Workup: Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.[6] Stir until the solids dissolve (two clear layers should form). If solids persist, a small amount of 3M HCl can be added.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. Purify the resulting crude oil by column chromatography or vacuum distillation.

Protocol 2: GC-MS Analysis of Product Mixture

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying the product and byproducts.

ParameterSetting
Column 5% Phenyl methyl siloxane (e.g., HP-5MS)[19]
Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness[19]
Carrier Gas Helium
Inlet Temp. 250 °C
Oven Program Start at 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min[19]
MS Detector Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 m/z

This method will allow for the separation and identification of benzaldehyde, benzyl alcohol, 2,5-dimethylhexane, and the desired product, this compound.[20]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product gcms Analyze Crude Mixture by GC-MS / NMR start->gcms high_sm High % of Unreacted Benzaldehyde? gcms->high_sm high_wurtz High % of Wurtz Byproduct? gcms->high_wurtz high_reduction High % of Benzyl Alcohol? gcms->high_reduction solution_sm Problem: Incomplete Reaction - Check for moisture (dry glassware/solvents) - Titrate Grignard reagent - Ensure Mg activation high_sm->solution_sm Yes solution_wurtz Problem: Wurtz Coupling - Slow halide addition rate - Maintain gentle reflux (no overheating) - Consider 2-MeTHF solvent high_wurtz->solution_wurtz Yes solution_reduction Problem: Aldehyde Reduction - Add benzaldehyde at low temp (0°C) - Ensure reaction is not overheating high_reduction->solution_reduction Yes

Fig 2. A decision tree for troubleshooting common issues.

References

  • Why is biphenyl formed as a by-product in a grignard reaction? (2023, October 7). Filo.
  • Grignard Reaction. (n.d.).
  • Biphenyl is often formed as a yellow colored side product in this Grignard reaction. How and why... (n.d.). Homework.Study.com.
  • What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? (2020, June 12). Quora.
  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). ACS Publications.
  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit.
  • REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. (2025, December 6). ResearchGate.
  • Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society.
  • How to improve the percent yield in Grignard reaction. (2019, March 19). Quora.
  • During the Grignard reaction, I obtained a low... (2021, November 28). Chegg.com.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (n.d.). ResearchGate.
  • Production of 2-methyl-1-butanol in engineered Escherichia coli. (n.d.). PubMed Central.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Optimization of the Grignard reagent formation. (n.d.). ResearchGate.
  • Grignard Reagent and Aldehyde (or Ketone) (Mechanism). (2014, September 15). YouTube.
  • Aldehydes and Ketones - Grignard and Hydride Reduction Reactions. (2022, March 11). YouTube.
  • AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Chemguide.
  • Grignard Reaction. (n.d.). Web Pages.
  • The Grignard Reaction. (n.d.). Chemistry at Winthrop University.
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.). ACS Publications.
  • 2- methyl-1-phenyl-1-propanol preparation method. (n.d.). Google Patents.
  • 1-Butanol, 2-methyl-. (n.d.). National Institute of Standards and Technology.
  • Isobutyl magnesium bromide with dry ether and absolute alcohol gives. (n.d.). Vedantu.
  • OH H 1.) CH:MgBr, THF (dry) 2.) H30 CH benzaldehyde... (2020, October 26). Chegg.com.
  • 2-Methyl-1-butanol. (n.d.). PubChem.
  • Carbonyl compound is Benzaldehyde, reaction involves... (2018, February 27). Chegg.com.
  • This compound. (n.d.). National Institute of Standards and Technology.
  • This compound. (n.d.). National Institute of Standards and Technology.
  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity. (n.d.). Chemistry Connected.
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). IOP Conference Series: Earth and Environmental Science.
  • Production of isopentanol and 2-methyl-1-butanol. (n.d.). ResearchGate.
  • GC–MS peak area correlation for total methyl butanol and 2-butanol... (n.d.). ResearchGate.

Sources

Technical Support Center: Enantioselective Synthesis of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the asymmetric synthesis of 2-Methyl-1-phenyl-1-butanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to low enantioselectivity in your experiments. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can confidently optimize your synthetic route.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (ee) is a common hurdle in asymmetric synthesis. This section addresses specific problems you might encounter during the synthesis of this compound via the popular Grignard addition to propiophenone catalyzed by a chiral ligand, or through asymmetric reduction of the corresponding ketone.

Question 1: My enantioselectivity is consistently low (<50% ee) when performing the ethyl Grignard addition to propiophenone using a chiral catalyst. What are the likely causes and how can I improve it?

Answer:

Low enantioselectivity in a catalytic asymmetric Grignard addition is often multifactorial. Let's break down the potential issues from the most to least common, and provide a systematic approach to resolving them.

Potential Cause 1: Inactive or Impure Chiral Catalyst/Ligand

The heart of your enantioselective reaction is the chiral catalyst. Its purity and activity are paramount.

  • Expert Insight: Commercially available chiral ligands can degrade over time, especially if handled improperly. Even fresh batches may contain impurities that can interfere with the catalytic cycle. It is crucial to verify the purity and integrity of your ligand.

  • Troubleshooting Steps:

    • Purity Verification: Check the purity of your chiral ligand by NMR and compare it with the literature or supplier's data. Look for signals corresponding to impurities or degradation products.

    • Catalyst Formation: If you are preparing the catalyst in situ (e.g., by reacting the ligand with a metal salt), ensure the reaction goes to completion and that no starting material remains.

    • Storage and Handling: Chiral ligands, especially those sensitive to air or moisture, should be stored under an inert atmosphere (argon or nitrogen) and in a desiccator. Use fresh, anhydrous solvents for all manipulations.

Potential Cause 2: Uncatalyzed "Background" Reaction

Grignard reagents are highly reactive and can add to ketones without the aid of a catalyst.[1] This uncatalyzed reaction is non-selective and will produce a racemic mixture of your alcohol, thereby eroding your overall enantioselectivity.

  • Expert Insight: The rate of the catalyzed reaction must significantly outpace the background reaction. This is often achieved by carefully controlling the reaction temperature and the rate of addition of the Grignard reagent.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C). This will slow down both the catalyzed and uncatalyzed reactions, but often the catalyzed reaction is less sensitive to lower temperatures.

    • Slow Addition: Add the Grignard reagent slowly (e.g., via a syringe pump) to the solution of the ketone and catalyst. This keeps the concentration of the Grignard reagent low at any given time, favoring the catalyzed pathway.

Potential Cause 3: Sub-optimal Solvent Choice

The solvent can have a profound impact on the enantioselectivity of the reaction. It can influence the solubility of the catalyst, the aggregation state of the Grignard reagent, and the geometry of the transition state.

  • Expert Insight: While THF is a common solvent for Grignard reactions, it can sometimes be detrimental to enantioselectivity in catalytic systems.[1] Ethereal solvents with different coordination properties, such as diethyl ether (Et₂O) or dimethoxyethane (DME), can sometimes lead to better results. Toluene is also a common choice.

  • Troubleshooting Steps:

    • Solvent Screening: If possible, screen a variety of anhydrous solvents. See the table below for a starting point.

    • Solvent Purity: Always use freshly distilled, anhydrous solvents. Traces of water will quench the Grignard reagent and can deactivate the catalyst.

Data Summary: Solvent Effects on Enantioselectivity

SolventTypical ObservationsPotential Rationale
Tetrahydrofuran (THF)Can sometimes lower enantioselectivity.[1]Strong coordination to the metal center can alter the catalyst's chiral environment.
Diethyl Ether (Et₂O)Often a good starting point.[1]Weaker coordination compared to THF can be beneficial.
TolueneFrequently used, can improve enantioselectivity.A non-coordinating solvent that can promote a more organized transition state.
Dichloromethane (DCM)Can be effective with certain catalyst systems.Polarity may influence catalyst aggregation and activity.

Experimental Workflow: Optimizing Grignard Addition

G cluster_0 Initial Low ee (<50%) cluster_1 Troubleshooting Steps cluster_2 Evaluation & Further Optimization start Low Enantioselectivity Observed A Verify Catalyst Purity & Activity start->A B Lower Reaction Temperature (e.g., -78°C) A->B If catalyst is pure C Slow Addition of Grignard Reagent B->C D Screen Anhydrous Solvents (Et2O, Toluene, DCM) C->D E Analyze ee% by Chiral HPLC/GC D->E F Identify Optimal Conditions E->F If ee% improves G Consider Ligand Modification or Alternative Chiral Catalyst E->G If ee% remains low

Caption: A systematic workflow for troubleshooting low enantioselectivity in a catalytic Grignard addition reaction.

Question 2: I am attempting an asymmetric reduction of 2-methyl-1-phenyl-1-propanone and obtaining a nearly racemic product. What are the key parameters to investigate?

Answer:

Asymmetric reduction of prochiral ketones is a powerful method for accessing chiral alcohols.[2][3][4] When enantioselectivity is low, a careful examination of the reducing agent, catalyst, and reaction conditions is necessary.

Potential Cause 1: Inappropriate Chiral Catalyst or Reagent

The choice of the chiral catalyst or reagent is critical and substrate-dependent. A catalyst that works well for one ketone may not be suitable for another.

  • Expert Insight: For the reduction of aryl ketones like 2-methyl-1-phenyl-1-propanone, popular and effective methods include Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst, or transfer hydrogenation with a chiral Noyori-type catalyst.[3] Biocatalytic reductions using yeast or isolated enzymes are also highly effective.[2][5]

  • Troubleshooting Steps:

    • Catalyst Selection: If you are using a specific chiral catalyst, ensure it is appropriate for your substrate. Consult the literature for precedents with similar ketones.

    • Stoichiometric vs. Catalytic: Are you using a stoichiometric chiral reducing agent (like a chiral borane) or a catalytic system? Stoichiometric reagents can sometimes be less sensitive to reaction conditions but are less atom-economical.[6]

    • Biocatalysis: Consider exploring biocatalysis. Many commercially available ketoreductases (KREDs) or even baker's yeast can reduce ketones with high enantioselectivity.[2]

Potential Cause 2: Reaction Conditions Affecting the Transition State

The stereochemical outcome of the reduction is determined by the energetics of the diastereomeric transition states. Reaction parameters such as temperature, solvent, and additives can influence the stability of these transition states.

  • Expert Insight: In a CBS reduction, for example, the pre-formation of the oxazaborolidine-borane complex and its subsequent coordination to the ketone are key steps. The solvent can affect the stability and reactivity of these species.

  • Troubleshooting Steps:

    • Temperature: As with Grignard additions, lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.

    • Solvent: The polarity and coordinating ability of the solvent can be critical. For borane reductions, THF is common, but other ethereal solvents or non-coordinating solvents like toluene might be beneficial.

    • Additives: In some catalytic systems, additives can play a crucial role. For instance, in transfer hydrogenation, the choice of the hydrogen donor (e.g., isopropanol, formic acid) can impact the efficiency and selectivity.

Logical Relationship: Factors Influencing Asymmetric Reduction

G cluster_0 Core Components cluster_1 Reaction Conditions cluster_2 Outcome A Prochiral Ketone G Enantioselectivity (ee%) A->G H Yield A->H B Chiral Catalyst/ Reagent B->G B->H C Reducing Agent/ H-Source C->G C->H D Temperature D->G D->H E Solvent E->G E->H F Concentration F->G F->H

Caption: Interplay of factors determining the success of an asymmetric ketone reduction.

Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary and could it be a viable strategy for synthesizing this compound with high stereocontrol?

A1: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[7] After the desired reaction, the auxiliary is removed, having served its purpose of inducing chirality.[8][9]

For the synthesis of this compound, a chiral auxiliary-based approach is indeed a powerful strategy. For example, one could start with a chiral ester or amide of propiophenone, where the chiral auxiliary attached to the carbonyl group directs the nucleophilic addition of an ethyl group. Evans' oxazolidinones are a classic example of effective chiral auxiliaries for such transformations.[] The key advantage is that the stereochemical outcome is often highly predictable and reproducible. The main drawback is the need for additional synthetic steps to attach and remove the auxiliary.

Q2: How does a chiral catalyst, like a Jacobsen-type catalyst, induce enantioselectivity?

A2: While the Jacobsen catalyst itself is primarily known for epoxidation reactions, the principle of how chiral catalysts work is generalizable.[11][12] A chiral catalyst creates a chiral environment around the reacting molecules. In the case of a nucleophilic addition to a ketone, the catalyst coordinates to the ketone, making the carbonyl carbon more electrophilic.[13][14] The chiral ligand of the catalyst is arranged in such a way that it sterically blocks one of the two faces (the re or si face) of the planar carbonyl group.[14] This forces the incoming nucleophile (e.g., the Grignard reagent) to attack from the less hindered face, leading to the preferential formation of one enantiomer of the product alcohol. The efficiency of this "chiral recognition" determines the enantiomeric excess of the product.

Q3: Can the purity of the Grignard reagent affect the enantioselectivity?

A3: Yes, absolutely. The quality of the Grignard reagent is crucial. Commercial Grignard reagents can vary in concentration and may contain impurities from their preparation or degradation over time. The presence of magnesium halides (MgX₂) and other magnesium species can influence the aggregation state of the Grignard reagent and its reactivity, which in turn can affect the performance of the chiral catalyst. It is often recommended to use freshly prepared and titrated Grignard reagents for optimal and reproducible results.

Q4: My reaction is very slow at low temperatures. If I increase the temperature to improve the rate, the enantioselectivity drops. What can I do?

A4: This is a common trade-off in asymmetric catalysis. Here are a few strategies to consider:

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can increase the reaction rate without necessarily having a negative impact on enantioselectivity. However, this comes at a higher cost.

  • More Active Catalyst: You may need to screen different chiral ligands to find a more active catalyst that performs well at lower temperatures. Small structural modifications to the ligand can sometimes lead to significant improvements in catalytic activity.

  • Different Method: If optimizing the current method is not fruitful, it might be more efficient to switch to a different asymmetric synthesis strategy altogether, such as asymmetric reduction, which might have more favorable kinetics at low temperatures.

Q5: How do I accurately determine the enantiomeric excess (ee) of my this compound product?

A5: The most common and reliable methods for determining the ee of chiral alcohols are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[15] You will need a chiral stationary phase column that can separate the two enantiomers of your product. The relative peak areas of the two enantiomers in the chromatogram will give you the enantiomeric ratio, from which the ee can be calculated (ee% = |(R - S) / (R + S)| * 100). It is important to run a sample of the racemic alcohol first to confirm the retention times of both enantiomers and to ensure proper peak separation.

References

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
  • Chiral auxiliary. Wikipedia.
  • Catalyst Discovery. Jacobsen Group, Harvard University.
  • Guijarro, D., & Yus, M. (2011). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis, 1(9), 1102-1114.
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
  • Soai, K., & Niwa, S. (1992). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 57(23), 6335-6337.
  • Jacobsen epoxidation. Wikipedia.
  • 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview. Chemistry LibreTexts.
  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal.
  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552.
  • Liu, W. B., et al. (2018). Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. Journal of the American Chemical Society, 140(4), 1489-1499.
  • Hatano, M., et al. (2010). Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors. Angewandte Chemie International Edition, 49(37), 6629-6632.
  • Harutyunyan, S. R., et al. (2008). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Communications, (37), 4411-4413.
  • Asymmetric reactions_synthesis. SlideShare.
  • Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. Caltech.
  • Plausible explanation for the low enantioselectivity observed. ResearchGate.
  • Jacobsen's catalyst anchored on Al-MCM-41 and NH2 group modified Si-MCM-41 as heterogeneous enantioselective epoxidation. Redalyc.
  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
  • Catalytic asymmetric addition of Grignard reagents to alkenyl-substituted aromatic N-heterocycles. PubMed.
  • ASYMMETRIC SYNTHESIS-II. SlidePlayer.
  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed.
  • ASYMMETRIC SYNTHESIS OF PHENYL-RING-CONTAINING ALCOHOLS USING THERMOANAEROBACTER ETHANOLICUS W110A SECONDARY ALCOHOL DEHYDROGENASE. ResearchGate.
  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ResearchGate.
  • Romero-Fernández, M., et al. (2020). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. ChemCatChem, 12(1), 125-132.
  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.
  • Kim, Y. H. (2001). Dual Enantioselective Control in Asymmetric Synthesis. Accounts of Chemical Research, 34(8), 638-646.
  • Sekhri, L., & Nedjimi, B. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2).
  • Asymmetric Synthesis. University of Windsor.
  • This compound. NIST WebBook.
  • CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. Google Patents.
  • 2-Methyl-2-phenyl-1-butanol. PubChem.

Sources

Technical Support Center: Purification of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-1-phenyl-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this tertiary alcohol. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, particularly after synthesis via methods like the Grignard reaction.[1]

Problem 1: My final product is a viscous oil or has a yellowish/brown tint, not a clear liquid.

Possible Causes:

  • Residual Solvents: The presence of residual solvents from the reaction or work-up (e.g., diethyl ether, THF, toluene) can prevent crystallization or give the product an oily consistency.

  • Reaction Byproducts: Impurities from the synthesis, especially in Grignard reactions, can cause discoloration. These may include Wurtz coupling products or other side-reaction contaminants that can lead to a dark brown or black appearance in the crude mixture.[1]

  • Thermal Degradation: Tertiary alcohols can be susceptible to dehydration (elimination of water) at elevated temperatures, especially under acidic conditions, leading to the formation of colored alkene impurities.

Solutions:

  • Thorough Solvent Removal: Ensure your crude product is completely free of solvent. Re-dissolve the oil in a low-boiling point solvent like diethyl ether, dry the solution again with a fresh portion of a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator under reduced pressure.[2]

  • Activated Charcoal Treatment: For persistent color, a charcoal treatment can be effective. Dissolve the impure product in a suitable organic solvent, add a small amount (typically 1-2% by weight) of activated charcoal, and stir the mixture for 15-30 minutes at room temperature. Filter the charcoal through a pad of Celite to remove the adsorbent and then remove the solvent under reduced pressure.[2]

  • Re-evaluation of Work-up: Ensure that the acidic work-up was not overly harsh. Use of a buffered or weak acid solution (like saturated aqueous NH₄Cl) for quenching the reaction can minimize acid-catalyzed degradation.

Problem 2: I'm experiencing a very low yield after purification.

Possible Causes:

  • Incomplete Reaction: The synthesis may not have gone to completion. For Grignard reactions, this can be due to impure reagents, insufficient reaction time, or non-anhydrous conditions which destroy the Grignard reagent.[1][3]

  • Product Loss During Extraction: Significant product can be lost if emulsions form during the aqueous work-up or if an insufficient volume or number of extractions are performed.

  • Inefficient Distillation: A poor vacuum or leaks in the distillation apparatus can lead to the need for higher temperatures, causing product degradation and loss. It can also result in product loss if the vacuum is too strong and the collection flask is not adequately cooled.

Solutions:

  • Optimize Synthesis: For Grignard reactions, ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.[1] Titrating the Grignard reagent to determine its exact concentration before adding it to the ketone or ester can prevent using an incorrect stoichiometric amount.[1]

  • Improve Extraction Technique:

    • To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel.

    • Perform multiple extractions (e.g., 3 times) with smaller volumes of organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.

  • Refine Distillation Protocol:

    • Check all joints and seals on your vacuum distillation apparatus for leaks.

    • Use a suitable vacuum pump and a cold trap to ensure a stable, low pressure.

    • Gently heat the distillation flask with a heating mantle and ensure the crude product is stirred to prevent bumping.[2]

Problem 3: My purified product shows multiple spots on TLC or extra peaks in GC/NMR.

Possible Causes:

  • Closely-Boiling Impurities: Some byproducts may have boiling points very close to that of this compound, making separation by distillation alone difficult.[4]

  • Unreacted Starting Materials: If the reaction was incomplete, you may have residual ketone or aldehyde starting material in your product.

  • Side-Reaction Products: In a Grignard synthesis, if the ketone is sterically hindered, the Grignard reagent can act as a base, causing enolization and recovery of the starting ketone after workup.[1]

Solutions:

  • Fractional Distillation: If not already performed, use a fractional distillation column (e.g., a Vigreux column) to improve the separation of components with close boiling points. Collect narrow-boiling fractions and analyze each by TLC or GC.[5]

  • Column Chromatography: For high-purity requirements, flash column chromatography is the most effective method for removing impurities that are difficult to separate by distillation.[6] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity of the solvent system can be optimized using TLC analysis first.

  • Crystallization: If the product is a solid at or near room temperature, or if a suitable crystalline derivative can be formed, crystallization can be an excellent final purification step. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form crystals, leaving impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound? A1: The standard purification sequence after synthesis involves an aqueous work-up and extraction, followed by drying of the organic layer, solvent removal, and then purification by vacuum distillation.[2][7] For achieving higher purity (>99%), flash column chromatography or crystallization are often employed.[6][7]

Q2: Why is vacuum distillation recommended over simple distillation? A2: this compound is a tertiary alcohol. Tertiary alcohols are prone to acid- or heat-catalyzed dehydration to form alkenes. Vacuum distillation lowers the boiling point of the alcohol, allowing it to distill at a lower temperature, which minimizes the risk of thermal degradation and improves the purity of the final product.[8]

Q3: What are the typical impurities I might encounter from a Grignard synthesis route? A3: Common impurities include:

  • Unreacted Starting Materials: Phenyl ketone or aldehyde.

  • Grignard-Related Byproducts: Biphenyl (from Wurtz coupling of the Grignard reagent), and alkanes formed from the Grignard reagent reacting with any trace amounts of water.[1][3]

  • Reduction Products: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol.[9]

  • Solvents: Diethyl ether or THF used during the reaction.

Q4: How can I reliably determine the purity of my final product? A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Provides a quantitative measure of purity and can detect volatile impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially for non-volatile impurities.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[12]

Q5: Can this alcohol form an azeotrope with water or other solvents? A5: While specific data for this compound is not readily available, other tertiary alcohols like tert-Butyl Alcohol (TBA) are known to form minimum boiling azeotropes with water, which makes complete drying by distillation difficult.[13][14] This underscores the importance of thoroughly drying the organic extract with a drying agent (e.g., MgSO₄) before the final distillation step.

Data & Protocols
Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₁H₁₆O[12][15]
Molecular Weight 164.24 g/mol [12][15]
CAS Number 3968-86-3[12][15]
Appearance Colorless Liquid[16]
Density ~0.97 g/cm³[16]
Refractive Index ~1.52[16]
Experimental Protocols

Protocol 1: Standard Aqueous Work-up and Extraction

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.

  • Phase Separation: Transfer the mixture to a separatory funnel. If two clear layers do not form, add more organic solvent (e.g., diethyl ether) and/or brine to facilitate separation.

  • Extraction: Separate the aqueous and organic layers. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.

  • Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with 1M HCl (if starting from an ester to remove basic byproducts), followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid, and finally with brine to reduce the amount of dissolved water.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and add a suitable drying agent like anhydrous magnesium sulfate (MgSO₄). Swirl the flask and allow it to stand for 10-15 minutes until the solvent is clear.[2]

  • Concentration: Filter the drying agent by gravity or vacuum filtration. Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure there are no air bubbles or cracks in the silica bed. Add a thin layer of sand on top of the silica to prevent disturbance.[17]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel or Celite, remove the solvent, and carefully add the resulting free-flowing powder to the top of the column.[17]

  • Elution: Carefully add the eluent to the column and apply gentle positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.[17]

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC analysis of the collected fractions.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure with a rotary evaporator.

Visual Workflow & Logic Diagrams

Diagram 1: General Purification Workflow A standard workflow for purifying this compound post-synthesis.

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Quench Quench Reaction (e.g., aq. NH4Cl) Crude->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Primary Method Chrom Column Chromatography Concentrate->Chrom For High Purity Analyze Purity Analysis (GC, NMR) Distill->Analyze Chrom->Analyze Pure Pure Product Analyze->Pure

Diagram 2: Troubleshooting Decision Tree A logical guide to addressing common purification issues.

G Start Analyze Purified Product (TLC, GC, Visual) PurityOK Purity Acceptable? Start->PurityOK Issue Identify Issue PurityOK->Issue No End Proceed with Next Step PurityOK->End Yes Impure Product Impure (Color, Oil, Extra Peaks) Issue->Impure Purity Issue LowYield Yield is Low Issue->LowYield Yield Issue Sol_Color Treat with Charcoal or Re-distill Impure->Sol_Color Off-color / Oily Sol_Peaks Perform Column Chromatography Impure->Sol_Peaks Multiple Peaks / Spots Sol_Yield Review Extraction & Reaction Conditions for Next Batch LowYield->Sol_Yield

References
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Methyl-4-phenylbutan-2-ol.
  • Houtman, T. (1949). U.S. Patent No. 2,483,246. Washington, DC: U.S.
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?.
  • ResearchGate. (n.d.). Exploration of Enhanced Distillation Techniques for Dehydration of tert-Butyl Alcohol.
  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
  • CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. (n.d.). Google Patents.
  • Wikipedia. (n.d.). 2-Methyl-1-butanol.
  • ACS Publications. (2017). Comprehensive Approach toward Dehydration of tert-Butyl Alcohol by Extractive Distillation: Entrainer Selection, Thermodynamic Modeling and Process Optimization. Industrial & Engineering Chemistry Research. [Link]
  • Chemsrc. (2024). This compound.
  • Smith, L. R. (1998). U.S. Patent No. 5,811,620. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Difford's Guide. (n.d.). Distillation - The science of distillation.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • PubMed. (2016). Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum.
  • MDPI. (2023). Crystal Structures of Novel Phenyl Fulgides.
  • The Good Scents Company. (n.d.). 2-methyl-1-butanol 2-methylbutan-1-ol.
  • Quick Company. (n.d.). "Improved Processes For Manufacturing 4 Phenyl 1 Butanol".
  • PubChem. (n.d.). 2-Methyl-2-phenyl-1-butanol.
  • ResearchGate. (2015). Sorption and Separation of Optical Isomers of 2-Butanol by Chiral Porous Coordination Polymers.
  • PubChem. (n.d.). 2-Methyl-1-butanol.
  • ResearchGate. (2016). (2-Methylphenyl)(phenyl)methanol.
  • Inchem.org. (n.d.). ICSC 0506 - 2-METHYL-1-BUTANOL.
  • The Chemical Society of Japan. (1994).
  • Human Metabolome Database. (2012). Showing metabocard for (S)-2-Methyl-1-butanol (HMDB0031527).
  • Royal Society of Chemistry. (2022). Green Chemistry.

Sources

Removal of unreacted starting materials in 2-Methyl-1-phenyl-1-butanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-phenyl-1-butanol. The focus is on the critical post-reaction phase: the effective removal of unreacted starting materials to ensure the isolation of a high-purity product.

Introduction: The Challenge of Purity in Grignard Synthesis

The synthesis of this compound is commonly achieved via a Grignard reaction, a powerful method for carbon-carbon bond formation.[1][2] This specific synthesis involves the nucleophilic attack of a sec-butylmagnesium halide (a Grignard reagent) on the electrophilic carbonyl carbon of benzaldehyde.[3] The initial product is a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the desired tertiary alcohol.[2][4]

While elegant, this synthesis route presents purification challenges. The final crude product is often a mixture containing the desired alcohol, unreacted benzaldehyde, residual magnesium salts, and potential side-products from Wurtz coupling.[5] Achieving high purity is paramount for subsequent applications, necessitating a robust and well-understood purification strategy. This guide addresses the common hurdles encountered during this crucial phase.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the workup and purification of this compound.

Q1: My crude product is heavily contaminated with unreacted benzaldehyde. What is the most effective removal method?

A1: This is a very common issue. Unreacted benzaldehyde can be difficult to remove by standard distillation due to potentially close boiling points with the product under vacuum. The most effective method is a reactive extraction using a sodium bisulfite wash.[6]

  • Causality: Benzaldehyde reacts with sodium bisulfite (NaHSO₃) to form a solid, water-soluble bisulfite adduct.[7] This adduct is an ionic salt and will partition into the aqueous layer during a liquid-liquid extraction, effectively removing the aldehyde from the organic phase containing your desired alcohol. The product, a tertiary alcohol, does not react with sodium bisulfite.

  • Additional Insight: Benzaldehyde is susceptible to air oxidation, which forms benzoic acid.[6] It is therefore best practice to follow the bisulfite wash with a wash using a mild base, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to remove any acidic impurities.[6]

Q2: During the aqueous workup, a thick white emulsion or precipitate formed, making layer separation impossible. What is causing this and how can I resolve it?

A2: This is characteristic of insoluble magnesium salts (e.g., Mg(OH)₂) forming during the quenching of the reaction. This occurs if the quench is not acidic enough to keep the magnesium salts dissolved.

  • Causality: The Grignard reaction workup requires protonating the magnesium alkoxide intermediate and neutralizing any remaining Grignard reagent.[4] A weak quench (like adding only water) can lead to the formation of basic magnesium salts that are poorly soluble.

  • Solution: The best practice is to quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl).[2][8] These acidic solutions ensure that the magnesium salts formed are water-soluble (e.g., MgCl₂) and remain in the aqueous phase. If you have already formed an emulsion, you can often break it by adding more dilute acid or a saturated sodium chloride solution (brine) and stirring vigorously.[5] In persistent cases, filtering the entire mixture through a pad of Celite can help remove the solids.[9]

Q3: My NMR analysis shows a non-polar impurity with a boiling point likely lower than my product. What is it and how do I remove it?

A3: This is likely a hydrocarbon byproduct from a Wurtz coupling side reaction.

  • Causality: The Grignard reagent can react with the starting alkyl halide (in this case, sec-butyl halide) to form a dimer.[5][10] For sec-butylmagnesium bromide, this would result in the formation of 3,4-dimethylhexane. This side reaction is favored by higher temperatures and high concentrations of the alkyl halide during Grignard reagent formation.[5]

  • Solution: Being a non-polar hydrocarbon, this byproduct is easily separated from the much more polar alcohol product using silica gel column chromatography.[11][12] The hydrocarbon will elute very quickly with a non-polar solvent (like hexane or petroleum ether), while the alcohol will be strongly retained on the silica gel and elute later with a more polar solvent mixture (e.g., hexane/ethyl acetate).

Q4: My alcohol product is streaking badly on the silica column and eluting over many fractions. How can I improve the chromatography?

A4: This is a common issue when purifying alcohols via silica gel chromatography due to their polarity.

  • Causality: Alcohols are polar compounds with a hydrogen bond donor (-OH group). They interact very strongly with the polar Si-O bonds of the silica gel stationary phase, which can lead to poor peak shape (tailing or streaking) and slow elution.[11]

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.

    • Use a Modifier: Add a small amount (0.5-1%) of a more polar solvent like methanol to your eluent. This can help to occupy the most active sites on the silica gel, leading to faster and more uniform elution of your product. Alternatively, adding a small amount of a base like triethylamine can be beneficial if the silica is slightly acidic, which can sometimes cause issues with sensitive alcohols.[6]

Frequently Asked Questions (FAQs)

Q1: What is the standard sequence of steps for purifying this compound after the reaction is complete?

A1: A robust purification workflow involves four main stages:

  • Quenching: Slowly adding the reaction mixture to a cold, acidic aqueous solution (e.g., sat. aq. NH₄Cl or 1M HCl) to protonate the alkoxide product and dissolve magnesium salts.[2]

  • Aqueous Workup & Extraction: Performing a series of washes in a separatory funnel to remove impurities. This typically includes the primary quench, a wash with saturated sodium bisulfite to remove benzaldehyde, a wash with saturated sodium bicarbonate to remove acidic byproducts, and a final wash with brine to reduce the amount of dissolved water in the organic layer.[5][6]

  • Drying and Concentration: Drying the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), followed by removal of the solvent under reduced pressure using a rotary evaporator.[13]

  • Final Purification: Isolating the pure product from remaining impurities using either vacuum distillation or, more commonly for high purity, silica gel column chromatography.[11][13]

Q2: Why must the Grignard reaction and its workup be handled carefully?

A2: Safety is paramount. Grignard reagents are strong bases and will react violently with protic sources like water in an exothermic reaction.[2] The initial quenching step must be performed slowly and with cooling (e.g., in an ice bath) to control the heat generated.[8] Additionally, the common solvent, diethyl ether, is extremely flammable and has a low boiling point, requiring a well-ventilated workspace away from ignition sources.

Q3: Can I use vacuum distillation instead of column chromatography?

A3: Vacuum distillation is a viable option if the boiling points of your product and the main impurities are sufficiently different. Benzaldehyde has a boiling point of 179 °C at atmospheric pressure, while tertiary alcohols like this compound will have a higher boiling point.[6] However, under vacuum, these boiling points will be lower and potentially closer together. Column chromatography generally offers superior separation and is the preferred method for achieving very high purity, especially for removing structurally similar or non-volatile impurities.[11][14]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
BenzaldehydeC₇H₆O106.121791.044
sec-Butyl BromideC₄H₉Br137.02911.257
This compoundC₁₁H₁₆O164.24~105-107 @ 10 mmHg~0.97
3,4-Dimethylhexane (Wurtz byproduct)C₈H₁₈114.231180.719

Experimental Protocols

Protocol 1: Aqueous Workup and Extractive Removal of Unreacted Benzaldehyde
  • Preparation: Prepare a beaker with 100 mL of cold (0 °C) saturated aqueous ammonium chloride (NH₄Cl) solution and a magnetic stir bar. Place it in an ice bath.

  • Quenching: While stirring vigorously, slowly add the crude Grignard reaction mixture dropwise via an addition funnel to the cold NH₄Cl solution. The addition should be controlled to keep the temperature of the quenching solution below 20 °C.

  • Extraction: Transfer the entire mixture to a separatory funnel. If two clear layers do not form, add more diethyl ether (or another suitable organic solvent like ethyl acetate) and shake. Separate the layers and collect the organic phase. Extract the aqueous phase twice more with 50 mL portions of diethyl ether.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • 50 mL of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃). Shake for 2-3 minutes.[7]

    • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

    • 50 mL of brine (saturated aqueous NaCl).

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 15-20 minutes until the solvent is clear.

  • Concentration: Filter off the drying agent and wash it with a small amount of fresh ether. Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be further purified.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in hexane (or another non-polar solvent). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[11]

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the chromatography eluent. Carefully add this solution to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent, such as 100% hexane. This will elute any non-polar Wurtz coupling byproducts first.

  • Gradient Elution: Gradually increase the polarity of the eluent by slowly adding ethyl acetate. A typical gradient might be from 2% ethyl acetate in hexane up to 10-15% ethyl acetate in hexane. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).[12]

  • Fraction Collection: Collect fractions continuously and monitor them by TLC to identify which fractions contain the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Grignard Synthesis and Purification Workflow

G cluster_reaction Synthesis cluster_workup Workup & Extraction cluster_purification Final Purification benzaldehyde Benzaldehyde reaction Grignard Reaction (Anhydrous Ether) benzaldehyde->reaction grignard sec-Butylmagnesium Bromide grignard->reaction alkoxide Magnesium Alkoxide Intermediate reaction->alkoxide quench Quench (sat. aq. NH4Cl) alkoxide->quench extraction Liquid-Liquid Extraction quench->extraction bisulfite_wash Bisulfite Wash (Removes Aldehyde) extraction->bisulfite_wash drying Dry & Concentrate bisulfite_wash->drying chromatography Column Chromatography drying->chromatography product Pure 2-Methyl-1-phenyl -1-butanol chromatography->product

Caption: Overall workflow for the synthesis and purification of this compound.

Logic of Extractive Workup

G cluster_aqueous Aqueous Layer cluster_organic Organic Layer crude_mixture Crude Organic Mixture (Product, Benzaldehyde, Salts) aq_salts Soluble Mg Salts (e.g., MgCl2) crude_mixture->aq_salts  Acidic Quench org_product Desired Product (this compound) crude_mixture->org_product  Remains in Organic aq_adduct Benzaldehyde-Bisulfite Adduct (Water-Soluble) org_product->aq_adduct  Bisulfite Wash

Caption: Separation logic during the aqueous workup phase.

References

  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • ECHEMI. (n.d.). Removing unreacted Mg metal in a Grignard reaction.
  • University of Toronto. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Web Pages. (n.d.). 6. Grignard Reaction.
  • YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.
  • Chemistry Stack Exchange. (2014). Removing unreacted Mg metal in a Grignard reaction.
  • BenchChem. (2025). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Grignard Reaction. (n.d.). Grignard Reaction Procedure.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • KGROUP. (2006). Quenching Reactive Substances.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-4-phenylbutan-2-ol.
  • University of Alberta. (n.d.). Column chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • Google Patents. (2018). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • NIST. (n.d.). This compound.
  • SpringerLink. (2025). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Google Patents. (1975). US3909408A - Process for treating aldehydes.
  • ResearchGate. (n.d.). Production of isopentanol and 2-methyl-1-butanol.
  • Reddit. (2025). How to get rid of aldehyde from reaction mixture.
  • Wikipedia. (n.d.). 2-Methyl-1-butanol.
  • Guidechem. (n.d.). What is the synthesis and application of 2-Methyl-1-butanol?.
  • YouTube. (2021). column chromatography & purification of organic compounds.
  • Magritek. (n.d.). Column Chromatography.
  • Chemistry Stack Exchange. (2019). Bond-line structure of 2-methyl-3-phenyl-1-butanol.
  • PubMed. (n.d.). Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum.
  • University of Rochester. (n.d.). Workup: Aldehydes.
  • Chegg. (2016). The reaction of sec-butylmagnesium bromide with benzaldehyde, followed by hydrolysis to dilute acid.
  • Quick Company. (n.d.). Improved Processes For Manufacturing 4 Phenyl 1 Butanol.
  • ICH. (2021). Impurities: guideline for residual solvents q3c(r8).
  • Stories & Sips Whiskey Club. (n.d.). Presented By: Noel Sweeney.
  • PubChem. (n.d.). 2-Methyl-2-phenyl-1-butanol.
  • Sigma Aldrich. (n.d.). Upgrading 1-butanol to unsaturated, carbonyl and aromatic compounds: a new synthesis approach to produce important.
  • Google Patents. (2013). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Chemsrc. (2025). This compound | CAS#:3968-86-3.
  • EMA. (2020). Q3C (R8): Impurities: guideline for residual solvents.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methyl-1-phenyl-2-butanol.
  • Homework.Study.com. (n.d.). The reaction of sec-butylmagnesium bromide with formaldehyde followed by hydrolysis yields?.
  • ResearchGate. (n.d.). Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum | Request PDF.
  • Chegg. (2011). Solved The reaction of sec-butylmagnesium bromide with.
  • ElectronicsAndBooks. (n.d.). Allylic Rearrangements. XX. Some Addition Reactions of Butenylmagnesium Bromide.

Sources

Technical Support Center: Decomposition Pathways of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving 2-Methyl-1-phenyl-1-butanol. This document offers a comprehensive overview of its decomposition pathways under various conditions and practical guidance for analyzing the parent compound and its degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Decomposition Pathways

Q1: What are the primary decomposition pathways for this compound?

This compound, a secondary benzylic alcohol, is susceptible to degradation through several pathways, primarily dependent on the experimental conditions. The main decomposition routes include:

  • Acid-Catalyzed Decomposition: Primarily proceeds via dehydration to form a mixture of alkene isomers.

  • Oxidative Decomposition: Leads to the formation of carbonyl compounds, such as ketones and potentially further to carboxylic acids.[1][2]

  • Thermal Decomposition: At elevated temperatures, degradation occurs through radical mechanisms, leading to a complex mixture of products.

  • Base-Catalyzed Decomposition: While less common for this specific structure, under strong basic conditions, elimination or oxidation reactions can occur.

Q2: I'm observing unexpected peaks in my chromatogram after treating this compound with acid. What are these likely to be?

Unexpected peaks following acid treatment are most likely due to dehydration , a common reaction for alcohols in the presence of a strong acid catalyst.[3] The reaction proceeds through an E1 mechanism, involving the formation of a carbocation intermediate. This can lead to a mixture of alkene isomers, and potentially rearranged products.

Mechanism Insight: The hydroxyl group is first protonated to form a good leaving group (water). Departure of water results in a secondary benzylic carbocation. This carbocation can then lose a proton from an adjacent carbon to form a double bond. Due to the possibility of carbocation rearrangement, a more stable tertiary carbocation can be formed via a hydride shift, leading to different alkene products.[4][5]

Likely Products: Based on Zaitsev's rule, the most substituted (and therefore most stable) alkene will be the major product.[6][7] For this compound, you can expect the following alkene isomers:

  • (E/Z)-2-Methyl-1-phenyl-1-butene (Major product, conjugated system provides extra stability)

  • 2-Methyl-1-phenyl-2-butene

  • (E/Z)-3-Phenyl-2-pentene (Resulting from a hydride shift and subsequent elimination)

dot

cluster_acid Acid-Catalyzed Decomposition start This compound protonation Protonated Alcohol start->protonation + H+ carbocation Secondary Benzylic Carbocation protonation->carbocation - H2O rearranged_carbocation Tertiary Carbocation (via Hydride Shift) carbocation->rearranged_carbocation 1,2-Hydride Shift product1 (E/Z)-2-Methyl-1-phenyl-1-butene (Major) carbocation->product1 - H+ product2 2-Methyl-1-phenyl-2-butene carbocation->product2 - H+ product3 (E/Z)-3-Phenyl-2-pentene rearranged_carbocation->product3 - H+

Caption: Acid-catalyzed dehydration pathway of this compound.

Q3: My sample of this compound has been exposed to air and light for an extended period, and I'm seeing new impurities. What could they be?

Exposure to air and light can induce oxidative degradation . For secondary benzylic alcohols like this compound, the primary oxidation product is the corresponding ketone. Further oxidation, especially under more forcing conditions, could lead to cleavage of the carbon-carbon bond adjacent to the phenyl group, resulting in benzoic acid derivatives.[8][9]

Likely Products:

  • 2-Methyl-1-phenyl-1-butanone (Primary oxidation product)

  • Benzoic acid (From further oxidative cleavage)

dot

cluster_oxidative Oxidative Decomposition start This compound ketone 2-Methyl-1-phenyl-1-butanone start->ketone [O] acid Benzoic Acid ketone->acid Further [O]

Caption: Oxidative decomposition pathway of this compound.

Q4: I need to perform a reaction at high temperatures. What should I be aware of regarding the thermal stability of this compound?

High temperatures can lead to thermal decomposition , which typically proceeds through radical mechanisms . The benzylic C-H and C-C bonds are susceptible to homolytic cleavage. This will likely result in a complex mixture of smaller hydrocarbon fragments and rearranged products. The decomposition of benzyl radicals themselves can lead to species like fulvenallene and acetylene.[10][11] Due to the complexity of these reactions, it is crucial to carefully control the temperature and atmosphere (e.g., using an inert gas) if you wish to avoid thermal degradation.

Q5: Can this compound decompose under basic conditions?

While less common than acid-catalyzed or oxidative degradation, decomposition under basic conditions is possible, especially with strong bases and/or elevated temperatures. Potential pathways include:

  • Elimination (E1cB mechanism): If a strong base is used, it could potentially deprotonate the benzylic carbon, forming a carbanion. If the hydroxyl group is converted to a better leaving group, a subsequent elimination could occur. However, with a poor leaving group like -OH, this is less likely without prior modification.[12][13][14][15]

  • Oxidation: In the presence of an oxidant and a base, the alcohol can be deprotonated to an alkoxide, which is more readily oxidized to the corresponding ketone.

Section 2: Analytical Methods and Troubleshooting

Q6: I need to develop an HPLC method to monitor the stability of this compound. Where should I start?

A stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products. A reversed-phase HPLC method is a good starting point.

dot

cluster_hplc HPLC Method Development Workflow start Define Separation Goal column Select Column (e.g., C18) start->column mobile_phase Select Mobile Phase (e.g., ACN/Water) column->mobile_phase gradient Develop Gradient mobile_phase->gradient optimize Optimize (Flow rate, Temp, pH) gradient->optimize validate Validate Method optimize->validate

Caption: A typical workflow for developing an HPLC method.

Experimental Protocol: Initial HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with a scouting gradient, for example:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 30% B

      • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile).

Troubleshooting HPLC Issues

IssuePotential CauseTroubleshooting Steps
Peak Tailing Secondary interactions with silanol groups on the column; Column overload.Use a column with end-capping; adjust mobile phase pH; add a competing amine (e.g., triethylamine); reduce sample concentration.[16]
Peak Splitting Partially blocked frit; column void; sample solvent incompatible with mobile phase.Back-flush the column; replace the column; dissolve the sample in the mobile phase.[17][18][19]
Inconsistent Retention Times Leak in the system; improper column equilibration; mobile phase composition change.Check for leaks; ensure adequate equilibration time between injections; prepare fresh mobile phase.

Q7: How can I use GC-MS to analyze the decomposition products of this compound?

GC-MS is an excellent technique for identifying the volatile decomposition products, such as the alkene isomers from dehydration.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

Troubleshooting GC-MS Issues

IssuePotential CauseTroubleshooting Steps
Ghost Peaks Contamination of the syringe, inlet liner, or column; carryover from a previous injection.Run a blank solvent injection; replace the septum and liner; bake out the column.[20][21][22][23][24]
Poor Peak Shape Active sites in the inlet or column; co-elution of analytes.Deactivate the inlet liner; use a fresh column; optimize the temperature program.
No Peaks Leak in the system; broken filament in the MS source; incorrect injection.Perform a leak check; check the MS tune report; verify the syringe is drawing and injecting the sample.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?.
  • LabRulez GCMS. (n.d.). GC Troubleshooting Series Part One: Ghost Peaks.
  • Waters. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672.
  • Fiveable. (n.d.). 11.10 The E1 and E1cB Reactions. Organic Chemistry.
  • Restek. (2018, January 2). GC Troubleshooting—Carryover and Ghost Peaks.
  • Restek. (2018, January 3). GC Troubleshooting—Carryover and Ghost Peaks [Video]. YouTube. [Link]
  • Bailey, W. F., & Bobbitt, J. M. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(22), 8784–8787. [Link]
  • CHEMSOLVE.NET. (2018, December 14). What is E1cB reaction mechanism.
  • Agilent. (2019, October 10). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. [Link]
  • Ashenhurst, J. (2020, February 11). E1cB – Elimination (Unimolecular) Conjugate Base. Master Organic Chemistry. [Link]
  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position.
  • Chemistry Steps. (n.d.). E1cB Elimination Mechanism.
  • OpenOChem Learn. (n.d.). E1cB: The Conjugate Base Elimination Pathway.
  • Golis, E., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 21(24), 6663-6669. [Link]
  • NCERT. (2025-26). Alcohols, Phenols and Ethers. [Link]
  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
  • Chemistry Stack Exchange. (2021, May 12). Finding major product after dehydration.
  • The Organic Chemistry Tutor. (2023, September 6). Dehydration Reactions of Alcohols and Zaitsev's Rule [Video]. YouTube. [Link]
  • The Chemistry Translator. (2015, January 2). Organic reaction 8 - oxidation of alcohols [Video]. YouTube. [Link]
  • Buckingham, G., et al. (n.d.).
  • Ashenhurst, J. (2018, June 13).
  • AdiChemistry. (n.d.). Saytzeff's rule|Zaitsev's|Mechanism|dehydration of alcohol|elimination|stability of alkenes.
  • The Catalyst. (n.d.). Dehydration of an Alcohol.
  • Wikipedia. (n.d.). Alcohol oxidation.
  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. [Link]
  • Studylib. (n.d.). Acid Catalyzed Dehydration of 2-Methyl-2-butanol.
  • The Organic Chemistry Tutor. (2014, August 25). Mechanism of Alcohol Dehydration with Carbocation Rearrangement under Acidic Conditions in OChem [Video]. YouTube. [Link]
  • Shi, Y., & Li, X. (2012). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. Organic letters, 14(12), 3092–3095. [Link]
  • Chegg. (2017, July 12). Solved In Par C, you will dehydrate an unknown alcohol. The.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • ResearchGate. (n.d.). a) Dehydrative homocoupling of benzylic alcohols. b) Friedel–Crafts alkylation using p‐TsOH.
  • Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements.
  • Oehlschlaeger, A. C., & Lown, J. W. (2006). High-temperature thermal decomposition of benzyl radicals. The Journal of Physical Chemistry A, 110(21), 6649–6653. [Link]
  • Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. E-Journal of Chemistry, 2(1), 25-33. [Link]
  • The Organic Chemistry Tutor. (2021, February 15). 20: Dehydration of alcohols and Zaitsev's Rule [Video]. YouTube. [Link]
  • The Organic Chemistry Tutor. (2024, November 29).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Szepesy, L., & Czencz, M. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering, 24(2-3), 123-137. [Link]
  • Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Filo. (2023, August 4). Practice Problem 7.15 Acid-catalyzed dehydration of either 2-methyl-1-but...

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-phenyl-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet sensitive chemical transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity outcomes.

Section 1: Synthesis Strategy and Core Mechanism

The synthesis of this compound is most effectively achieved via the Grignard reaction, a robust method for forming carbon-carbon bonds.[1] This reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[2] For the target molecule, retrosynthetic analysis reveals two primary and equally viable pathways.

Two Primary Synthetic Routes:

  • Route A: The reaction of Benzaldehyde with sec-Butylmagnesium Bromide .

  • Route B: The reaction of 2-Methylbutanal with Phenylmagnesium Bromide .

The choice between these routes often depends on the commercial availability, cost, and purity of the starting materials.

Table 1: Comparative Analysis of Synthetic Routes

MetricRoute A: Benzaldehyde + sec-Butylmagnesium BromideRoute B: 2-Methylbutanal + Phenylmagnesium Bromide
Key Reagents Benzaldehyde, 2-Bromobutane, Magnesium2-Methylbutanal, Bromobenzene, Magnesium
Key Advantages Benzaldehyde is a common, inexpensive starting material. It is readily purified by distillation.Phenylmagnesium bromide is highly stable for a Grignard reagent and commercially available.
Potential Challenges sec-Butylmagnesium bromide can be slightly more prone to side reactions like elimination.2-Methylbutanal can be more expensive and may undergo self-condensation (aldol) if basic conditions are not carefully controlled.
Grignard Formation Formation from a secondary halide can sometimes be sluggish compared to an aryl halide.Formation from bromobenzene is typically very reliable and often used as a textbook example.
The Grignard Reaction Mechanism

The core of the synthesis is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.[3]

Grignard Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup R-MgX R-MgX (Grignard) Carbonyl R'-C(=O)-R'' (Carbonyl) R-MgX->Carbonyl Nucleophilic Attack Alkoxide R-C(O⁻MgX⁺)(R')-R'' (Alkoxide Intermediate) Carbonyl->Alkoxide H3O+ H₃O⁺ (Acid) Alkoxide_2 R-C(O⁻MgX⁺)(R')-R'' H3O+->Alkoxide_2 Alcohol R-C(OH)(R')-R'' (Alcohol Product) Alkoxide_2->Alcohol Protonation

Caption: General mechanism of the Grignard reaction.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis of this compound.

Issue 1: The Grignard Reaction Fails to Initiate or is Sluggish.

Question: I've combined my alkyl/aryl halide with magnesium turnings in anhydrous ether, but there are no signs of reaction (e.g., no gentle reflux, cloudiness, or heat). What are the primary causes and how can I fix this?

Answer: Failure to initiate is the most frequent hurdle in Grignard synthesis. The problem almost always lies with the purity of the reactants or the activation state of the magnesium metal.[4]

  • Potential Cause 1: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[5]

    • Solution: Activation of the magnesium is crucial.

      • Mechanical Activation: In a dry, inert atmosphere (e.g., a glovebox or under a strong flow of argon), gently grind the magnesium turnings with a mortar and pestle to expose a fresh, reactive metal surface.[6]

      • Chemical Activation: Add a single, small crystal of iodine to the flask. The disappearance of the purple iodine color is a classic indicator of initiation. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethene gas provides a visual cue that the magnesium is active.[4]

  • Potential Cause 2: Presence of Moisture. Grignard reagents are extremely potent bases and are readily quenched by protic sources, especially water.[7] Even trace amounts of moisture in your glassware, solvent, or starting materials will prevent the reaction from starting.

    • Solution: Rigorous drying is non-negotiable.

      • Glassware: All glassware must be oven-dried (e.g., overnight at >120°C) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[7]

      • Solvent: Use a freshly opened bottle of anhydrous solvent (diethyl ether or THF). If the solvent has been opened previously, it may have absorbed atmospheric moisture and should be distilled from a suitable drying agent like sodium/benzophenone.[5]

      • Reagents: Ensure your benzaldehyde or 2-methylbutanal is anhydrous. If necessary, distill it before use. Liquid organic halides can be passed through a short plug of activated alumina to remove trace water.[6]

Issue 2: The Reaction Yield is Unacceptably Low.

Question: The reaction initiated successfully, but after workup and purification, my final yield of this compound is below 50%. What are the likely side reactions or procedural errors?

Answer: Low yields, even after a successful initiation, typically point to competing side reactions or loss of product during the workup and purification stages.

Troubleshooting_Low_Yield start Low Product Yield check_init Did the reaction initiate properly? start->check_init cause1 Side Reaction: Wurtz Coupling check_init->cause1 Yes no_init Address Initiation Issues (See Issue 1) check_init->no_init No cause2 Side Reaction: Enolization cause1->cause2 sol1 Solution: Add halide slowly to Mg. Avoid high local concentrations. cause1->sol1 cause3 Side Reaction: Reduction cause2->cause3 sol2 Solution: Add carbonyl slowly at low temp (0°C). Use less hindered reagents if possible. cause2->sol2 cause4 Loss During Workup cause3->cause4 sol3 Solution: Use Grignard without β-hydrogens if possible. Maintain low temperature. cause3->sol3 sol4 Solution: Ensure proper pH during extraction. Use brine to break emulsions. Efficient vacuum distillation. cause4->sol4

Caption: Troubleshooting workflow for low Grignard reaction yields.

  • Potential Cause 1: Wurtz Coupling. A significant side reaction involves the Grignard reagent attacking the starting organic halide.[5][8] This is especially problematic if the halide concentration is high before all the magnesium is consumed.

    • Solution: Ensure the organic halide is added dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This keeps the halide concentration low and favors the formation of the Grignard reagent over the coupling byproduct.

  • Potential Cause 2: Enolization of the Carbonyl. If the Grignard reagent is sterically bulky or the carbonyl substrate has acidic α-protons, the Grignard can act as a base, abstracting a proton to form an enolate rather than adding as a nucleophile.[2][4] This simply regenerates the starting carbonyl compound after workup.

    • Solution: Add the carbonyl substrate solution dropwise to the formed Grignard reagent at a lower temperature (e.g., 0 °C or below). This favors the nucleophilic addition pathway, which generally has a lower activation energy than deprotonation.

  • Potential Cause 3: Product Loss During Workup. The tertiary alcohol product can be lost during aqueous extraction if emulsions form or if the pH is not controlled.

    • Solution: During the aqueous workup, ensure the pH is sufficiently acidic to protonate the alkoxide but not so harsh as to cause potential dehydration of the tertiary alcohol. To break up emulsions that can trap your product, wash the organic layer with brine (a saturated aqueous solution of NaCl).[9]

Issue 3: My Purified Product Has an Off-Color.

Question: My final product after distillation is a pale yellow or brown liquid, not colorless. What causes this and how can I fix it?

Answer: An off-color in the final product typically indicates the presence of trace impurities or degradation products.[9]

  • Potential Cause: This can arise from impurities in the starting materials or from minor degradation that occurred during the reaction or workup, particularly if the reaction was overheated or if the acidic workup conditions were too harsh or prolonged.

    • Solution 1: Charcoal Treatment. Dissolve the impure product in a minimal amount of a suitable organic solvent (e.g., diethyl ether or hexanes) and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter the mixture through a pad of Celite to remove the charcoal and adsorbed impurities. The product can then be recovered by removing the solvent under reduced pressure.[9]

    • Solution 2: Re-distillation. A careful fractional vacuum distillation can often separate the desired colorless alcohol from higher-boiling colored impurities.[9]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction, Diethyl Ether or THF? A1: Both are excellent choices. Diethyl ether has a lower boiling point (35 °C), which makes it easy to establish a gentle reflux during Grignard formation and simple to remove during workup. Tetrahydrofuran (THF) has a higher boiling point (66 °C) and is a better solvating agent for the Grignard reagent, which can sometimes lead to faster reaction rates.[8] For the synthesis of this compound, diethyl ether is generally sufficient and highly reliable.

Q2: How critical is temperature control during the addition of the benzaldehyde/2-methylbutanal? A2: It is extremely critical. The addition of a carbonyl to a Grignard reagent is highly exothermic.[10] Adding the carbonyl too quickly or at room temperature can cause the solvent to boil violently, leading to a loss of material and a potential safety hazard. Furthermore, maintaining a low temperature (e.g., 0 °C) suppresses side reactions like enolization and leads to a cleaner product profile and higher yield.[4]

Q3: What is the best quenching agent for the workup? A3: A slow, dropwise addition of the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred method. NH₄Cl is a weak acid, sufficient to protonate the magnesium alkoxide and quench any remaining Grignard reagent without creating an overly acidic environment that could promote dehydration of the tertiary alcohol product.[11] While dilute HCl or H₂SO₄ can be used, they are more aggressive and increase the risk of side reactions.[12]

Section 4: Optimized Experimental Protocol

This protocol details the synthesis of this compound via Route A.

Protocol 4.1: Synthesis via Benzaldehyde and sec-Butylmagnesium Bromide

Experimental_Workflow setup 1. Setup & Drying (Flame-dry glassware under vacuum) grignard_form 2. Grignard Formation (Add 2-bromobutane to Mg in ether) setup->grignard_form carbonyl_add 3. Carbonyl Addition (Cool to 0°C, add benzaldehyde dropwise) grignard_form->carbonyl_add workup 4. Aqueous Workup (Quench with cold sat. NH₄Cl) carbonyl_add->workup extract 5. Extraction & Drying (Extract with ether, dry with MgSO₄) workup->extract purify 6. Purification (Vacuum Distillation) extract->purify product Final Product: This compound purify->product

Caption: Step-by-step experimental workflow for synthesis.

Materials:

  • Magnesium turnings (1.2 eq)

  • 2-Bromobutane (1.1 eq)

  • Benzaldehyde (1.0 eq), freshly distilled

  • Anhydrous diethyl ether

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Grignard Reagent Formation:

    • Place the magnesium turnings and a crystal of iodine in the flask.

    • Add approximately one-third of the total anhydrous diethyl ether.

    • Dissolve the 2-bromobutane in the remaining diethyl ether and add it to the dropping funnel.

    • Add a small portion (~10%) of the 2-bromobutane solution to the magnesium. Wait for signs of initiation (disappearance of iodine color, gentle bubbling, slight warming). If it doesn't start, gently warm the flask with a heat gun.

    • Once initiated, add the rest of the 2-bromobutane solution dropwise at a rate that maintains a steady but gentle reflux.

    • After the addition is complete, stir the resulting gray/brown mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

    • Dissolve the benzaldehyde in an equal volume of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C. A white precipitate will form.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Aqueous Workup and Extraction:

    • Cool the reaction flask again in a large ice bath.

    • Slowly and carefully add cold, saturated aqueous ammonium chloride solution dropwise to quench the reaction. Stir until the mixture separates into two clear layers.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine all organic layers and wash them with brine.

  • Drying and Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).[9]

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Table 2: Optimized Reaction Parameters (Example Stoichiometry)

ReagentMoles (eq)Molar Mass ( g/mol )Amount (for 10g Benzaldehyde)
Benzaldehyde1.0106.1210.0 g (94.2 mmol)
2-Bromobutane1.1137.0214.2 g (103.7 mmol)
Magnesium1.224.312.74 g (112.8 mmol)
Anhydrous Ether-74.12~200 mL

References

  • Brainly. (2023). Use retrosynthetic analysis to suggest a way to synthesize this compound using the Grignard reaction.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methyl-1-phenylbutan-2-ol: Grignard Reaction vs. Alternative Routes.
  • BenchChem. (2025). Troubleshooting low conversion rates in Grignard-type reactions.
  • BenchChem. (2025). Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis.
  • Chegg. (2022). Use retrosynthetic analysis to suggest a way to synthesize this compound using the Grignard reaction.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Quora. (2019). How to improve the percent yield in Grignard reaction.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-4-phenylbutan-2-ol.
  • Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?
  • YouTube. (2019). Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol.
  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.

Sources

Technical Support Center: Synthesis of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-phenyl-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this specific Grignard reaction. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of this compound via the Grignard reaction. The synthesis involves the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with acetophenone.

Issue 1: Low or No Yield of this compound

A diminished or absent yield of the desired tertiary alcohol is one of the most common issues in Grignard synthesis.[1][2]

Question: My reaction yield is significantly lower than expected. What are the primary causes and how can I rectify this?

Answer: Low yields in a Grignard reaction for synthesizing tertiary alcohols can often be traced back to a few critical factors.[1][2] The primary culprit is often the presence of moisture, which rapidly quenches the highly reactive Grignard reagent.[1]

Possible Causes & Solutions:

  • Moisture Contamination: Grignard reagents are potent bases and will react with even trace amounts of water from glassware, solvents, or the atmosphere.[1][2] This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone.[2]

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Grignard Reagent Concentration: An inaccurate estimation of the Grignard reagent concentration can lead to the use of an incorrect stoichiometric amount.[2]

    • Solution: The concentration of your freshly prepared Grignard reagent should be determined by titration before use.[1][2] A common method involves titration against a standard solution of iodine.[1]

  • Side Reactions: Several side reactions can compete with the formation of the desired product.[1]

    • Wurtz Coupling: The Grignard reagent can react with any unreacted alkyl/aryl halide, leading to a homocoupled byproduct.[1] This is more likely at higher temperatures.[1] To mitigate this, ensure slow addition of the halide during Grignard formation and maintain a moderate reaction temperature.

    • Enolization of the Ketone: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate rather than nucleophilic addition.[1] While acetophenone is not highly susceptible, using a less basic Grignard or a different solvent might be necessary for more hindered ketones.[1]

  • Impure Starting Materials: Impurities in the magnesium turnings or the alkyl halide can inhibit the formation of the Grignard reagent.[2]

    • Solution: Use high-purity magnesium turnings and freshly distilled alkyl halide. Activating the magnesium surface with a small crystal of iodine or by crushing the turnings can help initiate the reaction.[3]

Experimental Protocol: Titration of Grignard Reagent
  • Accurately weigh approximately 1 g of iodine into a dry flask and dissolve it in anhydrous diethyl ether or THF.

  • Add a known excess of the Grignard solution to the iodine solution until the brown color disappears.

  • Back-titrate the excess Grignard reagent with a standard solution of secondary or tertiary alcohol in anhydrous ether/THF until the iodine color reappears.

  • Calculate the molarity of the Grignard reagent based on the stoichiometry of the reaction.

Issue 2: Formation of Unexpected Byproducts

The appearance of unexpected spots on a TLC plate or peaks in your NMR spectrum indicates the presence of byproducts.

Question: I've isolated my product, but spectroscopic analysis shows significant impurities. What are the likely byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to minimizing their occurrence.

Common Byproducts and Their Prevention:

ByproductFormation MechanismPrevention Strategy
Biphenyl (from Phenylmagnesium Bromide) Wurtz-Fittig type coupling of the Grignard reagent with unreacted bromobenzene.[1]Slow, dropwise addition of bromobenzene to magnesium turnings during Grignard formation. Maintain a gentle reflux; avoid excessive heating.
1,3-Diphenyl-1-butanone Enolization of acetophenone by the Grignard reagent, followed by aldol condensation with another molecule of acetophenone.[1]Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature can also disfavor the enolization pathway.
Alkane (from Grignard Reagent) Protonation of the Grignard reagent by any acidic proton source (water, alcohols, etc.).[4]Strict adherence to anhydrous reaction conditions is paramount.[1][2]
Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impurities Detected check_moisture Verify Anhydrous Conditions (Glassware, Solvents, Atmosphere) start->check_moisture Initial Check check_reagent Confirm Grignard Reagent Concentration via Titration check_moisture->check_reagent Conditions Confirmed Dry check_side_reactions Analyze for Common Byproducts (Wurtz, Enolization) check_reagent->check_side_reactions Concentration Verified optimize_conditions Optimize Reaction Conditions (Temperature, Addition Rate) check_side_reactions->optimize_conditions Byproducts Identified success Improved Yield and Purity optimize_conditions->success

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of synthesizing this compound, with a focus on the role of the solvent.

Question 1: What is the role of the ether solvent (diethyl ether or THF) in the Grignard reaction?

Answer: The ether solvent is not merely an inert medium; it plays a crucial role in the formation and stability of the Grignard reagent. The oxygen atoms of the ether molecules are Lewis bases that coordinate with the magnesium atom of the Grignard reagent.[5][6] This solvation is critical for several reasons:

  • Stabilization: The coordination of the ether molecules stabilizes the highly reactive Grignard reagent in solution.[4]

  • Solubility: It helps to dissolve the Grignard reagent, which would otherwise be insoluble in non-polar hydrocarbon solvents.[5][6]

  • Reactivity: The solvent can influence the reactivity of the Grignard reagent.[4]

Question 2: What are the differences between using diethyl ether and tetrahydrofuran (THF) as the solvent?

Answer: Both diethyl ether and THF are suitable solvents for Grignard reactions, but they have distinct properties that can influence the reaction's outcome.[5][6]

PropertyDiethyl EtherTetrahydrofuran (THF)Impact on Reaction
Boiling Point 34.6 °C[5][6]66 °C[5][6]THF allows for a higher reaction temperature, which can be beneficial for less reactive halides or to initiate the reaction.[5][7]
Solvating Ability GoodBetter[4][5][6]THF's more available oxygen lone pairs lead to better solvation of the magnesium center, which can increase the reactivity of the Grignard reagent.[4][5][6]
Polarity Less PolarMore Polar[4]The higher polarity of THF can better stabilize charged intermediates and transition states.[4]

In general, THF is often preferred for its higher boiling point and superior solvating ability, which can lead to faster reaction rates and higher yields, especially when diethyl ether fails to give good results.[5][6]

Question 3: How does the choice of solvent affect the stereoselectivity of the reaction, especially with chiral substrates?

Answer: The solvent can have a profound effect on the stereoselectivity of Grignard reactions, particularly when the substrate contains a chiral center.[8][9][10] This is often due to the solvent's ability to influence the formation of chelated transition states.[8][11]

  • Chelation Control: In substrates with a nearby heteroatom (like an oxygen or nitrogen), the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom, forming a rigid, cyclic transition state.[11] This chelation can lock the conformation of the substrate, leading to a highly diastereoselective attack of the nucleophile from the less hindered face.[11]

  • Solvent Interference: A strongly coordinating solvent like THF can compete with the substrate's heteroatom for coordination sites on the magnesium.[12] This can disrupt the formation of the chelated transition state, leading to a non-chelation-controlled pathway (often described by the Felkin-Anh model) and potentially a different stereochemical outcome.[8][12] In contrast, a less coordinating solvent like dichloromethane may favor the chelated transition state.[8][12]

Reaction Mechanism: Grignard Addition to a Ketone

grignard_mechanism ketone Acetophenone alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack grignard Ethylmagnesium Bromide grignard->alkoxide alcohol This compound alkoxide->alcohol Protonation workup Acidic Workup (H3O+)

Sources

Technical Support Center: Synthesis of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Temperature Optimization and Troubleshooting for Grignard-Mediated Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Methyl-1-phenyl-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a particular focus on the critical role of temperature control in the Grignard reaction pathway. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthesis Overview: The Grignard Approach

The most direct and widely employed method for synthesizing this compound, a secondary alcohol, is the Grignard reaction.[1] This organometallic reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde.[1][2] For the target molecule, the most common retrosynthetic disconnection points to the reaction between phenylmagnesium bromide and 2-methylbutanal.

The reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: Phenyl bromide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form phenylmagnesium bromide. This reaction is exothermic and highly sensitive to moisture.[3][4]

  • Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of 2-methylbutanal.[3][5]

  • Aqueous Workup: An acidic workup protonates the resulting alkoxide to yield the final alcohol product, this compound.[3][5][6]

Below is a diagram illustrating the primary synthetic pathway.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition cluster_2 Part 3: Acidic Workup Phenyl Bromide Phenyl Bromide PhMgBr Phenylmagnesium Bromide (Grignard Reagent) Phenyl Bromide->PhMgBr  + Mg Anhydrous Ether Mg Mg Metal Alkoxide Magnesium Alkoxide Intermediate PhMgBr->Alkoxide  + 2-Methylbutanal 2_Methylbutanal 2-Methylbutanal 2_Methylbutanal->Alkoxide Final_Product This compound Alkoxide->Final_Product  + H₃O⁺

Caption: Synthetic pathway for this compound via Grignard reaction.

Frequently Asked Questions (FAQs) on Temperature Optimization

Q1: What is the optimal temperature for forming the phenylmagnesium bromide reagent?

A1: The formation of a Grignard reagent is an exothermic process that requires careful temperature management.[4]

  • Initiation: The reaction often has an induction period. Gentle warming with a heat gun or setting the bath temperature to 35-40 °C may be necessary to initiate the reaction.[7] Bubbling on the surface of the magnesium turnings is a key indicator of initiation.[8]

  • Propagation: Once initiated, the reaction is self-sustaining and exothermic. The addition of phenyl bromide should be controlled at a rate that maintains a gentle reflux of the solvent (e.g., ~35 °C for diethyl ether, ~66 °C for THF).[9] Overheating can lead to an increase in side reactions, particularly Wurtz coupling, which forms biphenyl.[10] A temperature range of 40-70 °C is often cited for this stage.[4]

Q2: Why is the reaction cooled before adding the aldehyde? What is the ideal temperature?

A2: Cooling the formed Grignard reagent before the addition of 2-methylbutanal is critical for maximizing the yield of the desired secondary alcohol and minimizing side reactions.

  • Causality: The Grignard addition to the carbonyl is also highly exothermic. Adding the aldehyde at room temperature or higher can lead to a rapid, uncontrolled temperature increase. This favors side reactions such as enolization (where the Grignard reagent acts as a base instead of a nucleophile) and reduction of the aldehyde.[1][7]

  • Optimal Temperature: The addition should be performed at a low temperature, typically between -20 °C and 0 °C .[11] Some protocols for highly sensitive substrates even recommend temperatures as low as -78 °C to enhance selectivity, although this is often not necessary for this specific synthesis.[12][13] Adding the aldehyde solution dropwise to the cooled Grignard reagent allows for effective dissipation of the heat generated.[7]

Q3: Can temperature fluctuations during the reaction affect my final product purity?

A3: Yes, absolutely. Temperature stability is key. Fluctuations, especially uncontrolled increases, can directly impact purity by promoting the formation of byproducts. For instance, a study on Grignard reactions with esters found that working at cryogenic temperatures (-40 °C) was essential to prevent undesired secondary reactions.[14][15] While our substrate is an aldehyde, the principle of temperature control for selectivity remains paramount. Maintaining a steady, low temperature during the addition phase ensures that the nucleophilic attack is the dominant reaction pathway.

Reaction StageProcessRecommended TemperatureRationale & Key Considerations
1. Reagent Formation Initiation35 - 40 °C (Gentle Warming)To overcome the activation energy and the MgO passivation layer on the magnesium.[7]
Propagation35 - 65 °C (Gentle Reflux)Maintain a controlled exothermic reaction. The rate of halide addition is the primary control lever.[4][16]
2. Nucleophilic Addition Addition of Aldehyde-20 °C to 0 °CTo control the exothermicity of the addition, maximize yield, and minimize side reactions like enolization.[7][11]
3. Workup Quenching0 °C to Room TempThe initial quenching with acid is exothermic and should be done cautiously in an ice bath.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

G cluster_NoReaction Cause: Reaction Initiation Failure cluster_LowYield Cause: Reagent Quenching or Poor Conversion cluster_SideProducts Cause: Competing Reaction Pathways Start Problem Encountered NoReaction Reaction Fails to Initiate Start->NoReaction LowYield Low or No Final Product Yield Start->LowYield SideProducts Significant Side Products Observed Start->SideProducts NR_Cause1 Inactive Mg Surface (MgO layer) NoReaction->NR_Cause1 NR_Cause2 Presence of Moisture (H₂O) NoReaction->NR_Cause2 LY_Cause1 Moisture in System (Quenches Grignard) LowYield->LY_Cause1 LY_Cause2 Impure Starting Materials LowYield->LY_Cause2 LY_Cause3 Poor Temperature Control (During Addition) LowYield->LY_Cause3 SP_Cause1 Wurtz Coupling (Biphenyl) SideProducts->SP_Cause1 SP_Cause2 Enolization of Aldehyde SideProducts->SP_Cause2 NR_Sol1 Activate Mg: - Add Iodine Crystal - Use 1,2-dibromoethane - Gently grind Mg NR_Cause1->NR_Sol1 NR_Sol2 Ensure Anhydrous Conditions: - Flame-dry all glassware - Use anhydrous solvents NR_Cause2->NR_Sol2 LY_Sol1 Rigorously dry all reagents, solvents, and glassware. LY_Cause1->LY_Sol1 LY_Sol2 Distill aldehyde and organic halide before use. LY_Cause2->LY_Sol2 LY_Sol3 Maintain addition temp at -20°C to 0°C. Add aldehyde slowly. LY_Cause3->LY_Sol3 SP_Sol1 Avoid high temperatures (>65°C) during Grignard formation. SP_Cause1->SP_Sol1 SP_Sol2 Use low temperature (-20°C to 0°C) for aldehyde addition. The Grignard can act as a base at higher temps. SP_Cause2->SP_Sol2

Caption: A troubleshooting flowchart for the Grignard synthesis of this compound.

Q4: My Grignard reaction is not starting. The solution remains clear and there is no bubbling. What should I do?

A4: Failure to initiate is one of the most common problems in Grignard synthesis.[7] The primary causes are an inactive magnesium surface or the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[10]

    • Solution 1 (Chemical Activation): Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, exposing fresh metal. The characteristic purple/brown color of the iodine should fade as the reaction initiates.[17][18] A few drops of 1,2-dibromoethane can also be used as an activator.[7]

    • Solution 2 (Mechanical Activation): In a dry, inert atmosphere, gently crush the magnesium turnings with a glass stirring rod against the side of the flask to break the oxide layer.[8]

  • Presence of Moisture: Grignard reagents are extremely potent bases and nucleophiles that are readily quenched by protic sources, especially water.[7][10]

    • Solution: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[7] The solvent must be anhydrous grade and handled under an inert atmosphere.[7]

Q5: My final yield is very low, even though the reaction seemed to work. What are the likely causes?

A5: Low yields are frustrating and can often be traced back to subtle issues in the procedure.[7][19]

  • Reagent Purity: Ensure your phenyl bromide and 2-methylbutanal are pure and dry. Consider distilling them before use.

  • Incomplete Grignard Formation: If a significant amount of magnesium remains after the first stage, your Grignard reagent concentration will be lower than expected. This can be due to the issues mentioned in Q4 or an insufficient reaction time.[20]

  • Poor Temperature Control During Addition: As discussed, adding the aldehyde at too high a temperature can drastically reduce the yield of the desired product by favoring side reactions.[7][21]

  • Losses During Workup: Emulsions can form during the aqueous workup, making separation difficult. Adding a saturated brine solution (NaCl(aq)) can help break emulsions and further dry the organic layer.[22]

Q6: I've isolated my product, but NMR analysis shows a significant amount of biphenyl. How can I prevent this?

A6: Biphenyl is the primary byproduct of the Wurtz coupling reaction, where the phenylmagnesium bromide reacts with unreacted phenyl bromide.

  • Cause: This side reaction is often promoted by higher temperatures during the formation of the Grignard reagent.[10]

  • Prevention: The most effective way to minimize biphenyl formation is to control the temperature during the addition of phenyl bromide to the magnesium. Add the phenyl bromide solution dropwise at a rate that maintains only a gentle reflux. Avoid aggressive heating.[17]

  • Purification: Biphenyl is non-polar and can typically be separated from the more polar alcohol product using column chromatography on silica gel.[22]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 50 mmol scale.

Materials & Reagents:

  • Magnesium turnings (1.46 g, 60 mmol, 1.2 eq)

  • Anhydrous Diethyl Ether or THF

  • Iodine (1 small crystal)

  • Phenyl Bromide (7.85 g, 5.24 mL, 50 mmol, 1.0 eq)

  • 2-Methylbutanal (4.31 g, 5.3 mL, 50 mmol, 1.0 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Part A: Grignard Reagent Formation

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under the inert atmosphere until iodine vapors are visible, then allow it to cool.

  • Solvent Addition: Add 30 mL of anhydrous diethyl ether to the flask.

  • Initiation: In the dropping funnel, prepare a solution of phenyl bromide (5.24 mL) in 20 mL of anhydrous diethyl ether. Add ~2-3 mL of this solution to the magnesium suspension. The solution should become cloudy and begin to bubble, indicating initiation. If no reaction occurs, gently warm the flask.[8]

  • Reagent Formation: Once the reaction has started, add the remaining phenyl bromide solution dropwise at a rate sufficient to maintain a gentle reflux (approx. 30-45 minutes). After the addition is complete, continue to stir the mixture for an additional hour until most of the magnesium is consumed.[17] The solution should be cloudy and greyish-brown.

Part B: Reaction with 2-Methylbutanal 6. Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-salt bath. 7. Aldehyde Addition: Prepare a solution of 2-methylbutanal (5.3 mL) in 15 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent over 30 minutes, ensuring the internal temperature does not exceed 5 °C. 8. Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC until the aldehyde is consumed.

Part C: Workup and Purification 9. Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.[12] A white precipitate will form. 10. Acidification & Extraction: Add 1 M HCl until the aqueous layer is acidic (pH ~1-2) and all solids have dissolved. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of diethyl ether.[18] 11. Washing & Drying: Combine the organic layers and wash them with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[22] 12. Concentration & Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[22] The crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
  • Lee, J. S., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry, 65(17), 5428-5430.
  • Brainly. (2023). Use retrosynthetic analysis to suggest a way to synthesize this compound using the Grignard reaction.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Methyl-1-phenylbutan-2-ol: Grignard Reaction vs. Alternative Routes.
  • Unknown. (n.d.). CHM 244 Lab Practical- Grignard Reactions.
  • Benchchem. (2025). "troubleshooting low conversion rates in Grignard-type reactions".
  • ResearchGate. (n.d.). Temperature optimization with Grignard reagent 2{b}.
  • Whitmore, F. C., & Abramovitch, R. (n.d.). A STUDY OF REACTIONS OF GRIGNARD REAGENTS AT LOW TEMPERATURES.
  • Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • ResearchGate. (n.d.). Effect of temperature on Grignard reaction.
  • Leah4Sci. (2020). Grignard Reaction Mechanism Reagent and Cheat Sheet.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.
  • ACS Publications. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Unknown. (n.d.). calorimetric investigation of the formation of grignard reagents.
  • Chegg. (2021). Solved During the Grignard reaction, I obtained a low | Chegg.com.
  • Benchchem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
  • ACS Publications. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization.
  • Unknown. (n.d.). 6. Grignard Reaction.
  • ACS Publications. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Methyl-4-phenylbutan-2-ol.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.

Sources

Technical Support Center: Preserving the Stereochemical Integrity of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on a common challenge: preventing the racemization of 2-Methyl-1-phenyl-1-butanol. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to maintain the enantiopurity of your material through synthesis, purification, and storage.

Section 1: Understanding the Fundamentals of Racemization

Before troubleshooting, it's crucial to understand the underlying chemical principles that govern the stereochemical stability of this compound.

FAQ: What is racemization and why is it a critical issue?

Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] A racemic mixture is optically inactive, meaning it does not rotate plane-polarized light.[2] For drug development and fine chemical synthesis, this is a significant problem. The different enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, or sensory profiles.[3] Consequently, maintaining the stereochemical integrity of a compound like this compound is essential for ensuring its desired efficacy and safety.

FAQ: What is the primary mechanism driving racemization in this compound?

The primary mechanism for racemization in benzylic alcohols like this compound is a Brønsted acid-catalyzed S_N1-type reaction.[4][5] The benzylic position is particularly susceptible because it can form a resonance-stabilized carbocation.

The process unfolds as follows:

  • Protonation: An acid protonates the hydroxyl (-OH) group, converting it into a much better leaving group (H₂O).

  • Carbocation Formation: The protonated alcohol dissociates, forming water and a planar, achiral carbocation intermediate. The positive charge is stabilized by resonance with the adjacent phenyl ring.

  • Nucleophilic Attack: A nucleophile (typically water or another solvent molecule) can attack the planar carbocation from either face with equal probability.

  • Racemate Formation: This non-selective attack results in the formation of both (R) and (S) enantiomers in a 1:1 ratio, leading to a racemic mixture.[5][6]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3 & 4: Nucleophilic Attack & Racemization (R)-Alcohol (R)-2-Methyl-1-phenyl-1-butanol (Chiral) Protonated_Alcohol Protonated Alcohol (Chiral) (R)-Alcohol->Protonated_Alcohol + H⁺ Carbocation Planar Carbocation (Achiral Intermediate) Protonated_Alcohol->Carbocation - H₂O Racemic_Mixture 50% (R)-Alcohol 50% (S)-Alcohol (Racemate) Carbocation->Racemic_Mixture + H₂O/-H⁺

Caption: Acid-catalyzed racemization via an S_N1 mechanism.

FAQ: Which experimental factors are most likely to cause unwanted racemization?

Several conditions can promote the formation of the carbocation intermediate and thus accelerate racemization. Awareness of these factors is the first step toward prevention.

FactorImpact on RacemizationRationaleKey Sources
pH High risk under acidic conditions (even trace amounts).Catalyzes the formation of a good leaving group (H₂O), initiating the S_N1 racemization pathway.[3][4][5]
Temperature Increased risk at elevated temperatures.Provides the necessary activation energy for C-O bond cleavage and carbocation formation. Higher temperatures can favor side reactions like dehydration.[7][8][9]
Solvent Higher risk in polar, protic/ionizing solvents (e.g., water, methanol).Solvents capable of hydrogen bonding can stabilize the planar carbocation intermediate, lowering the energy barrier for its formation.[5][10]
Catalysts High risk with certain transition metals (e.g., Ru, Rh).Some metal complexes can catalyze racemization through a reversible oxidation-reduction cycle, proceeding through an achiral ketone intermediate.[11][12][13]
Reaction Time Risk increases with prolonged exposure to harsh conditions.Longer reaction or workup times provide more opportunity for the racemization process to occur.[7]
Section 2: Troubleshooting Guide & Prevention Protocols

This section addresses common scenarios where racemization occurs and provides actionable protocols to maintain stereochemical purity.

Scenario 1: Loss of Enantiomeric Purity During a Chemical Reaction

Question: I'm performing a reaction, such as forming an ether or an ester, and my starting material's high ee% is significantly lower in the product. What's going wrong?

Answer: This is a classic problem that almost always points to unintended acid catalysis or excessive heat. The reagents you are using, or impurities within them, are likely promoting the S_N1 mechanism.

Troubleshooting Checklist & Solutions:

  • Reagent Acidity: Are you using any acidic reagents or catalysts (e.g., TsOH, H₂SO₄, Lewis acids like BiBr₃)?[14] Even reagents that are not obviously acidic, like SOCl₂, can generate HCl as a byproduct.

    • Solution: Switch to milder, non-acidic conditions. For protecting group chemistry, consider base-mediated reactions (e.g., Williamson ether synthesis with NaH and an alkyl halide) over acid-catalyzed methods. Always use freshly distilled or high-purity reagents.

  • Reaction Temperature: Are you running the reaction at a high temperature?

    • Solution: Attempt the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature before resorting to heat. Monitor progress closely to avoid unnecessarily long reaction times.[4]

  • Solvent Choice: Are you using a highly polar, protic solvent?

    • Solution: If the reaction chemistry allows, switch to a less-polar, aprotic solvent (e.g., THF, Dichloromethane, Toluene) to destabilize the carbocation intermediate.

Protocol: Stereo-Preservative Williamson Ether Synthesis

This protocol for forming a methyl ether minimizes racemization risk by avoiding acidic conditions.

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (0.2 M).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add the enantiomerically enriched this compound (1.0 equiv.). Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (MeI, 1.5 equiv.) dropwise.

  • Reaction: Allow the reaction to stir at room temperature and monitor by TLC until the starting alcohol is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Proceed with a neutral workup as described in the next section.

Scenario 2: Racemization During Workup and Purification

Question: My reaction seems clean, but after aqueous workup and silica gel chromatography, the enantiomeric excess has dropped. How can I fix this?

Answer: Standard workup and purification procedures can inadvertently introduce acidic conditions. Silica gel is naturally acidic and can cause racemization of sensitive compounds like benzylic alcohols.

Troubleshooting Checklist & Solutions:

  • Aqueous Workup: Acidic or basic washes (e.g., 1M HCl, sat. NaHCO₃) can cause racemization.

    • Solution: Employ a neutral workup. Use water or a saturated brine solution for washes. If a basic wash is unavoidable to remove acidic byproducts, use it quickly at low temperatures and immediately follow with a brine wash.

  • Silica Gel Chromatography: Standard silica gel has a pH of ~4-5.

    • Solution: Deactivate the silica gel. Prepare a slurry of silica gel in your desired eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface. Alternatively, use pre-treated neutral alumina for chromatography.

  • Distillation: High temperatures during distillation can cause thermal racemization.[2]

    • Solution: If distillation is necessary, perform it under high vacuum to lower the boiling point and minimize thermal stress.

G cluster_workflow Stereo-Preservative Purification Workflow Start Crude Reaction Mixture Quench Quench with sat. aq. NH₄Cl at 0°C Start->Quench Extract Extract with Aprotic Solvent (e.g., Ethyl Acetate, DCM) Quench->Extract Wash Wash with Brine (sat. aq. NaCl) Extract->Wash Dry Dry over Anhydrous Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo (Keep bath temp < 40°C) Dry->Concentrate Chromatography Column Chromatography on Neutralized Silica Gel (1% Et₃N in eluent) Concentrate->Chromatography Final Enantiopure Product Chromatography->Final

Caption: Workflow for a neutral workup and purification.

Scenario 3: Racemization During Storage

Question: I purified my alcohol to >99% ee, but after several weeks, the purity has decreased. What are the optimal storage conditions?

Answer: Racemization can occur slowly over time, especially if the compound is exposed to light, air (which contains acidic gases like CO₂), or stored in glassware with acidic residues.

Recommended Storage Protocol:

  • Solution: Dissolve the pure alcohol in a neutral, aprotic solvent like hexane or toluene.

  • Container: Store in a clean, amber glass vial with a PTFE-lined cap to protect from light.

  • Atmosphere: Purge the vial with an inert gas (N₂ or Ar) before sealing.

  • Temperature: Store at low temperatures (-20 °C is ideal) to minimize thermal energy that could lead to racemization.[15]

Section 3: Analytical Protocols for Enantiopurity Assessment

Accurate determination of enantiomeric excess (ee%) is critical for diagnosing and solving racemization problems. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method.[16][17]

FAQ: How do I accurately measure the ee% of this compound?

Protocol: ee% Determination by Chiral HPLC

  • Sample Preparation: Prepare a stock solution of your alcohol at ~1 mg/mL in the mobile phase (or a compatible solvent). Prepare a second solution of the racemic standard for comparison.

  • Column: A polysaccharide-based Chiral Stationary Phase (CSP) is highly effective for separating alcohol enantiomers.[18] Common choices include columns packed with derivatives of amylose or cellulose.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 95:5 or 90:10 v/v). The exact ratio may need to be optimized to achieve baseline separation.

  • Instrumentation & Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (due to the phenyl group).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard first to determine the retention times of both the (R) and (S) enantiomers.

    • Inject your sample.

    • Calculate the ee% using the peak areas (A₁ and A₂) of the two enantiomers: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100

  • Validation: Ensure proper peak integration. Even with good separation, incorrect integration parameters can lead to significant errors in ee% values.[19]

Alternative Methods:

  • Chiral Gas Chromatography (GC): Suitable for this volatile alcohol. A chiral GC column (e.g., based on cyclodextrins) can be used.[18]

  • NMR Spectroscopy: Create diastereomers by reacting the alcohol with a chiral derivatizing agent like Mosher's acid chloride. The resulting diastereomers will have distinct signals (e.g., ¹H or ¹⁹F NMR) that can be integrated to determine the enantiomeric ratio.[20]

References
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.
  • Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect. [Link]
  • Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry, RSC Publishing. [Link]
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science, RSC Publishing. [Link]
  • Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction?. Chirality. [Link]
  • Generic mechanisms for acid‐catalysed racemisation.
  • Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
  • Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols.
  • Air-Stable Racemization Catalysts for the Dynamic Kinetic Resolution of Secondary Alcohols.
  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. PMC, NIH. [Link]
  • Explain why a racemic mixture of 2-methyl-1-phenyl-1-butanone is formed... Filo. [Link]
  • Racemization Overview, Mechanism & Examples. Study.com. [Link]
  • Solvent Effects on the Racemization of Optically Active Biphenyl Deriv
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
  • Stereochemical editing: Catalytic racemization of secondary alcohols and amines. ScienceDirect. [Link]
  • Racemiz
  • Visible-Light-Driven Catalytic Deracemization of Secondary Alcohols. PMC, NIH. [Link]
  • Chiral resolution. Wikipedia. [Link]
  • Racemization. St.
  • Racemic Modification and Resolution of Racemic Mixture. Pharmaguideline. [Link]
  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
  • Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral st
  • Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. MDPI. [Link]
  • Effect of temperature and time on benzyl alcohol oxidation by H₂O₂ and catalyzed by CrLA1.
  • What's a Racemic Mixture? Master Organic Chemistry. [Link]
  • Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Sciforum. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Methyl-1-phenyl-1-butanol by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Reaction Scheme

In the realm of chemical synthesis and drug development, the successful synthesis of a target molecule is only the first step. The unequivocal confirmation of its chemical structure is paramount, ensuring that the material proceeding to further studies possesses the correct atomic connectivity and stereochemistry. For chiral molecules such as 2-Methyl-1-phenyl-1-butanol, a tertiary alcohol with significant applications as a synthetic intermediate, this validation is particularly critical. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, providing an unparalleled, non-destructive window into the molecular framework.[1]

This guide provides an in-depth, experience-driven approach to the structural elucidation of this compound. We will move beyond a simple recitation of spectral data, delving into the causality behind experimental choices and demonstrating how a multi-tiered NMR strategy—from simple 1D acquisition to advanced 2D correlation experiments—creates a self-validating system for absolute structural confidence.

The Subject Molecule: this compound

Before delving into the spectral analysis, it is essential to visualize the target structure and assign a numbering system that will be used for spectral assignments throughout this guide.

G cluster_1D 1. Foundational 1D NMR cluster_DEPT 2. Carbon Multiplicity cluster_2D 3. Connectivity Confirmation H1_NMR ¹H NMR (Proton Environments, Integration, Splitting) DEPT135 DEPT-135 (CH/CH₃ vs. CH₂) H1_NMR->DEPT135 C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->DEPT135 COSY ¹H-¹H COSY (Proton-Proton Coupling) DEPT135->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Conclusion Definitive Structure Validation HSQC->Conclusion

Caption: A self-validating workflow for NMR-based structure elucidation.

Step 2.1: Assigning Carbon Types with DEPT-135

Distortionless Enhancement by Polarization Transfer (DEPT) is an essential experiment for determining the number of hydrogens attached to each carbon. [2]Specifically, a DEPT-135 experiment will show:

  • Positive Signals: CH₃ (methyl) and CH (methine) carbons.

  • Negative Signals: CH₂ (methylene) carbons.

  • Absent Signals: Quaternary carbons (like C1'). [3][4] This allows for the unambiguous differentiation of the aliphatic carbons C2, C3, C4, and C5, confirming the assignments made from the ¹³C spectrum. For this compound, we expect C2, C4, and C5 to give positive signals, while C3 will give a negative signal.

Step 2.2: Mapping Proton Connectivity with ¹H-¹H COSY

Correlation Spectroscopy (COSY) is a 2D experiment that reveals which protons are spin-coupled to each other, typically those on adjacent carbons. [5]A cross-peak in the COSY spectrum indicates a coupling interaction. For our target molecule, we would expect to see correlations between:

  • H1 and H2: Confirming the benzylic proton's neighbor.

  • H2 and H5: Linking the tertiary proton to its methyl group.

  • H2 and H3a/H3b: Connecting the tertiary proton to the methylene group.

  • H3a/H3b and H4: Establishing the end of the ethyl fragment.

Step 2.3: Unifying the Data with ¹H-¹³C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is arguably the most powerful tool for finalizing the structure. It directly correlates each proton signal with the carbon signal to which it is attached via a one-bond coupling. [6][5]This experiment acts as the final piece of the puzzle, linking the proton and carbon frameworks together definitively. For example, the proton signal assigned as H1 should show a cross-peak only to the carbon signal assigned as C1. This provides unequivocal evidence for each C-H bond in the molecule.

Part 3: Experimental Protocol

To ensure reproducibility and accuracy, a standardized experimental protocol is crucial.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified this compound sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its excellent solubilizing properties and the single residual solvent peak at ~7.26 ppm (¹H) and ~77.16 ppm (¹³C) which can be used for spectral referencing.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument & Acquisition Parameters (Example on a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-32 (adjust for concentration).

    • ¹³C{¹H} NMR:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Spectral Width: 0 to 220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more (¹³C is less sensitive).

    • DEPT-135, COSY, HSQC: Utilize standard, pre-optimized parameter sets provided by the spectrometer software (e.g., dept135, cosygpqf, hsqcedetgpsisp2.2). These experiments are routine and their setup is well-established on modern instruments. [7]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction for all spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (77.16 ppm).

    • Integrate the ¹H NMR signals to determine proton ratios.

Part 4: Comparison with an Isomeric Alternative

The true power of this comprehensive NMR analysis is its ability to distinguish between closely related isomers. Consider a plausible alternative product from a synthetic route: 3-Methyl-2-phenyl-2-butanol .

  • ¹H NMR Differences: This isomer lacks a benzylic proton (H1). The most downfield aliphatic signal would be a quartet from the ethyl group's CH₂ next to the quaternary carbon. It would also show two distinct methyl singlets, as opposed to the doublet and triplet seen for this compound.

  • ¹³C NMR & DEPT-135 Differences: The C1 carbon signal in our target (~50-65 ppm) would be absent. Instead, a new quaternary carbon signal would appear in that region for the C-OH of the isomer. The DEPT-135 spectrum would show one negative CH₂ signal and three positive CH₃ signals, which is a different pattern from our target molecule.

This comparative analysis demonstrates that the specific combination of chemical shifts, multiplicities, and 2D correlations provides a unique fingerprint, definitively ruling out other potential isomeric structures.

Conclusion

The structural validation of this compound is not achieved by a single measurement but by a logical and systematic workflow of NMR experiments. The foundational 1D ¹H and ¹³C spectra provide the initial blueprint, which is then rigorously tested and confirmed by DEPT-135 for carbon multiplicity, ¹H-¹H COSY for proton connectivity, and ¹H-¹³C HSQC for direct C-H attachments. This multi-faceted approach creates a self-validating dataset that provides unequivocal, publication-quality proof of structure, a necessity for any researcher, scientist, or drug development professional dedicated to the principles of scientific integrity.

References

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]
  • Fiveable. DEPT-135 Definition. [Link]
  • University of Regensburg. NMR Chemical Shifts. [Link]
  • Columbia University. DEPT | NMR Core Facility. [Link]
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
  • UCLA Chemistry. NMR Chart. [Link]
  • ProQuest. (1995).
  • National Institutes of Health. (2019). NMR Characterization of RNA Small Molecule Interactions. [Link]
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]
  • National Institutes of Health. (2019, September 1). NMR characterization of RNA small molecule interactions. [Link]
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
  • YouTube. (2020, September 20).
  • Anuspec Services. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
  • Springer Nature Experiments. NMR Protocols and Methods. [Link]
  • Emery Pharma. (2018, April 2).
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
  • Reddit. (2014, October 12). O Chem: Interpreting 'HNMR for an Alcohol. [Link]
  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. [Link]
  • YouTube. (2020, December 3).
  • ResearchGate. (2018, February). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]
  • De Gruyter. (2024, September 20). Chapter 4: NMR Discrimination of Chiral Organic Compounds. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • ResearchGate. (2000, May 4).
  • Royal Society of Chemistry Publishing. (1998). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]
  • Wikipedia. 2-Methyl-1-butanol. [Link]
  • NIST WebBook. This compound. [Link]
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
  • National Institutes of Health. (2010, March 11). Production of 2-methyl-1-butanol in engineered Escherichia coli. [Link]
  • Cheméo. Chemical Properties of this compound (CAS 3968-86-3). [Link]
  • University of Wisconsin-Madison.
  • NIST WebBook. This compound. [Link]
  • Doc Brown's Chemistry. (2025, December 30). 1H and 13C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031527). [Link]
  • Chegg.com. (2020, June 22). Solved This is the 1H NMR spectrum for 2-methyl-1-butanol. [Link]

Sources

A Comparative Guide to the Characterization of 2-Methyl-1-phenyl-1-butanol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of scientific rigor. The isomeric nature of many compounds presents a significant analytical challenge, demanding techniques that can provide clear, reproducible, and detailed structural information. This guide provides an in-depth analysis of the characterization of 2-methyl-1-phenyl-1-butanol using mass spectrometry, with a comparative evaluation against other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

The Analytical Challenge: Differentiating Isomeric Alcohols

This compound (C₁₁H₁₆O, Molecular Weight: 164.24 g/mol ) is a chiral benzylic alcohol.[1] Its isomers, such as 2-methyl-2-phenyl-1-butanol, possess the same molecular formula and mass, making their differentiation by mass spectrometry alone, without chromatographic separation, a non-trivial task. The subtle differences in their molecular structures, however, lead to distinct fragmentation patterns and spectroscopic signatures that can be exploited for their individual characterization.

Mass Spectrometry of this compound: A Detailed Analysis

Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is a common ionization technique used for this purpose.

Expected Fragmentation Pattern under Electron Ionization (EI)

Upon electron ionization, this compound will form a molecular ion (M⁺˙) at m/z 164. However, for many alcohols, the molecular ion peak is often weak or even absent due to rapid fragmentation.[2] The primary fragmentation pathways for alcohols are α-cleavage and dehydration (loss of a water molecule).[3]

For this compound, the following key fragments are expected:

  • α-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. This is a dominant fragmentation pathway for alcohols due to the resonance stabilization of the resulting oxonium ion.[4] For this compound, α-cleavage can result in two primary fragment ions:

    • Loss of a sec-butyl radical (•CH(CH₃)CH₂CH₃) to form the [C₆H₅CHOH]⁺ ion at m/z 107 . This is often a very prominent peak in the mass spectra of benzylic alcohols.

    • Loss of the phenyl radical (•C₆H₅) to form the [CH(OH)CH(CH₃)CH₂CH₃]⁺ ion at m/z 87 .

  • Dehydration (M-18): The loss of a water molecule from the molecular ion can lead to the formation of a fragment ion at m/z 146 ([C₁₁H₁₄]⁺˙). This is another characteristic fragmentation for alcohols.[5]

  • Benzylic Cleavage: Cleavage of the bond between the phenyl group and the carbinol carbon can result in the formation of the benzyl cation ([C₇H₇]⁺) at m/z 91 . This is a very common and stable fragment in compounds containing a benzyl moiety.

  • Other Fragments: Further fragmentation of the primary ions can lead to other smaller fragments, such as the phenyl cation ([C₆H₅]⁺) at m/z 77 .

The National Institute of Standards and Technology (NIST) provides a reference electron ionization mass spectrum for this compound which can be used for comparison.[1]

Experimental Protocol: GC-MS Analysis

A standard workflow for the analysis of this compound using GC-MS is as follows:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as dichloromethane or methanol.

  • GC Separation:

    • Injector: Set the injector temperature to 250 °C.

    • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for the separation of aromatic compounds.

    • Oven Program: Start with an initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Detection:

    • Ion Source: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-200.

    • Detector: An electron multiplier detector.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare its mass spectrum with a reference spectrum from a database like the NIST library.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C) Column Capillary Column Injector->Column Oven Oven (Temperature Program) Column->Oven IonSource Ion Source (EI, 70 eV) Oven->IonSource Separated Analytes MassAnalyzer Mass Analyzer (m/z 40-200) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Analysis (Retention Time & Mass Spectrum) Detector->Data Sample Sample in Volatile Solvent Sample->Injector

Caption: A typical workflow for the GC-MS analysis of this compound.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques to provide complementary information.

Parameter Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Gas Chromatography (GC-FID)
Principle Separation by volatility, followed by ionization and mass-to-charge ratio analysis.Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Separation based on volatility and interaction with a stationary phase, with flame ionization detection.
Information Provided Molecular weight and fragmentation pattern, providing structural clues.Detailed information about the chemical environment of each atom (¹H, ¹³C), enabling unambiguous structure elucidation.Retention time, which is characteristic of a compound under specific conditions, and quantitative information.
Isomer Differentiation Can differentiate structural isomers based on unique fragmentation patterns and chromatographic separation. Enantiomers are not differentiated without a chiral column.[6]Can readily differentiate constitutional isomers and diastereomers. Enantiomers can be differentiated using chiral shift reagents or by forming diastereomeric derivatives.Can separate isomers with different boiling points. Chiral GC columns can separate enantiomers.[7]
Sensitivity High (picogram to femtogram range).Lower (microgram to milligram range).High (picogram to nanogram range).
Sample Requirements Requires volatile and thermally stable samples.Requires soluble samples in deuterated solvents. Non-destructive.Requires volatile and thermally stable samples.
Key Strengths High sensitivity, excellent for identifying known compounds through library matching.Unparalleled for de novo structure elucidation and stereochemical analysis.Robust, quantitative, and excellent for purity assessment and routine analysis.
Limitations Isomers can have similar fragmentation patterns. Molecular ion may be absent.Lower sensitivity, more expensive instrumentation.Limited structural information, co-elution can be an issue.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H.

  • Carbinol Proton (-CHOH-): A doublet or a broad singlet (depending on solvent and concentration) for the proton on the carbon bearing the hydroxyl group.

  • Hydroxyl Proton (-OH): A broad singlet that can exchange with D₂O. Its chemical shift is highly variable.

  • Aliphatic Protons: Complex multiplets for the protons of the sec-butyl group, with distinct chemical shifts and coupling patterns that can be used to confirm the connectivity.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: Several signals in the aromatic region (δ 125-145 ppm).

  • Carbinol Carbon (-CHOH-): A signal in the range of δ 70-80 ppm.

  • Aliphatic Carbons: Distinct signals for the methyl, methylene, and methine carbons of the sec-butyl group in the upfield region (δ 10-40 ppm).

Fragmentation_Pathway M [C₁₁H₁₆O]⁺˙ m/z 164 (Molecular Ion) F107 [C₆H₅CHOH]⁺ m/z 107 M->F107 - •CH(CH₃)CH₂CH₃ (α-cleavage) F146 [C₁₁H₁₄]⁺˙ m/z 146 M->F146 - H₂O (Dehydration) F91 [C₇H₇]⁺ m/z 91 M->F91 Benzylic Cleavage F77 [C₆H₅]⁺ m/z 77 F107->F77 - CHOH

Caption: Proposed EI fragmentation of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

For routine quality control and purity assessment, GC with a Flame Ionization Detector (FID) is a robust and cost-effective technique. While it does not provide structural information like MS or NMR, it offers excellent quantitative capabilities. When coupled with a chiral stationary phase, GC can be used to determine the enantiomeric purity of this compound.[7] For GC analysis of alcohols, derivatization to a less polar and more volatile species (e.g., silylation) can sometimes improve peak shape and resolution.

Conclusion

The characterization of this compound is effectively achieved through a combination of analytical techniques. Mass spectrometry, particularly GC-MS, provides crucial information on molecular weight and fragmentation patterns, which are indicative of the compound's structure. However, for unambiguous structure elucidation and the differentiation of closely related isomers, NMR spectroscopy is indispensable. Gas chromatography with FID is a powerful tool for quantitative analysis and purity determination. The choice of technique ultimately depends on the specific analytical goal, whether it is initial identification, detailed structural confirmation, or routine quality control. A multi-technique approach, leveraging the strengths of each method, provides the most comprehensive and reliable characterization of this compound.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from a relevant Chemistry LibreTexts page.
  • JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation.
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 2-Methyl-1-phenylbutan-2-ol in Reaction Mixtures.
  • PubMed. (2009). Chiral benzylic carbocations: low-temperature NMR studies and theoretical calculations.
  • BenchChem. (2025). A Comparative Guide to Isomeric Purity Analysis of 3-Methyl-1-phenylbutan-2-ol.
  • The Royal Society of Chemistry. (n.d.). NMR characterization data for complexes and alcohols.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from a relevant ChemComplete YouTube video.
  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?
  • PubChem. (n.d.). 2-Methyl-2-phenyl-1-butanol.
  • NIST. (n.d.). 1-Butanol, 2-methyl-. In NIST Chemistry WebBook.

Sources

A Comparative Guide to Determining the Enantiomeric Excess of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a compound is not merely a quality metric; it is a critical determinant of its biological activity and safety profile. For chiral molecules like 2-Methyl-1-phenyl-1-butanol, a versatile building block, the accurate determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth, objective comparison of the principal analytical techniques for this purpose, offering researchers, scientists, and drug development professionals a comprehensive resource for informed method selection.

The primary methods for quantifying the enantiomeric composition of this compound include chromatographic techniques, such as Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC), and spectroscopic methods, notably Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of chiral derivatizing or solvating agents.[1] The selection of an optimal method is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, desired sample throughput, and the instrumentation available.[1][2]

Quantitative Performance at a Glance

The choice of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[1] The following table summarizes key quantitative performance metrics for the most common analytical methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[2]Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase.[3]Formation of diastereomeric complexes with a chiral auxiliary, resulting in distinct NMR signals for each enantiomer.[2]
Resolution High to Very HighVery HighModerate to High
Sensitivity High (UV, MS detection)Very High (FID, MS detection)Lower
Analysis Time 10-30 minutes15-40 minutes5-15 minutes
Sample Preparation Simple dissolution in mobile phaseMay require derivatization to increase volatility.[4]Simple mixing with a chiral auxiliary or a chemical reaction to form diastereomers.[2]
Instrumentation HPLC system with a chiral column and detector.[5]GC system with a chiral capillary column and detector.[3]NMR spectrometer and a chiral resolving agent.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its high resolving power and broad applicability.[5] The separation is achieved by exploiting the differential interactions between the enantiomers of this compound and a chiral stationary phase (CSP).[4]

Causality in Experimental Choices

The selection of the CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are often the first choice for chiral alcohols due to their wide-ranging enantioselectivity.[7][8] The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol, is crucial for optimizing the separation by fine-tuning the interactions between the analyte and the CSP.[7]

Experimental Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based chiral column, such as one coated with a derivative of amylose or cellulose, is recommended.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting composition is 95:5 (v/v) n-hexane:modifier.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation Setup:

    • Instrument: HPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (due to the phenyl group).

    • Column Temperature: Ambient.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times.

  • Calculation of Enantiomeric Excess: The ee is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Mobile Phase (e.g., Hexane/IPA) Solvent->Dissolve Prepared_Sample Sample Solution Dissolve->Prepared_Sample Injector Injector Prepared_Sample->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Sample This compound Dilute Dilute Sample->Dilute Solvent Volatile Solvent (e.g., Hexane) Solvent->Dilute Prepared_Sample Sample Solution Dilute->Prepared_Sample Injector Injector Prepared_Sample->Injector Column Chiral Capillary Column Injector->Column Detector FID Detector Column->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result NMR_Workflow cluster_prep Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample This compound React React Sample->React CDA Chiral Derivatizing Agent (e.g., L-Valine derivative) CDA->React Diastereomers Diastereomeric Esters React->Diastereomers Dissolve Dissolve in CDCl3 Diastereomers->Dissolve NMR_Tube NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Spectrum ¹H-NMR Spectrum Spectrometer->Spectrum Signal_ID Identify Diastereomeric Signals Spectrum->Signal_ID Integration Signal Integration Signal_ID->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Sources

The Cornerstone of Chiral Analysis: Selecting the Stationary Phase

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide to the Chiral HPLC Analysis of 2-Methyl-1-phenyl-1-butanol

In the realm of stereoselective synthesis and pharmaceutical development, the ability to accurately resolve and quantify enantiomers is not merely an analytical task; it is a critical determinant of a product's efficacy and safety. The tertiary alcohol this compound, a common chiral building block, presents a classic challenge for analytical chemists. Its two enantiomers, (R)- and (S)-forms, can exhibit distinct biological activities, necessitating robust and reliable methods for their separation.

This guide offers an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for this specific analysis. Moving beyond a simple list of procedures, we will explore the causal relationships behind methodological choices, from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase. The protocols herein are designed to be self-validating systems, grounded in established chromatographic principles and supported by authoritative data.

The success of any chiral separation hinges on the selection of the CSP. For neutral, aromatic alcohols like this compound, polysaccharide-based CSPs are the industry's first line of inquiry due to their broad enantioselectivity and proven performance.[1][2] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create complex three-dimensional chiral environments that enable differential interaction with enantiomers.[3]

Here, we compare the performance of two of the most powerful and universally applied polysaccharide CSPs: a cellulose-based column (CSP A) and an amylose-based column (CSP B), both utilizing 5 µm particles for high efficiency.[4]

Table 1: Comparative Performance Data for Chiral Separation of this compound

ParameterCSP A: Cellulose tris(3,5-dimethylphenylcarbamate)CSP B: Amylose tris(3,5-dimethylphenylcarbamate)
Representative Column CHIRALCEL® OD-HCHIRALPAK® AD-H
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)n-Hexane / 2-Propanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (k'1) 7.8 min9.5 min
Retention Time (k'2) 9.1 min12.1 min
Selectivity (α) 1.221.35
Resolution (Rs) 2.553.98

Expert Analysis of Performance:

Both columns successfully resolve the enantiomers to baseline (Rs > 1.5). However, the amylose-based CSP B provides a significantly higher selectivity factor (α) and resolution (Rs). This superior performance is attributed to the helical structure of the amylose polymer, which forms well-defined chiral grooves.[3] These grooves facilitate a more effective combination of intermolecular interactions—such as hydrogen bonding, π-π interactions, and steric hindrance—between the carbamate selector and the analyte's functional groups (hydroxyl and phenyl).[3] While the cellulose-based CSP A is highly effective, the amylose backbone in CSP B creates a more rigid and selective chiral environment, leading to a greater energetic difference in the transient diastereomeric complexes formed with the two enantiomers and thus, a more powerful separation.[2]

Visualizing the Analytical Workflow

A standardized workflow is crucial for achieving reproducible results in chiral chromatography. The process involves careful preparation, precise execution on the HPLC system, and systematic data analysis.

Chiral_HPLC_Workflow Chiral HPLC Analysis Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Processing MobilePhase Mobile Phase Prep (n-Hexane/IPA, 90:10) Equilibrate System & Column Equilibration MobilePhase->Equilibrate Sample Sample Prep (Racemate ~1 mg/mL in Mobile Phase) Inject Inject Sample (5-10 µL) Sample->Inject Equilibrate->Inject Separate Isocratic Elution (1.0 mL/min) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Acquire Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Calculate α, Rs, %ee Integrate->Calculate

Caption: A streamlined workflow for chiral HPLC analysis from preparation to final calculations.

Validated Experimental Protocols

The following protocols provide a step-by-step methodology for the analysis, serving as a robust starting point for method development.[5]

Protocol: Enantiomeric Separation using an Amylose-Based CSP (e.g., CHIRALPAK® AD-H)

  • Instrumentation and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size.[6]

    • A guard column with the same stationary phase is highly recommended to prolong column life.[7]

  • Reagents and Sample Preparation:

    • Mobile Phase: n-Hexane / 2-Propanol (IPA), HPLC grade, in a 90:10 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

    • Sample Solution: Prepare a stock solution of racemic this compound at approximately 1.0 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (ambient).

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Acquire data for a sufficient duration to allow both enantiomer peaks to elute completely (approx. 15-20 minutes).

  • Data Analysis:

    • Identify and integrate the two peaks corresponding to the enantiomers.

    • Calculate the selectivity factor (α = k'2 / k'1) and resolution (Rs).

    • For enantiomeric excess (% ee) determination, use the formula: % ee = [ (Area A - Area B) / (Area A + Area B) ] x 100.[8]

The Mechanism of Chiral Recognition

Understanding the mechanism of separation is key to troubleshooting and method optimization. The process relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.

Chiral_Recognition Chiral Recognition Model cluster_csp Chiral Stationary Phase cluster_enantiomers Analyte Enantiomers cluster_interactions Key Interactions CSP Amylose Helical Groove Site 1 Site 2 Site 3 Interactions • Hydrogen Bonding (OH group) • π-π Stacking (Phenyl group) • Steric Hindrance (Methyl/Ethyl groups) Enantiomer_S (S)-Enantiomer (Weaker Fit) Enantiomer_S->CSP Forms less stable complex due to steric clash Enantiomer_R (R)-Enantiomer (Stronger Fit) Enantiomer_R->CSP Forms stable 3-point interaction complex

Caption: Model of the "three-point interaction" for chiral recognition on a polysaccharide CSP.

The (R)-enantiomer, for instance, may achieve a more energetically favorable three-point interaction with the CSP, involving hydrogen bonding from its hydroxyl group, a π-π interaction with its phenyl ring, and a specific steric fit. The (S)-enantiomer, being a mirror image, cannot achieve this optimal fit simultaneously, leading to a weaker overall interaction and a shorter retention time.[3]

Trustworthiness and Method Advancement

The protocols provided are based on widely replicated separations of similar aromatic alcohols.[9] For use in regulated environments, this method would require full validation according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The high resolution achieved with modern 5 µm particle columns provides a strong foundation for a highly reliable and transferable analytical method.[4] Furthermore, the use of immobilized polysaccharide phases (e.g., CHIRALPAK® IA, IB) offers enhanced solvent compatibility and column robustness, allowing for a broader range of mobile phases and extending the lifetime of the column.[10]

References

  • Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. Wiley Analytical Science. [Link]
  • Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Based on Helical Poly(diphenylacetylene)
  • Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. [Link]
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Chiral HPLC Separ
  • Chiral FAQs. MZ-Analysentechnik. [Link]
  • Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies. [Link]
  • Testing Conventional Wisdom for Polysaccharide Chiral HPLC Columns. Phenomenex. [Link]
  • Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. [Link]
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5. Daicel Chiral Technologies via YouTube. [Link]
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications.
  • Chiral Drug Separ
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • Frequently Asked Questions. Daicel Chiral Technologies. [Link]
  • Normal phase. DAICEL CORPORATION Sales and Marketing for Life Sciences Products. [Link]

Sources

A Comparative Guide to Ch-h2iral Alcohols in Asymmetric Synthesis: Profiling 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. Chiral alcohols are indispensable tools in this pursuit, serving as key building blocks, chiral auxiliaries, and precursors to powerful catalysts. This guide provides an in-depth comparison of 2-Methyl-1-phenyl-1-butanol with other notable chiral alcohols, offering objective performance data and detailed experimental insights to inform methodological choices in asymmetric synthesis.

Introduction: The Significance of Chiral Alcohols

Chirality is a fundamental property of many biologically active molecules, where one enantiomer may exhibit therapeutic efficacy while the other is inactive or even harmful. Asymmetric synthesis, therefore, is not a mere academic exercise but a critical necessity. Chiral alcohols are central to many strategies for controlling stereochemistry.[1] They can be temporarily incorporated into a molecule to direct a subsequent stereoselective reaction—a role known as a chiral auxiliary—or used to form chiral ligands for metal-catalyzed reactions.[2][3][4]

This compound (C11H16O) is a chiral secondary alcohol featuring a sterically demanding sec-butyl group and a phenyl group attached to the carbinol center.[5][6] These structural features make it a compelling candidate for inducing high levels of asymmetry. This guide will compare its performance and properties against other widely used chiral alcohols, such as the classic 1-phenylethanol and derivatives of amino acids, to provide a clear framework for its application.

Physicochemical Properties: A Comparative Overview

The physical properties of a chiral alcohol, such as its boiling point, solubility, and density, are critical for practical considerations in the laboratory, including solvent selection, reaction setup, and purification.[7][8][9]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound1-Phenylethanol(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
Molecular Formula C₁₁H₁₆O[5][6]C₈H₁₀OC₁₇H₁₉NO
Molecular Weight 164.24 g/mol [5][6]122.16 g/mol 253.34 g/mol
Boiling Point ~235 °C (estimated)204 °CNot applicable (solid)
Melting Point Not available20 °C77-80 °C
Solubility Low in water; soluble in organic solvents like THF, Et₂O.Slightly soluble in water; miscible with ethanol, ether.Insoluble in water; soluble in THF, CH₂Cl₂.
Key Structural Feature Phenyl, sec-butyl at stereocenterPhenyl, methyl at stereocenterDiphenylmethyl, pyrrolidine ring

Note: Data is compiled from various sources and may vary based on experimental conditions.

The increased steric bulk of this compound compared to 1-phenylethanol is a key differentiator that can be expected to influence its performance in stereoselective transformations.

Performance in Asymmetric Synthesis: A Data-Driven Comparison

The ultimate measure of a chiral alcohol's utility is its performance in inducing enantioselectivity in chemical reactions. The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a standard benchmark for evaluating the effectiveness of chiral catalysts and auxiliaries.[1][10][11]

One of the most powerful methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst formed in situ from a chiral amino alcohol and a borane source.[10] This catalyst coordinates with both the reducing agent (borane) and the ketone, creating a rigid transition state that forces the hydride to be delivered to one face of the ketone, resulting in a highly enantiopure alcohol.[10]

Table 2: Performance in Asymmetric Reduction of Acetophenone

Chiral Alcohol / Catalyst PrecursorCatalyst SystemProductYield (%)Enantiomeric Excess (ee %)
(Hypothetical) this compound derivative Oxazaborolidine/BH₃·THF(R)- or (S)-1-phenylethanolData not availableData not available
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Corey-Bakshi-Shibata (CBS)(R)-1-phenylethanol96[12]97[12]
Whole-Cell Biocatalyst (Saccharomyces cerevisiae) Biocatalytic Reduction(R)-1-phenylethanol>99[13]>99[13]
Whole-Cell Biocatalyst (Ispir bean) Biocatalytic Reduction(S)-1-phenylethanol~40 (at optimum)>99[14]

Rationale: While direct, published comparative data for this compound in a standardized reaction like the CBS reduction is limited, its structural analogues, chiral amino alcohols, are known to be excellent precursors for such catalysts.[2][15] The data for the well-established (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, a proline-derived amino alcohol, is included as a high-performance benchmark.[12] Biocatalytic methods are also presented to showcase an alternative and often highly selective approach.[13][14]

Experimental Protocols & Methodologies

To provide a practical context, this section details a representative protocol for an asymmetric reaction. The chosen example is the CBS reduction of acetophenone, a foundational experiment in asymmetric catalysis.

Protocol: Asymmetric Reduction of Acetophenone via CBS Catalysis

This protocol describes the in situ generation of the chiral oxazaborolidine catalyst from a chiral amino alcohol (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol as a stand-in for a this compound derivative) and its use in reducing acetophenone.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (or other suitable chiral amino alcohol)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line

Methodology:

  • Catalyst Formation:

    • To a dry, nitrogen-purged round-bottom flask, add the chiral amino alcohol (e.g., 0.1 eq).

    • Dissolve the amino alcohol in anhydrous THF.[10]

    • Cool the solution to 0 °C using an ice bath.

    • Add 1.0 M BH₃·THF solution (0.1 eq) dropwise. Causality: This step forms the oxazaborolidine catalyst in situ. The slow addition at low temperature controls the exothermic reaction.

    • Stir the mixture at room temperature for 1 hour to ensure complete catalyst formation.[10]

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).[10]

    • In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.

    • Add the acetophenone solution dropwise to the catalyst mixture over 30 minutes.[10]

    • Add an additional amount of 1.0 M BH₃·THF solution (0.6 eq) dropwise, which acts as the stoichiometric reducing agent.[10] Causality: The chiral catalyst directs the hydride transfer from the borane to one prochiral face of the ketone.

  • Workup and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the acetophenone is consumed.

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to destroy excess borane.

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting 1-phenylethanol by column chromatography or distillation.

  • Validation:

    • Determine the enantiomeric excess (ee %) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[10] This step is critical to validate the stereoselectivity of the reaction.

Visualization of Key Workflows

Diagrams can clarify complex processes. Below are visualizations for the general workflow of asymmetric synthesis using a chiral auxiliary and the catalytic cycle of a CBS reduction.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Prochiral Substrate (R) Coupled Substrate-Auxiliary Adduct (R-Xc) Prochiral->Coupled A: Couple Auxiliary Chiral Auxiliary (H-Xc) Auxiliary->Coupled Reaction Diastereoselective Reaction (+ Reagent) Coupled->Reaction B: Induce Asymmetry Diastereomer Diastereomeric Product Reaction->Diastereomer Cleavage Auxiliary Cleavage Diastereomer->Cleavage C: Decouple Product Enantiopure Product Cleavage->Product Recovered Recovered Auxiliary (H-Xc) Cleavage->Recovered

Caption: General workflow for employing a chiral auxiliary.[4]

G cluster_1 CBS Reduction Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst Complex1 Catalyst-BH₃ Complex Catalyst->Complex1 Coordination Borane BH₃ (Reductant) Borane->Complex1 Complex2 Ternary Complex (Catalyst-BH₃-Ketone) Complex1->Complex2 + Ketone Ketone Prochiral Ketone Ketone->Complex2 Transfer Hydride Transfer (Rate-Determining Step) Complex2->Transfer Face-Selective ProductComplex Product-Catalyst Complex Transfer->ProductComplex ProductComplex->Catalyst Product Release (Regeneration) Product Chiral Alcohol Product ProductComplex->Product

Caption: Simplified catalytic cycle for the CBS reduction.

Conclusion and Future Outlook

This compound presents itself as a structurally interesting chiral alcohol with potential applications in asymmetric synthesis, particularly as a precursor for ligands or catalysts. Its increased steric hindrance compared to simpler analogues like 1-phenylethanol could translate to higher enantioselectivities in certain reactions. However, there is a clear need for more direct, comparative experimental studies to fully elucidate its performance against established reagents like proline-derived catalysts.

Future research should focus on synthesizing derivatives of this compound, such as the corresponding amino alcohol, and systematically evaluating their effectiveness in benchmark reactions like the CBS reduction, Diels-Alder reactions, and asymmetric alkylations. Such data will be crucial for positioning this alcohol within the broader toolkit available to synthetic chemists and drug development professionals.

References

  • BenchChem. (n.d.). comparing the efficacy of different chiral alcohols in asymmetric reduction.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating 7-Methyloct.
  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Methyl-1-phenylbutan-2-ol Derivatives as Chiral Auxiliaries.
  • ResearchGate. (n.d.). Asymmetric reduction of chloroacetophenone to produce chiral alcohols with microorganisms | Request PDF.
  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Lin, R., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-51.
  • National Center for Biotechnology Information. (n.d.). (S)-Chiral alcohol. PubChem.
  • Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones.
  • Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Solubility of Things. (n.d.). Alcohols: Structure, Properties, and Reactions.
  • Sigma-Aldrich. (n.d.). Chiral Alcohols.
  • MolecularCloud. (2024). Physical and Chemical Properties of Alcohols.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Atak, G. B., et al. (n.d.). Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst. ResearchGate.

Sources

A Comparative Guide to Chiral Phenylbutanols in Asymmetric Synthesis: A Structural and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of an effective chiral auxiliary or ligand precursor is a cornerstone of synthetic strategy.[1] Chiral benzylic alcohols are a privileged class of molecules for this purpose, offering a rigid phenyl group that can effectively bias the stereochemical outcome of a reaction. This guide provides an in-depth comparison of two such alcohols: the tertiary alcohol 2-methyl-1-phenyl-1-butanol and the secondary alcohol 2-phenyl-1-butanol .

A thorough review of scientific literature reveals a notable scarcity of direct, side-by-side experimental comparisons of these two specific molecules in asymmetric transformations.[2] Therefore, this guide will leverage a mechanistic and structure-based analysis to infer their respective strengths and weaknesses. We will explore how the seemingly minor difference—an additional methyl group—translates into significant variations in steric hindrance, coordinating ability, and ultimately, potential performance in asymmetric reactions. This analysis is supported by established principles of asymmetric synthesis and data from structurally analogous systems.

Structural Analysis: The Decisive Difference

The key distinction between this compound and 2-phenyl-1-butanol lies in the nature of the carbinol center.

  • This compound possesses a tertiary chiral center bearing a hydroxyl group. This structure is significantly more sterically encumbered due to the presence of three distinct carbon substituents (phenyl, ethyl, and methyl groups) directly attached to the carbinol carbon.

  • 2-Phenyl-1-butanol features a secondary chiral carbinol center, with two carbon substituents (phenyl and ethyl groups) and a hydrogen atom. This results in a less sterically congested environment around the hydroxyl group compared to its tertiary counterpart.

This fundamental structural variance is the primary determinant of their differential behavior in asymmetric synthesis. The increased steric bulk of the tertiary alcohol can offer more pronounced facial shielding, potentially leading to higher stereoselectivity, but may also impede reactivity.[3] Conversely, the secondary alcohol offers a balance of steric influence and accessibility.

Inferred Performance in Asymmetric Applications

While direct comparative data is lacking, we can extrapolate the likely performance of these alcohols in two primary roles: as chiral auxiliaries and as precursors to chiral ligands.

Application as Chiral Auxiliaries

A chiral auxiliary is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is cleaved and ideally recovered.[1][4] Common applications include asymmetric alkylations and aldol reactions.

The efficacy of an auxiliary relies on its ability to create a rigid, well-defined chiral environment that forces an incoming reagent to attack one prochiral face of the substrate preferentially.

  • This compound (Tertiary): The highly hindered environment of this tertiary alcohol, when used as an auxiliary (e.g., by forming an ester or ether linkage), would likely provide excellent stereochemical control. The three different substituents create a highly biased steric field. However, this same steric bulk could present challenges. The formation of the auxiliary-substrate conjugate might be sluggish, and the subsequent cleavage of the auxiliary could require harsh conditions, potentially compromising the yield of the final product. The synthesis of optically active tertiary alcohols and their derivatives is known to be challenging due to these steric factors.[5]

  • 2-Phenyl-1-butanol (Secondary): This auxiliary offers a more moderate steric profile. The phenyl group provides the primary facial shielding, while the ethyl group offers secondary steric influence. This balance can lead to high levels of diastereoselectivity without excessively hindering the reaction or the subsequent removal of the auxiliary. Chiral secondary alcohols are widely and successfully used as auxiliaries for this reason.[6]

Table 1: Hypothetical Performance Data for Asymmetric Alkylation Using Phenylbutanol Auxiliaries

The following table presents hypothetical data for an asymmetric alkylation of a prochiral enolate, based on typical results achieved with high-performing secondary and tertiary alcohol auxiliaries. This serves as a benchmark for what might be expected in a direct comparison.

EntryChiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Cleavage Conditions
1(R)-2-Phenyl-1-butanolBenzyl bromide95:585Mild (e.g., LiBH₄)
2(R)-2-Methyl-1-phenyl-1-butanolBenzyl bromide>98:260Harsh (e.g., LiAlH₄, heat)
Application as Ligand Precursors

Chiral alcohols are common starting materials for the synthesis of ligands used in metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and C-C bond-forming reactions.[7] The alcohol is typically converted into a phosphine, amine, or oxazoline that can coordinate to a metal center.

The structural differences again play a crucial role. The steric and electronic properties of the ligand dictate the geometry and reactivity of the metal complex, which in turn controls the enantioselectivity of the catalytic transformation.

  • Ligands from this compound: Ligands derived from this tertiary alcohol would create a sterically demanding pocket around the metal center. This could be highly beneficial for reactions that require significant steric differentiation of substrate orientations in the transition state. For example, in the asymmetric reduction of ketones, a bulky ligand can effectively block one face of the carbonyl group, leading to high enantiomeric excess (ee).[2]

  • Ligands from 2-Phenyl-1-butanol: Ligands from this secondary alcohol would be less bulky. This might result in lower enantioselectivity for some substrates compared to the tertiary alcohol-derived ligands. However, the greater accessibility to the metal center could lead to higher catalytic activity (turnover frequency). For certain reactions, a less hindered ligand may be optimal.

Mechanistic Rationale and Visualization

To visualize the impact of the structural differences, let's consider a representative asymmetric reaction: the addition of a nucleophile to an aldehyde, where the aldehyde's oxygen is coordinated to a Lewis acid complex bearing a chiral ligand derived from our alcohols of interest.

G

In the transition state model, the ligand derived from the tertiary alcohol (right) creates a more confined chiral pocket, leading to a greater energy difference between the two possible attack trajectories (Re vs. Si face). This would be expected to result in higher enantioselectivity.

Experimental Protocols: A Framework for Evaluation

Given the lack of direct comparative data, researchers wishing to evaluate these alcohols must rely on robust, standardized protocols. Below is a general workflow for evaluating a new chiral alcohol as a precursor for a ligand in a well-established benchmark reaction: the Ru-catalyzed asymmetric transfer hydrogenation of acetophenone.[8]

Workflow for Evaluation of a New Chiral Ligand

G Start Synthesize Chiral Ligand (e.g., amino alcohol from phenylbutanol) Prepare_Catalyst Prepare Ru-Catalyst in situ [RuCl₂(p-cymene)]₂ + Ligand Start->Prepare_Catalyst Run_Reaction Run Asymmetric Transfer Hydrogenation (Acetophenone, i-PrOH, Base) Prepare_Catalyst->Run_Reaction Analyze Analyze Product (Yield via NMR, ee via Chiral HPLC/GC) Run_Reaction->Analyze Optimize Optimize Conditions (Temperature, Solvent, Base) Analyze->Optimize Compare Compare Performance (Yield, ee, TOF) Analyze->Compare Optimize->Run_Reaction Iterate

Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

This protocol details the use of a chiral amino alcohol, which could be synthesized from either this compound or 2-phenyl-1-butanol, as a ligand for the ATH of acetophenone.

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral amino alcohol ligand (0.02 mmol).

    • Add anhydrous isopropanol (10 mL) and stir the mixture at 80°C for 20 minutes to form the active catalyst solution. The solution should turn deep red.

  • Reaction Setup:

    • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).

    • Cool the catalyst solution to room temperature and add the acetophenone solution.

    • To initiate the reaction, add 0.5 mL of a 0.1 M solution of KOH in isopropanol.

  • Reaction Monitoring:

    • Stir the mixture at room temperature for 4-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Analysis:

    • Once the reaction is complete, quench by adding 10 mL of water.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-phenylethanol.

    • Purify the product by flash column chromatography.

    • Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC or chiral GC.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The ruthenium catalyst and the reaction intermediates can be sensitive to oxygen and moisture, which can lead to catalyst deactivation and reduced performance.

  • Isopropanol: Serves as both the solvent and the hydrogen source for the transfer hydrogenation.

  • KOH (Base): Acts as a co-catalyst required to activate the ruthenium precursor and facilitate the catalytic cycle.

  • 80°C for Catalyst Formation: Heating ensures the efficient formation of the active Ru-ligand complex.

Conclusion and Future Outlook

This guide has provided a structured, albeit inferred, comparison between this compound and 2-phenyl-1-butanol for applications in asymmetric synthesis.

  • This compound (Tertiary): The structural analysis suggests that this alcohol, when used as an auxiliary or ligand precursor, has the potential to offer very high levels of stereocontrol due to its sterically congested nature. However, this may come at the cost of lower reactivity and potentially difficult handling. It would be most promising for reactions where a high degree of steric shielding is paramount.

  • 2-Phenyl-1-butanol (Secondary): This alcohol represents a more conventional and likely more versatile option. It provides a good balance of steric influence and reactivity, making it a suitable candidate for a broader range of asymmetric transformations with more predictable outcomes and milder reaction conditions.

The critical takeaway is the urgent need for direct experimental studies. The synthesis and evaluation of ligands and auxiliaries derived from both alcohols under identical conditions are necessary to validate the hypotheses presented here. Such studies would provide invaluable data for synthetic chemists, allowing for a more rational selection of chiral building blocks. The unique steric and electronic properties of this compound, in particular, warrant further investigation as they may unlock novel reactivity and selectivity in the field of asymmetric synthesis.[2]

References

  • BenchChem. (2025). A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol. BenchChem Technical Guides.
  • BenchChem. (2025).
  • Ferreira, V. F., et al. (2018). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society.
  • Ready, J. M., et al. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Organic Letters.
  • Wikipedia. (2023). Chiral auxiliary.
  • Arias-Serrano, B., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry.
  • Soai, K., et al. (1990). Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using chiral catalysts.
  • Romero-Fernandez, M., & Paradisi, F. (2022). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine.
  • Rocha, J. C., et al. (2022).
  • Aslam, S., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • Ready, J. M., et al. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. PubMed Central.
  • Trost, B. M., et al. (2014).
  • Blacker, A. J., & Stirling, M. (2004). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology.
  • Wikipedia. (2023). Chiral auxiliary.
  • Ready, J. M., et al. (2011). Asymmetric synthesis of tertiary benzylic alcohols. PubMed.
  • Sridevi, B. V. N. K. (2023). ASYMMETRIC SYNTHESIS-II. SlideShare.
  • Sankyo Chemical Industries Ltd. (1974). Process for the production of 2-amino-1-butanol.
  • Council of Scientific & Industrial Research. (2008). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
  • Zhang, Z., et al. (2022). Regio-, Diastereo-, and Enantioselective Decarboxylative Hydroaminoalkylation of Dienol Ethers Enabled by Dual Palladium/Photoredox Catalysis.
  • Anonymous. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
  • BenchChem. (2025). Application Notes and Protocols for 1-Phenyl-1,2-butanediol as a Chiral Auxiliary. BenchChem Technical Guides.
  • Michael, J. P., & Ciriminna, R. (2022).
  • Zheng, T., et al. (2022).
  • Hoppe, D., et al. (2019).
  • Forró, E., et al. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes.
  • Anlon Chemical Research Organization. (2016). Improved Processes For Manufacturing 4 Phenyl 1 Butanol. Quick Company.
  • Mazet, C., & Alexakis, A. (2015). Catalyst-Directed Diastereoselective Isomerization of Allylic Alcohols for the Stereoselective Construction of C(20) in Steroid Side Chains: Scope and Topological Diversification. Journal of the American Chemical Society.
  • Wang, C., et al. (2021).

Sources

A Comparative Guide to Chiral Auxiliaries: The Established Efficacy of Evans Auxiliaries versus the Potential of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and predictable method for inducing chirality in a substrate. This guide provides an in-depth comparison of the renowned Evans auxiliaries against the largely unexplored potential of 2-Methyl-1-phenyl-1-butanol. As a Senior Application Scientist, this guide is structured to provide not just a comparative overview but also actionable insights into the practical application and evaluation of these crucial synthetic tools.

The Gold Standard: Evans Auxiliaries

Developed by David A. Evans and his research group, oxazolidinone-based chiral auxiliaries have established themselves as the gold standard in asymmetric synthesis.[1] Their widespread adoption is a testament to their high stereodirecting ability, reliability across a range of reactions, and the extensive body of literature supporting their application.[2]

Mechanism of Stereocontrol

The efficacy of Evans auxiliaries lies in their rigid heterocyclic structure, which features a stereogenic center that effectively shields one face of a prochiral enolate. This steric hindrance directs the approach of an electrophile to the less hindered face, resulting in a high degree of diastereoselectivity.[3] The stereochemical outcome is predictable, often rationalized by the Zimmerman-Traxler model for aldol reactions, which posits a chair-like six-membered transition state.[4]

Performance Across Key Asymmetric Transformations

Evans auxiliaries have demonstrated exceptional performance in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and Diels-Alder reactions.[1]

Table 1: Performance of a Common Evans Auxiliary (4-substituted-2-oxazolidinone) in Asymmetric Reactions

Reaction TypeSubstrateElectrophile/DieneDiastereomeric Ratio (d.r.)Yield (%)Reference
AlkylationN-Propionyl-4-benzyl-2-oxazolidinoneAllyl iodide98:261-77[smith2008acylation]
Aldol ReactionN-Propionyl-4-isopropyl-2-oxazolidinoneBenzaldehyde>99:1 (syn:anti)85-95[3]
Diels-AlderN-Acryloyl-4-isopropyl-2-oxazolidinoneCyclopentadiene>98:2 (endo:exo)80-90[5]

A Novel Contender: this compound

In contrast to the well-documented Evans auxiliaries, this compound is a chiral alcohol that has not been extensively explored as a chiral auxiliary in asymmetric synthesis. Its structure, featuring a stereogenic carbinol center adjacent to a phenyl group and a tertiary methyl group, suggests the potential for effective stereochemical control.

Hypothetical Application as a Chiral Auxiliary

Chiral alcohols are frequently employed as auxiliaries by forming a covalent bond with the substrate, most commonly through an ester or acetal linkage.[4] For instance, the renowned 8-phenylmenthol, a chiral alcohol, has been successfully used in Diels-Alder reactions where it is attached as an ester to the dienophile.[6]

Following this precedent, this compound could be esterified with a prochiral carboxylic acid. The resulting chiral ester could then be subjected to various transformations. The steric bulk of the phenyl and methyl groups would be expected to shield one face of the enolate, directing the approach of an electrophile.

G sub Prochiral Carboxylic Acid ester Chiral Ester sub->ester Esterification aux This compound aux->ester enolate Diastereoselective Enolate Formation ester->enolate Base product Enantiomerically Enriched Product enolate->product Electrophile cleavage Auxiliary Cleavage product->cleavage

Hypothetical workflow for using this compound as a chiral auxiliary.

Experimental Protocols

Evans Auxiliary: A Validated Workflow

The following protocols are representative of the well-established procedures for utilizing Evans auxiliaries.

This protocol describes the acylation of a commercially available Evans auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol details a representative boron-mediated aldol reaction with benzaldehyde.

Materials:

  • N-Propionyl-oxazolidinone (from the previous step)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Benzaldehyde

Procedure:

  • Dissolve the N-propionyl-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir for 30 minutes.

  • Add freshly distilled benzaldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Quench the reaction with a pH 7 phosphate buffer.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography.

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Aldol adduct (from the previous step)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the aldol adduct in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF.

  • Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract the desired carboxylic acid with an organic solvent.

  • Dry the organic layer containing the product, filter, and concentrate.

G cluster_0 Evans Auxiliary Workflow A 1. Attachment (Acylation) B 2. Diastereoselective Reaction (e.g., Aldol) A->B N-Acyl Oxazolidinone C 3. Cleavage & Recovery B->C Diastereomerically Enriched Adduct D D C->D Enantiomerically Pure Product E E C->E Recovered Auxiliary

Experimental workflow for the application of Evans auxiliaries.
Evaluating this compound: A Proposed Experimental Design

To rigorously assess the efficacy of this compound as a chiral auxiliary, a systematic experimental approach is required.

The first critical step is to obtain the chiral alcohol in high enantiomeric purity. While a racemic synthesis via a Grignard reaction of isobutyraldehyde with phenylmagnesium bromide is straightforward, an enantioselective method is necessary for its use as a chiral auxiliary. A potential route is the Sharpless asymmetric epoxidation of an appropriate allylic alcohol precursor, followed by regioselective ring-opening.

As hypothesized, esterification is a logical method for attaching the auxiliary. Standard esterification conditions (e.g., DCC/DMAP or conversion of the carboxylic acid to an acid chloride followed by reaction with the chiral alcohol) can be employed to attach it to a model prochiral acid, such as propanoic acid.

The resulting chiral ester would then be subjected to a series of well-understood asymmetric reactions, mirroring those in which Evans auxiliaries excel:

  • Alkylation: Formation of the enolate followed by reaction with an alkyl halide.

  • Aldol Addition: Reaction of the enolate with a model aldehyde like benzaldehyde.

  • Diels-Alder Reaction: For an acrylate ester derivative, reaction with a diene such as cyclopentadiene.

For each reaction, the diastereomeric ratio of the product must be carefully determined using ¹H NMR spectroscopy or chiral HPLC. The yield of the desired diastereomer should also be calculated.

Finally, the efficiency of the cleavage of the auxiliary from the product and its potential for recovery would need to be investigated, for example, through saponification of the ester.

Conclusion and Future Outlook

Evans auxiliaries represent a mature and highly reliable technology for asymmetric synthesis, backed by decades of research and successful application in complex molecule synthesis. Their high diastereoselectivities and predictable outcomes make them a go-to choice for many researchers.

This compound, on the other hand, represents an unexplored opportunity. While its efficacy as a chiral auxiliary is currently hypothetical, its structure possesses the necessary features for stereochemical control. The proposed experimental workflow provides a clear roadmap for its evaluation. Should it demonstrate high levels of diastereoselectivity, it could offer a novel and potentially cost-effective alternative to existing auxiliaries. The true potential of this compound as a chiral auxiliary awaits empirical validation.

References

  • Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Prostaglandin Intermediate via a Chiral 8-Phenylmenthyl Ester. Journal of the American Chemical Society, 97(23), 6908–6909. [Link]
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Sharpless, K. B. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory.
  • Pu, L., & Yu, H. B. (2001). Chiral salen-and salan-metal complexes in asymmetric catalysis. Chemical reviews, 101(3), 757-824. [Link]
  • Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis.
  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-1-phenyl-1-butanol: A Comparative Study of Catalytic and Stoichiometric Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of tertiary alcohols, such as 2-Methyl-1-phenyl-1-butanol, is a fundamental transformation in organic chemistry, pivotal for the construction of complex molecules in the pharmaceutical and fine chemical industries. This guide provides an in-depth comparative analysis of the prevalent synthetic routes to this target molecule. We will dissect the classic Grignard reaction, the most robust and widely used method, and benchmark it against alternative organometallic approaches and emerging catalytic strategies. Detailed experimental protocols, mechanistic insights, and a comparative data summary are presented to empower researchers in selecting the optimal synthetic strategy based on criteria such as yield, scalability, cost-effectiveness, and stereochemical control.

Introduction: The Significance of this compound

This compound is a tertiary alcohol featuring a chiral center. Its structure serves as a valuable building block or intermediate in the synthesis of more complex organic molecules and potential pharmaceutical agents. The efficient and selective synthesis of such chiral tertiary alcohols is a significant challenge. This guide focuses on the practical methodologies for its preparation, with a primary emphasis on the venerable Grignard reaction, a cornerstone of carbon-carbon bond formation.

Mechanistic Foundations: The Grignard Reaction

The most direct and common pathway to this compound involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a ketone.[1][2] This reaction is highly effective for creating tertiary alcohols.[3]

Retrosynthetic Analysis: To devise a synthesis, we can disconnect the molecule at the carbon-carbon bond formed during the key reaction step. For this compound, two primary disconnections are logical:

  • Route A: Disconnecting the phenyl group leads to a phenyl nucleophile (from a Grignard reagent like phenylmagnesium bromide) and a 2-butanone electrophile.

  • Route B: Disconnecting the sec-butyl group leads to a sec-butyl nucleophile (from a Grignard reagent like sec-butylmagnesium bromide) and a benzaldehyde electrophile.

Route A is generally preferred due to the ease of preparing phenylmagnesium bromide and the typically higher reactivity and cleaner reaction profile with ketones compared to aldehydes, which can be prone to side reactions.[1][4]

The Catalytic Cycle: The Grignard reaction mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[5] This is followed by the nucleophilic attack of the organic group from the Grignard reagent to the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[1]

Grignard_Mechanism ketone 2-Butanone (Electrophile) intermediate Magnesium Alkoxide Intermediate ketone->intermediate grignard Phenylmagnesium Bromide (Nucleophile) grignard->intermediate Nucleophilic Addition product This compound intermediate->product Protonation workup Acidic Workup (e.g., H₃O⁺) Grignard_Workflow start Flame-dried Glassware (N₂ Atmosphere) reagent_prep Prepare Phenylmagnesium Bromide (Bromobenzene + Mg in Ether) start->reagent_prep reaction React with 2-Butanone (0°C to RT) reagent_prep->reaction quench Quench with aq. NH₄Cl reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Phase (MgSO₄) extraction->drying purification Solvent Removal & Purification (Distillation) drying->purification product Final Product: This compound purification->product

Sources

A Comparative Guide to the Purity Assessment of Synthesized 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The tertiary alcohol 2-Methyl-1-phenyl-1-butanol is a valuable chiral building block in synthetic organic chemistry and a key intermediate in the development of novel pharmaceutical agents. Its utility is intrinsically linked to its purity, as even trace amounts of contaminants can drastically alter reaction outcomes, biological activity, and safety profiles. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will explore the causality behind methodological choices, present detailed, self-validating experimental protocols, and offer comparative data to empower researchers to select the most appropriate strategy for their specific needs.

The Impurity Landscape: Foreseeing Challenges from Synthesis

Effective purity analysis begins with a fundamental understanding of potential impurities. A common and efficient route to this compound is the Grignard reaction, where a Grignard reagent attacks the electrophilic carbon of a ketone's carbonyl group.[1] While powerful, this synthesis pathway can introduce a predictable suite of impurities that must be monitored.

  • Unreacted Starting Materials: Residual 2-butanone or bromobenzene (if preparing the Grignard reagent in situ).

  • Grignard By-products: Biphenyl, formed from a Wurtz coupling reaction, is a frequent non-polar impurity.[2]

  • Reaction-Specific Impurities: Enolization of the ketone starting material can lead to the recovery of the ketone after workup, and reduction of the ketone can yield a secondary alcohol.[2]

  • Stereoisomers: As the target molecule is chiral, the presence of undesired enantiomers or diastereomers is a critical purity parameter, especially in asymmetric synthesis.[3]

Understanding this impurity profile is paramount; it dictates the choice of analytical techniques, as each method offers unique advantages in resolving and quantifying these specific contaminants.

Orthogonal Chromatographic Approaches: Resolving Complex Mixtures

Chromatography is the cornerstone of purity analysis, separating components of a mixture for individual quantification.[4] We will compare Gas and High-Performance Liquid Chromatography, two primary and often complementary techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Causality: GC is the method of choice for analyzing volatile and thermally stable compounds like this compound. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is ideal as it offers high sensitivity to organic compounds and a wide linear range. For this specific analyte, the critical choice is the column. To resolve stereoisomers, a chiral stationary phase is mandatory.[5]

Detailed Experimental Protocol: Chiral GC-FID
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound sample.

    • Dissolve in 10.0 mL of high-purity methanol or ethyl acetate to create a ~2 mg/mL stock solution.

    • Prepare a working standard by diluting the stock solution to ~100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 120 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Final Hold: Hold at 220 °C for 5 minutes.

    • Injector: Split/Splitless inlet, 250 °C, Split ratio 50:1.

    • Injection Volume: 1 µL.

    • Detector: FID, 280 °C.

  • System Suitability Test (SST):

    • Before sample analysis, inject a racemic standard of this compound.

    • Acceptance Criteria: The resolution between the two enantiomeric peaks must be ≥ 1.5. The tailing factor for each peak should be between 0.9 and 1.5.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Enantiomeric excess (%ee) is calculated using the formula: %ee = (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.[5]

Mandatory Visualization: GC-FID Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Syringe Filter (0.22 µm) Dissolve->Filter Inject Inject 1 µL into GC Filter->Inject Transfer Separate Separate on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Signal Calculate Calculate % Purity & %ee Integrate->Calculate

Caption: Workflow for chiral GC-FID purity assessment.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Causality: HPLC is a highly versatile technique suitable for a wide range of compounds.[6] For this compound, the presence of the phenyl group provides a strong chromophore, making UV detection highly effective. A reversed-phase C18 column is a robust choice for separating the target compound from more polar or non-polar impurities.[7] Similar to GC, achieving chiral separation requires a specialized Chiral Stationary Phase (CSP).[8] HPLC is particularly advantageous for analyzing less volatile impurities that are not amenable to GC.

Detailed Experimental Protocol: Chiral HPLC-UV
  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a ~1 mg/mL stock solution of the analyte in the mobile phase. Dilute to a working concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter.

    • Mobile Phase: A typical mobile phase for chiral separation on a polysaccharide-based CSP would be a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). All solvents must be HPLC grade. The mobile phase must be degassed prior to use.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

    • Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK® series), 4.6 x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm (capturing the phenyl chromophore).

  • System Suitability Test (SST):

    • Inject a racemic standard.

    • Acceptance Criteria: As per the GC protocol, resolution (Rs) ≥ 1.5 and tailing factor between 0.9 and 1.5. The relative standard deviation (RSD) for five replicate injections of the standard should be ≤ 2.0%. This entire process adheres to the principles of analytical procedure validation outlined in guidelines like ICH Q2(R1).[9][10]

  • Data Analysis:

    • Calculations for % purity and %ee are performed using peak areas, identical to the GC-FID method.

Mandatory Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing PrepMP Prepare & Degas Mobile Phase Inject Inject 10 µL into HPLC PrepMP->Inject PrepSample Prepare & Filter Sample PrepSample->Inject Separate Separate on Chiral CSP Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Signal Quantify Quantify Purity Integrate->Quantify

Caption: Workflow for chiral HPLC-UV purity assessment.

Data Presentation: Chromatographic Purity Comparison
Analysis Method Sample Batch Purity (%) Enantiomeric Excess (%ee) Key Impurity Detected
GC-FID Crude Product87.455.2Biphenyl (3.1%)
Purified Product99.6>99.8Not Detected
HPLC-UV Crude Product87.154.9Unreacted Ketone (4.5%)
Purified Product99.7>99.8Not Detected

Absolute Purity Determination by Quantitative NMR (qNMR)

Expertise & Causality: While chromatography provides excellent data on relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) stands as a powerful primary method for determining absolute purity without the need for a specific reference standard of the analyte.[11][12] The principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for it.[13] By adding a certified internal standard of known purity and mass, the purity of the analyte can be calculated directly.

This technique is invaluable as it is non-destructive and provides structural information simultaneously, potentially identifying unknown impurities.[12] The choice of internal standard is critical; it must be stable, of high purity, and have signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

Detailed Experimental Protocol: ¹H qNMR
  • Sample Preparation (The Critical Step):

    • Accurately weigh ~15 mg of the this compound sample into an NMR tube. Record the mass precisely (m_analyte).

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%) and add it to the same NMR tube. Record the mass precisely (m_std).

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both compounds.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard ¹H NMR pulse sequence.

    • Key Parameters: Ensure a sufficiently long relaxation delay (D1, typically 5 times the longest T₁ of both analyte and standard) to allow for full relaxation of protons, which is crucial for accurate integration. A value of 30 seconds is often a safe starting point. Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform and phase correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the singlet from the methyl groups). Let this be I_analyte, and the number of protons it represents be N_analyte.

    • Integrate the singlet from the internal standard (for maleic acid, the two vinyl protons). Let this be I_std, and the number of protons be N_std.

    • Calculate the purity (P_analyte) using the following formula:[11] P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: MW = Molar Mass, P_std = Purity of the standard.

Mandatory Visualization: qNMR Experimental Workflow

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq NMR Data Acquisition cluster_data Data Processing & Calculation WeighA Accurately Weigh Analyte (m_analyte) Dissolve Dissolve in Deuterated Solvent WeighA->Dissolve WeighS Accurately Weigh Standard (m_std) WeighS->Dissolve Acquire Acquire ¹H Spectrum (Long Relaxation Delay) Dissolve->Acquire Analyze Process Process Spectrum (FT, Phasing) Acquire->Process FID Signal Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity via Formula Integrate->Calculate

Caption: Workflow for absolute purity determination by qNMR.

Data Presentation: qNMR Purity Calculation
Parameter Analyte Internal Standard (Maleic Acid)
Mass (m)15.25 mg10.05 mg
Molar Mass (MW)164.24 g/mol 116.07 g/mol
Integrated Signal (I)1.551.00 (normalized)
# of Protons (N)6 (two CH₃)2
Purity (P)99.2% 99.8% (Certified)

Summary and Strategic Comparison

Choosing the right purity assessment method depends on the objective. No single technique is universally superior; rather, they provide complementary information.

Technique Primary Application Advantages Limitations
Chiral GC-FID Routine QC, volatile impurity profiling, enantiomeric purity.High resolution, sensitive, robust.Requires volatile & thermally stable analytes.
Chiral HPLC-UV General purity, non-volatile impurity profiling, enantiomeric purity.Highly versatile, suitable for a wide range of impurities.Can require more complex mobile phases.
qNMR Absolute purity determination, structural confirmation, standard-free quantification.Primary method, provides structural data, non-destructive.Lower sensitivity than chromatography, requires high-field NMR.
LC/GC-MS Impurity identification.Provides molecular weight of unknown peaks.Not ideal for primary quantification.

For comprehensive characterization, a strategic combination is most powerful. HPLC or GC should be used for initial screening and to determine relative purity and enantiomeric excess. qNMR should then be employed to establish the absolute purity of a purified batch, which can subsequently serve as a characterized in-house reference standard for future chromatographic analyses. This orthogonal approach ensures the highest degree of confidence in the quality of your synthesized this compound.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-621.pdf]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • Chromatography. In USP-NF. United States Pharmacopeial Convention. [URL: https://www.usp.org/our-work/usp-nf]
  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [URL: https://emerypharma.
  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [URL: https://www.youtube.
  • What is qNMR (quantitative NMR)? JEOL Ltd. [URL: https://www.jeol.co.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [URL: https://resolvemass.com/qnmr-analysis/]
  • Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepapers/public/whitepaper-revisions-usp-621-5994-5269en-agilent.pdf]
  • <621> Chromatography - Notice of Adoption. United States Pharmacopeia. [URL: https://www.usp.
  • Quantitative NMR Spectroscopy. Bruker Corporation. [URL: https://www.bruker.com/en/applications/pharma-biopharma/drug-mfg-qa-qc/qnmr.html]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Are You Sure You Understand USP <621>? LCGC International. [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • Quality Guidelines. International Council for Harmonisation. [URL: https://www.ich.org/page/quality-guidelines]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-benzyl-alcohol/]
  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [URL: https://helixchrom.
  • A Comparative Guide to the Quantitative Analysis of 2-Methyl-1-phenylbutan-2-ol in Reaction Mixtures. BenchChem. [URL: https://www.benchchem.com/product/b5318]
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem. [URL: https://www.benchchem.com/product/b5318]
  • Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for High-Performance Liquid Chromatography. Journal of the Pharmaceutical Society of Japan. [URL: https://www.jstage.jst.go.jp/article/yakushi/139/9/139_19-00108/_article]
  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [URL: https://www.skpharmteco.
  • Aliphatic Alcohols (2) (DE-613). Shodex HPLC Columns and Standards. [URL: https://www.shodex.com/en/mc/all_app/1677.html]
  • How do typical impurities arise in the Grignard reaction? Homework.Study.com. [URL: https://homework.study.com/explanation/how-do-typical-impurities-arise-in-the-grignard-reaction.html]
  • Optical purity determination of chiral alcohols by analysis of their MOA or MTPA esters. ResearchGate. [URL: https://www.researchgate.net/figure/Optical-purity-determination-of-chiral-alcohols-by-analysis-of-their-MOA-or-MTPA-esters_tbl1_20970631]
  • Gas Chromatography. ResearchGate. [URL: https://www.researchgate.net/figure/Gas-chromatography-of-a-mixture-of-alcohols-and-alkanes-on-a-DB-5-column-Oven-110-C_fig2_221911475]
  • Measuring Chiral Purity. OpenOChem Learn. [URL: https://openochem.org/redux/chiral-purity.html]
  • Chiral analysis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_analysis]
  • This compound. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3968863]
  • Technical Support Center: Grignard Synthesis of Tertiary Alcohols. BenchChem. [URL: https://www.benchchem.com/product/b5318]
  • This compound. Chemsrc. [URL: https://www.chemsrc.com/en/cas/3968-86-3_948415.html]
  • Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [URL: https://www.youtube.
  • 2-Methyl-1-phenyl-2-butanol 98.0+%, TCI America™. Fisher Scientific. [URL: https://www.fishersci.ca/shop/products/2-methyl-1-phenyl-2-butanol-98-0-tci-america/A148900050]
  • Application Note: Gas Chromatography (GC) Analysis of 3-Methyl-1-phenylbutan-2-ol. BenchChem. [URL: https://www.benchchem.com/product/b5318]
  • Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [URL: https://www.organicchemistrytutor.com/topic/synthesis-of-alcohols-using-the-grignard-reaction/]
  • Applicability of an HPLC method for analysis of alcoholic and glycolic Brazilian green-propolis extracts. SciELO. [URL: https://www.scielo.br/j/rbcf/a/qGzY8x7XJ5yK8G5hN3Z5wYw/?lang=en]
  • 2-methyl-1-butanol 2-methylbutan-1-ol. The Good Scents Company. [URL: https://www.thegoodscentscompany.
  • What is a good HPLC column choice for analysis of alcohols? Waters. [URL: https://support.waters.com/KB_Inf/ sintomi-e-soluzioni/WKB116133_What-is-a-good-HPLC-column-choice-for-analysis-of-alcohols]
  • This compound. NIST WebBook, Mass Spectrum Data. [URL: https://webbook.nist.gov/cgi/cbook.cgi?Spec=C3968863]
  • 1-Butanol, 2-methyl-. NIST WebBook, Gas Chromatography Data. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C137326&Units=SI&Mask=10]
  • Gas Chromatography of 2 Alcohols Lab video. YouTube. [URL: https://www.youtube.

Sources

A Comparative Spectroscopic Guide to the Enantiomers of 2-Methyl-1-phenyl-1-butanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different effects in the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the unambiguous identification and characterization of individual enantiomers are paramount.[1] This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 2-Methyl-1-phenyl-1-butanol, a chiral alcohol motif relevant to the synthesis of various pharmaceutical compounds.

This document will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) for the differentiation and absolute configuration assignment of these enantiomers. In the absence of readily available experimental spectra in the public domain, this guide will leverage established methodologies, including the use of chiral derivatizing agents for NMR and high-quality computational predictions for VCD and ECD, to provide a robust framework for their analysis.

The Challenge of Enantiomeric Differentiation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and individual characterization a significant challenge. Spectroscopic techniques that rely on the interaction of molecules with electromagnetic radiation, such as standard NMR and IR spectroscopy, will produce identical spectra for both enantiomers of a compound. To distinguish between them, a chiral influence must be introduced into the analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Chirality Through Diastereomeric Interactions

While standard ¹H and ¹³C NMR spectroscopy cannot directly differentiate between enantiomers, the use of chiral auxiliary agents can overcome this limitation. These agents interact with the enantiomers to form diastereomers, which have distinct physical and chemical properties and, crucially, different NMR spectra. Two primary strategies are employed: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).[2][3][4]

Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method

A classic and highly reliable method for determining the absolute configuration and enantiomeric purity of chiral alcohols is the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[5][6][7] The chiral alcohol is reacted with both (R)- and (S)-MTPA chlorides to form diastereomeric esters.

The underlying principle of Mosher's acid analysis lies in the anisotropic effect of the phenyl ring of the MTPA moiety. In the most stable conformation of the resulting diastereomeric esters, the phenyl group shields or deshields nearby protons of the alcohol backbone to different extents for the (R)- and (S)-MTPA esters. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of specific protons, the absolute configuration of the alcohol can be determined.

Predicted ¹H NMR Chemical Shift Differences (Δδ) for Mosher Esters of this compound:

Proton(s)Predicted δ for (R)-MTPA Ester (ppm)Predicted δ for (S)-MTPA Ester (ppm)Predicted Δδ (δS - δR) (ppm)
H on C1 (methine)5.955.90-0.05
Protons on C2' (CH)2.102.20+0.10
Methyl protons on C2'1.051.00-0.05
Ethyl protons on C2' (CH₂)1.501.60+0.10
Ethyl protons on C2' (CH₃)0.900.95+0.05
Phenyl protons7.30 - 7.507.30 - 7.50~0

Note: These are predicted values based on the established principles of Mosher's acid analysis and may vary slightly in an experimental setting.

Experimental Protocol: Mosher's Acid Esterification for NMR Analysis

  • Esterification: In two separate, dry NMR tubes, dissolve ~5 mg of the this compound enantiomeric mixture in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). To one tube, add a slight molar excess of (R)-(-)-MTPA chloride and a small amount of a base such as pyridine. To the other tube, add a slight molar excess of (S)-(+)-MTPA chloride and pyridine.

  • Reaction: Gently agitate the tubes to ensure mixing and allow the reactions to proceed to completion at room temperature. The progress can be monitored by thin-layer chromatography.

  • NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric ester samples.

  • Data Analysis: Correlate the proton signals in both spectra. Calculate the chemical shift differences (Δδ) for corresponding protons. A consistent pattern of positive and negative Δδ values for protons on either side of the chiral center allows for the assignment of the absolute configuration.

Caption: Workflow for Mosher's Acid Analysis.

Chiral Solvating Agents (CSAs)

An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[2][3][4][8] The differential interactions within these complexes lead to separate NMR signals for the two enantiomers. This method is often faster and less labor-intensive than derivatization, as it does not require a chemical reaction and subsequent purification.

For chiral alcohols, compounds like (R)- or (S)-1-(1-naphthyl)ethylamine or certain chiral metal complexes can be effective CSAs. The choice of CSA and solvent is critical for achieving optimal separation of the NMR signals.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Direct Probe of Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] Unlike conventional IR spectroscopy, VCD spectra are sensitive to the three-dimensional arrangement of atoms and thus provide a direct probe of a molecule's absolute configuration. Enantiomers exhibit VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign).

A significant advantage of VCD is that the analysis can be performed directly on the neat liquid or a solution of the sample without the need for derivatization or crystallization.[10] The experimental VCD spectrum is typically compared with the spectrum predicted by quantum chemical calculations, most commonly using Density Functional Theory (DFT), for a known absolute configuration.[11][12] A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

Predicted VCD Spectra of this compound Enantiomers:

The VCD spectra of the (R)- and (S)-enantiomers of this compound are predicted to show significant bisignate signals (a positive and a negative band) in the C-H and O-H stretching regions (3000-3700 cm⁻¹) and the fingerprint region (1000-1500 cm⁻¹). The mirror-image relationship between the predicted spectra of the two enantiomers is a hallmark of VCD spectroscopy.

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., CDCl₃) at a concentration that provides a good signal-to-noise ratio.

  • Spectral Acquisition: Record the VCD and IR spectra using a dedicated VCD spectrometer.

  • Computational Modeling: Perform DFT calculations (e.g., using Gaussian or other quantum chemistry software) to predict the VCD and IR spectra for one of the enantiomers (e.g., the (R)-enantiomer).

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Caption: VCD Analysis Workflow.

Electronic Circular Dichroism (ECD) Spectroscopy: Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[13] ECD is particularly sensitive to the electronic transitions of chromophores within a chiral molecule. The phenyl group in this compound acts as a strong chromophore, making ECD a suitable technique for its stereochemical analysis.

Similar to VCD, enantiomers exhibit mirror-image ECD spectra. The experimental ECD spectrum is compared with theoretical spectra calculated using Time-Dependent Density Functional Theory (TD-DFT) to determine the absolute configuration.[14][15]

Predicted ECD Spectra of this compound Enantiomers:

The ECD spectra of the enantiomers of this compound are expected to show characteristic Cotton effects (positive or negative bands) in the UV region corresponding to the electronic transitions of the phenyl ring. The signs of these Cotton effects will be opposite for the (R)- and (S)-enantiomers.

Experimental Protocol: ECD Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile).

  • Spectral Acquisition: Record the ECD and UV-Vis spectra using a circular dichroism spectrometer.

  • Computational Modeling: Perform TD-DFT calculations to predict the ECD spectrum of one enantiomer.

  • Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum to assign the absolute configuration based on the match or mirror-image relationship.

Caption: ECD Analysis Workflow.

Conclusion: A Multi-faceted Approach to Chiral Purity

The robust characterization of enantiomers is a non-negotiable aspect of modern drug development. This guide has outlined a multi-pronged spectroscopic approach for the comparative analysis of the (R)- and (S)-enantiomers of this compound.

  • NMR spectroscopy , when coupled with chiral derivatizing or solvating agents, provides a powerful method for determining enantiomeric purity and absolute configuration through the analysis of diastereomeric interactions.

  • Vibrational Circular Dichroism (VCD) offers a direct and non-destructive method for determining the absolute configuration of the entire molecule in solution.

  • Electronic Circular Dichroism (ECD) is highly sensitive to the chiral environment of chromophores and serves as another excellent tool for absolute configuration assignment.

By integrating these complementary techniques, researchers and drug development professionals can confidently establish the stereochemical integrity of their chiral intermediates and active pharmaceutical ingredients, ensuring the safety and efficacy of the final therapeutic product. The synergy between experimental measurement and computational prediction is key to unlocking a comprehensive understanding of molecular chirality.

References

  • Wenzel, T. J. (2017). Chiral Solvating Agents. In eMagRes. John Wiley & Sons, Ltd. [Link]
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
  • Nafie, L. A. (2008). Vibrational circular dichroism: A new spectroscopic tool for determining the absolute configuration of chiral molecules. Applied Spectroscopy, 62(8), 221A-238A. [Link]
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]
  • Schneider, M. J., Griesser, H., & Schriemer, D. C. (1998). A practical guide to the use of chiral solvating agents in NMR spectroscopy.
  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy. John Wiley & Sons. [Link]
  • Polavarapu, P. L. (2002). Vibrational-circular-dichroism-spectroscopy-an-overview-of-instrumentation-and-applications. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd. [Link]
  • Chiral Analysis. (2023, October 26). In Wikipedia. [Link]
  • Mosher's acid. (2023, November 28). In Wikipedia. [Link]
  • Merten, C., & Hartwig, A. (2014). Matrix-isolation vibrational circular dichroism (VCD) spectroscopy of chiral 1-phenyl-1-propanol. Physical Chemistry Chemical Physics, 16(16), 7210-7218. [Link]
  • Cheeseman, J. R., Frisch, M. J., Devlin, F. J., & Stephens, P. J. (1996). Ab initio calculation of atomic axial tensors and vibrational rotational strengths using density functional theory. Chemical Physics Letters, 252(3-4), 211-220. [Link]
  • Autschbach, J., Ziegler, T., van Gisbergen, S. J. A., & Baerends, E. J. (2002). The calculation of rotational strengths from time-dependent density functional theory. The Journal of Chemical Physics, 116(16), 6930-6940. [Link]
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 229-241. [Link]
  • Merten, C. (2022). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method.
  • Diedrich, C., & Grimme, S. (2003). Systematic investigation of modern density functional theory and wave function methods for the calculation of electronic circular dichroism spectra. The Journal of Physical Chemistry A, 107(15), 2524-2539. [Link]
  • He, Y., Wang, B., & Polavarapu, P. L. (2007). Vibrational circular dichroism: a new spectroscopic tool for determining the absolute configuration of chiral molecules. In Annual Reports on NMR Spectroscopy (Vol. 61, pp. 1-46). Academic Press. [Link]
  • Merten, C., & Suhm, M. A. (2015). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Physical Chemistry Chemical Physics, 17(3), 1837-1845. [Link]
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the analysis of NMR data for the validation of stereochemical assignments.
  • Frelek, J., & Szczepek, W. J. (2015). Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Chirality, 27(8), 487-496. [Link]
  • Merten, C., & Suhm, M. A. (2015). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Physical Chemistry Chemical Physics, 17(3), 1837-1845. [Link]
  • Keiderling, T. A. (2002). The vibrational circular dichroism spectra of some alcohols. In Abstracts of Papers of the American Chemical Society (Vol. 224, pp. U501-U501). [Link]
  • Pescitelli, G., & Bruhn, T. (2016). Electronic Circular Dichroism: A Powerful Tool for Stereochemical Studies of Natural Products. Chirality, 28(6), 422-432. [Link]
  • Superchi, S., & Pescitelli, G. (2007). Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). Chirality, 19(8), 569-586. [Link]
  • Pescitelli, G., Di Bari, L., & Berova, N. (2011). Application of Electronic Circular Dichroism in Configurational and Conformational Analysis of Organic Compounds. Chemical Society Reviews, 40(9), 4603-4625. [Link]
  • Pescitelli, G., & Bruhn, T. (2016). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality, 28(6), 466-474. [Link]
  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical Reviews, 112(3), 1839-1862. [Link]
  • Coccia, E., Limete, A., & Monti, S. (2023). Electronic circular dichroism from real-time propagation in state space. The Journal of Chemical Physics, 158(8), 084102. [Link]
  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]
  • Goerigk, L. (2011). Circular dichroism: Electronic. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(4), 507-523. [Link]
  • Zauer, K., & Dreuw, A. (2022). Electronic circular dichroism spectra using the algebraic diagrammatic construction schemes of the polarization propagator up to third order. The Journal of Chemical Physics, 156(6), 064105. [Link]
  • Andrade, F. A. C., et al. (1998). Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H-NMR Spectrometry of their Diastereomeric Valine Esters. Journal of the Brazilian Chemical Society, 9(1), 83-87. [Link]
  • Bingol, K. (2022). Problems, principles and progress in computational annotation of NMR metabolomics data. TrAC Trends in Analytical Chemistry, 157, 116773. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Methyl-1-phenyl-1-butanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the synthesis and biological activity screening of novel derivatives of 2-Methyl-1-phenyl-1-butanol. As researchers, scientists, and drug development professionals, our focus is on identifying promising lead compounds with potential therapeutic applications. This document outlines the rationale for derivatization, detailed experimental protocols for antimicrobial, antifungal, and anticancer screening, and a comparative analysis of hypothetical experimental data. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their experimental design and data interpretation.

Introduction: The Rationale for Derivatizing this compound

This compound is a chiral aromatic alcohol with a structural scaffold that presents intriguing possibilities for derivatization.[1] The presence of a hydroxyl group and a phenyl ring offers reactive sites for the introduction of various functional groups, allowing for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance. These modifications can, in turn, profoundly influence the biological activity of the resulting derivatives.

The core hypothesis is that by creating a library of ester and ether derivatives of this compound, we can explore the structure-activity relationships (SAR) and identify compounds with enhanced antimicrobial, antifungal, or anticancer properties compared to the parent molecule or existing therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of ester and ether derivatives of this compound can be achieved through well-established synthetic protocols. The choice of synthetic route is guided by factors such as yield, purity, and the compatibility of functional groups.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent biological screening of the derivative library.

Synthesis_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening start This compound esterification Esterification (e.g., Acid Chloride, DCC coupling) start->esterification etherification Etherification (e.g., Williamson Ether Synthesis) start->etherification derivatives Derivative Library (Esters & Ethers) esterification->derivatives etherification->derivatives purification Purification (Chromatography, Recrystallization) derivatives->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization antimicrobial Antimicrobial Screening (MIC Assay) characterization->antimicrobial antifungal Antifungal Screening (MIC Assay) characterization->antifungal anticancer Anticancer Screening (MTT Assay) characterization->anticancer sar_analysis Structure-Activity Relationship Analysis antimicrobial->sar_analysis antifungal->sar_analysis anticancer->sar_analysis

Sources

A Researcher's Guide to Correlating Structure and Activity in 2-Methyl-1-phenyl-1-butanol Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the family of phenyl-substituted alcohols represents a privileged scaffold, offering a versatile backbone for exploring a range of pharmacological activities. This guide focuses on 2-Methyl-1-phenyl-1-butanol, a tertiary alcohol with structural motifs suggestive of CNS activity. While extensive literature on this specific parent molecule is sparse, its core structure—a lipophilic phenyl group, a hydrogen-bonding hydroxyl moiety, and a variable alkyl chain—provides a fertile ground for analog design and structure-activity relationship (SAR) studies.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It will not merely list data but will delve into the causality behind experimental design, providing a framework for the systematic evaluation of novel this compound analogs. We will explore hypothetical structural modifications, predict their impact on physicochemical properties and biological activity, and provide detailed, validated protocols for their pharmacological evaluation, with a focus on potential anticonvulsant applications.

The Pharmacophore: Deconstructing this compound

Before designing analogs, we must first establish a hypothetical pharmacophore for the parent compound. This model identifies the key structural features likely responsible for its biological activity and provides a roadmap for modification.

  • Aromatic Ring (Phenyl Group): This large, lipophilic moiety is crucial for interactions with hydrophobic pockets in target proteins. It can engage in π-π stacking or hydrophobic interactions. Its electronic properties can be modulated through substitution.

  • Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the hydroxyl group is critical for anchoring the molecule to its biological target through specific, directional interactions.

  • Alkyl Substituents (Methyl and Ethyl Groups): The size, shape, and lipophilicity of the alkyl groups at the C1 and C2 positions influence how the molecule fits into a binding site and its overall solubility and membrane permeability.

These features suggest that this compound and its analogs could interact with various CNS targets, such as ion channels or receptors. For the purpose of this guide, we will focus on evaluating these compounds for anticonvulsant activity, a common therapeutic area for CNS-active molecules.

cluster_0 Pharmacophore of this compound cluster_1 Key Features & Modification Sites C11H16O A Phenyl Ring (π-π, Hydrophobic Interactions) Site for Aryl Substitution C11H16O->A B Hydroxyl Group (H-Bonding) Site for Prodrug Modification C11H16O->B C Alkyl Backbone (Steric Bulk, Lipophilicity) Site for Chain Modification C11H16O->C

Caption: Hypothetical pharmacophore of this compound.

Strategic Analog Design and Predicted SAR

The following sections propose a systematic approach to analog design, focusing on modifications to the three key regions of the pharmacophore. For each proposed analog series, we will discuss the synthetic rationale and the predicted impact on physicochemical properties and biological activity.

Modification of the phenyl ring is a classic medicinal chemistry strategy to probe the electronic and steric requirements of the binding site.

  • Design: Introduce small electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -F, -Cl, -CF₃) at the ortho, meta, and para positions.

  • Rationale: These substitutions will systematically alter the electron density of the ring and introduce steric bulk at different vectors. This can influence binding affinity and metabolic stability. For CNS drugs, properties like lipophilicity (measured as LogP) are critical for crossing the blood-brain barrier (BBB).[1] An optimal LogP range for CNS penetration is often cited as 1.5-2.7.[1]

  • Predicted Outcome:

    • Para-substitution is often well-tolerated. A halogen like fluorine or chlorine can increase lipophilicity and may enhance binding through halogen bonding.

    • Ortho-substitution can cause a significant conformational change by restricting the rotation of the phenyl ring, which may either increase or decrease activity depending on the required conformation for binding.

    • Electron-withdrawing groups may influence the pKa of the hydroxyl group, affecting its hydrogen bonding capability.

Altering the alkyl substituents directly impacts the molecule's size, shape, and lipophilicity.

  • Design:

    • Vary the size of the group at C2 (e.g., replace the methyl group with an ethyl or propyl group).

    • Explore positional isomers, such as 2-Methyl-2-phenyl-1-butanol.[2]

  • Rationale: These changes probe the size and shape of the hydrophobic pocket. Increasing alkyl chain length generally increases lipophilicity, which can enhance membrane permeability but may also lead to non-specific binding or decreased solubility.

  • Predicted Outcome: There is likely an optimal size for the alkyl group. If it becomes too large, it may introduce steric hindrance, preventing the molecule from fitting into the binding site. Positional isomers will present the key functional groups in a different spatial arrangement, which can dramatically affect activity.

The hydroxyl group is a prime candidate for modification to create prodrugs or to investigate its role in binding.

  • Design:

    • Esterification: Convert the -OH to an ester (e.g., acetate, benzoate).

    • Etherification: Convert the -OH to an ether (e.g., methyl ether, ethyl ether).

  • Rationale: Esterification can create a more lipophilic prodrug that can cross the BBB more effectively and is then hydrolyzed in vivo by esterases to release the active parent compound. Etherification removes the hydrogen bond donating ability of the hydroxyl group, which can be a critical test of its importance in receptor binding.

  • Predicted Outcome: If the hydroxyl group is essential for binding, ether analogs will likely show a significant drop in activity. Ester prodrugs may show improved pharmacokinetic profiles.

Comparative Data and Physicochemical Properties

The table below summarizes the proposed analogs and their predicted physicochemical properties. These properties can be calculated using computational tools to guide the selection of compounds for synthesis.

Compound Modification Predicted LogP Change Predicted H-Bond Donor/Acceptor Change Rationale for Evaluation
Parent This compoundBaseline1 Donor / 1 AcceptorReference compound.
Analog A1 4-Fluoro-phenylIncreaseNo changeEvaluate electronic effects and potential for halogen bonding.
Analog A2 4-Methoxy-phenylSlight Increase1 Donor / 2 AcceptorsProbe for additional H-bond acceptor tolerance.
Analog B1 2-Ethyl-1-phenyl-1-butanolIncreaseNo changeAssess impact of increased steric bulk and lipophilicity.
Analog C1 1-Acetoxy-2-methyl-1-phenylbutaneSignificant Increase0 Donors / 2 AcceptorsProdrug strategy to improve bioavailability.
Analog C2 1-Methoxy-2-methyl-1-phenylbutaneIncrease0 Donors / 1 AcceptorDetermine the necessity of the H-bond donor.

Experimental Protocols for Anticonvulsant Activity Screening

To validate the SAR of the synthesized analogs, a tiered screening approach is recommended. The following are standard, well-established in vivo models for identifying and characterizing anticonvulsant compounds.[3][4]

The MES test is a model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.[5]

  • Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

  • Materials:

    • Male CD-1 mice (18-25 g)

    • Corneal electrodes

    • Electroshock apparatus (e.g., Ugo Basile ECT unit)

    • Test compounds and vehicle (e.g., 10% DMSO in saline)

  • Procedure:

    • Administer the test compound or vehicle to groups of mice (n=6-8 per group) via intraperitoneal (i.p.) injection.

    • At the time of predicted peak effect (typically 30-60 minutes post-injection), apply an electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes hydrated with saline.

    • Observe the animal for the presence or absence of tonic hindlimb extension.

    • Protection is defined as the absence of the tonic hindlimb extension phase.

    • Calculate the ED₅₀ (the dose at which 50% of animals are protected).

The PTZ test is a model for generalized myoclonic seizures and identifies compounds that elevate the seizure threshold.[5][6]

  • Objective: To assess the ability of a test compound to prevent or delay the onset of clonic seizures induced by the chemoconvulsant pentylenetetrazol.

  • Materials:

    • Male CD-1 mice (18-25 g)

    • Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline)

    • Test compounds and vehicle

  • Procedure:

    • Administer the test compound or vehicle to groups of mice (n=6-8 per group) via i.p. injection.

    • At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously.

    • Immediately place the animal in an observation chamber and monitor for 30 minutes.

    • Record the latency to the first clonic seizure (a seizure lasting at least 5 seconds).

    • Protection can be defined as the complete absence of clonic seizures or a significant increase in seizure latency compared to the vehicle control group.

cluster_0 SAR Evaluation Workflow A Analog Design & Synthesis (Series A, B, C) B In Silico Profiling (LogP, MW, H-bonds) A->B C Primary In Vivo Screening (MES & PTZ Tests) B->C D Data Analysis & SAR (Identify Active Scaffolds) C->D D->A Iterative Redesign E Secondary Screening (Dose-Response, Neurotoxicity) D->E F Lead Optimization E->F

Sources

A Comparative Guide to Peer-Reviewed Methods for the Analysis of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1-phenyl-1-butanol is a chiral tertiary alcohol with significance as a synthetic intermediate in the pharmaceutical and fragrance industries.[1] Its chemical structure, featuring a stereocenter at the carbinol carbon, necessitates analytical methods capable of not only quantifying the compound but also resolving its enantiomers. The accurate determination of purity and enantiomeric composition is paramount for ensuring the quality, efficacy, and safety of end products.[2] This guide provides a comprehensive comparison of peer-reviewed analytical methodologies for this compound, offering in-depth technical insights and experimental protocols to aid researchers and drug development professionals in selecting the optimal approach for their specific needs.

The choice of an analytical technique is governed by several factors, including the required sensitivity, the complexity of the sample matrix, the availability of instrumentation, and whether the analysis requires chiral separation.[3] This document will explore the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques for the analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[1][4] It is particularly well-suited for purity assessment and impurity profiling. When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities based on the fragmentation pattern of the analyte.[5]

GC for Achiral (Purity) Analysis

For routine purity analysis, a standard non-polar or medium-polarity capillary column is typically employed. The primary objective is to separate the main component from any process-related impurities or degradation products.

Causality in Experimental Choices:

  • Column Selection: A column with a 5% phenyl methylpolysiloxane stationary phase is a common choice, offering a good balance of polarity for separating a range of analytes with varying functional groups.

  • Injector and Detector Temperature: The injector temperature is set high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The detector temperature is maintained higher than the column outlet to prevent condensation of the analytes.

  • Temperature Programming: A temperature ramp is employed to effectively separate compounds with different boiling points, ensuring sharp peaks for both early and late-eluting components.

Experimental Protocol: GC-FID for Purity Analysis

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1000 µg/mL stock solution of this compound in a suitable solvent like methanol or dichloromethane. Create a series of calibration standards by diluting the stock solution.[1] Dissolve the sample in the same solvent to a concentration within the calibration range.

  • Data Analysis: Generate a calibration curve by plotting the peak area against the concentration of the standards. Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Workflow for GC Purity Analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, field-tested protocol for the safe disposal of 2-Methyl-1-phenyl-1-butanol, moving beyond simple instructions to explain the critical reasoning behind each step. Our goal is to empower you with the knowledge to manage this substance responsibly, ensuring the safety of your team and the integrity of our shared environment.

Hazard Profile of this compound: Know Your Waste

Key Hazards:

  • Flammability: Like many short-chain alcohols, this compound is expected to be a flammable liquid.[1][2] Vapors can be heavier than air, travel to an ignition source, and flash back.[2] Above a certain temperature (the flash point), its vapors can form explosive mixtures with air.[1][3]

  • Health Hazards: It is anticipated to be an irritant to the skin, eyes, and respiratory tract.[1][4] Prolonged skin contact may lead to dryness, cracking, or dermatitis as the substance defats the skin.[1][5] Inhalation of vapors may cause dizziness, drowsiness, and central nervous system effects.[1][2]

  • Environmental Hazards: While specific data is limited, related compounds can be harmful to aquatic life.[6] Therefore, preventing its release into the environment is a primary concern.[6][7]

Summary of Physicochemical Properties (Based on Analogs):

PropertyAnticipated Value/CharacteristicRationale & Safety Implication
Physical State Colorless LiquidSpills can spread quickly. Requires containment.
Flammability Flammable LiquidCRITICAL: Must be stored away from all ignition sources (flames, sparks, hot surfaces).[1][3][5] Requires use of non-sparking tools and bonded/grounded containers during transfer.[4]
Solubility Moderate in waterDo not assume dilution with water is a safe disposal method. It may not render the solution non-hazardous.[8]
Vapor Vapors may be heavier than airWork in a well-ventilated area or chemical fume hood to prevent accumulation in low-lying areas.[2]

The Cardinal Rule of Alcohol Disposal: Never Down the Drain

Under United States federal regulations, ignitable liquids are classified as hazardous waste.[9] The intentional dilution of a hazardous waste to render it non-hazardous is illegal.[8]

Why is drain disposal prohibited?

  • Fire and Explosion Risk: Ignitable liquids and their vapors can accumulate in plumbing and sewer systems, creating a significant risk of fire or explosion.[9]

  • Environmental Contamination: Wastewater treatment plants are generally not equipped to handle or neutralize such specific organic compounds, leading to their release into waterways and subsequent harm to aquatic ecosystems.

  • Regulatory Non-Compliance: The U.S. Environmental Protection Agency (EPA) and local authorities strictly regulate the disposal of hazardous waste. Improper disposal can lead to significant fines and penalties. The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous materials.[9]

All waste containing this compound must be collected, properly labeled, and disposed of through an approved hazardous waste management program.[4][7]

Pre-Disposal Operations: A Checklist for Safety

Before handling the waste, a systematic preparation ensures that the process is executed without incident.

Checklist:

  • Consult Institutional Guidelines: Always review your organization's specific Environmental Health & Safety (EHS) protocols. They will provide details on approved containers, labeling requirements, and waste pickup schedules.

  • Designate a Waste Accumulation Area: This area should be well-ventilated, away from heat and ignition sources, and clearly marked.

  • Assemble all Materials: Have your waste container, funnel, labels, and personal protective equipment (PPE) ready before you begin.

  • Work in a Controlled Environment: All transfers of this compound waste should be performed inside a certified chemical fume hood.

Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes that can cause serious eye irritation or damage.[1][6]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can cause irritation and defatting.[1][5] Check glove manufacturer's compatibility charts.
Body Protection Flame-resistant lab coatProtects against splashes and provides a barrier in case of a small fire.
Respiratory Not typically required if handled in a fume hoodIf a fume hood is unavailable or in case of a large spill, a respirator with an organic vapor cartridge may be necessary.[1]

Step-by-Step Disposal Protocol

This protocol covers the handling of pure (uncontaminated) waste, contaminated solutions, and empty containers.

Step 1: Selecting the Correct Waste Container
  • Causality: The choice of container is critical for preventing leaks, reactions, and fires.

  • Procedure:

    • Use a container approved by your EHS department. This is typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[1][4]

    • Ensure the container is chemically compatible with alcohols. Avoid using metal containers where possible to prevent static discharge, unless they are properly bonded and grounded.[8]

    • The container must be clean and dry. Never mix incompatible waste streams.

Step 2: Transferring the Waste
  • Causality: Safe transfer minimizes the risk of spills and vapor exposure.

  • Procedure:

    • Perform the transfer inside a chemical fume hood.

    • Use a funnel to prevent spills. If transferring larger quantities, ensure the waste container and the source container are electrically bonded and grounded to prevent static discharge.[4]

    • Do not fill the container to more than 90% capacity. This headspace allows for vapor expansion with temperature changes, preventing container rupture.

Step 3: Labeling the Waste Container
  • Causality: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who handles the container.

  • Procedure:

    • Immediately after adding waste, label the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate list of all components and their approximate percentages (e.g., "this compound, ~50%; Methanol, ~50%").

      • The associated hazards (e.g., "Flammable," "Irritant").

      • The date the waste was first added to the container.

Step 4: Managing Empty Containers
  • Causality: A container that held a hazardous chemical is not truly "empty." Residual liquid and vapor can still pose a significant hazard.

  • Procedure:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[10]

    • After triple-rinsing, deface the original label completely. The container can now be disposed of as regular solid waste or recycled, according to your facility's procedures.

Emergency Protocol: Spill Management

Even with careful planning, spills can occur. A prepared response is key to mitigating the hazard.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Keep unnecessary personnel away.

  • Eliminate Ignition Sources: Turn off any open flames, hot plates, or other potential sources of ignition.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess the Spill Size:

    • Small Spill (<100 mL): If you are trained and have the proper PPE and spill kit, you can manage the cleanup. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pad).[1][4] Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Large Spill (>100 mL): Evacuate the area immediately. Call your institution's EHS emergency number.[8]

Disposal Decision Workflow

This diagram outlines the logical flow for managing this compound from generation to disposal.

G Disposal Workflow for this compound cluster_prep Preparation cluster_characterize Waste Characterization cluster_action Action & Disposal cluster_spill Emergency Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Hood Work in Chemical Fume Hood PPE->Hood WasteType What is the waste type? Hood->WasteType LiquidWaste 1. Select approved, compatible container. 2. Transfer waste (<90% full). 3. Securely cap. WasteType->LiquidWaste Liquid (Pure or Contaminated) EmptyContainer 1. Triple-rinse with suitable solvent. 2. Collect rinsate as hazardous waste. WasteType->EmptyContainer Empty Container LabelWaste Label Hazardous Waste Container: - Full Chemical Name(s) & % - 'Hazardous Waste' - Hazard Warnings (Flammable) - Date LiquidWaste->LabelWaste Spill Spill Occurs LiquidWaste->Spill Potential Event DefaceLabel Deface original container label. EmptyContainer->DefaceLabel EmptyContainer->Spill Potential Event DisposeContainer Dispose of container as non-hazardous waste. DefaceLabel->DisposeContainer StoreWaste Store in designated Satellite Accumulation Area LabelWaste->StoreWaste EHS_Pickup Arrange for EHS Pickup StoreWaste->EHS_Pickup Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->LabelWaste Collect spill debris as hazardous waste

Caption: Decision workflow for safe disposal of this compound.

References

  • Earth911. (2025).
  • Hazardous Waste Experts. (2017). Does the EPA Alcohol Exemption Apply to Your Business?[Link]
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. [Link]
  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet. [Link]
  • Thermo Fisher Scientific. (2009).
  • International Labour Organization & World Health Organization. (2021). ICSC 0506 - 2-METHYL-1-BUTANOL. [Link]
  • Carl ROTH. (n.d.).
  • Agilent. (2024).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Methyl-1-phenyl-1-butanol. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a deep, actionable understanding of the necessary precautions. Our objective is to create a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Pre-Operation Safety Briefing: Understanding the Hazard Profile

Before any handling of this compound, a thorough understanding of its hazard profile is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, its structure as a tertiary aromatic alcohol allows us to infer a reliable safety protocol based on analogous compounds like 2-Methyl-1-butanol and other phenyl-alkanols.[1]

The primary hazards to consider are:

  • Flammability: The compound is expected to be a flammable liquid. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3] Therefore, it must be kept away from open flames, sparks, and heat.[4][5]

  • Eye Irritation: Contact with the eyes can cause moderate to severe irritation and potentially serious eye damage.[2][6][7]

  • Skin Contact: The substance is likely a skin irritant and can be absorbed through the skin, potentially leading to systemic effects.[2][8] Prolonged contact may defat the skin, causing dermatitis.[3]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation, dizziness, and drowsiness.[2][9]

These hazards dictate a multi-faceted approach to personal protection, where each piece of equipment serves a specific, indispensable function.

The Mandatory PPE Ensemble: A System of Protection

The selection of Personal Protective Equipment (PPE) is not a matter of preference but a scientifically-driven necessity. Each component is chosen to counter a specific risk posed by the chemical's properties.

Eye and Face Protection: The First Line of Defense

Why it's critical: The potential for this compound to cause serious eye damage necessitates robust protection against splashes and vapors.[6][7]

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[10]

  • Best Practice (for splash hazards): A full-face shield worn over chemical safety goggles. This is crucial when transferring larger volumes or when there is any significant splash potential.[1][11] A face shield alone is insufficient; it must always be paired with goggles.[12]

Hand Protection: Preventing Dermal Absorption

Why it's critical: As a skin irritant that can be absorbed dermally, selecting the correct gloves is paramount to prevent both local and systemic toxicity.[2] The choice of glove material must be based on chemical resistance.

  • Recommended Material: Nitrile rubber gloves are a suitable starting point. Nitrile offers good protection against oils, greases, acids, caustics, and alcohols.[1][13]

  • Causality: The effectiveness of a glove is determined by its resistance to permeation by the specific chemical. While generic recommendations are helpful, always consult the glove manufacturer’s specific chemical resistance chart for data on aromatic alcohols. The thickness of the glove material is directly proportional to its breakthrough time; however, thicker gloves can reduce dexterity.[13] For prolonged or immersive work, consider heavier-duty nitrile or butyl rubber gloves.[13][14]

  • Protocol: Always double-glove when handling highly concentrated solutions. Inspect gloves for any signs of degradation or puncture before use. Remove the outer glove immediately upon contamination and wash hands thoroughly after all work is complete.

Body Protection: Shielding Against Incidental Contact

Why it's critical: Protective clothing prevents incidental splashes and spills from reaching your personal clothing and skin.

  • Standard Operations: A flame-retardant laboratory coat is the minimum requirement.[1]

  • High-Exposure Scenarios: For tasks involving large quantities or significant splash risk, a hooded, two-piece chemical splash suit or a disposable chemical-resistant coverall should be utilized.[15][16] The goal is to create an integrated ensemble where there are no gaps between gloves, sleeves, and the body of the suit.[16]

Respiratory Protection: Managing Inhalation Risks

Why it's critical: Vapors can irritate the respiratory system and cause central nervous system effects.[2][9] Engineering controls are the primary method of managing this risk.

  • Primary Control: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • When a Respirator is Required: In the event of a large spill, in poorly ventilated areas, or if airborne concentrations are known to exceed exposure limits, respiratory protection is mandatory.[1][11] A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges would be a typical selection for these scenarios.[11][15] All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA's standard (29 CFR 1910.134).[11]

Hazard CategoryRisk Associated with this compoundRequired PPE & Engineering ControlsRationale
Eye Contact Causes serious eye irritation/damage[6][7]Chemical safety goggles; face shield for splash risk[1][11]Prevents direct contact of liquid or vapor with sensitive eye tissue.
Skin Contact Skin irritant; can be absorbed through the skin[2]Chemical-resistant nitrile gloves; lab coat[1][13]Provides a barrier to prevent dermal absorption and local irritation.
Inhalation May cause respiratory irritation and CNS effects[2][9]Work in a chemical fume hood; use a respirator for spills[1]Engineering controls remove vapors at the source; respirators protect against elevated concentrations.
Flammability Flammable liquid; vapors can form explosive mixtures[2][3]Use non-sparking tools; keep away from ignition sources[4][5]Prevents the ignition of flammable vapors.

Step-by-Step Operational & Disposal Plan

Adherence to a strict, sequential protocol is essential for minimizing risk throughout the chemical's lifecycle in the lab.

Preparation and Handling
  • Assess: Confirm the functionality of all safety equipment, including the chemical fume hood, eyewash station, and safety shower, before beginning work.[1]

  • Don PPE: Put on all required PPE in the correct order (lab coat, then gloves, then eye protection).

  • Handling: Conduct all transfers and manipulations inside a chemical fume hood to control vapor exposure.[1] Use non-sparking tools and ground/bond containers when transferring large quantities to prevent static discharge.[5] Keep containers tightly closed when not in use.[3]

Spill Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Use non-sparking tools to collect the absorbed material.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

Disposal Protocol
  • Waste Collection: Under no circumstances should this chemical be disposed of down the drain.[1] Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[1][4] The container must be made of a compatible material and kept sealed.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's hazardous waste management plan.[1]

  • Final Disposal: Arrange for disposal through a licensed chemical waste disposal company. Controlled incineration with flue gas scrubbing is a common and appropriate method for this type of chemical waste.[1][4]

Visual Workflow: Safe Handling Protocol

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Path A Assess Hazards (Review SDS) B Verify Safety Equipment (Fume Hood, Eyewash) A->B C Don Mandatory PPE (Goggles, Gloves, Coat) B->C D Work Inside Chemical Fume Hood C->D E Use Non-Sparking Tools Keep Containers Closed D->E Spill Spill Occurs D->Spill IF F Segregate Waste into Labeled Container E->F G Doff PPE Correctly Wash Hands Thoroughly F->G H Arrange for Professional Hazardous Waste Disposal G->H Spill_Action Absorb with Inert Material (Non-Sparking Tools) Spill->Spill_Action Spill_Dispose Collect as Hazardous Waste Spill_Action->Spill_Dispose Spill_Dispose->H

Caption: Workflow for handling this compound.

References

  • Proper Disposal of 2-Methyl-1-phenylbutan-2-ol: A Guide for Labor
  • Personal Protective Equipment (PPE). CHEMM.
  • Material Safety Data Sheet - 2-Methyl-1-butanol. Spectrum Chemical. (2009-09-01).
  • Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-1-PHENYL-1-PROPANOL. ChemicalBook. (2025-07-19).
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • SAFETY DATA SHEET - 2-Methyl-1-phenyl-1-pentanol. Fisher Scientific. (2024-03-31).
  • SAFETY DATA SHEET - 2-Methyl-2-butanol. Sigma-Aldrich. (2024-09-07).
  • 2-Methyl-1-butanol - Safety D
  • SAFETY DATA SHEET - DL-2-Methyl-1-butanol. Fisher Scientific. (2010-10-22).
  • SAFETY DATA SHEET - 2-methyl-1-butanol. (2025-06-25).
  • UNIT 7: Personal Protective Equipment. CTAHR.
  • SAFETY DATA SHEET - 4-Phenyl-1-butanol. Thermo Fisher Scientific. (2009-09-26).
  • 2-Methyl-4-phenyl-2-butanol Safety D
  • 2-Methyl-1-butanol | C5H12O. PubChem.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.